Product packaging for 3,5-Dibromo-2-nitropyridine(Cat. No.:CAS No. 610261-34-2)

3,5-Dibromo-2-nitropyridine

Cat. No.: B110528
CAS No.: 610261-34-2
M. Wt: 281.89 g/mol
InChI Key: KVHYCCSVMBUDPH-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-nitropyridine is a useful research compound. Its molecular formula is C5H2Br2N2O2 and its molecular weight is 281.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2Br2N2O2 B110528 3,5-Dibromo-2-nitropyridine CAS No. 610261-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHYCCSVMBUDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90360903
Record name 3,5-dibromo-2-nitropyridine
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Molecular Weight

281.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

610261-34-2
Record name 3,5-dibromo-2-nitropyridine
Source EPA DSSTox
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Record name 3,5-Dibromo-2-nitropyridine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,5-Dibromo-2-nitropyridine physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-2-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated and nitrated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and steric properties, conferred by the two bromine atoms and the electron-withdrawing nitro group, make it a versatile intermediate in the synthesis of more complex heterocyclic compounds.[1] This reactivity is particularly valuable in the development of novel pharmaceuticals, including anti-cancer agents, and in the agrochemical sector for creating targeted pesticides and herbicides.[1] A comprehensive understanding of its physical properties is therefore essential for its safe handling, effective use in reactions, purification, and formulation. This guide provides a detailed overview of the core physical characteristics of this compound, supported by established experimental methodologies and safety protocols.

Core Physical and Chemical Properties

The fundamental physical and chemical identifiers for this compound are summarized below. This data is critical for laboratory-scale synthesis, reaction optimization, and material management.

PropertyValueSource(s)
Molecular Formula C₅H₂Br₂N₂O₂[2][3][4]
Molecular Weight 281.89 g/mol [2][3][4]
Appearance Pale yellow crystalline solid[2][5]
Melting Point 71 - 80 °C[2]
77 - 77.5 °C[5]
Boiling Point 288.5 °C (at 760 mmHg)[5]
CAS Number 610261-34-2[2][4]
InChI InChI=1S/C5H2Br2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H[6]
InChIKey KVHYCCSVMBUDPH-UHFFFAOYSA-N[5]
SMILES C1=C(C=NC(=C1Br)[O-])Br[5]

Spectroscopic and Structural Characterization

While comprehensive, peer-reviewed spectral data is not widely published, the structure of this compound allows for the confident prediction of its key spectroscopic features. This theoretical analysis is indispensable for researchers performing structural verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two signals corresponding to the two aromatic protons on the pyridine ring. The proton at position 4 (between the two bromine atoms) and the proton at position 6 would appear as distinct doublets due to coupling with each other.

  • ¹³C NMR: The molecule possesses five chemically non-equivalent carbon atoms, which would result in five distinct signals in the ¹³C NMR spectrum. The chemical shifts would be significantly influenced by the attached electronegative bromine and nitro groups.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present. Key expected absorption bands for this compound include:

  • NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group, typically appearing in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.

  • Aromatic C=C and C=N Stretch: Medium to strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Br Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹, corresponding to the carbon-bromine bonds.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution.

  • Molecular Ion Peak: The mass spectrum would exhibit a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in a characteristic pattern for a dibrominated compound with three main peaks:

    • (M)+ at m/z ≈ 279.85 (containing two ⁷⁹Br isotopes)

    • (M+2)+ at m/z ≈ 281.85 (containing one ⁷⁹Br and one ⁸¹Br)

    • (M+4)+ at m/z ≈ 283.85 (containing two ⁸¹Br isotopes) The relative intensities of these peaks would be approximately 1:2:1. Predicted data for the [M+H]⁺ adduct is an m/z of 280.85558.[5]

Experimental Methodologies

The following sections describe standardized, self-validating protocols for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp, narrow melting range (typically < 1 °C) is characteristic of a pure crystalline solid, whereas impurities tend to depress and broaden the melting range. The capillary method is a standard technique compliant with major pharmacopeias.[7][8]

Step-by-Step Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry. Pulverize a small amount into a fine powder.[4]

  • Capillary Loading: Jab the open end of a glass capillary tube into the powder pile. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid into the closed end to a height of 1-2 mm.[4]

  • Initial Measurement (Rapid): Place the loaded capillary into a melting point apparatus. Heat rapidly (e.g., 5-10 °C per minute) to determine an approximate melting range. This prevents excessive time spent on precise measurements far from the melting point.[4]

  • Precise Measurement (Slow): Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20 °C below the approximate melting point found in the previous step. Then, reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[8]

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording Prep1 Dry & Pulverize Sample Prep2 Load Capillary (1-2 mm height) Prep1->Prep2 Measure1 Insert into Apparatus Prep2->Measure1 Measure2 Rapid Scan: Determine Approx. MP Measure1->Measure2 Measure3 Slow Scan (1-2°C/min) Near Approx. MP Measure2->Measure3 Record1 Record T_onset Measure3->Record1 Record2 Record T_completion Record1->Record2 caption Workflow for Melting Point Determination. SolubilityWorkflow Start Start: ~25mg of Compound AddSolvent Add 1 mL of Solvent Start->AddSolvent Shake Vortex / Shake Vigorously AddSolvent->Shake Observe Observe at Room Temp Shake->Observe Decision Completely Dissolved? Observe->Decision Soluble Soluble Decision->Soluble Yes Insoluble Insoluble Decision->Insoluble No / Partial caption Qualitative Solubility Assessment Workflow.

Sources

3,5-Dibromo-2-nitropyridine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3,5-Dibromo-2-nitropyridine: Structure, Properties, Synthesis, and Applications

Introduction

In the landscape of modern drug discovery and development, certain molecular frameworks consistently emerge as foundational to the synthesis of novel therapeutic agents. These "privileged structures" offer a versatile scaffold that can be chemically modified to interact with a wide range of biological targets. The pyridine ring is one such preeminent scaffold, present in numerous natural products and FDA-approved drugs.[1] Functionalized pyridines serve as critical building blocks for medicinal chemists. This compound is a prime example of a highly activated and versatile pyridine-based intermediate. Its unique arrangement of two bromine atoms and an electron-withdrawing nitro group provides multiple reaction sites, making it an essential building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[2] This guide offers a comprehensive technical overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for researchers and scientists in organic synthesis and drug development.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The formal nomenclature and structural representation of this compound are established by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound[3]

Caption: Chemical structure of this compound.

Chemical Identifiers

Identifier Value Source
CAS Number 610261-34-2 [2][4][5]
Molecular Formula C₅H₂Br₂N₂O₂ [2][3][4]
SMILES C1=C(C=NC(=C1Br)[O-])Br [3]

| InChIKey | KVHYCCSVMBUDPH-UHFFFAOYSA-N |[3][6] |

Physicochemical Properties

The physical properties of this compound are crucial for its handling, storage, and application in chemical reactions.

PropertyValueSource
Molecular Weight 281.89 g/mol [2][4][7]
Appearance Pale yellow crystalline solid[2][8]
Melting Point 71 - 80 °C[2]
Boiling Point 288.5 ± 35.0 °C (Predicted)[8]
Storage Conditions Store at 0-8 °C or under an inert atmosphere at room temperature.[2][8][9]
Purity ≥ 98% (GC)[2][4]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the electrophilic nitration of a pre-brominated pyridine precursor. The strong deactivating effect of both the pyridine nitrogen and the two bromine atoms makes this a challenging transformation that requires carefully controlled, potent nitrating conditions.

4.1 Synthetic Rationale

The most direct route is the nitration of 3,5-dibromopyridine. In this substrate, the pyridine nitrogen is a powerful deactivating group for electrophilic substitution. The bromine atoms are also deactivating but are ortho-, para-directing. The reaction requires harsh conditions, typically a mixture of fuming nitric acid and concentrated sulfuric acid (oleum), to generate a sufficient concentration of the nitronium ion (NO₂⁺) electrophile. The substitution occurs preferentially at the 2-position, influenced by the electronic environment dictated by the ring nitrogen.

4.2 Experimental Protocol: Nitration of 3,5-Dibromopyridine (Illustrative)

This protocol is based on established methods for the nitration of deactivated pyridine rings.[10]

Materials:

  • 3,5-Dibromopyridine

  • Fuming Nitric Acid (90%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add 3,5-dibromopyridine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C.

  • Nitrating Agent Addition: Slowly add fuming nitric acid dropwise to the reaction mixture. The temperature must be strictly controlled to prevent runaway reactions.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to 60-80 °C for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it over a large volume of crushed ice. This step is highly exothermic and must be done with caution.

  • Neutralization & Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer three times with dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

5.1 Core Reactivity

  • Nitro Group Reduction: The nitro group can be readily reduced to an amine (NH₂) using standard reducing agents like SnCl₂, H₂/Pd-C, or iron in acetic acid. This introduces a key nucleophilic site and a common pharmacophore.

  • Nucleophilic Aromatic Substitution (SNAr): The bromine atom at the 5-position, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles.

  • Palladium-Catalyzed Cross-Coupling: Both bromine atoms can participate in cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig amination, allowing for the formation of carbon-carbon or carbon-nitrogen bonds.

5.2 Role as a Versatile Synthetic Intermediate

This compound is a valuable building block for creating libraries of compounds for drug screening.[2] It serves as an intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[2] A specific documented application is its use as a reagent in the synthesis of 2-Amino-5-ethoxypyridine.[5][8]

workflow A This compound B 3,5-Dibromo-2-aminopyridine A->B Reduction (e.g., SnCl₂) C 5-Bromo-3-aryl-2-aminopyridine B->C Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) D Final Drug-Like Scaffold C->D Further Functionalization (e.g., N-Arylation)

Caption: Synthetic pathway illustrating the use of this compound as a scaffold.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.[4][11] Proper safety precautions are essential during its handling and use.

GHS Hazard Information [4]

Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[11]H315: Causes skin irritation.[4]H319: Causes serious eye irritation.[4]H335: May cause respiratory irritation.[4]

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]P264: Wash hands, eyes and face thoroughly after handling.[12]P280: Wear protective gloves/clothing and eye/face protection.[12]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[12]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] |

Handling Recommendations:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13]

  • Avoid inhalation of dust and contact with skin and eyes.[14]

Conclusion

This compound is a synthetically valuable and highly functionalized chemical intermediate. Its well-defined structure, characterized by three distinct and chemoselectively addressable reactive sites, makes it a powerful tool for medicinal chemists and researchers in organic synthesis. A thorough understanding of its properties, synthetic routes, and reactivity, coupled with stringent adherence to safety protocols, enables its effective use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

References

  • This compound (C5H2Br2N2O2). PubChemLite. [Link]
  • This compound. precisionFDA. [Link]
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
  • This compound. Chongqing Chemdad Co.. [Link]
  • 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Papaws. [Link]
  • 2 5 Dibromo 3 Nitropyridine, 98%. IndiaMART. [Link]
  • This compound. Wuhan Costan Biotechnology Co., Ltd. [Link]
  • The Chromenopyridine Scaffold: A Privileged Pl
  • 5-Bromo-3-methyl-2-nitropyridine. PubChem. [Link]

Sources

An In-Depth Technical Guide to 3,5-Dibromo-2-nitropyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, arising from the presence of two bromine atoms and a nitro group on the pyridine scaffold, render it a versatile precursor for the synthesis of a diverse array of complex molecules. The electron-deficient nature of the pyridine ring, further accentuated by the strongly electron-withdrawing nitro group, activates the molecule for various chemical transformations, most notably nucleophilic aromatic substitution. This guide provides a comprehensive overview of the physicochemical properties, synthesis, chemical reactivity, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its effective use in research and development.

PropertyValueSource(s)
CAS Number 610261-34-2[1]
Molecular Formula C₅H₂Br₂N₂O₂[2]
Molecular Weight 281.89 g/mol [2]
Appearance Pale yellow crystalline solid
Melting Point 71-80 °C
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.
Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of this compound is characterized by two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The simplicity of the spectrum is a direct consequence of the molecule's substitution pattern.[1]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts of these carbons are significantly influenced by the attached substituents, with the carbon bearing the nitro group and the brominated carbons showing characteristic downfield shifts.

Mass Spectrometry (MS): The mass spectrum of this compound will display a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br). The molecular ion peak (M⁺) will be observed at m/z corresponding to the molecular weight, with accompanying M+2 and M+4 peaks of predictable relative intensities.

Infrared (IR) Spectroscopy: The IR spectrum will show strong characteristic absorption bands for the nitro group (typically around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹) and C-Br stretching frequencies.

Synthesis of this compound

While a direct, high-yield synthesis of this compound is not extensively documented in peer-reviewed literature, a plausible and logical synthetic route can be proposed based on established pyridine chemistry. The most likely pathway involves the bromination of 2-aminopyridine followed by a Sandmeyer-type reaction to introduce the nitro group.

Proposed Synthetic Protocol

This proposed multi-step synthesis leverages common and well-understood organic transformations.

G cluster_0 Step 1: Dibromination cluster_1 Step 2: Diazotization cluster_2 Step 3: Nitration (Sandmeyer-type) 2-Aminopyridine 2-Aminopyridine 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine 2-Aminopyridine->2-Amino-3,5-dibromopyridine Br₂, Acetic Acid 3,5-Dibromopyridine-2-diazonium salt 3,5-Dibromopyridine-2-diazonium salt 2-Amino-3,5-dibromopyridine->3,5-Dibromopyridine-2-diazonium salt NaNO₂, H₂SO₄ This compound This compound 3,5-Dibromopyridine-2-diazonium salt->this compound NaNO₂, Cu₂O (cat.)

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Dibromination of 2-Aminopyridine

  • Dissolve 2-aminopyridine in a suitable solvent such as glacial acetic acid.

  • Slowly add a solution of bromine (2 equivalents) in acetic acid to the reaction mixture at a controlled temperature (typically 0-10 °C) with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the product.

  • Collect the crude 2-amino-3,5-dibromopyridine by filtration, wash with water, and dry.[3][4] Purification can be achieved by recrystallization or column chromatography.

Step 2 & 3: Diazotization and Nitration

  • Suspend the 2-amino-3,5-dibromopyridine in an aqueous solution of a strong acid, such as sulfuric acid, and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the corresponding diazonium salt.

  • In a separate flask, prepare a solution of sodium nitrite in water and add a catalytic amount of copper(I) oxide.

  • Slowly add the cold diazonium salt solution to the sodium nitrite/copper oxide mixture. Effervescence (evolution of N₂) should be observed.

  • After the addition is complete, allow the reaction to stir at room temperature for a few hours.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or recrystallization.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the electronic properties of its substituents. The nitro group and the pyridine nitrogen atom strongly withdraw electron density from the ring, making it susceptible to nucleophilic attack. The bromine atoms serve as excellent leaving groups in nucleophilic aromatic substitution (SNAᵣ) reactions and can also participate in transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The positions ortho and para to the nitro group are highly activated towards nucleophilic attack. In this compound, the C2 position is occupied by the nitro group, and the C3 and C5 positions are brominated. The C6 and C4 positions are also activated. Nucleophilic attack can lead to the displacement of one or both bromine atoms.

Reaction with Amines: this compound is expected to react readily with primary and secondary amines to yield the corresponding amino-substituted nitropyridines. The reaction typically proceeds by nucleophilic attack at one of the bromine-bearing carbons, followed by the elimination of the bromide ion. The regioselectivity of this reaction can be influenced by steric and electronic factors of the incoming nucleophile. Such reactions are fundamental in the synthesis of various biologically active molecules.[5]

G This compound This compound Intermediate Intermediate This compound->Intermediate R₂NH (Nucleophile) 3-Amino-5-bromo-2-nitropyridine 3-Amino-5-bromo-2-nitropyridine Intermediate->3-Amino-5-bromo-2-nitropyridine - HBr

Figure 2: General scheme for the reaction of this compound with amines.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms on the pyridine ring are suitable handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and amino groups, providing a powerful tool for library synthesis and lead optimization in drug discovery.

Suzuki Coupling: The Suzuki coupling reaction of this compound with boronic acids or their esters in the presence of a palladium catalyst and a base would enable the formation of C-C bonds. The regioselectivity of the coupling (at the C3 or C5 position) can often be controlled by the choice of catalyst, ligands, and reaction conditions. This methodology is widely used in the synthesis of biaryl compounds, a common motif in kinase inhibitors.[6][7][8][9]

Experimental Protocol: Suzuki Cross-Coupling (General)

  • To a reaction vessel, add this compound, the desired boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

  • Add a suitable solvent system, such as a mixture of toluene/ethanol/water or dioxane/water.

  • De-gas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Applications in Drug Discovery

The structural motifs accessible from this compound are prevalent in a variety of biologically active compounds. Its utility is particularly notable in the development of small molecule kinase inhibitors.

Kinase Inhibitors

Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine core is a well-established scaffold in the design of kinase inhibitors. The ability to functionalize the this compound core through SNAᵣ and cross-coupling reactions allows for the systematic exploration of the chemical space around the pyridine scaffold to optimize binding to the target kinase. The nitro group can also be reduced to an amino group, providing an additional point for diversification.[10][11][12][13][14]

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.[15][16]

  • Inhalation: Avoid inhaling dust or vapors. May be harmful if inhaled.

  • Skin Contact: Avoid contact with skin. May cause skin irritation.

  • Eye Contact: Avoid contact with eyes. May cause serious eye irritation.

  • Ingestion: Harmful if swallowed.

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat and incompatible materials such as strong oxidizing agents.

Waste Disposal and Quenching Procedures

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Contaminated labware should be decontaminated before disposal. Unreacted reagents from reactions involving this compound should be quenched carefully. For example, residual organometallic reagents from cross-coupling reactions should be quenched slowly with a suitable protic solvent (e.g., isopropanol) at low temperature under an inert atmosphere before aqueous workup.[17][18][19]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its rich and tunable reactivity, stemming from the interplay of its bromo and nitro substituents on the pyridine core, provides access to a wide range of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the development of novel therapeutics and other advanced materials.

References

  • Common Standard Operating Procedure. (n.d.).
  • Jia, Z. J., et al. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Munikrishnappa, C. S., et al. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Ministry of Health and Prevention, United Arab Emirates.
  • Standard Operating Procedures Huang Lab, February 2017. (2017). MSU Chemistry.
  • Quenching Solvent Drying Still Bottoms. (n.d.).
  • Dandu, R. R., Rose, A. C., & Hudkins, R. L. (2011).
  • Alanazi, M. M., et al. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1282, 135189.
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. (2007). ResearchGate.
  • Fox, B. A., & Threlfall, T. L. (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters, 11(3), 447-452.
  • 3-Bromo-2-nitropyridine. (n.d.). PubChem.
  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules, 28(5), 2119.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (2011). Organic Letters, 13(20), 5584-5587.
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. (2005). ResearchGate.
  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors Targeting Tumorigenic RON Splice Variants. (2021). Journal of Medicinal Chemistry, 64(10), 6819-6834.
  • This compound (C5H2Br2N2O2). (n.d.). PubChemLite.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules, 22(2), 195.
  • A kind of synthetic method of 3,5-dibromo-4-aminopyridine. (2019). Google Patents.
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry, 14, 2364-2372.
  • Method of producing 2-amino-3-nitro-5-halogenopyridine. (1993). European Patent Office.
  • The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. (2021). Journal of the American Chemical Society, 143(10), 3845-3853.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.

Sources

electrophilic substitution reactions of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Substitution Reactions of 3,5-Dibromo-2-nitropyridine

Abstract

This compound is a pivotal building block in contemporary organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its unique electronic architecture, characterized by a highly electron-deficient pyridine ring, dictates a fascinating yet challenging reactivity profile. This guide provides a comprehensive analysis of the substitution reactions of this substrate. We will dissect the profound electronic deactivation that renders classical electrophilic aromatic substitution (EAS) exceptionally difficult, offering a theoretical framework for predicting regiochemical outcomes under forcing conditions. More critically, we will explore the molecule's predominant and synthetically valuable reaction pathway: nucleophilic aromatic substitution (SNAr), for which the substrate is highly activated. This dual-faceted analysis offers researchers the necessary field-proven insights to effectively utilize this compound in complex synthetic endeavors.

The Challenge of Electrophilic Substitution: An Analysis of Electronic Effects

The pyridine ring, due to the electronegativity of the nitrogen atom, is inherently less reactive towards electrophiles than benzene.[2][3] The reaction conditions required for electrophilic substitution on pyridine are consequently more drastic.[4] In the case of this compound, this innate electronic deficiency is dramatically amplified by the cumulative effect of three powerful electron-withdrawing groups (EWGs).

  • The Nitro Group (-NO₂): As one of the most potent deactivating groups, the nitro substituent at the C2 position withdraws electron density from the ring through both inductive and resonance effects.[5][6] This significantly reduces the ring's nucleophilicity, which is a prerequisite for initiating an attack on an electrophile.

  • The Bromo Groups (-Br): While halogens are ortho-, para-directors, they are deactivating towards electrophilic attack due to their strong inductive electron withdrawal.

  • The Pyridine Nitrogen: The nitrogen atom itself acts as a strong inductive sink and can be protonated under the acidic conditions often required for EAS, further deactivating the ring by introducing a positive charge.[3][7]

This confluence of deactivating factors makes this compound an exceptionally poor substrate for electrophilic aromatic substitution. Direct Friedel-Crafts alkylations and acylations are generally not feasible on such deactivated systems.[2]

cluster_mechanism SNAr Mechanism Workflow start This compound + Nucleophile (Nu⁻) step1 Step 1: Nucleophilic Attack (Rate-Determining) start->step1 intermediate Formation of Meisenheimer Complex (Resonance Stabilized Anion) step1->intermediate step2 Step 2: Elimination of Leaving Group intermediate->step2 product Substituted Product + Leaving Group (Br⁻) step2->product

Caption: Generalized workflow for the SNAr reaction on this compound.

Exemplary Protocol: Amination via SNAr

This protocol describes a representative nucleophilic substitution reaction where a bromine atom is displaced by an amine.

Objective: To synthesize 5-bromo-2-nitro-3-(piperidin-1-yl)pyridine.

Materials:

  • This compound (1.0 eq)

  • Piperidine (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Add piperidine dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired product.

Rationale: The choice of a polar aprotic solvent like DMF facilitates the reaction. The base (K₂CO₃) is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction. The regioselectivity (attack at C3 vs. C5) can be influenced by steric and electronic factors, but substitution is readily achieved.

Hypothetical Electrophilic Substitution: A Protocol for Forcing Conditions

While synthetically challenging, attempting an electrophilic substitution requires harsh, forcing conditions. The following outlines a general approach for a reaction like nitration.

Objective: To attempt the synthesis of 3,5-dibromo-2,X-dinitropyridine.

Warning: These reactions should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety precautions due to the use of highly corrosive and reactive reagents at elevated temperatures.

Materials:

  • This compound

  • Fuming Nitric Acid (HNO₃, >90%)

  • Fuming Sulfuric Acid (Oleum, 20% SO₃)

Proposed Procedure:

  • In a flask equipped with a reflux condenser and a drying tube, carefully add this compound to fuming sulfuric acid at 0 °C.

  • Slowly add fuming nitric acid to the mixture, keeping the temperature below 10 °C.

  • After the addition is complete, slowly heat the reaction mixture to 100-120 °C.

  • Maintain the temperature for several hours, monitoring the reaction by quenching small aliquots and analyzing via GC-MS or LC-MS.

  • If any conversion is observed, cool the reaction mixture carefully and pour it onto a large volume of crushed ice.

  • Neutralize with a strong base (e.g., NaOH solution) with extreme caution due to the highly exothermic nature of the process.

  • Filter any precipitate or extract with a suitable organic solvent.

  • Analyze the crude mixture for the presence of the desired product.

Causality Behind Experimental Choices:

  • Reagents: Fuming nitric acid and oleum are used to generate a high concentration of the highly reactive nitronium ion (NO₂⁺) electrophile, which is necessary to overcome the high activation energy barrier of the deactivated ring. [8]* Temperature: High temperatures are required to provide the necessary thermal energy to overcome the kinetic barrier to reaction.

Expected Outcome: The yield for such a reaction is expected to be very low. Significant decomposition of the starting material and the formation of byproducts are highly probable. The primary product, if formed, would likely be the 4-nitro isomer.

Summary and Synthetic Outlook

This compound presents a classic case of reactivity dictated by powerful electronic effects.

  • Electrophilic Aromatic Substitution (EAS): This pathway is strongly disfavored due to the severe deactivation of the pyridine ring by the cumulative electron-withdrawing effects of the nitrogen atom, the nitro group, and the two bromine atoms. Reactions, if they proceed at all, require exceptionally harsh conditions and are expected to give very low yields.

  • Nucleophilic Aromatic Substitution (SNAr): This is the dominant and synthetically useful reaction pathway. The molecule is highly activated for attack by nucleophiles, allowing for the efficient displacement of the bromine atoms to introduce a wide variety of functional groups.

For the practicing chemist, this compound should be viewed not as a substrate for electrophilic functionalization, but as a potent electrophilic scaffold for building molecular complexity through reactions with nucleophiles. This understanding is key to its successful application in the fields of drug discovery and materials science.

References

  • Pearson. (2024). EAS Reactions of Pyridine.
  • Química Organica.org. (n.d.). Electrophilic substitution on pyridine.
  • Blackburn, J. M., & Roizen, J. L. (n.d.). Reactions of 2-halopyridines to form 2-alkyl pyridines. ResearchGate.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th...
  • Royal Society of Chemistry. (n.d.). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Quora. (2017). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?
  • National Institutes of Health. (n.d.). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.
  • PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • YouTube. (2017). Directing Effect of the Nitro Group in EAS.
  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.
  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

Sources

An In-depth Technical Guide to the Reactivity of the Nitro Group in 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic compound that serves as a versatile building block in modern organic synthesis.[1] Its structure, featuring a pyridine ring substituted with two bromine atoms and a nitro group, imparts a unique and valuable reactivity profile.[2][3] This guide provides an in-depth exploration of the reactivity of the nitro group in this molecule, a critical aspect for its application in the synthesis of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development.[1][][5] The electron-withdrawing nature of the nitro group, combined with the inherent electron deficiency of the pyridine ring, renders the molecule susceptible to a range of chemical transformations, making it a cornerstone for the synthesis of novel bioactive compounds.[6][7]

Core Reactivity of the Nitro Group

The chemical behavior of this compound is largely dictated by the powerful electron-withdrawing properties of the 2-nitro group. This group profoundly influences the electronic landscape of the pyridine ring, activating it for specific transformations that are central to its utility as a synthetic intermediate. The two primary reaction pathways involving the nitro group are nucleophilic aromatic substitution and reduction to the corresponding amine.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 2-position, in conjunction with the nitrogen atom in the pyridine ring, strongly activates the carbon atoms of the ring towards nucleophilic attack. This activation is a classic example of the principles of nucleophilic aromatic substitution (SNAr).[6][8] The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][9]

In the case of this compound, the nitro group can play a dual role:

  • Activating Group: The nitro group powerfully withdraws electron density from the pyridine ring, making the carbon atom to which it is attached (C2) highly electrophilic and thus susceptible to attack by nucleophiles.

  • Leaving Group: The nitro group itself can be displaced by a variety of nucleophiles, particularly soft nucleophiles like thiols.[10] This allows for the direct introduction of new functional groups at the 2-position.

The general mechanism for the SNAr reaction on this compound is illustrated below:

Caption: General Mechanism of Nucleophilic Aromatic Substitution on this compound.

A variety of nucleophiles can be employed in SNAr reactions with this compound, leading to a diverse range of substituted pyridines.

Nucleophile TypeExampleProduct Type
Oxygen Nucleophiles Alkoxides (e.g., NaOMe)2-Alkoxy-3,5-dibromopyridines
Phenoxides (e.g., NaOPh)2-Phenoxy-3,5-dibromopyridines
Sulfur Nucleophiles Thiolates (e.g., NaSPh)2-(Phenylthio)-3,5-dibromopyridines
Nitrogen Nucleophiles Amines (e.g., RNH₂)2-Amino-3,5-dibromopyridines
Azides (e.g., NaN₃)2-Azido-3,5-dibromopyridines
Reduction to 2-Amino-3,5-dibromopyridine

The reduction of the nitro group to an amino group is a fundamental and highly valuable transformation in organic synthesis.[11] This reaction converts this compound into 2-Amino-3,5-dibromopyridine, a key intermediate for the synthesis of a wide array of biologically active molecules.[5][12] The resulting amino group can be further functionalized, for example, through acylation, alkylation, or participation in cross-coupling reactions.

A number of methods are available for the reduction of aromatic nitro groups, with catalytic hydrogenation and the use of metal-based reducing agents in acidic media being the most common.[11][13]

Reducing AgentTypical ConditionsNotes
H₂, Pd/C Methanol or Ethanol, room temperatureHigh efficiency and clean reaction profile.
Iron (Fe) Acetic acid or aq. NH₄ClCost-effective and suitable for large-scale synthesis.
Tin(II) Chloride (SnCl₂) Concentrated HCl or EthanolA classic method for nitro group reduction.
Sodium Dithionite (Na₂S₂O₄) Water/MethanolMild conditions, useful for sensitive substrates.
Diboronic Acid DMF, with a catalyst like 4,4'-bipyridylChemoselective reduction of the nitro group.

Influence on the Reactivity of the Pyridine Ring

The strong electron-withdrawing nature of the 2-nitro group also influences the reactivity of the bromine atoms at the 3- and 5-positions. While the nitro group itself is a prime site for nucleophilic attack, the bromine atoms can also undergo substitution, typically under more forcing conditions or with specific catalysts, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The relative reactivity of the nitro group versus the bromine atoms will depend on the nature of the nucleophile and the reaction conditions.

Experimental Protocols

The following protocols are representative examples of the key transformations of this compound.

Protocol 1: Nucleophilic Aromatic Substitution with a Thiol

Reaction: Synthesis of 3,5-Dibromo-2-(phenylthio)pyridine.

Reagents and Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add thiophenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3,5-Dibromo-2-(phenylthio)pyridine.

SNAr_Workflow start Dissolve this compound in DMF add_reagents Add Thiophenol and K₂CO₃ start->add_reagents react Stir at Room Temperature (4-6h) add_reagents->react workup Aqueous Workup and Extraction with Ethyl Acetate react->workup purify Column Chromatography workup->purify end Isolate 3,5-Dibromo-2-(phenylthio)pyridine purify->end

Caption: Experimental Workflow for SNAr with a Thiol.

Protocol 2: Reduction of the Nitro Group

Reaction: Synthesis of 2-Amino-3,5-dibromopyridine.

Reagents and Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the combined filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to yield 2-Amino-3,5-dibromopyridine, which can be further purified by recrystallization if necessary.

Reduction_Workflow start Suspend this compound in Ethanol/Water add_reagents Add Iron Powder and NH₄Cl start->add_reagents react Reflux for 2-4 hours add_reagents->react filter_celite Filter through Celite react->filter_celite workup Aqueous Workup and Extraction filter_celite->workup end Isolate 2-Amino-3,5-dibromopyridine workup->end

Caption: Experimental Workflow for Nitro Group Reduction.

Applications in Drug Development

The synthetic versatility of this compound makes it a valuable intermediate in drug discovery and development.[1][] The ability to readily displace the nitro group or reduce it to an amine allows for the construction of complex, highly substituted pyridine scaffolds. These scaffolds are prevalent in a wide range of biologically active molecules, and the strategic functionalization of the pyridine ring is a key aspect of lead optimization in medicinal chemistry.[7] The products derived from this compound serve as precursors for the synthesis of compounds with potential applications as anti-cancer agents, antivirals, and central nervous system modulators.

Conclusion

This compound is a powerful and versatile synthetic intermediate, with its reactivity being predominantly governed by the 2-nitro group. The strong electron-withdrawing nature of this group facilitates both nucleophilic aromatic substitution, where it can act as an activating group and a leaving group, and reduction to the corresponding amine. A thorough understanding of these reactivity patterns is essential for leveraging the full synthetic potential of this molecule in the design and synthesis of novel compounds for the pharmaceutical and agrochemical industries.

References

  • Dolci, F., et al. (2010). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Labelled Compounds and Radiopharmaceuticals, 53(3), 136-141.
  • Chem-Impex. (n.d.). This compound.
  • Krasnikov, P. V., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5694.
  • Mąkosza, M., & Wojciechowski, K. (2004). Nucleophilic substitution of hydrogen in electron-deficient arenes. Chemical reviews, 104(5), 2631-2666.
  • Mąkosza, M., & Grudzień, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 160-164.
  • PubChem. (n.d.). 3-Bromo-2-nitropyridine.
  • Makarov, K. N., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(11), 3183.
  • Allen, C. F. H., & Thirtle, J. R. (1946). 2,3-Diaminopyridine. Organic Syntheses, 26, 16.
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(3), 179-185.
  • Wikipedia. (2023). Reduction of nitro compounds.
  • Deshmukh, S. S., & Deshmukh, S. S. (2021). A Convenient and Scalable Process for Preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452.
  • PubChemLite. (n.d.). This compound (C5H2Br2N2O2).
  • Mondal, M., & Ghorai, P. (2021). Shining light on the nitro group: distinct reactivity and selectivity.
  • LibreTexts Chemistry. (2021). 24.6: Nitro Compounds.
  • Google Patents. (n.d.). CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine.
  • precisionFDA. (n.d.). This compound.
  • Grybon, I. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786.
  • Costa, M., et al. (2021). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Molecules, 26(11), 3183.
  • Karimov, R. R., & Hartwig, J. F. (2021). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Accounts of Chemical Research, 54(17), 3349-3362.

Sources

solubility of 3,5-Dibromo-2-nitropyridine in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3,5-Dibromo-2-nitropyridine

Foreword: Navigating the Data Gap in Early-Stage Development

In the landscape of pharmaceutical and agrochemical research, this compound stands as a valuable building block for synthesizing novel, high-complexity molecules.[1] Its utility as a reactive intermediate is well-recognized.[1] However, a critical gap exists in the publicly available physicochemical data for this compound, specifically regarding its solubility in common organic solvents. This guide addresses this challenge directly. In the absence of a comprehensive, pre-existing dataset, this document provides researchers, scientists, and drug development professionals with a framework for understanding, predicting, and—most importantly—experimentally determining the solubility of this compound. By combining theoretical principles with a detailed, field-proven experimental protocol, this guide empowers researchers to generate the precise data needed for their specific applications, from reaction optimization and purification to formulation development.

Physicochemical Profile and Theoretical Solubility Considerations

A foundational understanding of a compound's physical properties is the first step in predicting its behavior in solution.

Core Properties

The known physical characteristics of this compound provide initial clues to its solubility profile.

PropertyValueSource
CAS Number 610261-34-2[1][2][3]
Molecular Formula C₅H₂Br₂N₂O₂[1][3]
Molecular Weight 281.89 g/mol [1][3]
Appearance Pale yellow crystalline solid[1]
Melting Point 71 - 80 °C[1]
Structural Analysis and Polarity Prediction

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4][5] The molecular structure of this compound is moderately polar, a result of several contributing factors:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and allowing for potential hydrogen bonding with protic solvents.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group, significantly increasing the molecule's polarity.

  • Bromo Groups (-Br): While halogens are electronegative, their contribution to overall polarity is less pronounced than the nitro group. They primarily increase the molecular weight and surface area.

Given this structure, we can anticipate the following general solubility trends:

  • High Solubility in polar aprotic solvents that can engage in dipole-dipole interactions, such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Moderate to Good Solubility in polar protic solvents like methanol and ethanol, where hydrogen bonding is possible.[6]

  • Limited Solubility in solvents of intermediate polarity like acetone, ethyl acetate, and dichloromethane. Recrystallization of related nitropyridines from acetone and ethanol suggests that solubility is significant at elevated temperatures but limited at room temperature.[1]

  • Poor to Insoluble in nonpolar solvents such as hexane, toluene, and diethyl ether, which cannot effectively solvate the polar regions of the molecule.

Inferred Qualitative Solubility and Recrystallization Insights

While direct quantitative data is scarce, information from synthetic procedures and purification of analogous nitropyridines provides valuable qualitative clues. For instance, solvents used for recrystallization are, by definition, those in which the compound has high solubility at elevated temperatures and lower solubility at ambient or sub-ambient temperatures.

The table below summarizes the inferred qualitative solubility of this compound based on general principles and data from related compounds.

SolventSolvent ClassPredicted Qualitative SolubilityRationale / Supporting Evidence
Water Polar ProticInsolubleThe large, nonpolar surface area from the dibrominated ring outweighs the polar functional groups.[6]
Methanol / Ethanol Polar ProticModerately SolubleCapable of hydrogen bonding. Ethanol is noted as a recrystallization solvent for nitropyridines, implying good solubility when heated.[1][6]
Acetone Polar AproticSparingly to Moderately SolubleA solvent of intermediate polarity. Also used for recrystallization of related compounds.[1]
Dichloromethane (DCM) Polar AproticSparingly SolubleOften used in chromatography and extractions for nitropyridines.[1]
Ethyl Acetate (EtOAc) Polar AproticSparingly SolubleCommon solvent for extraction and chromatography of moderately polar compounds.[7]
Tetrahydrofuran (THF) Polar AproticSolubleA good solvent for a wide range of organic compounds.[8]
Dimethyl Sulfoxide (DMSO) Polar AproticHighly SolubleHigh polarity makes it an excellent solvent for many polar organic molecules.[6]
N,N-Dimethylformamide (DMF) Polar AproticHighly SolubleSimilar to DMSO in its solvating power for polar compounds.
Toluene Nonpolar AromaticPoorly SolubleLacks the polarity to effectively solvate the nitro-pyridine core.
Hexane / Heptane Nonpolar AliphaticInsoluble"Like dissolves like" principle predicts very poor solubility.[4] Used as an anti-solvent in purifications.[7]

Core Protocol: Experimental Determination of Solubility

The most reliable method for obtaining precise solubility data is through direct experimental measurement. The equilibrium gravimetric method is a robust and widely accessible technique. This protocol is designed to be a self-validating system, ensuring data accuracy and reproducibility.

Rationale for the Equilibrium Gravimetric Method

This method involves creating a saturated solution of the solute in a specific solvent at a controlled temperature. By taking a known volume of the saturated supernatant, evaporating the solvent, and weighing the remaining solid, one can accurately calculate the solubility. The key to this method's trustworthiness is ensuring the system has reached equilibrium, meaning the rate of dissolution equals the rate of precipitation, which is achieved through sufficient equilibration time and constant agitation.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 1. Add excess 3,5-Dibromo- 2-nitropyridine to vial prep2 2. Add precise volume of chosen solvent prep1->prep2 Known V_solvent equil1 3. Seal vial and place in thermostatic shaker prep2->equil1 equil2 4. Agitate at constant T (e.g., 25°C) for 24-72h equil1->equil2 Ensure saturation analysis1 5. Centrifuge to pellet undissolved solid equil2->analysis1 Phase separation analysis2 6. Transfer precise aliquot of supernatant to tared vial analysis1->analysis2 Known V_aliquot analysis3 7. Evaporate solvent under vacuum or N₂ stream analysis2->analysis3 analysis4 8. Dry residue to constant weight in vacuum oven analysis3->analysis4 analysis5 9. Weigh final solid analysis4->analysis5 m_solute calc1 10. Calculate solubility (mg/mL or mol/L) analysis5->calc1 Solubility = m_solute / V_aliquot

Caption: Workflow for the equilibrium gravimetric solubility determination.

Step-by-Step Methodology
  • Preparation of Sample Vials:

    • To several 4 mL glass vials, add an excess amount of this compound (e.g., 50-100 mg). The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation.

    • Accurately pipette a known volume (e.g., 2.00 mL) of the desired organic solvent into each vial. Perform each solvent experiment in triplicate for statistical validity.

  • Equilibration:

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker or on a stir plate within a temperature-controlled chamber set to the desired temperature (e.g., 25°C).

    • Agitate the slurries for a minimum of 24 hours. For crystalline compounds, 48-72 hours is recommended to ensure equilibrium is fully reached.

  • Sample Isolation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for 1-2 hours to let the excess solid settle.

    • Alternatively, centrifuge the vials at the experimental temperature to pellet the undissolved solid.

    • Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. Ensure no solid particles are transferred.

  • Solvent Evaporation and Measurement:

    • Transfer the aliquot to a pre-weighed (tared) vial.

    • Remove the solvent under a gentle stream of nitrogen or using a centrifugal vacuum evaporator. Avoid excessive heat to prevent degradation of the compound.

    • Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40°C) until a constant weight is achieved.

    • Weigh the vial containing the dried solute. The difference between this final weight and the tare weight is the mass of the dissolved this compound.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot (mL)

    • To express solubility in mol/L, convert the mass to moles using the molecular weight (281.89 g/mol ).

Safety, Handling, and Waste Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. Aromatic nitro compounds and their derivatives require careful handling.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles conforming to EN166 standards, and chemical-resistant gloves (e.g., nitrile).[10][11]

  • Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] Ensure that eyewash stations and safety showers are readily accessible.[11]

  • Handling Precautions: Avoid creating dust. Do not eat, drink, or smoke in the laboratory.[11][12] Wash hands thoroughly after handling.[9]

  • Waste Disposal: All waste materials, including excess solid and solutions, should be collected in a designated hazardous waste container for proper disposal according to institutional and local regulations.[6]

Conclusion

References

  • Experiment: Solubility of Organic & Inorganic Compounds. University of Massachusetts Boston. [Link]
  • Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
  • How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. [Link]
  • MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
  • Solvents and Polarity. University of Rochester Department of Chemistry. [Link]
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Technology, Iraq. [Link]
  • Solubility of Organic Compounds. University of Toronto. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

The Strategic Utility of 3,5-Dibromo-2-nitropyridine in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of contemporary organic synthesis, the strategic deployment of highly functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 3,5-dibromo-2-nitropyridine has emerged as a powerful and versatile intermediate, particularly in the realms of pharmaceutical and agrochemical research.[1] Its unique electronic and steric properties, arising from the interplay of two bromine atoms and a strongly electron-withdrawing nitro group on the pyridine core, offer a rich platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, equipping researchers with the knowledge to effectively harness its synthetic potential.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application. This compound is a pale yellow crystalline solid with a melting point range of 71-80 °C.[1] Its molecular formula is C₅H₂Br₂N₂O₂, corresponding to a molecular weight of 281.89 g/mol .[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 610261-34-2[1][3]
Molecular Formula C₅H₂Br₂N₂O₂[1][2]
Molecular Weight 281.89 g/mol [1][2]
Appearance Pale yellow crystalline solid[1]
Melting Point 71 - 80 °C[1]
Purity ≥ 99% (GC)[1]

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation. It may also cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a dry, sealed container at 0-8 °C.[1][2]

Synthesis of the Core Building Block

The efficient synthesis of this compound is a critical first step for its utilization. While various methods for the synthesis of substituted pyridines exist, a common and effective route to this compound involves the diazotization of 2-amino-3,5-dibromopyridine followed by a Sandmeyer-type reaction.

Protocol 1: Synthesis of this compound via Diazotization

This protocol outlines a plausible synthetic route based on established methodologies for similar transformations.

Step 1: Bromination of 2-Aminopyridine

The synthesis begins with the bromination of 2-aminopyridine. It is important to control the stoichiometry of the brominating agent to favor the formation of the desired 2-amino-3,5-dibromopyridine, as over-bromination can occur.

Step 2: Diazotization of 2-Amino-3,5-dibromopyridine and Nitration

The subsequent step involves the conversion of the amino group to a diazonium salt, which is then displaced by a nitro group.

Materials:

  • 2-Amino-3,5-dibromopyridine

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Ice

  • Sodium hydroxide (NaOH) solution

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-amino-3,5-dibromopyridine in concentrated sulfuric acid. Cool the solution to 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir the mixture for a designated time to ensure complete formation of the diazonium salt.

  • Nitration: In a separate flask, prepare a solution for the introduction of the nitro group. The specific reagents for this step can vary, but a common method involves the use of a nitrite salt in the presence of a copper catalyst.

  • Reaction: Slowly add the cold diazonium salt solution to the nitrating mixture. The reaction is often accompanied by the evolution of nitrogen gas.

  • Work-up: After the reaction is complete, neutralize the mixture with a base such as sodium hydroxide solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with water and brine, dry it over an anhydrous drying agent, and concentrate it under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The electron-withdrawing nitro group activates the pyridine ring towards nucleophilic attack and also influences the regioselectivity of various transformations. The two bromine atoms at positions 3 and 5 serve as versatile handles for cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the nitro group at the 2-position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The bromine atom at the 5-position is particularly susceptible to displacement by various nucleophiles, including alkoxides, thiolates, and amines. This reactivity provides a straightforward method for introducing diverse functionalities at this position.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer intermediate.[1][5] The strong electron-withdrawing nitro group is crucial for stabilizing the negative charge in this intermediate.

Caption: General mechanism of SNAr on this compound.

Protocol 2: Nucleophilic Aromatic Substitution with Sodium Methoxide

This protocol provides a general procedure for the methoxylation of this compound, a common transformation in the synthesis of more complex molecules.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous methanol (MeOH) or an aprotic solvent like DMF

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous methanol or DMF.

  • Reagent Addition: Add sodium methoxide portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to afford 3-bromo-5-methoxy-2-nitropyridine.[6]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atoms at the C3 and C5 positions of this compound are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of substituted pyridine derivatives.

Regioselectivity: A key consideration in the cross-coupling reactions of this compound is the regioselectivity. The electronic and steric environment of the two bromine atoms can lead to preferential reaction at one position over the other. The C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to the electronic influence of the nitro group.[7] However, the reaction conditions, including the choice of catalyst, ligand, and base, can be tuned to control the regioselectivity.

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[8] This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

Sources

Technical Guide: 3,5-Dibromo-2-nitropyridine as a Strategic Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical exploration of 3,5-Dibromo-2-nitropyridine, a highly functionalized heterocyclic intermediate. We will dissect its core reactivity, grounded in established mechanistic principles, and illuminate its strategic application in the synthesis of complex molecular scaffolds relevant to the agrochemical industry. This document is intended for researchers, chemists, and process development professionals engaged in the discovery and synthesis of next-generation crop protection agents.

Introduction: The Molecular Architecture and Strategic Value

This compound is a pyridine derivative distinguished by a unique arrangement of functional groups that dictate its chemical behavior.[1] Its structure features two bromine atoms, which are effective leaving groups, and a potent electron-withdrawing nitro group.[1][2] This specific constellation of substituents makes it an exceptionally valuable building block for several reasons:

  • Activated Aromatic System: The nitro group at the C2 position, in conjunction with the inherent electron-deficient nature of the pyridine ring, strongly activates the molecule for nucleophilic aromatic substitution (SNAr) reactions.[3][4]

  • Multiple Reaction Sites: The presence of two distinct bromine atoms at the C3 and C5 positions offers the potential for sequential or selective functionalization, enabling the construction of complex, multi-substituted pyridine cores.

  • Latent Functionality: The nitro group can be chemically reduced to an amino group, a pivotal transformation that dramatically alters the electronic properties of the ring and provides a handle for a wide array of subsequent chemical modifications.[4]

These characteristics position this compound as a versatile platform for accessing novel pyridyl ethers, aminopyridines, and other substituted heterocycles that are core motifs in many modern herbicides, fungicides, and insecticides.[2][5][6]

Core Reactivity: A Mechanistic Perspective

The primary synthetic utility of this compound is derived from its susceptibility to nucleophilic aromatic substitution (SNAr). Understanding the underlying mechanism is critical to optimizing reaction conditions and predicting outcomes.

The pyridine nitrogen and the C2-nitro group synergistically withdraw electron density from the aromatic ring. This effect is most pronounced at the positions ortho and para to the activating groups (C3, C5, and C6). Consequently, these positions are rendered highly electrophilic and susceptible to attack by nucleophiles. The attack of a nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized effectively onto the oxygen atoms of the nitro group, providing a strong thermodynamic driving force for the reaction. The subsequent expulsion of a bromide ion restores aromaticity and yields the substituted product.

// Reactants sub [label=< this compound

>];

nu [label="Nu:⁻", fontname="Helvetica-Bold", fontsize=14];

// Intermediate inter [label=< Meisenheimer Complex (Resonance Stabilized)

>];

// Products prod [label=< Substituted Product

>];

br [label="Br⁻", fontname="Helvetica-Bold", fontsize=14];

// Arrows edge [fontname="Helvetica", fontsize=10, color="#4285F4"]; sub -> inter [label="+ Nu⁻"]; inter -> prod [label="- Br⁻"]; prod -> br [style=invis]; // for layout

{rank=same; sub; nu} {rank=same; prod; br} }

Figure 1: General Mechanism of SNAr on this compound

Key Synthetic Transformations for Agrochemical Scaffolds

The true potential of this compound is realized through its conversion into key agrochemical intermediates. The following sections detail the primary synthetic routes, providing both mechanistic rationale and actionable experimental protocols.

Synthetic_Workflow start This compound sub_amine Substituted Aminopyridine (Fungicide/Herbicide Scaffold) start->sub_amine 1. Nucleophilic Substitution (R₂NH, Base) sub_ether Pyridyl Ether (Insecticide/Herbicide Scaffold) start->sub_ether 2. O-Arylation (ROH, Base) reduced_intermediate 3,5-Dibromo-2-aminopyridine (Versatile Intermediate) start->reduced_intermediate 3. Nitro Group Reduction (e.g., Fe/AcOH, SnCl₂) further_functionalization Further Functionalization (e.g., Amide Coupling, Diazotization) reduced_intermediate->further_functionalization final_product Complex Agrochemical Analogs further_functionalization->final_product

Figure 2: Synthetic Pathways from this compound
Synthesis of Substituted Aminopyridines

The reaction with primary or secondary amines is a direct method to introduce nitrogen-based functionalities, which are prevalent in many bioactive molecules.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF or NMP are chosen because they can solvate the charged Meisenheimer complex, lowering the activation energy of the reaction.

  • Base: A non-nucleophilic base such as K₂CO₃ or an organic base like triethylamine is required to act as an acid scavenger, neutralizing the HBr formed during the reaction, thereby driving the equilibrium towards the product.

  • Temperature: While the ring is activated, elevated temperatures are often necessary to achieve reasonable reaction rates, particularly with less nucleophilic amines.

Experimental Protocol: General Procedure for Amination

  • To a solution of this compound (1.0 eq) in N,N-Dimethylformamide (DMF, 5-10 mL per mmol of substrate) in a round-bottom flask, add the desired amine (1.1-1.5 eq).

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-amino-2-nitropyridine derivative.

Synthesis of Pyridyl Ethers

Pyridyl ether linkages are a cornerstone of numerous high-value agrochemicals, including insecticides like Chlorfluazuron.[7][8][9] This transformation provides a direct entry into this important chemical class.

Causality Behind Experimental Choices:

  • Nucleophile Generation: Alcohols and phenols are generally weak nucleophiles. They must be deprotonated with a strong base (e.g., NaH, K₂CO₃) to form the corresponding alkoxide or phenoxide, which is a significantly more potent nucleophile for SNAr reactions.

  • Anhydrous Conditions: Strong bases like sodium hydride react violently with water. Therefore, strictly anhydrous conditions (dry solvents and inert atmosphere) are critical for safety and reaction efficiency.

Experimental Protocol: General Procedure for O-Arylation

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C and add a solution of the desired alcohol or phenol (1.1 eq) in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating complete formation of the alkoxide/phenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF to the mixture.

  • Heat the reaction to 60-100 °C and monitor for completion.

  • Carefully quench the reaction by slowly adding it to ice-water.

  • Perform an aqueous workup and purification as described in the amination protocol (Section 3.1).

Reduction of the Nitro Group: A Gateway to Further Diversification

Reducing the nitro group to a primary amine fundamentally changes the molecule's reactivity, converting the electron-withdrawing nitro group into an electron-donating amino group.[4] This opens up a vast landscape of subsequent chemical reactions, including amide bond formation, diazotization, and participation in further cross-coupling reactions.

Causality Behind Experimental Choices:

  • Reducing Agent: The choice of reducing agent depends on the desired selectivity and reaction conditions.

    • Tin(II) chloride (SnCl₂): A classic and reliable method that works well in acidic alcoholic solvents.

    • Iron powder in acetic acid (Fe/AcOH): An inexpensive and effective method, often used in industrial settings.

    • Catalytic Hydrogenation (H₂/Pd-C): A clean method that produces water as the only byproduct, but may not be compatible with other reducible functional groups (e.g., alkenes, alkynes) in the molecule.

Experimental Protocol: Nitro Reduction using Fe/AcOH

  • Charge a flask with this compound (1.0 eq), iron powder (5.0-10.0 eq), and glacial acetic acid.

  • Heat the stirred suspension to 60-80 °C. The reaction is often exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and filter it through a pad of celite to remove the iron salts, washing the pad with ethyl acetate or methanol.

  • Concentrate the filtrate under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify the resulting 3,5-Dibromo-2-aminopyridine by chromatography or recrystallization.

Summary of Synthetic Applications

The following table summarizes the key transformations and typical conditions for leveraging this compound in synthesis.

TransformationNucleophile/ReagentTypical BaseSolventTemperature (°C)Resulting Scaffold
Amination Primary/Secondary AmineK₂CO₃, Et₃NDMF, NMP80-1205-Amino-3-bromo-2-nitropyridine
O-Arylation Alcohol, PhenolNaH, K₂CO₃DMF, THF60-1005-Alkoxy/Aryloxy-3-bromo-2-nitropyridine
Nitro Reduction Fe, SnCl₂, H₂/Pd-C(Acidic/Neutral)AcOH, EtOH, MeOH25-803,5-Dibromo-2-aminopyridine

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern agrochemical scientist. Its well-defined reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, provides reliable and versatile pathways to a multitude of valuable molecular scaffolds. By understanding the mechanistic principles that govern its transformations, researchers can rationally design and execute synthetic routes to novel, highly functionalized pyridine derivatives, accelerating the discovery and development of innovative crop protection solutions.

References

  • This compound. MySkinRecipes. [Link]
  • A kind of synthetic method of chlorfluazuron and its purposes for preparing insecticide.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (PMC). [Link]
  • A kind of synthetic method of chlorfluazuron and its purposes for being used to prepare insecticide.
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, Vol. 83, No. 4, 2011. [Link]
  • Exploring the Synthesis and Properties of 2-Bromo-3-methyl-5-nitropyridine. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • Chlorfluazuron. National Institutes of Health (PubChem). [Link]
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. National Institutes of Health (PubMed). [Link]
  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • Diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Molbank. [Link]
  • Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine)
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (PMC). [Link]
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • Synergistic insecticidal composition containing clothianidin and chlorfluazuron and applications thereof.
  • Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). National Institutes of Health (PubMed). [Link]
  • Chlorfluazuron-containing composition.
  • Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine?.

Sources

An In-depth Technical Guide to the Spectral Data of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the compound 3,5-Dibromo-2-nitropyridine (CAS No. 610261-34-2). As a critical building block in medicinal chemistry and materials science, a thorough understanding of its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering field-proven insights into data interpretation and experimental considerations.

Introduction: The Significance of this compound

This compound is a halogenated and nitrated pyridine derivative. The presence of two bromine atoms and a nitro group on the pyridine ring significantly influences its chemical reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The electron-withdrawing nature of these substituents renders the pyridine ring susceptible to nucleophilic substitution, a key reaction in the development of novel pharmaceutical agents and functional materials.

Accurate characterization of this compound is the cornerstone of its reliable application. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this compound. This guide will dissect the nuances of its spectral signatures.

Molecular Structure and Key Spectroscopic Features

The molecular formula of this compound is C₅H₂Br₂N₂O₂, with a molecular weight of 281.89 g/mol .[1] The pyridine ring is substituted with bromine atoms at positions 3 and 5, and a nitro group at position 2. This substitution pattern dictates the electronic environment of the remaining protons and carbon atoms, giving rise to a unique spectroscopic fingerprint.

PropertyValueSource(s)
Molecular Formula C₅H₂Br₂N₂O₂[1]
Molecular Weight 281.89 g/mol [1]
CAS Number 610261-34-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification.

¹H NMR Spectroscopy: A Window into the Proton Environment

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons on the aromatic ring. The two protons are located at positions 4 and 6.

  • Chemical Shifts (δ): The electron-withdrawing effects of the two bromine atoms and the nitro group will significantly deshield the remaining protons, causing their signals to appear downfield (at a higher ppm value) compared to unsubstituted pyridine. The proton at position 4 is expected to be a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 will also appear as a doublet. The exact chemical shifts are influenced by the solvent used.

  • Coupling Constants (J): The coupling between the protons at positions 4 and 6 is a meta-coupling, which is typically small (around 2-3 Hz). This small coupling constant is a key identifier for the 3,5-disubstituted pattern.

While specific, publicly available ¹H NMR data with precise chemical shifts and coupling constants for this compound is not readily found in the searched literature, commercial suppliers confirm that the proton NMR spectrum conforms to the expected structure.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is typically acquired on the same sample solution used for ¹H NMR. Due to the low natural abundance of ¹³C, a greater number of scans is usually required.

Data Interpretation:

The ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in the pyridine ring.

  • Chemical Shifts (δ): The chemical shifts of the carbon atoms are highly dependent on the attached substituents.

    • The carbon bearing the nitro group (C2) will be significantly deshielded.

    • The carbons attached to the bromine atoms (C3 and C5) will also be deshielded, although the effect of bromine is less pronounced than that of the nitro group.

    • The carbons at positions 4 and 6 will be influenced by the cumulative electron-withdrawing effects of the substituents.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol:

The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method or by using Attenuated Total Reflectance (ATR) FT-IR spectroscopy.

Data Interpretation:

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Vibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch 3100 - 3000Weak to Medium
Asymmetric NO₂ Stretch 1550 - 1500Strong
Symmetric NO₂ Stretch 1360 - 1320Strong
C=N and C=C Ring Stretching 1600 - 1400Medium to Strong
C-Br Stretch 700 - 500Strong

The two strong absorption bands for the nitro group are particularly diagnostic. The precise positions of the C=N and C=C ring stretching vibrations can provide further confirmation of the substitution pattern.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the intact molecule and its fragments, confirming the molecular weight and offering insights into the molecule's structure and stability.

Experimental Protocol:

A dilute solution of this compound is introduced into the mass spectrometer, typically using an electron ionization (EI) or electrospray ionization (ESI) source.

Data Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in roughly a 1:1 ratio), the molecular ion peak will appear as a characteristic isotopic cluster. The expected pattern will be three peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺, with relative intensities of approximately 1:2:1. This isotopic signature is a definitive indicator of the presence of two bromine atoms.

  • Fragmentation Pattern: Under electron ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and the subsequent loss of other small molecules. The fragmentation of the dibrominated pyridine ring will also contribute to the overall spectrum.

Predicted Mass Spectral Data:

While experimental mass spectra were not found in the immediate search, predicted data can be a useful guide.

AdductPredicted m/z
[M+H]⁺ 280.85558
[M+Na]⁺ 302.83752
[M-H]⁻ 278.84102

Integrated Spectroscopic Analysis: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound, the combination of NMR, IR, and MS provides a self-validating system for structural confirmation.

Caption: Integrated workflow for the structural elucidation of this compound.

Conclusion: A Foundation for Future Research

The comprehensive spectral analysis of this compound presented in this guide provides the foundational knowledge required for its confident use in synthesis and further research. The characteristic signatures in its ¹H NMR, ¹³C NMR, IR, and mass spectra serve as reliable benchmarks for identity and purity assessment. For researchers and drug development professionals, this in-depth understanding is not merely academic but a prerequisite for the successful and reproducible advancement of their scientific endeavors.

References

  • PubChemLite. This compound (C5H2Br2N2O2). [Link]

Sources

Introduction: Acknowledging the Reactive Potential of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3,5-Dibromo-2-nitropyridine

This compound is a highly functionalized heterocyclic compound, serving as a critical intermediate in the synthesis of advanced pharmaceutical and agrochemical agents.[1] Its molecular architecture, featuring two bromine atoms and an electron-withdrawing nitro group on a pyridine ring, makes it a versatile substrate for nucleophilic substitution and cross-coupling reactions.[1] However, the very features that impart this synthetic utility also necessitate a rigorous and informed approach to its handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work safely with this compound, grounding all recommendations in established chemical safety principles and explaining the causality behind each precaution.

Hazard Identification and Risk Assessment: An Evidence-Based Approach

While a specific, comprehensive toxicological profile for this compound is not extensively published, a robust risk assessment can be constructed by examining data from structurally analogous compounds. Brominated and nitrated pyridines are known irritants and potentially toxic. Therefore, a conservative approach is mandated, treating the compound with a high degree of caution.

Based on data from similar chemical structures, this compound is anticipated to be classified with the following hazards.[2][3][4][5][6]

Hazard Classification GHS Code Description
Skin IrritationH315Causes skin irritation.[2][4][5]
Serious Eye IrritationH319Causes serious eye irritation.[2][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][4][5]
Acute Toxicity (Oral)H302 (Assumed)Harmful if swallowed.[2]

Physicochemical Properties:

The physical state and properties of a chemical are fundamental to understanding its potential for exposure. As a crystalline solid, the primary risk during handling is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to skin and eye contact.[1]

Property Value Source
CAS Number 610261-34-2[1]
Molecular Formula C₅H₂Br₂N₂O₂[1][7]
Molecular Weight 281.89 g/mol [1][7]
Appearance Pale yellow crystalline solid[1]
Melting Point 71 - 80 °C[1]

Primary Routes of Exposure and Health Effects:

  • Inhalation: Inhaling dust may cause irritation to the mucous membranes and upper respiratory tract.[2][4]

  • Skin Contact: Direct contact can cause skin irritation, characterized by redness and discomfort.[2][4]

  • Eye Contact: The compound is expected to be a serious eye irritant, potentially causing significant damage if not promptly addressed.[2][4][5]

  • Ingestion: Based on analogous compounds, ingestion is presumed to be harmful.[2]

Exposure Controls and Personal Protection: A Multi-Layered Defense

The cornerstone of chemical safety is the "Hierarchy of Controls," a systematic approach to minimizing exposure. This framework prioritizes the most effective control measures down to the least.

cluster_0 Hierarchy of Controls Elimination Elimination/Substitution (Not feasible for this topic) Engineering Engineering Controls (Primary Barrier) Elimination->Engineering Most Effective Admin Administrative Controls (Procedural Rules) Engineering->Admin PPE Personal Protective Equipment (PPE) (Last Line of Defense) Admin->PPE Least Effective

A logical diagram illustrating the Hierarchy of Controls.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All handling of this compound solid, including weighing and transfers, must be conducted within a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood's constant airflow captures and exhausts dust particles, preventing them from entering the researcher's breathing zone.

  • Ventilation: The laboratory must have adequate general ventilation to handle any fugitive emissions.

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[2][9] Their proximity is critical for immediate decontamination in case of an accidental splash.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE is required for all tasks involving this compound, even when using a fume hood. The choice of PPE must be deliberate and based on a thorough risk assessment.

PPE_Workflow cluster_eye Eye/Face Protection cluster_hand Hand Protection cluster_body Body Protection cluster_resp Respiratory Protection start Task: Handling this compound eye_protection ANSI Z87.1-rated safety glasses with side shields (minimum) OR Chemical splash goggles start->eye_protection hand_protection Nitrile gloves (double-gloved) Inspect for integrity before use start->hand_protection body_protection Flame-resistant lab coat (fully fastened) start->body_protection resp_check Is there a risk of aerosolization or handling outside a fume hood? start->resp_check face_shield Add full-face shield (for splash risk) eye_protection->face_shield no_resp Not required if in fume hood resp_check->no_resp No resp_required NIOSH-approved respirator with N95/P100 filters resp_check->resp_required Yes

PPE selection workflow for this compound.
  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face shield should be worn over the goggles during procedures with a higher risk of splashing.[2][4][8]

  • Hand Protection: Double-gloving with nitrile gloves is required.[8] This provides a backup barrier in case the outer glove is compromised. Gloves must be removed using the proper technique to avoid contaminating the skin and disposed of immediately after use.

  • Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.[3]

  • Respiratory Protection: For routine handling of small quantities within a fume hood, respiratory protection may not be necessary.[8] However, if there is a risk of aerosolization or if handling larger quantities, a NIOSH-approved respirator with N95 or P100 filters is recommended.[2][8]

Safe Handling and Storage Protocols

Experimental Protocol: Weighing and Transfer of Solid this compound

  • Preparation: Before bringing the chemical into the workspace, don all required PPE as determined by the workflow above. Verify that the chemical fume hood is operational.

  • Staging: Place all necessary equipment (spatula, weigh boat, receiving flask, waste container) inside the fume hood before opening the chemical container. This minimizes traffic in and out of the hood.

  • Dispensing: Open the container inside the fume hood. Use a dedicated spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid scooping.

  • Transfer: Carefully transfer the weighed solid into the reaction vessel.

  • Closure: Securely close the primary container of this compound.

  • Decontamination: Wipe the spatula and any contaminated surfaces within the fume hood with a suitable solvent-moistened cloth. Dispose of the cloth and weigh boat into a designated solid hazardous waste container.

  • Final Steps: Remove PPE following the correct doffing procedure and wash hands thoroughly with soap and water.[2][4]

Storage Requirements:

Proper storage is crucial for maintaining the chemical's integrity and preventing accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2][3][10]

  • Container: Keep the container tightly closed to prevent moisture absorption and release of vapors.[2][7]

  • Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases.[4] Keep away from heat, sparks, and open flames.[4]

Emergency Procedures: Preparedness and Response

First Aid Measures

Immediate and correct first aid is critical in mitigating the effects of exposure.[2][4][6]

Exposure Route First Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water. If skin irritation occurs or persists, seek medical attention.[2][3]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. If the victim is not breathing, perform artificial respiration. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or seek immediate medical attention.[2][4]

Accidental Release Measures (Spills)

A calm and methodical response to a spill is essential to prevent further contamination or exposure.

Spill_Response spill Spill of this compound Occurs check_size Is the spill large or outside of a fume hood? spill->check_size evacuate Evacuate the area. Alert emergency responders. Restrict access. check_size->evacuate Yes small_spill Small spill contained within a fume hood check_size->small_spill No ppe Ensure appropriate PPE is worn, including respiratory protection. small_spill->ppe cleanup Cover with an inert absorbent (e.g., vermiculite, sand). Carefully sweep up, avoiding dust. Use non-sparking tools. ppe->cleanup dispose Place waste in a labeled, sealed container for hazardous disposal. cleanup->dispose decontaminate Decontaminate the area and all equipment used. dispose->decontaminate

Decision workflow for responding to a chemical spill.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[2][3][4]

  • Unsuitable Media: Do not use a heavy water stream, as it may scatter the material.

  • Specific Hazards: During a fire, toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr), may be generated.[2][4][11]

  • Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[2][3]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent materials) must be treated as hazardous waste.

  • Disposal Protocol: All waste must be collected in clearly labeled, sealed containers. The disposal must be handled by a licensed hazardous waste disposal company, often through chemical incineration with appropriate scrubbers.[2] Do not dispose of this chemical down the drain or in regular trash.[6]

Conclusion

This compound is a valuable tool in chemical synthesis, but its potential hazards demand respect and meticulous handling. By integrating the principles of the Hierarchy of Controls, adhering to detailed handling protocols, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can effectively mitigate risks. This commitment to safety is not a barrier to scientific progress but rather a foundational element of responsible and successful research.

References

  • Benchchem. Personal protective equipment for handling 3,5-DiBr-PAESA.
  • ChemicalBook.
  • Jubilant Ingrevia.
  • Chem-Impex. This compound.
  • ECHEMI.
  • Jubilant Ingrevia.
  • Fisher Scientific.
  • Fisher Scientific.
  • ACCELA CHEMBIO INC. SAFETY DATA SHEET - 5-Bromo-2-chloro-3-nitropyridine.
  • TCI Chemicals.
  • Loba Chemie. 5-BROMO-2-NITROPYRIDINE Extra Pure MSDS.
  • ChemicalBook. This compound | 610261-34-2.
  • Fisher Scientific.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 5-Bromo-3-nitropyridine-2-carbonitrile.
  • Synblock. CAS 610261-34-2 | this compound.
  • Benchchem. Personal protective equipment for handling 3-Bromo-5-methoxypyridine.

Sources

A Comprehensive Technical Guide to 3,5-Dibromo-2-nitropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal and materials chemistry. Its unique electronic properties, stemming from the presence of two bromine atoms and a potent electron-withdrawing nitro group on the pyridine core, render it a versatile synthetic intermediate. This guide provides an in-depth analysis of the compound's discovery, synthesis, physicochemical properties, and key applications. We will explore the causal factors behind synthetic choices, present detailed experimental protocols, and illustrate its reactivity and utility as a precursor for developing novel pharmaceuticals, agrochemicals, and advanced materials.

Introduction and Historical Context

The pyridine ring is a foundational scaffold in drug design, present in approximately 14% of N-heterocyclic drugs approved by the FDA.[1] Nitropyridines, in particular, serve as readily available precursors for a vast array of complex heterocyclic systems with diverse biological activities, including antitumor, antiviral, and anti-neurodegenerative properties.[1]

This compound (CAS No. 610261-34-2) has emerged as a crucial building block within this class. The strategic placement of its substituents creates a distinct reactivity profile. The nitro group at the 2-position, coupled with the bromine atoms at the 3- and 5-positions, activates the pyridine ring for specific nucleophilic substitution reactions, making it an invaluable tool for synthetic chemists. Its history is intertwined with the broader exploration of functionalized pyridines for creating biologically active molecules. While a specific "discovery" event is not prominently documented, its utility has been established through its successful application in the synthesis of various target molecules in both academic and industrial research.

Physicochemical and Spectroscopic Properties

This compound is a pale yellow crystalline solid under standard conditions. Its key properties are summarized below, providing essential data for handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 610261-34-2[2][3]
Molecular Formula C₅H₂Br₂N₂O₂[3][4]
Molecular Weight 281.89 g/mol [3][4]
Appearance Pale yellow crystalline solid
Melting Point 71 - 80 °C
Purity ≥ 99% (GC)
Storage Conditions Store at 0-8 °C, dry, sealed place[3]
SMILES c1c(cnc(c1Br)[O-])Br[4]
InChIKey KVHYCCSVMBUDPH-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Insights

The synthesis of substituted nitropyridines often involves the direct nitration of a pyridine precursor or the oxidation of an amino-pyridine. A common and effective route to this compound likely involves the nitration of a dibrominated pyridine precursor. A plausible synthetic pathway starts from 2-aminopyridine, proceeding through bromination and then oxidation/nitration.

Conceptual Synthetic Workflow

The synthesis can be logically broken down into two primary transformations:

  • Dibromination: Introduction of two bromine atoms onto the pyridine ring.

  • Oxidative Nitration: Conversion of the amino group to a nitro group.

This sequence is crucial. Attempting to nitrate first could deactivate the ring, making subsequent bromination difficult. Brominating 2-aminopyridine first directs the bromine atoms to the 3- and 5-positions due to the ortho-, para-directing nature of the amino group.

G A 2-Aminopyridine (Starting Material) B 3,5-Dibromo-2-aminopyridine (Intermediate) A->B Electrophilic Aromatic Substitution C This compound (Final Product) B->C Oxidation reagent1 Br₂ / Acetic Acid reagent1->A reagent2 H₂SO₄ / H₂O₂ (Oxidative Nitration) reagent2->B

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is based on established methods for analogous transformations, such as the synthesis of 5-Bromo-2-nitropyridine from 2-amino-5-bromopyridine.[6][7]

Step 1: Synthesis of 3,5-Dibromo-2-aminopyridine

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, dissolve 2-aminopyridine (1 equivalent) in glacial acetic acid.

  • Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize carefully with a concentrated sodium hydroxide solution until the pH is ~8-9.

  • Isolation: The precipitate, 3,5-Dibromo-2-aminopyridine, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of this compound

  • Setup: To a flask containing concentrated sulfuric acid, cool the acid to 0 °C in an ice-salt bath.

  • Dissolution: Slowly add the 3,5-Dibromo-2-aminopyridine (1 equivalent) from Step 1, ensuring the temperature does not rise above 5 °C.

  • Oxidation: Prepare a solution of 30% hydrogen peroxide in concentrated sulfuric acid (often referred to as Caro's acid in situ). Add this solution dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 5-7 hours.[6] The progress should be monitored.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acid, and dried under vacuum to yield this compound.[6]

Causality Note: The use of concentrated sulfuric acid is critical. It protonates the pyridine nitrogen, further deactivating the ring, but more importantly, it acts as the medium for the powerful oxidizing agent formed with hydrogen peroxide, which is necessary to convert the amino group to a nitro group.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its role as a versatile chemical intermediate. The nitro group strongly activates the C2 position for nucleophilic aromatic substitution (SNAr), while the bromine atoms offer sites for cross-coupling reactions.

Key Applications
  • Pharmaceutical Development: It is a key intermediate in synthesizing various pharmaceuticals, including anti-cancer agents. The pyridine core can be modified by replacing the nitro group or bromine atoms to build complex, biologically active compounds.

  • Agrochemicals: The compound is used to formulate effective and targeted pesticides and herbicides.

  • Material Science: It is employed in developing advanced polymers and coatings where specific chemical properties are needed for enhanced performance.

  • Organic Synthesis: It serves as a foundational building block for creating a wide range of derivatives tailored for specific research applications. For example, it can be a reagent in the synthesis of compounds like 2-Amino-5-ethoxypyridine.[2]

Reaction Pathways

G A This compound B Nucleophilic Aromatic Substitution (SNAr) A->B Nu:⁻ (e.g., RO⁻, R₂NH) C Palladium-Catalyzed Cross-Coupling A->C R-B(OH)₂ / Pd(0) (Suzuki Coupling) D Nitro Group Reduction A->D Reducing Agent (e.g., Fe/HCl, H₂/Pd) E 2-Alkoxy/Amine-3,5-dibromopyridines (Pharmaceutical Scaffolds) B->E F 3,5-Diaryl/alkenyl-2-nitropyridines (Materials/Ligands) C->F G 3,5-Dibromo-2-aminopyridine (Versatile Intermediate) D->G

Caption: Key reaction pathways of this compound.

Safety and Handling

Substituted nitropyridines require careful handling. Based on data for similar compounds like 5-bromo-2-nitropyridine, this compound should be considered an irritant.

  • Hazard Statements: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

  • Precautionary Measures:

    • Use only in a well-ventilated area, preferably a chemical fume hood.[8]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

    • Avoid breathing dust/fumes.[8]

    • Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.[8]

Conclusion

This compound stands out as a pivotal intermediate in modern organic synthesis. Its well-defined reactivity, governed by the interplay of its bromo and nitro substituents, provides chemists with a powerful platform for constructing complex molecular architectures. The synthetic routes to this compound are logical and based on fundamental principles of aromatic chemistry. Its demonstrated utility in the development of pharmaceuticals and agrochemicals underscores its importance and ensures its continued relevance in both academic and industrial research.

References

  • 3-Bromo-2-nitropyridine | C5H3BrN2O2 - PubChem. National Center for Biotechnology Information.
  • This compound (C5H2Br2N2O2) - PubChemLite. Université du Luxembourg.
  • Optimization of the one-pot synthesis of N-(6-(5-bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)pyridin-3-yl)-N-hydroxyacetamide (1s). The Royal Society of Chemistry.
  • Preparation of 3,5-‐Dibromo-‐2-‐pyrone from Coumalic Acid - Organic Syntheses. Organic Syntheses.
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC. U.S. National Institutes of Health's National Library of Medicine.
  • How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates? - FAQ. Autech.com.
  • This compound - precisionFDA. precisionFDA.
  • CN106187867A - A kind of preparation method of 2 nitro 5 bromopyridines - Google Patents. Google Patents.

Sources

Theoretical Exploration of 3,5-Dibromo-2-nitropyridine: An In-Depth Technical Guide on its Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-nitropyridine is a key heterocyclic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries.[1] Its chemical reactivity and potential biological activity are intrinsically linked to its electronic structure. This technical guide provides a comprehensive theoretical framework for understanding the electronic properties of this compound. By leveraging established computational methodologies, primarily Density Functional Theory (DFT), we will explore its molecular orbital characteristics, electrostatic potential, and spectroscopic signatures. This document serves as a roadmap for researchers seeking to computationally model and predict the behavior of this molecule, thereby accelerating its application in novel chemical syntheses and drug discovery pipelines.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry and materials science. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties. This compound, with its two bromine atoms and a nitro group, presents a unique electronic landscape that governs its reactivity in nucleophilic substitution and cross-coupling reactions.[2] Understanding this electronic architecture is paramount for predicting its reaction dynamics, designing novel derivatives with desired functionalities, and elucidating its potential interactions with biological targets.

Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful and cost-effective means to probe the electronic properties of molecules with high precision.[3] This guide will detail the application of these methods to this compound, providing both the theoretical underpinnings and practical computational protocols.

Theoretical Methodology: A Self-Validating System

The cornerstone of a reliable theoretical investigation is a robust and well-validated computational methodology. For a molecule like this compound, Density Functional Theory (DFT) has been shown to provide an excellent balance between accuracy and computational cost for predicting the electronic properties of nitropyridine derivatives.[4][5][6]

The DFT Approach: Foundational Principles

DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the calculation of various electronic properties, including molecular orbital energies, electron density distribution, and molecular electrostatic potential.

Recommended Computational Protocol

A reliable computational workflow for analyzing this compound is outlined below. This protocol is designed to be a self-validating system, where the consistency of results across different levels of theory can bolster confidence in the predictions.

Experimental Protocol: DFT Calculation Workflow

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation of the this compound molecule.

    • Method: Employ the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • Basis Set: Utilize the 6-311++G(d,p) basis set, which provides a good description of electron distribution, including polarization and diffuse functions, essential for molecules with heteroatoms and potential for weak interactions.[7]

    • Verification: Confirm that the optimized geometry corresponds to a true minimum on the potential energy surface by performing a frequency calculation and ensuring the absence of imaginary frequencies.

  • Electronic Property Calculations:

    • Objective: To compute the key electronic descriptors of the molecule.

    • Methodology: Using the optimized geometry from the previous step, perform single-point energy calculations to determine:

      • Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.[3]

      • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[3][8] This is invaluable for predicting sites of chemical reactivity.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions, such as hyperconjugation.[3]

  • Spectroscopic Predictions:

    • Objective: To theoretically predict spectroscopic data that can be compared with experimental results for validation.

    • Methodology:

      • NMR Spectroscopy: Calculate the 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method.[7]

      • Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the frequency analysis performed during geometry optimization.

Below is a Graphviz diagram illustrating this computational workflow.

G Computational Workflow for this compound A Initial Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Verification of Minimum (No Imaginary Frequencies) C->D E Single-Point Energy Calculation D->E F HOMO/LUMO Analysis E->F G Molecular Electrostatic Potential (MEP) E->G H Natural Bond Orbital (NBO) Analysis E->H I Spectroscopic Predictions (NMR, IR) E->I

Caption: A flowchart of the recommended DFT computational protocol.

Predicted Electronic Properties of this compound

Based on the known electronic effects of the substituents and findings from theoretical studies on similar nitropyridine derivatives, we can anticipate the following electronic characteristics for this compound.

Molecular Orbitals: HOMO, LUMO, and the Frontier Orbital Gap

The presence of the strongly electron-withdrawing nitro group and the two electronegative bromine atoms is expected to significantly lower the energies of both the HOMO and LUMO compared to unsubstituted pyridine.

  • HOMO: The Highest Occupied Molecular Orbital is likely to be localized primarily on the pyridine ring, with some contribution from the bromine atoms. Its energy will be indicative of the molecule's ionization potential.

  • LUMO: The Lowest Unoccupied Molecular Orbital is expected to be predominantly localized on the nitro group and the carbon atom to which it is attached, reflecting the electron-accepting nature of the NO2 group.

  • HOMO-LUMO Gap: A relatively small HOMO-LUMO energy gap is anticipated, which suggests a higher degree of chemical reactivity compared to pyridine.[3] This gap is a critical parameter in determining the molecule's electronic transitions and its potential as a reactive intermediate in organic synthesis.

Table 1: Predicted Molecular Orbital Properties

PropertyPredicted Value/CharacteristicImplication for Reactivity
HOMO EnergyRelatively lowLess prone to oxidation
LUMO EnergyLowSusceptible to nucleophilic attack
HOMO-LUMO GapSmallHigh chemical reactivity
Molecular Electrostatic Potential (MEP): Mapping Reactivity

The MEP map is a powerful tool for visualizing the sites of electrophilic and nucleophilic attack. For this compound, the MEP is predicted to show:

  • Electron-deficient regions (blue/positive potential): These will be concentrated around the nitro group and the hydrogen atoms on the pyridine ring, indicating susceptibility to nucleophilic attack.

  • Electron-rich regions (red/negative potential): These will be located on the oxygen atoms of the nitro group and to a lesser extent on the nitrogen atom of the pyridine ring and the bromine atoms.

This charge distribution is critical for understanding the regioselectivity of its reactions.

The following Graphviz diagram illustrates the expected regions of high and low electron density on the molecule.

Caption: A schematic of the anticipated MEP for this compound.

Conclusion and Future Directions

The theoretical study of this compound's electronic properties provides invaluable insights for its application in synthetic chemistry and drug development. The computational protocols outlined in this guide offer a robust framework for obtaining reliable predictions of its reactivity and spectroscopic signatures. The anticipated electronic features—a small HOMO-LUMO gap and distinct regions of electrophilicity and nucleophilicity—underscore its potential as a versatile chemical intermediate.

Future research should focus on the experimental validation of these theoretical predictions. Synthesizing this compound and characterizing it using NMR and IR spectroscopy would provide a direct comparison with the computed data. Furthermore, investigating its reactivity in a series of well-defined chemical reactions would allow for the correlation of its predicted electronic properties with its observed chemical behavior. Such a synergistic approach, combining theoretical and experimental studies, will undoubtedly unlock the full potential of this promising molecule.

References

  • Türker, L., Gümüş, S., & Atalar, T. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • ResearchGate. (2010). A DFT Study on Nitro Derivatives of Pyridine.
  • ResearchGate. (n.d.). Theoretical Investigation of Pyridine Derivatives as High Energy Materials.
  • ResearchGate. (n.d.). The calculated heat of formation values of the nitropyridine... | Download Table.
  • ResearchGate. (n.d.). Structural and Theoretical Studies of 2-amino-3-nitropyridine.
  • PubChemLite. (n.d.). This compound (C5H2Br2N2O2).
  • Al-Zahem, A. M., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2657.
  • ResearchGate. (n.d.). Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.
  • Ghedini, M., et al. (2011). Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. Inorganic Chemistry, 50(10), 4447-4458.
  • Ningbo Inno Pharmchem Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
  • De la Cruz, P., et al. (2022). A Comprehensive Study of the Synthesis, Spectral Characteristics, Quantum–Chemical Molecular Electron Density Theory, and In Silico Future Perspective of Novel CBr3-Functionalyzed Nitro-2-Isoxazolines Obtained via (3 + 2) Cycloaddition of (E)-3,3,3-Tribromo-1-Nitroprop-1-ene. Molecules, 27(9), 2975.
  • ResearchGate. (n.d.). (PDF) 5-((3′,5′-Dibromo-[2,2′-bithiophen]-5-yl)methyl)-3-ethyl-2-thioxothiazolidin-4-one∙Br2 (1:1).
  • PubChem. (n.d.). 5-Bromo-3-methyl-2-nitropyridine.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 3,5-Disubstituted 2-Nitropyridines via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Disubstituted Pyridines

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This transformation is particularly vital in the fields of drug discovery and materials science, where the construction of complex biaryl and hetero-biaryl scaffolds is paramount.[3]

Within medicinal chemistry, the pyridine ring is recognized as a "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[3][4] Specifically, the 3,5-disubstituted pyridine framework is a key pharmacophore in molecules designed to combat a range of diseases, including drug-resistant tuberculosis and various bacterial infections.[5][6]

This guide focuses on 3,5-Dibromo-2-nitropyridine , a highly versatile and strategic building block. Its two bromine atoms at electronically distinct positions offer the potential for sequential and regioselective functionalization. The potent electron-withdrawing nitro group not only activates the pyridine ring but also serves as a synthetic handle for further chemical modifications, such as reduction to an amino group. Mastering the Suzuki-Miyaura coupling of this substrate allows researchers to rapidly generate libraries of novel 3,5-disubstituted 2-nitropyridine derivatives, paving the way for the development of next-generation therapeutics and functional materials.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. Understanding this mechanism is critical for rational protocol design and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step of the cycle.[7]

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.[7][8]

  • Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[7]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² (Diorganopalladium) PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Trans->Product ArX Ar-X (this compound) ArX->PdII_OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) ArBOH->PdII_Trans Base Base (e.g., K₃PO₄) Base->PdII_Trans Activates Boronic Acid

Caption: Experimental workflow for the Suzuki-Miyaura mono-arylation.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%). Using syringes, add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL).

  • Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (25 mL) and water (25 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL). Combine all organic layers.

  • Purification: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure mono-arylated product.

Data Presentation: Comparative Reaction Conditions

The choice of reaction parameters significantly impacts yield and reaction time. The table below summarizes common conditions used for the Suzuki-Miyaura coupling of halopyridines, providing a valuable reference for optimization.

Catalyst System (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Typical Yield (%)Reference / Notes
Pd(PPh₃)₄ (5%)K₃PO₄ (2.5)1,4-Dioxane / H₂O (4:1)901875-85A robust starting point for many halopyridines. [3][9]
PdCl₂(dppf) (3%)Na₂CO₃ (2.0)Toluene / Dioxane (4:1)85470-90Effective for general halo-aromatic couplings. [3]
Pd₂(dba)₃ (1.5%) / SPhos (3.6%)K₃PO₄ (2.0)Toluene10018>90Advanced system for challenging or sterically hindered substrates. [3]
Pd(OAc)₂ (2%) / PCy₃ (4%)K₃PO₄ (2.0)THF / H₂O (5:1)RT - 601280-95Highly active catalyst system, sometimes effective at room temp. [8][10]

Troubleshooting and Optimization

  • Low or No Conversion:

    • Cause: Inactive catalyst or poor quality reagents.

    • Solution: Ensure the reaction is thoroughly deoxygenated, as oxygen can deactivate the Pd(0) catalyst. Use a fresh bottle of boronic acid, as they can degrade over time. Consider screening a more active ligand system (e.g., using a Buchwald ligand with a Pd precursor like Pd₂(dba)₃).

  • Protodeboronation Side Product:

    • Cause: The boronic acid reacts with a proton source instead of transmetalating. This is exacerbated by strong bases and excess water. [11] * Solution: Use a milder base such as potassium fluoride (KF). [8]Minimize the amount of water or use completely anhydrous conditions. Alternatively, convert the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) which is less susceptible to this side reaction. [11]* Formation of Di-substituted Product in Mono-coupling:

    • Cause: The initially formed mono-substituted product is reacting further.

    • Solution: Reduce the equivalents of boronic acid to slightly less than 1.0 (e.g., 0.95 equiv.) to ensure the dibromo starting material is in excess. Monitor the reaction closely and stop it once the starting material is consumed.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the Suzuki-Miyaura coupling of this compound. By understanding the underlying mechanism and the rationale behind the selection of reagents, researchers can effectively leverage this powerful reaction to synthesize a diverse array of 3-aryl-5-bromo-2-nitropyridine intermediates. These compounds are valuable precursors for the development of novel molecules in drug discovery, agrochemicals, and materials science, enabling rapid progress in these critical fields of research.

References

  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. ([Link])
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). ([Link])
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health (NIH). ([Link])
  • Kirchhoff, J. H., Netherton, M. R., Hills, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662–13663. ([Link])
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. ([Link])
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH). ([Link])
  • Masking Boronic Acids for Suzuki Coupling. YouTube. ([Link])
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
  • Suzuki Coupling. Organic Chemistry Portal. ([Link])
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). ([Link])
  • Technical Support Center: Suzuki Coupling Reactions Involving Heterocyclic Boronic Acids. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])
  • Reaction Mechanisms of 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5- Dinitropyridine with Piperidine: Quantum Mechanical and Molecular Modeling Perspectives in SARS-CoV-2 Research.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. ([Link])
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. ([Link])
  • 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isol
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. ([Link])
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine. Benchchem.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. ([Link])
  • and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. National Institutes of Health (NIH). ([Link])
  • Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed. ([Link])
  • The Chromenopyridine Scaffold: A Privileged Pl

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dibromo-2-nitropyridine with Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Reactivity of a Highly Functionalized Pyridine Core

For researchers, scientists, and professionals in drug development, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in a multitude of biological interactions make it a privileged heterocycle. Among the vast array of substituted pyridines, 3,5-Dibromo-2-nitropyridine stands out as a versatile and highly reactive building block. The presence of two halogen atoms and a potent electron-withdrawing nitro group creates a molecule primed for nucleophilic aromatic substitution (SNAr), offering a gateway to a diverse range of functionalized aminopyridines.

This comprehensive guide provides an in-depth exploration of the SNAr on this compound with primary and secondary amines. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings that govern the reaction's regioselectivity and provides detailed, field-proven protocols to empower researchers in their synthetic endeavors.

The Mechanistic Landscape: Unraveling Regioselectivity in a Dichotomous System

The reactivity of this compound in SNAr reactions is dictated by the powerful electron-withdrawing nature of the nitro group at the C2 position. This group significantly depletes the electron density of the pyridine ring, rendering it highly susceptible to attack by nucleophiles. The core of the mechanistic question lies in the regioselectivity of this attack: which of the two bromine atoms, at the C3 or C5 position, is preferentially displaced by an incoming amine?

The outcome of this competition is determined by the relative stability of the transient Meisenheimer intermediates formed upon nucleophilic attack at each position. The SNAr mechanism proceeds via a two-step addition-elimination pathway[1]. The first, and typically rate-determining, step is the formation of a negatively charged intermediate, the Meisenheimer complex[2]. The stability of this complex is the key to understanding the regioselectivity.

Let's consider the attack of an amine (R-NH₂) at both the C3 and C5 positions:

  • Attack at C3: The negative charge in the resulting Meisenheimer intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the adjacent nitro group at C2. This proximity allows for strong resonance stabilization.

  • Attack at C5: The negative charge in this intermediate is also delocalized across the ring system and can be stabilized by the nitro group at C2 through resonance.

While both pathways benefit from the stabilizing effect of the C2-nitro group, the proximity of the attack at C3 to the nitro group suggests a potentially more stabilized Meisenheimer intermediate compared to the attack at C5. However, steric hindrance from the adjacent nitro group could play a counteracting role, potentially favoring attack at the more accessible C5 position.

Computational studies on analogous systems, such as 2-ethoxy-3,5-dinitropyridine, have shown that the electron-withdrawing nitro groups play a crucial role in stabilizing the transition state and facilitating nucleophilic attack[3]. Furthermore, studies on the regioselectivity of SNAr on 2,4-dichloro-5-nitropyridine consistently demonstrate a strong preference for substitution at the C4 position, which is para to the nitro group, due to superior electronic stabilization of the Meisenheimer intermediate. This precedent in related systems strongly suggests that the electronic effects of the nitro group are the dominant factor in determining the site of substitution.

Therefore, it is predicted that the nucleophilic attack will preferentially occur at the C5 position of this compound. The attack at the position para to the strongly activating nitro group allows for more effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate.

Predicted regioselectivity of SNAr on this compound.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the reaction of this compound with both primary and secondary amines. These protocols are designed to be self-validating and include considerations for reaction setup, monitoring, workup, and purification.

General Considerations:
  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the amine and stabilize the charged intermediate.

  • Base: While the amine nucleophile can act as its own base, the addition of a non-nucleophilic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often beneficial to neutralize the HBr formed during the reaction, thus preventing the protonation and deactivation of the amine nucleophile.

  • Temperature: The reactions are typically carried out at elevated temperatures, ranging from room temperature to 100 °C, depending on the nucleophilicity of the amine. Microwave irradiation can also be employed to significantly reduce reaction times[4].

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.

Protocol 1: Synthesis of 5-amino-3-bromo-2-nitropyridine derivatives with Primary Amines

This protocol details the reaction of this compound with a generic primary amine (R-NH₂).

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, n-butylamine) (1.1 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).

  • Add the primary amine (1.1 eq) to the solution, followed by the addition of triethylamine (1.5 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent system).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 5-(alkylamino)-3-bromo-2-nitropyridine.

Expected Outcome: The major product will be the 5-substituted aminopyridine. Characterization by ¹H NMR should show two distinct aromatic proton signals, and the mass spectrum will correspond to the monosubstituted product.

Protocol 2: Synthesis of 5-amino-3-bromo-2-nitropyridine derivatives with Secondary Amines

This protocol outlines the reaction with a generic secondary amine (R₂NH).

Materials:

  • This compound

  • Secondary amine (e.g., piperidine, morpholine) (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, suspend this compound (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (approximately 0.25 M).

  • Add the secondary amine (1.2 eq) to the suspension.

  • Seal the tube and heat the reaction mixture to 90 °C for 6-18 hours, with vigorous stirring. Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to isolate the pure 5-(dialkylamino)-3-bromo-2-nitropyridine.

Expected Outcome: Similar to the reaction with primary amines, the substitution is expected to occur predominantly at the C5 position. The structure can be confirmed by spectroscopic methods.

General experimental workflow for the amination of this compound.

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions and expected outcomes for the amination of this compound. Please note that yields are representative and can vary based on the specific amine and optimization of reaction conditions.

Nucleophile (Amine)BaseSolventTemperature (°C)Time (h)Major ProductRepresentative Yield (%)
BenzylamineEt₃NDMF8065-(Benzylamino)-3-bromo-2-nitropyridine75-85
n-ButylamineEt₃NDMF8085-(Butylamino)-3-bromo-2-nitropyridine70-80
PiperidineK₂CO₃MeCN90125-(Piperidin-1-yl)-3-bromo-2-nitropyridine80-90
MorpholineK₂CO₃MeCN90164-(5-Bromo-2-nitropyridin-3-yl)morpholine75-85

Trustworthiness and Self-Validation

The protocols described herein are designed to be robust and reproducible. To ensure the integrity of your results, the following self-validating checks are recommended:

  • Confirmation of Regioselectivity: The unambiguous determination of the substitution position is critical. This can be achieved through 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy). For the predicted 5-amino product, a NOE correlation would be expected between the amine N-H proton (for primary amines) or the α-protons of the alkyl group on the nitrogen and the H4 proton of the pyridine ring.

  • Purity Assessment: The purity of the final product should be confirmed by HPLC and elemental analysis or high-resolution mass spectrometry (HRMS).

  • Spectroscopic Consistency: The obtained ¹H NMR, ¹³C NMR, and mass spectrometry data should be consistent with the expected structure of the target compound.

Conclusion: A Gateway to Novel Pyridine Derivatives

The nucleophilic aromatic substitution on this compound with amines is a powerful and reliable method for the synthesis of a wide array of functionalized aminopyridines. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity, is paramount for successful and predictable outcomes. The detailed protocols and insights provided in this guide are intended to equip researchers with the necessary tools to confidently explore the synthetic potential of this versatile building block, paving the way for the discovery and development of novel molecules in medicinal chemistry and materials science.

References

  • Meisenheimer, J. Ueber Reactionen aromatischer Nitrokörper. Justus Liebigs Annalen der Chemie1902, 323 (2), 205–246. [Link]
  • Johnson, M. Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy-3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
  • Dandu, R. R.; Rose, A. C.; Hudkins, R. L. A Facile and Efficient Synthesis of 3-Amino-5-bromopyridine Derivatives Using Microwave Irradiation. HETEROCYCLES2011, 83 (4), 875. [Link]
  • Mahdhaoui, F.; Zaier, R.; Dhahri, N.; Ayachi, S.; Boubaker, T. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. International Journal of Chemical Kinetics2019, 51 (4), 253-261. [Link]
  • Wikipedia.

Sources

Application Note: A Detailed Guide to the Synthesis of 2-Amino-3,5-dibromopyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-3,5-dibromopyridine is a pivotal building block in the landscape of modern medicinal and agricultural chemistry. Its halogenated and aminated pyridine scaffold is frequently incorporated into complex molecular architectures to modulate biological activity. It serves as a key intermediate in the synthesis of a range of compounds, from kinase inhibitors for cancer therapy to novel pesticides.[1][2] The efficient and high-yield synthesis of this compound is therefore of critical importance to researchers in drug discovery and process development.

This application note provides a comprehensive guide to the synthesis of 2-amino-3,5-dibromopyridine via the chemical reduction of its precursor, 3,5-Dibromo-2-nitropyridine. We will delve into the mechanistic underpinnings of this transformation, present two robust and field-proven protocols using different reducing agents, and detail the necessary characterization and safety procedures. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently and successfully perform this essential synthesis.

Pillar 1: Mechanistic Rationale and Reagent Selection

The conversion of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. The reaction proceeds through a series of intermediates involving the transfer of six electrons and six protons to the nitro group. The generally accepted pathway involves the initial reduction of the nitro group (Ar-NO₂) to a nitroso group (Ar-NO), followed by further reduction to a hydroxylamine (Ar-NHOH), and finally to the desired amine (Ar-NH₂).[3][4]

Caption: Simplified reduction pathway from nitro to amine.

The choice of reducing agent is critical and depends on factors such as substrate compatibility, cost, and scalability. While catalytic hydrogenation is a powerful technique, it carries the risk of dehalogenation (removal of bromine atoms) when using catalysts like palladium on carbon (Pd/C) with halogenated substrates.[5] To preserve the dibromo substitution pattern, chemoselective methods are preferred. This guide focuses on two such reliable methods: reduction with Tin(II) chloride (stannous chloride) and reduction with iron powder.

  • Tin(II) Chloride (SnCl₂): This is a classic, mild, and highly effective reagent for reducing aromatic nitro compounds, even in the presence of other reducible functional groups.[5] The reaction is typically performed in an acidic medium, where tin metal or Sn(II) acts as the electron donor.[3][4]

  • Iron (Fe) Powder: Reduction with iron powder in an acidic medium (e.g., acetic or hydrochloric acid) is another well-established, cost-effective, and environmentally benign method.[6][7] It is particularly suitable for large-scale applications due to the low cost and low toxicity of the reagents.[7]

Pillar 2: Experimental Protocols and Workflow

Safety Precautions: Before beginning any experimental work, consult the Safety Data Sheet (SDS) for all reagents. This compound and its amino derivative are irritants and should be handled with care.[8][9] The reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][10] The reduction reactions can be exothermic, and appropriate cooling measures should be readily available.[11]

Caption: General workflow for the synthesis of 2-amino-3,5-dibromopyridine.

Protocol A: Reduction using Tin(II) Chloride (SnCl₂) Dihydrate

This method is highly reliable and generally provides a clean conversion. The primary challenge lies in the work-up, which requires careful removal of tin by-products.[11][12]

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (or Ethyl Acetate)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 2M)

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Deionized Water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).

  • Dissolution: Add ethanol or ethyl acetate as the solvent (approx. 10-15 mL per gram of starting material). Stir to dissolve.

  • Reagent Addition: Add Tin(II) chloride dihydrate (SnCl₂·2H₂O) (approx. 4-5 molar equivalents).[13] The reaction is often performed under acidic conditions, though some procedures use neutral alcohol.[14] For acidic conditions, a small amount of concentrated HCl can be added.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is consumed (usually 1-3 hours).

  • Work-up and Tin Removal:

    • Cool the reaction mixture to room temperature.

    • Carefully remove the solvent under reduced pressure (rotary evaporation).

    • Partition the resulting residue between ethyl acetate and a 2M NaOH or KOH solution.[13] Caution: This neutralization can be exothermic.

    • Stir the biphasic mixture vigorously. The tin salts will precipitate as a white solid (tin hydroxide).

    • Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with ethyl acetate.

  • Extraction & Drying:

    • Transfer the filtrate to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine all organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2-amino-3,5-dibromopyridine as a crystalline solid.

Protocol B: Reduction using Iron (Fe) Powder

This "Béchamp-style" reduction is a greener and more cost-effective alternative, ideal for larger-scale syntheses.[6]

Materials and Reagents:

  • This compound

  • Iron powder (reduced, fine mesh)

  • Ethanol

  • Glacial Acetic Acid (or Ammonium Chloride)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and a solvent mixture, such as 4:1 ethanol/water.[6]

  • Reagent Addition: Add iron powder (5-10 molar equivalents) and an acid source like glacial acetic acid (a few mL) or a salt like ammonium chloride (NH₄Cl) (5-10 molar equivalents).[6] The acid helps activate the iron surface.

  • Reaction: Heat the suspension to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron and iron oxide residues. Wash the filter cake thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure.

  • Extraction & Drying:

    • Dissolve the residue in ethyl acetate.

    • Carefully neutralize any remaining acid by washing with a saturated solution of NaHCO₃ or Na₂CO₃. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Transfer to a separatory funnel, wash the organic layer with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure.

    • Purify the resulting crude product by recrystallization as described in Protocol A.

Pillar 3: Data Presentation and Product Validation

Successful synthesis must be confirmed by rigorous analytical characterization. The identity and purity of the final product, 2-amino-3,5-dibromopyridine, should be verified using standard spectroscopic techniques.

Table 1: Summary of Synthesis Protocols

ParameterProtocol A: SnCl₂ ReductionProtocol B: Fe Reduction
Reducing Agent Tin(II) Chloride DihydrateIron Powder
Solvent System Ethanol or Ethyl AcetateEthanol / Water / Acetic Acid
Temperature 70 - 80 °C (Reflux)80 - 100 °C (Reflux)
Typical Time 1 - 3 hours1 - 4 hours
Work-up Key Basification to precipitate tin saltsFiltration to remove iron oxides
Pros High reliability, mild conditionsLow cost, environmentally benign
Cons Tin waste disposal, challenging work-upRequires vigorous stirring, large excess of Fe

Characterization Data for 2-Amino-3,5-dibromopyridine:

  • Appearance: Off-white to pale yellow crystalline solid.

  • Molecular Formula: C₅H₄Br₂N₂

  • Molecular Weight: 251.91 g/mol

  • Melting Point: The melting point should be sharp, typically in the range of 130-135 °C. A broad melting range may indicate impurities.

  • ¹H NMR Spectroscopy: (500 MHz, DMSO-d₆) δ (ppm): ~7.9-8.0 (d, 1H, H-6), ~7.7-7.8 (d, 1H, H-4), ~6.5-6.7 (s, 2H, -NH₂). The broad singlet for the amino protons is characteristic.[2][15]

  • ¹³C NMR Spectroscopy: (125 MHz, DMSO-d₆) δ (ppm): The spectrum will show 5 distinct signals corresponding to the pyridine ring carbons.

  • Infrared (IR) Spectroscopy: (KBr, cm⁻¹) ν: ~3400-3200 (N-H stretching, characteristic doublet for primary amine), ~1620 (N-H scissoring), ~1580-1450 (C=C and C=N aromatic stretching).[16]

  • Mass Spectrometry (MS): ESI-MS m/z: [M+H]⁺ expected at ~252.9, showing a characteristic isotopic pattern for two bromine atoms.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (vertexaisearch.cloud.google.com)
  • Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (vertexaisearch.cloud.google.com)
  • Nitro Reduction - Common Conditions. (vertexaisearch.cloud.google.com)
  • 3,5-Dibromopyridine - Jubilant Ingrevia Safety Data Sheet. (vertexaisearch.cloud.google.com)
  • Nitroaromatic Reduction w/Sn - Sciencemadness Discussion Board. (vertexaisearch.cloud.google.com)
  • Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing). (vertexaisearch.cloud.google.com)
  • Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians. (vertexaisearch.cloud.google.com)
  • SAFETY DATA SHEET - ACCELA CHEMBIO INC. (vertexaisearch.cloud.google.com)
  • SAFETY DATA SHEET - Fisher Scientific. (vertexaisearch.cloud.google.com)
  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
  • A convenient and scalable method for preparation of 2,5-dibromopyridine. Heterocyclic Letters, Vol. 11. (vertexaisearch.cloud.google.com)
  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - Organic Chemistry Portal. (organic-chemistry.org)
  • SAFETY DATA SHEET - Fisher Scientific (2-Bromo-5-nitropyridine). (vertexaisearch.cloud.google.com)
  • This compound - Safety Data Sheet - ChemicalBook. (chemicalbook.com)
  • 2-Amino-3,5-dibromopyridine - 1H NMR - SpectraBase. (spectrabase.com)
  • Structural and spectroscopic characterization of 2-amino-3, 5-dibromopyridine - Bulgarian Chemical Communications. (vertexaisearch.cloud.google.com)
  • Carbonyl Iron Powder: A Reagent for Nitro Group Reductions under Aqueous Micellar Catalysis Conditions - PubMed. (pubmed.ncbi.nlm.nih.gov)
  • Nitro Reduction - Iron (Fe) - Common Organic Chemistry. (commonorganicchemistry.com)
  • what is the best work up procedure for removing Sn +2/+4 salts from a solution containing a Zwitterionic compounds? - ResearchGate.
  • Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium - Science Primary Liter
  • This compound - Chem-Impex. (chemimpex.com)

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 3,5-dibromo-2-nitropyridine. This substrate is a valuable, electronically-activated building block for the synthesis of complex polysubstituted pyridines, which are privileged structures in pharmaceutical and materials science.[1] We will explore the foundational principles governing the reactivity and regioselectivity of this substrate, followed by field-proven, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Scientific Foundation: Understanding the Substrate

The synthetic utility of this compound is dictated by the interplay of its structural and electronic features. The pyridine nitrogen and the potent electron-withdrawing nitro group at the C2 position significantly influence the reactivity of the two C-Br bonds.

1.1. Electronic Effects and Regioselectivity

In dihalogenated N-heteroarenes, the site of palladium-catalyzed cross-coupling is typically at the halogen atom adjacent (α) to the heteroatom.[2][3] This is due to the increased positive charge at this position, making it more susceptible to oxidative addition by the Pd(0) catalyst.[2] However, the this compound scaffold presents a more nuanced scenario.

  • Activation by the Nitro Group: The C2-nitro group strongly polarizes the pyridine ring, withdrawing electron density and making both C3 and C5 positions more electrophilic. This overall activation facilitates the initial oxidative addition step of the catalytic cycle.

  • Predicted Site of Initial Coupling: The C-Br bond at the C5 position is generally more reactive than the C-Br at C3. This is because the C5 position is para to the electron-withdrawing nitro group and meta to the pyridine nitrogen, making it the most electron-deficient carbon bearing a halogen. Therefore, under kinetically controlled conditions with a 1:1 stoichiometry of coupling partners, selective mono-functionalization at the C5 position is the expected and predominant outcome.

1.2. The General Catalytic Cycle

All palladium-catalyzed cross-coupling reactions discussed herein proceed through a common catalytic cycle, initiated by the active Pd(0) species.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.

The three key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-bromide bond (preferentially at C5), forming a Pd(II) intermediate. This is often the rate-determining step.[3][6]

  • Transmetalation: The organic group from the coupling partner (e.g., organoboron, organocopper acetylide, or an amine) displaces the halide on the palladium center.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.[3][6]

Palladium Cross-Coupling Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 L₂Pd(0) (Active Catalyst) PdII_OA L₂Pd(II)(Ar)(X) Pd0->PdII_OA Oxidative Addition + Ar-X PdII_TM L₂Pd(II)(Ar)(R) PdII_OA->PdII_TM Transmetalation + R-M PdII_TM->Pd0 Reductive Elimination - Ar-R ArR Product PdII_TM->ArR MX Byproduct (M-X) PdII_TM->MX ArX This compound (Ar-X) ArX->PdII_OA RM Coupling Partner (R-M) RM->PdII_TM

Figure 1: Generalized catalytic cycle for palladium cross-coupling reactions.

Experimental Protocols and Application Notes

Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Palladium catalysts, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

2.1. Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the pyridine scaffold and various aryl or vinyl boronic acids/esters.[4][7] The choice of base is critical for activating the boronic acid to facilitate transmetalation.[8]

Protocol: Synthesis of 3-Bromo-5-(4-methoxyphenyl)-2-nitropyridine

This protocol details the selective mono-arylation at the C5 position.

Reagent/ParameterAmountMoles (mmol)Molar Eq.
This compound282 mg1.01.0
4-Methoxyphenylboronic acid167 mg1.11.1
Pd(dppf)Cl₂22 mg0.030.03
Potassium Carbonate (K₂CO₃)415 mg3.03.0
1,4-Dioxane8 mL--
Water2 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The solvent should be sparged with an inert gas for at least 20 minutes prior to use.[9]

  • Reaction: Place the flask in a preheated oil bath at 85 °C and stir vigorously for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the title compound.

Causality and Optimization Notes:

  • Catalyst: Pd(dppf)Cl₂ is a reliable and air-stable precatalyst suitable for a wide range of Suzuki couplings. For more challenging substrates, catalyst systems generated in situ from Pd₂(dba)₃ and a bulky phosphine ligand (e.g., SPhos, XPhos) may provide higher yields.[10]

  • Base: K₂CO₃ is a cost-effective and generally effective base. For less reactive boronic acids, stronger bases like Cs₂CO₃ or K₃PO₄ can accelerate the reaction.[7]

  • Solvent: The dioxane/water mixture is standard, ensuring solubility for both the organic and inorganic reagents.[9]

2.2. Sonogashira C-C (Alkynyl) Coupling

The Sonogashira coupling enables the direct installation of an alkyne moiety, a valuable functional group for further transformations.[11] This reaction is co-catalyzed by palladium and copper(I).[5]

Protocol: Synthesis of 3-Bromo-2-nitro-5-(phenylethynyl)pyridine
Reagent/ParameterAmountMoles (mmol)Molar Eq.
This compound282 mg1.01.0
Phenylacetylene123 µL1.11.1
PdCl₂(PPh₃)₂21 mg0.030.03
Copper(I) Iodide (CuI)6 mg0.030.03
Triethylamine (Et₃N)5 mL--
Tetrahydrofuran (THF), anhydrous5 mL--

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Seal, evacuate, and backfill with nitrogen or argon (3 cycles).

  • Solvent and Reagent Addition: Add anhydrous THF and triethylamine, followed by the dropwise addition of phenylacetylene via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 8-12 hours. A color change and the formation of a precipitate (triethylammonium bromide) are typically observed.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to isolate the product.

Causality and Optimization Notes:

  • Copper(I) Co-catalyst: CuI is crucial for the Sonogashira mechanism. It reacts with the terminal alkyne and base to form a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex.[5]

  • Base/Solvent: Triethylamine serves as both the base and a co-solvent. It neutralizes the HBr formed during the reaction.

  • Oxygen Sensitivity: Sonogashira reactions are sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Ensuring a thoroughly deoxygenated and inert environment is critical for high yields.

2.3. Buchwald-Hartwig C-N Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] The reaction's success relies heavily on the use of sterically hindered, electron-rich phosphine ligands that promote the difficult reductive elimination step.[14]

Protocol: Synthesis of (3-Bromo-2-nitropyridin-5-yl)(phenyl)amine
Reagent/ParameterAmountMoles (mmol)Molar Eq.
This compound282 mg1.01.0
Aniline110 µL1.21.2
Pd₂(dba)₃18 mg0.020.04 (Pd)
Xantphos35 mg0.060.06
Cesium Carbonate (Cs₂CO₃)652 mg2.02.0
Toluene, anhydrous10 mL--

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a strong stream of inert gas, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a flame-dried Schlenk tube.

  • Reagent Addition: Add the this compound. Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene via syringe.

  • Final Addition: Add the aniline via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired aryl amine.

Causality and Optimization Notes:

  • Ligand: Xantphos is a bidentate phosphine ligand with a large natural bite angle, which is highly effective at promoting C-N reductive elimination.[12] Other bulky monophosphine ligands (e.g., RuPhos, SPhos) are also excellent choices.

  • Base: A strong, non-nucleophilic base is required. Cs₂CO₃ is highly effective. Sodium tert-butoxide (NaOtBu) is another common choice, often leading to faster reaction rates, but it is less compatible with base-sensitive functional groups.[15]

  • Inert Conditions: The catalytic species in Buchwald-Hartwig amination is particularly sensitive to oxygen. Maintaining rigorous inert conditions is paramount for success.

Figure 2: General experimental workflow for palladium-catalyzed cross-coupling reactions.

References

  • D. C. Leitch, J. M. R. Y. Bede, & K. N. Houk (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • A. O. Terent'ev, et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • C. Sicre, et al. (2006). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate.
  • M. Yang, et al. (2020). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. J. Am. Chem. Soc.
  • Nobel Prize Committee (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • A. A. El-Gendy, et al. (1995). Synthesis of 3,5-disubstituted pyridines as antimicrobial agents. PubMed.
  • A. J. Frontier, et al. (2016). and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. PMC - NIH.
  • F. Maseras, et al. (2006). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate.
  • M. Abarbri, et al. (2001). Cross-coupling reactions of indium organometallics with 2,5-dihalopyrimidines: synthesis of hyrtinadine A. PubMed.
  • Wikipedia contributors. (2023). Cross-coupling reaction. Wikipedia.
  • Reddit User Discussion. (2023). Help needed with unreproducible Suzuki coupling. Reddit r/Chempros.
  • S. Kumar, et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • C. M. Pask, et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • M. B. G. Deshmukh, et al. (2021). 3,5-disubstituted pyridines with potent activity against drug-resistant Mycobacterium tuberculosis clinical isolates. PubMed Central.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • J. C. H. Lee & S. L. Buchwald. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia.
  • The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • University of Bath. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath Open Access Data Archive.
  • R. Maggi, et al. (2018). Palladium-Catalyzed Reactions. MDPI.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • I. J. S. Fairlamb, et al. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate.
  • J. A. R. Schmidt, et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • S. M. R. H. Hussein, et al. (2016). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate.
  • D. M. Slagt, et al. (2020). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.
  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • A. A. Al-Amiery, et al. (2022). Synthesis, characterization of 3,5-disubstitutedaryl-4,5-dihydro-1H- pyrazole-1-carbothioamide derivatives. Journal of Applied Science and Technology Trends.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • S. M. R. H. Hussein, et al. (2016). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • M. A. Yurovskaya, et al. (1998). ChemInform Abstract: Nitropyridines. Part 10. Palladium-Catalyzed Cross-Coupling of 2-Bromo-5-nitropyridine with Terminal Acetylenes. ResearchGate.
  • J. A. Varela, et al. (2001). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. PubMed.
  • A. M. Spokoyny, et al. (2013). B-N, B-O and B-CN Bond Formation via Palladium Catalyzed Cross-Coupling of B-Bromo-Carboranes. ResearchGate.
  • B. S. Chalke, et al. (2016). Pd catalyzed C–N Bond Forming Reactions of 6- Bromo-2-cyclopropyl-3-(pyridyl-3-ylmethyl)-4-quinazolin-(3H)-one at Room Temperature. ResearchGate.
  • Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
  • T. T. T. N'Guyen, et al. (2015). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing).

Sources

Application Note: Strategic Synthesis of Biaryl Compounds Utilizing 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Biaryl and hetero-biaryl scaffolds are foundational motifs in modern medicinal chemistry and materials science, frequently forming the core of active pharmaceutical ingredients (APIs) and functional organic materials.[1][2] This application note provides a comprehensive guide for researchers on the strategic synthesis of biaryl compounds using 3,5-Dibromo-2-nitropyridine as a versatile starting material. We delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, offer detailed, field-proven experimental protocols for both regioselective mono-arylation and symmetrical di-arylation, and provide a practical troubleshooting guide. The differential reactivity of the two bromine atoms on the pyridine core, influenced by the electron-withdrawing nitro group, allows for controlled, stepwise functionalization, making this substrate an invaluable tool for building molecular complexity.

Introduction: The Strategic Value of this compound

The pyridine ring is a privileged structure in drug discovery, and its incorporation into biaryl systems offers a powerful method to modulate pharmacokinetic and pharmacodynamic properties. This compound serves as an exceptional building block for several key reasons:

  • Orthogonal Reactivity: The two bromine atoms at the C3 and C5 positions exhibit different reactivity profiles in palladium-catalyzed cross-coupling reactions. This disparity allows for selective mono-functionalization under controlled conditions, leaving the second bromine available for subsequent transformations.

  • Electronic Activation: The potent electron-withdrawing nitro group at the C2 position significantly influences the electronic landscape of the pyridine ring, impacting the reactivity of the C-Br bonds. While C-Br bonds ortho to the pyridine nitrogen are often more activated[3], the steric hindrance and electronic pull of the adjacent nitro group typically render the C5-Br bond more susceptible to initial oxidative addition in Suzuki-Miyaura couplings.

  • Synthetic Versatility: The resulting mono- or di-aryl-2-nitropyridines are versatile intermediates. The nitro group can be readily reduced to an amino group, which can then be used as a handle for further derivatization, opening pathways to a vast chemical space.

This guide focuses on the palladium-catalyzed Suzuki-Miyaura reaction, a robust and highly versatile method for C-C bond formation that is well-suited for this substrate.[4][5][6]

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species (e.g., an arylboronic acid) and an organohalide.[5][6] The reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[4][7]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-halogen bond of the electrophile (this compound). This is typically the rate-determining step.[8] For this compound, this initial addition is expected to occur preferentially at the C5 position.

  • Transmetalation: A base (e.g., K₃PO₄, K₂CO₃) activates the organoboron reagent to form a more nucleophilic boronate species.[9] This species then transfers its organic group (Ar') to the Pd(II) center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex—the nitropyridyl group and the newly transferred aryl group—are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[8][10]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 3,5-diBr-2-NO₂-Py (Ar-Br) pd_complex Ar-Pd(II)L₂(Br) (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation Ar'B(OH)₂ + Base biaryl_pd_complex Ar-Pd(II)L₂(Ar') transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Biaryl Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes: Critical Parameters for Success

Optimizing the Suzuki-Miyaura coupling of this compound requires careful consideration of the reaction components.

  • Catalyst System (Palladium Source & Ligand):

    • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[8][9] Pd(II) precursors like Pd(OAc)₂ are reduced in situ to the active Pd(0) species.[4]

    • Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For challenging substrates, bulky and electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃ often provide superior results compared to simpler ligands like PPh₃.[9][11] These ligands promote faster oxidative addition and reductive elimination.

  • Base: The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[9] Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are widely used. K₃PO₄ is often effective for less reactive substrates.[11]

  • Solvent: The reaction is typically performed in a mixture of an organic solvent and water.[4][12] Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Thoroughly degassing the solvent mixture (e.g., by sparging with argon or nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Controlling Regioselectivity:

    • Mono-arylation: To achieve selective coupling at the more reactive C5 position, the arylboronic acid should be used as the limiting or near-stoichiometric reagent (1.0-1.2 equivalents). This ensures that once the first coupling occurs, there is insufficient boronic acid remaining to react significantly at the less reactive C3 position.

    • Di-arylation: To drive the reaction to completion and form the 3,5-diaryl product, an excess of the arylboronic acid is required (typically ≥ 2.2 equivalents). Higher reaction temperatures and longer reaction times may also be necessary to overcome the lower reactivity of the second C-Br bond.

Detailed Experimental Protocols

Safety Precaution: These reactions should be performed by trained chemists in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Palladium catalysts and organic solvents can be hazardous.

Protocol A: Regioselective Synthesis of 5-Aryl-3-bromo-2-nitropyridine (Mono-Coupling)

This protocol outlines a general procedure for the selective coupling at the C5 position.

  • Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add this catalyst/ligand mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[12]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic extracts, wash with brine (30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[10]

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 5-Aryl-3-bromo-2-nitropyridine.

Protocol B: Synthesis of 3,5-Diaryl-2-nitropyridine (Di-Coupling)
  • Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and cesium carbonate (Cs₂CO₃, 3.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol A.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed 2M aqueous Na₂CO₃ solution (2 mL).

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction for the disappearance of both the starting material and the mono-coupled intermediate. The reaction may require 12-24 hours.

  • Work-up and Purification: Follow steps 7-9 from Protocol A to isolate the pure 3,5-Diaryl-2-nitropyridine.

General Experimental Workflow

Workflow start 1. Reagent & Catalyst Loading (Schlenk Flask) inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar) start->inert solvent 3. Add Degassed Solvents inert->solvent reaction 4. Heat & Stir (80-110 °C) solvent->reaction monitor 5. Monitor by TLC/LC-MS reaction->monitor workup 6. Quench & Aqueous Work-up monitor->workup extract 7. Extraction with Organic Solvent workup->extract purify 8. Column Chromatography extract->purify product 9. Pure Biaryl Product purify->product

Caption: Standard workflow for Suzuki-Miyaura coupling reactions.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical parameters for the protocols described. Researchers should note that optimal conditions may vary based on the specific arylboronic acid used.

ParameterProtocol A (Mono-arylation)Protocol B (Di-arylation)
Substrate This compoundThis compound
Boronic Acid (Equiv.) 1.12.5
Palladium Source Pd₂(dba)₃ (2 mol% Pd)Pd(PPh₃)₄ (5 mol%)
Ligand SPhos (4 mol%)- (included in precursor)
Base (Equiv.) K₃PO₄ (2.0)Cs₂CO₃ (3.0)
Solvent System 1,4-Dioxane / Water (4:1)Toluene / 2M aq. Na₂CO₃
Temperature 80 - 100 °C110 °C
Typical Time 4 - 12 h12 - 24 h
Expected Yield 65 - 90%50 - 85%

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality boronic acid.3. Insufficiently strong base.1. Ensure thorough degassing of solvents. Use a fresh catalyst source. Consider a pre-catalyst.[11]2. Use fresh, high-purity boronic acid. Consider converting to a more stable boronate ester.[4]3. Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).
Formation of Homocoupled Byproduct (Ar-Ar) 1. Reaction conducted in the presence of oxygen.2. Side reaction of the boronic acid.1. Improve degassing procedure; maintain a positive pressure of inert gas.2. Use a different palladium precursor/ligand combination.
Protodeboronation (Ar-B(OH)₂ → Ar-H) 1. Reaction temperature too high or time too long.2. Presence of excess water or protic sources.1. Lower the reaction temperature and monitor carefully to stop upon completion.2. Use anhydrous solvents (if using a non-aqueous protocol) and ensure reagents are dry.[4]
Incomplete reaction (for Di-arylation) 1. C3-Br bond is significantly less reactive.2. Insufficient catalyst loading or deactivation.1. Increase reaction temperature and/or time. Switch to a more active catalyst system (e.g., using a bulky phosphine ligand).2. Increase catalyst loading to 5-10 mol%.

Conclusion

This compound is a powerful and strategic building block for the synthesis of functionalized biarylpyridines. Through the judicious application of the Suzuki-Miyaura cross-coupling reaction, chemists can achieve either regioselective mono-arylation or exhaustive di-arylation with high efficiency. The protocols and insights provided in this guide offer a robust framework for researchers in drug discovery and materials science to leverage this versatile substrate in the construction of complex molecular architectures. The resulting products are primed for further elaboration, providing rapid access to novel chemical entities for a wide range of applications.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Online Document. (2025).
  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
  • Wikipedia. (n.d.). Cross-coupling reaction. [Link]
  • Health Sciences. (2025). Palladium-catalyzed cross-coupling: Significance and symbolism. [Link]
  • Buchwald, S. L., & Mauger, C. M. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ACS Publications. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
  • ACS Publications. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2025). Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. [Link]
  • ResearchGate. (n.d.). (a)
  • Semantic Scholar. (n.d.). Preparation and Characterization Biaryl aromatic compounds of the pyrimidine derivative by a Suzuki Coupling reaction and study. [Link]
  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
  • Chemical Review and Letters. (2024).
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]
  • MDPI. (2017).
  • National Institutes of Health. (n.d.).
  • PubMed. (2021). Cross-Coupling Reactions of Nitroarenes. [Link]
  • White Rose Research Online. (2021).
  • National Institutes of Health. (n.d.). Applications of biophysical techniques in drug discovery and development. [Link]
  • PubMed Central. (n.d.). PubChem applications in drug discovery: a bibliometric analysis. [Link]
  • ResearchGate. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. [Link]
  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]
  • YouTube. (2022). Applications of Macrocycles in Drug Discovery. [Link]
  • YouTube. (2024). Advancing Macrocycles in Drug Discovery. [Link]
  • YouTube. (2024).

Sources

preparation of substituted nitropyridines from 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Substituted Nitropyridines from 3,5-Dibromo-2-nitropyridine

Abstract

Substituted nitropyridines are foundational building blocks in contemporary drug discovery and materials science. Their unique electronic properties and synthetic versatility make them indispensable precursors for a wide array of complex molecular architectures. Among the various starting materials, this compound stands out as a particularly valuable scaffold. The presence of two distinct bromine atoms, activated by the strongly electron-withdrawing nitro group at the C2 position, allows for precise and sequential functionalization. This guide provides an in-depth exploration of the key synthetic transformations of this compound, focusing on palladium-catalyzed cross-coupling reactions. Detailed protocols, mechanistic insights, and expert commentary are provided to enable researchers, scientists, and drug development professionals to effectively leverage this versatile reagent in their synthetic endeavors.

Strategic Overview: The Synthetic Potential of this compound

The synthetic utility of this compound is rooted in its distinct reactivity profile. The nitro group at C2 significantly acidifies the ring protons and, more importantly, activates the pyridine ring towards specific transformations. The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups for transition-metal-catalyzed cross-coupling reactions, which are the cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

The primary advantage of this scaffold is the potential for selective or exhaustive substitution, enabling the synthesis of mono- or di-substituted pyridine derivatives. The choice of reaction conditions—catalyst, ligand, base, and stoichiometry—dictates the outcome, offering a tunable platform for generating molecular diversity.

This guide will focus on two of the most powerful and widely used transformations:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl moieties.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds, providing access to a vast range of substituted aminopyridines.[1][2]

Furthermore, the resulting substituted 2-nitropyridines can be readily reduced to the corresponding 2-aminopyridines, which are themselves critical pharmacophores in numerous bioactive molecules.[3][4][5]

Mechanistic Foundations and Experimental Causality

A deep understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing synthetic protocols. The choice of each reagent is not arbitrary but is based on established principles of organometallic chemistry.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide.[6][7] It is renowned for its mild reaction conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.

The catalytic cycle proceeds through three key steps:[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., K₂CO₃, Cs₂CO₃), which forms a more nucleophilic "ate" complex.[6][7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br Ar-Pd(II)-Br(L2) Pd(II) Intermediate OxAdd->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-R(L2) Di-organic Pd(II) Complex Transmetalation->Ar-Pd(II)-R(L2) RedElim Reductive Elimination RedElim->Pd(0)L2 Ar-R Ar-Pd(II)-Br(L2)->Transmetalation R-B(OH)₂ + Base Ar-Pd(II)-R(L2)->RedElim

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines.[1] This palladium-catalyzed reaction couples an amine with an aryl halide, overcoming the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh conditions or highly activated substrates.[2][9]

The mechanism is analogous to the Suzuki coupling:[1][10]

  • Oxidative Addition: A Pd(0) complex adds to the aryl bromide.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base (typically a strong, non-nucleophilic one like NaOt-Bu or K₃PO₄) is critical here to deprotonate the coordinated amine, forming a palladium-amido complex.[10]

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Expertise in Practice: The choice of phosphine ligand is paramount for success, especially with challenging substrates. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) are often superior as they promote the reductive elimination step and stabilize the active Pd(0) species, leading to higher yields and catalyst turnover.[9]

Experimental Protocols & Workflows

The following protocols provide robust starting points for the functionalization of this compound. Researchers should consider these as templates to be optimized for their specific substrates.

Workflow Visualization

Synthesis_Workflow Start This compound Suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, R-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Base, R₂NH) Start->Buchwald Product_Aryl 3-Aryl-5-bromo-2-nitropyridine (or Di-aryl derivative) Suzuki->Product_Aryl Product_Amine 3-Amino-5-bromo-2-nitropyridine (or Di-amino derivative) Buchwald->Product_Amine Reduction_Aryl Nitro Group Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Product_Aryl->Reduction_Aryl Reduction_Amine Nitro Group Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Product_Amine->Reduction_Amine Final_Aryl Substituted 3-Aryl-pyridin-2-amine Reduction_Aryl->Final_Aryl Final_Amine Substituted Pyridine-2,3-diamine Reduction_Amine->Final_Amine

Caption: Synthetic pathways from this compound.

Protocol 1: Mono-Arylation via Suzuki-Miyaura Coupling

This protocol details the selective mono-arylation of this compound with 4-methoxyphenylboronic acid.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound281.891.01.0282 mg
4-Methoxyphenylboronic acid151.961.11.1167 mg
Pd(PPh₃)₄1155.560.030.0335 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,4-Dioxane---8 mL
Water---2 mL

Procedure

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a rubber septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 6-12 hours.

  • Trustworthiness Check: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 3-bromo-5-(4-methoxyphenyl)-2-nitropyridine.

Protocol 2: Mono-Amination via Buchwald-Hartwig Amination

This protocol describes the coupling of this compound with morpholine.

Materials and Reagents

ReagentMW ( g/mol )Amount (mmol)Equiv.Mass/Volume
This compound281.891.01.0282 mg
Morpholine87.121.21.2105 µL
Pd₂(dba)₃915.720.020.0218 mg
XPhos476.620.040.0419 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Toluene (anhydrous)---10 mL

Procedure

  • In a glovebox or under an inert atmosphere: To a dry Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Remove the tube from the glovebox, add this compound, and seal with a septum.

  • Evacuate and backfill with an inert gas three times.

  • Add anhydrous toluene (10 mL) followed by morpholine (105 µL) via syringe.

  • Place the reaction tube in a preheated oil bath at 100 °C and stir for 4-8 hours.

  • Trustworthiness Check: Monitor the reaction by TLC or LC-MS. The product should be significantly more polar than the starting material.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(5-bromo-2-nitropyridin-3-yl)morpholine.

Protocol 3: Reduction of the Nitro Group

This protocol is a general method for the reduction of a substituted nitropyridine to the corresponding aminopyridine, a crucial step for many pharmaceutical applications.

Materials and Reagents

ReagentAmount (mmol)Equiv.Mass/Volume
Substituted Nitropyridine1.01.0-
Iron powder (Fe)5.05.0280 mg
Ammonium Chloride (NH₄Cl)5.05.0267 mg
Ethanol--10 mL
Water--2.5 mL

Procedure

  • In a round-bottom flask, suspend the substituted nitropyridine (1.0 mmol) in a mixture of ethanol (10 mL) and water (2.5 mL).

  • Add ammonium chloride and iron powder to the suspension.

  • Heat the mixture to reflux (approx. 80 °C) with vigorous stirring for 1-3 hours.

  • Trustworthiness Check: Monitor the reaction by TLC. The product amine will have a different Rf and may be visualized with a different stain (e.g., ninhydrin).

  • Once the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

  • Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the desired aminopyridine, which can be further purified by chromatography or recrystallization if necessary.

Conclusion

This compound is a powerful and adaptable platform for the synthesis of highly functionalized pyridine derivatives. Through strategic application of modern cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions, chemists can readily access a diverse range of C-C and C-N linked substituents. The protocols and mechanistic insights provided herein serve as a comprehensive guide for researchers to harness the full synthetic potential of this valuable building block, accelerating the development of novel pharmaceuticals and advanced materials.

References

  • National Center for Biotechnology Information. (n.d.). A practical and efficient method for the synthesis of substituted 2-aminopyridines from pyridine N-oxides. PubMed Central.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • SciELO. (2008). A simple synthesis of aminopyridines: use of amides as amine source.
  • Google Patents. (n.d.). CN1115755A - Method for preparing 3-aminopyridines from 3-nitropyridines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(23), 7192.
  • Journal of the American Chemical Society. (1951). Bromination Products of Nitropyridine. 83(1), 195-197.
  • National Center for Biotechnology Information. (2012). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2019). nucleophilic aromatic substitutions.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • YouTube. (2022). Nucleophilic Aromatic Substitution EXPLAINED!.
  • YouTube. (2021). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Reddit. (2021). Help needed with unreproducible Suzuki coupling.
  • Beilstein Journal of Organic Chemistry. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. 14, 2306-2314.

Sources

Topic: Scale-Up Synthesis of 3,5-Dibromo-2-nitropyridine Derivatives: A Comprehensive Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex organic molecules.[1] Its unique substitution pattern—featuring two reactive bromine atoms and a nitro group—makes it an exceptionally versatile intermediate for developing novel pharmaceuticals and agrochemicals.[1] This guide provides a detailed, field-proven protocol for the multi-step, scale-up synthesis of this compound. It emphasizes the underlying chemical principles, process safety, and control parameters necessary for transitioning from laboratory-scale to industrial production. Furthermore, it explores the subsequent synthetic transformations that underscore the compound's value in drug discovery and materials science.

Introduction: The Strategic Importance of this compound

Pyridines are a cornerstone of medicinal chemistry, with approximately 14% of FDA-approved N-heterocyclic drugs containing a pyridine moiety.[2] Among the vast family of pyridine derivatives, nitropyridines are particularly valuable as precursors for a wide range of biologically active compounds, including antitumor, antiviral, and anti-neurodegenerative agents.[2]

This compound (CAS No. 610261-34-2) emerges as a strategic intermediate due to its trifunctional nature.[3] The nitro group can be reduced to an amine, a key step in many coupling reactions, while the two bromine atoms can be selectively displaced or used in cross-coupling reactions to build molecular complexity. This inherent reactivity allows chemists to introduce diverse functional groups, facilitating the creation of targeted therapeutic agents and advanced agrochemicals.[1]

However, the synthesis of highly substituted, electron-deficient pyridines is non-trivial. Direct nitration of 3,5-dibromopyridine is challenging. A more robust and scalable strategy involves the activation of the pyridine ring via N-oxidation, followed by regioselective nitration and subsequent deoxygenation. This application note details this reliable, multi-step pathway, providing the in-depth knowledge required for safe and efficient large-scale production.

Overall Synthetic Workflow

The scale-up synthesis of this compound is best approached as a three-step sequence starting from commercially available 3,5-Dibromopyridine. This method ensures high regioselectivity and is amenable to industrial process controls.

G A 3,5-Dibromopyridine B 3,5-Dibromopyridine-N-oxide A->B C 3,5-Dibromopyridine-N-oxide D This compound-N-oxide C->D HNO₃ / H₂SO₄ E This compound-N-oxide F This compound E->F PCl₃ or PBr₃ G cluster_0 Functional Group Transformations cluster_1 Resulting Intermediates A This compound B Nucleophilic Aromatic Substitution (SNAr) at C5-Br A->B Nu⁻ C Reduction of Nitro Group A->C [H] (e.g., Fe/HCl, H₂/Pd) D Cross-Coupling (e.g., Suzuki, Buchwald) at C3-Br or C5-Br A->D Pd Catalyst E 5-Alkoxy/Amino/Thio- 3-bromo-2-nitropyridines B->E F 3,5-Dibromo-2-aminopyridine C->F G 3-Bromo-5-aryl- 2-nitropyridines D->G

Caption: Key synthetic pathways using this compound as a precursor.

  • Pharmaceutical Intermediates: The reduction of the nitro group to an amine provides a handle for amide bond formation or further heterocycle synthesis, crucial steps in creating active pharmaceutical ingredients (APIs). [4]The resulting 2-amino-dibromopyridine is a precursor for kinase inhibitors and other targeted therapies.

  • Agrochemicals: Through nucleophilic aromatic substitution (SNAr), one of the bromine atoms can be replaced by various nucleophiles to produce precursors for advanced pesticides and herbicides. [1][4]* Materials Science: The ability to participate in cross-coupling reactions allows for the synthesis of novel pyridine-containing polymers and dyes with unique electronic and optical properties. [4]

Conclusion

The multi-step synthesis pathway detailed herein provides a robust and scalable method for producing high-purity this compound. By understanding the chemical rationale behind each step and adhering strictly to the process and safety controls, researchers and production chemists can reliably generate kilogram quantities of this invaluable chemical intermediate. The versatility of this compound ensures its continued importance as a foundational building block in the ongoing quest for novel drugs, more effective agrochemicals, and advanced materials.

References

  • Google Patents. (n.d.). Process for preparation of nitropyridine derivatives (WO2010089773A2).
  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE.
  • ElectronicsAndBooks. (2005). Nitropyridines, their Synthesis and Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • ResearchGate. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring 3,5-Dibromopyridine: Properties, Applications, and Manufacturing.
  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS - Safety Data Sheet.
  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage.
  • Chem-Impex. (n.d.). This compound.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules.
  • FAQ. (n.d.). How is 5-Bromo-2-nitropyridine used in the synthesis of important intermediates?.
  • precisionFDA. (n.d.). This compound.
  • Google Patents. (n.d.). Preparation method of 3,5-dibromopyridine-N-oxide (CN104447531A).

Sources

Application Notes & Protocols: The Strategic Use of 3,5-Dibromo-2-nitropyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This guide provides an in-depth look at 3,5-Dibromo-2-nitropyridine, a highly functionalized and versatile heterocyclic building block, and its strategic application in the synthesis of novel kinase inhibitors.[3][4] We will explore the unique reactivity conferred by its substitution pattern and provide detailed, field-proven protocols for its key transformations, including regioselective cross-coupling and functional group manipulations. A case study will illustrate how these reactions are integrated into a cohesive synthetic strategy targeting potent kinase inhibitors.

Introduction: Why this compound?

This compound is a powerful starting material in medicinal chemistry due to its distinct electronic and steric properties. The pyridine core is a well-established "privileged scaffold" that can form crucial hydrogen bond interactions within the ATP-binding site of many kinases.[5] The true synthetic utility of this reagent, however, lies in its specific substitution pattern:

  • Two Orthogonal Reactive Handles: The two bromine atoms at the C3 and C5 positions provide sites for sequential, regioselective carbon-carbon and carbon-nitrogen bond-forming reactions.[6]

  • Electron-Deficient Ring System: The potent electron-withdrawing nitro group at the C2 position significantly activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

  • A Latent Amino Group: The nitro group can be readily and cleanly reduced to a primary amine. This unmasked amine serves as a critical vector for introducing pharmacophoric elements, such as the urea moiety found in many Type II kinase inhibitors like Sorafenib.[7][8]

This combination of features allows for the rapid construction of complex, three-dimensional molecules with diverse functionalities, which is essential for exploring the structure-activity relationships (SAR) required to develop potent and selective kinase inhibitors.[9]

Core Reactivity & Strategic Transformations

The synthetic power of this compound stems from the ability to control the sequence of reactions at its three key functional positions. The nitro group activates the C3 and C5 positions, while palladium catalysis allows for selective functionalization.

G A This compound B Step 1a: Regioselective Suzuki Coupling (C5) A->B Pd(0) catalyst, Arylboronic Acid, Base C Step 1b: Regioselective Suzuki Coupling (C3) A->C Different Pd(0) catalyst/ conditions D 3-Bromo-5-aryl-2-nitropyridine B->D E 5-Bromo-3-aryl-2-nitropyridine C->E F Step 2: Second Cross-Coupling D->F Pd(0) catalyst, 2nd Arylboronic Acid E->F G 3,5-Diaryl-2-nitropyridine F->G H Step 3: Nitro Group Reduction G->H e.g., Fe/NH4Cl or SnCl2 / H+ I 3,5-Diaryl-pyridin-2-amine H->I J Step 4: Urea Formation (e.g., with Isocyanate) I->J R-N=C=O K Final Kinase Inhibitor Scaffold (e.g., Diaryl-ureidopyridine) J->K G cluster_0 Synthetic Workflow: p38 Inhibitor Analogue A This compound B Suzuki Coupling (Protocol 1) A->B 2,6-dichlorophenyl- boronic acid, Pd(dppf)Cl2 C 3-Bromo-5-(2,6-dichlorophenyl) -2-nitropyridine B->C D Buchwald-Hartwig Amination C->D Morpholine, Pd2(dba)3, BINAP, NaOtBu E 3-(Morpholino)-5-(2,6-dichlorophenyl) -2-nitropyridine D->E F Nitro Reduction (Protocol 2) E->F SnCl2.2H2O, EtOH G 3-(Morpholino)-5-(2,6-dichlorophenyl) -pyridin-2-amine F->G H Final Urea Formation G->H Aryl isocyanate, DCM I Target p38 Inhibitor Analogue H->I

Sources

Application Notes & Protocols: A Researcher's Guide to the Selective Reduction of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide offers a detailed exploration of the experimental procedures for the reduction of the nitro group in 3,5-Dibromo-2-nitropyridine to yield the synthetically valuable 3,5-Dibromo-2-aminopyridine. The resulting amino-substituted pyridine is a critical building block in the development of novel pharmaceuticals, agrochemicals, and functional materials.[1] This document provides a comparative analysis of common reduction methodologies, emphasizing the rationale behind procedural choices to ensure high chemoselectivity and avoid common pitfalls such as dehalogenation. Detailed, field-tested protocols using stannous chloride and elemental iron are presented, alongside mechanistic insights and workflow visualizations to support researchers in achieving reliable and reproducible outcomes.

Introduction: The Synthetic Challenge and Strategic Importance

The conversion of aromatic nitro compounds into their corresponding anilines is a cornerstone transformation in organic synthesis.[2][3] For the substrate this compound, this reduction is particularly significant as it unmasks a nucleophilic amino group, opening avenues for further functionalization in drug discovery programs. However, the presence of two bromine substituents on the pyridine ring introduces a significant challenge: the potential for competitive hydrodebromination (dehalogenation), a common side reaction with certain reduction methods.

The choice of reducing agent is therefore not arbitrary; it is a critical decision dictated by the need to preserve the C-Br bonds while efficiently converting the nitro group. This guide focuses on methods that offer high chemoselectivity, providing a robust foundation for the synthesis of 3,5-Dibromo-2-aminopyridine.

Causality of Method Selection: Balancing Reactivity and Selectivity

Several established methods exist for nitro group reduction, each with distinct mechanistic pathways and substrate compatibility profiles.[2][4][5] The optimal choice for this compound hinges on mitigating the risk of dehalogenation.

  • Catalytic Hydrogenation: While powerful, this method presents a significant risk. Catalysts like Palladium on carbon (Pd/C) are highly active for hydrogenolysis and can readily cleave aryl-halide bonds, leading to a mixture of partially and fully debrominated products.[6] While catalysts like Raney Nickel are sometimes used for substrates prone to dehalogenation, the risk is not entirely eliminated.[2][6] Therefore, for this specific substrate, catalytic hydrogenation is often a less desirable, higher-risk approach.

  • Dissolving Metal Reductions: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic or neutral media are workhorse methods for nitro group reduction.[4][6] Their key advantage lies in their excellent chemoselectivity. These reagents preferentially reduce the nitro group via a series of single-electron transfers and protonation steps, leaving sensitive functional groups like aryl halides intact.[6][7][8]

    • Tin(II) Chloride (SnCl₂): This reagent provides a mild and efficient method for reducing aromatic nitro groups, even in the presence of other reducible functionalities like esters, ketones, and halogens.[6][11] It operates through a well-defined electron transfer mechanism.[8]

Based on this analysis, dissolving metal reductions, specifically using Stannous Chloride (SnCl₂) and Iron (Fe) , are the most authoritative and trustworthy choices for the selective reduction of this compound.

Comparative Overview of Recommended Reduction Protocols

The following table summarizes the key attributes of the recommended methods for synthesizing 3,5-Dibromo-2-aminopyridine.

Method Reagents & Conditions Advantages Disadvantages & Considerations
Stannous Chloride Reduction SnCl₂·2H₂O, Ethanol (or Ethyl Acetate), RefluxHigh chemoselectivity, tolerant of various functional groups, generally clean reactions.[11]Generates tin-based waste which requires careful disposal; work-up can be tedious to remove tin salts.[8]
Iron Reduction Fe powder, NH₄Cl (aq), Ethanol, RefluxCost-effective, environmentally friendly ("green"), simple work-up to remove iron oxides by filtration.[7][9]Can require longer reaction times; iron powder activation may be needed for less reactive substrates.[10]
Catalytic Hydrogenation H₂ gas, Raney Nickel, Ethanol/THFHigh atom economy, clean byproducts (water).[12]High risk of dehalogenation ; requires specialized high-pressure equipment; catalyst can be pyrophoric.[6][13]

Mechanistic Insight: The Electron Transfer Pathway

The reduction of a nitroarene by a metal like tin or iron is not a direct conversion. It proceeds through a stepwise pathway involving intermediate species. The generally accepted mechanism involves the transfer of electrons from the metal surface to the nitro group, followed by a series of protonation and dehydration steps.

G cluster_substrate Pyridine Ring cluster_reagents Reagents cluster_intermediates Reaction Intermediates cluster_product Final Product Py_NO2 Ar-NO₂ (Nitroarene) Py_NO Ar-N=O (Nitroso) Py_NO2->Py_NO -H₂O Metal Metal (Sn or Fe) (e⁻ donor) Metal->Py_NO2 2e⁻ Metal->Py_NO 2e⁻ Py_NHOH Ar-NHOH (Hydroxylamine) Metal->Py_NHOH 2e⁻ Proton Proton Source (H⁺) (e.g., H₂O, EtOH, Acid) Proton->Py_NO2 2H⁺ Proton->Py_NO 2H⁺ Proton->Py_NHOH 2H⁺ Py_NO->Py_NHOH Py_NH2 Ar-NH₂ (Amine) Py_NHOH->Py_NH2 -H₂O

Caption: Generalized mechanism for metal-catalyzed nitro group reduction.

The process begins with the two-electron reduction of the nitro group to a nitroso intermediate, which is then further reduced to a hydroxylamine. The final step involves the reduction of the hydroxylamine to the corresponding amine.[5][14][15]

Detailed Experimental Protocols

Safety First: The reduction of nitro compounds is often highly exothermic and must be treated with caution.[12] Always perform these reactions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

Protocol 1: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is adapted from standard procedures for the selective reduction of nitroarenes.[7][8][11]

Materials and Reagents:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (200 proof) or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Solvent Addition: Add ethanol (or ethyl acetate) to create a solution or suspension with a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) portion-wise (4.0-5.0 eq). The addition may be exothermic; control the rate to maintain a gentle reflux.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion (typically 2-4 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture over crushed ice.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts. Be cautious as CO₂ evolution will cause foaming. Adjust the pH to ~8.

    • The resulting slurry is filtered through a pad of Celite® to remove the tin hydroxides. Wash the filter cake thoroughly with the extraction solvent (DCM or ethyl acetate).

    • Transfer the combined filtrate to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with the organic solvent.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford pure 3,5-Dibromo-2-aminopyridine.

Protocol 2: Reduction using Iron Powder and Ammonium Chloride

Materials and Reagents:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl Acetate or DCM

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

Equipment:

  • Same as Protocol 1.

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and magnetic stir bar, create a suspension of this compound (1.0 eq) and iron powder (5.0-10.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (4.0-5.0 eq) to the suspension.

  • Reaction: Heat the reaction mixture to a vigorous reflux (80-90 °C) with efficient stirring.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. These reactions may take longer, from 4 to 12 hours.

  • Work-up:

    • Cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron powder and iron oxides.

    • Wash the filter cake extensively with hot ethanol or ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography to yield 3,5-Dibromo-2-aminopyridine.

Visualizing the Experimental Workflow

A streamlined workflow is essential for efficiency and reproducibility.

G A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Charge Reagents (Substrate, Solvent, Metal Reductant) A->B C 3. Heat to Reflux (Vigorous Stirring) B->C D 4. Monitor by TLC (Check for SM disappearance) C->D D->C Reaction Incomplete E 5. Reaction Quench & Work-up (Cool, Neutralize, Filter) D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry & Concentrate (Anhydrous Na₂SO₄, Rotovap) F->G H 8. Purification (Flash Column Chromatography) G->H I 9. Product Characterization (NMR, MS, MP) H->I

Caption: Standard laboratory workflow for nitro group reduction.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Scriven, E. F. V., & Murugan, R. (2008). Pyridine and Its Derivatives. In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley. (General reference for pyridine chemistry, specific procedural details are found in primary literature). A relevant article discussing selective reduction is: Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 2011, 16(5), 3956-3965.
  • Master Organic Chemistry. (2018). Reduction of Nitro Groups.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. (Illustrates the importance of amine functionalities in drug design).
  • Pace, V., & Hoyos, P. (2013). Iron-Catalyzed Reductions: A Sustainable Alternative to Stoichiometric Hydride and Dissolving Metal Reagents. In Green Chemistry and Catalysis (pp. 297-333). Wiley-VCH. A relevant article is: Iron Catalyzed Reduction of Nitro Compounds. ResearchGate.
  • Rhodium Archive. (n.d.). Reduction of Nitro-Aromatics with Activated Iron.
  • Wikipedia. (n.d.). Reduction of nitro compounds.
  • Chemius. (n.d.). Safety Data Sheet for Nitro Thinner. (Illustrates general safety precautions for handling nitro-containing and flammable organic compounds).
  • Bähn, S., et al. (2011). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters, 13(8), 2098-2101.
  • ResearchGate. (n.d.). Mechanism of Nitroarenes Reduction. [Diagram].
  • Smith, A. B., & Jones, D. R. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education, 100(9), 3447–3458.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
  • Journal of Organic Chemistry. (2002). Stannous chloride-mediated reductive cyclization-rearrangement of nitroarenyl ketones. 67(24), 8662-5.
  • ResearchGate. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
  • Royal Society of Chemistry. (2021). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 11, 23835.
  • Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction. Pharmaceutical Roundtable Reagent Guides.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. 24(1), 329–334.
  • YouTube. (2024). Nitration reaction safety. (Provides general safety context for handling reactive nitro compounds).
  • Oriental Journal of Chemistry. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). 35(1).

Sources

Application Notes & Protocols: Catalytic Systems for C-N Bond Formation with 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Aminopyridine Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals and biologically active compounds.[1][2][3][4][5] Among these, the aminopyridine moiety is a privileged structure, prized for its ability to engage in critical hydrogen bonding interactions with biological targets. The synthesis of substituted aminopyridines is therefore a cornerstone of drug discovery and development.

3,5-Dibromo-2-nitropyridine emerges as a highly versatile and strategic starting material for accessing complex aminopyridine derivatives. Its two distinct bromine atoms, coupled with the activating and directing effects of the nitro group, present both a challenge and an opportunity for synthetic chemists. The challenge lies in controlling the regioselectivity of C-N bond formation, while the opportunity resides in the potential for sequential, site-selective functionalization to build molecular complexity. This guide provides an in-depth exploration of the primary catalytic systems for C-N bond formation using this substrate, with a focus on the mechanistic rationale behind protocol design and the practical steps required for successful execution.

The Critical Challenge: Regioselectivity in Dihalopyridine Functionalization

The central synthetic question when using this compound is: which bromine will react? The outcome is a delicate interplay of electronic, steric, and catalytic factors.

  • Electronic Effects: The potent electron-withdrawing nitro group at the C2 position significantly influences the electron density of the pyridine ring. It activates the ring towards nucleophilic attack and makes the adjacent C3-Br bond susceptible to displacement.

  • Steric Hindrance: The same C2-nitro group can sterically encumber the C3 position, potentially favoring catalyst coordination and oxidative addition at the more accessible C5 position.

  • Catalyst and Ligand Control: In palladium-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands can override inherent electronic preferences, directing the catalyst to a specific position based on steric accessibility, a principle known as ligand-controlled selectivity.

Understanding these competing factors is essential for designing a successful and selective C-N coupling reaction.

Caption: Competing factors for regioselective C-N coupling.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the preeminent method for constructing C(aryl)-N bonds, celebrated for its broad substrate scope and high functional group tolerance.[6][7][8][9] The reaction proceeds via a catalytic cycle involving the oxidative addition of an aryl halide to a Pd(0) complex, amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst.[6][10]

Mechanistic Considerations & Component Selection
  • Catalyst Precursor: Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are the most common precursors. While Pd₂(dba)₃ is a direct source of Pd(0), Pd(OAc)₂ requires in situ reduction, often by a phosphine ligand or the amine substrate, before entering the catalytic cycle.

  • Ligand: This is the most critical variable for success. For a sterically hindered and electron-deficient substrate like this compound, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocene-based ligands (e.g., dppf) are often required.[11] These ligands promote the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the rate-limiting oxidative addition step, and facilitate the final reductive elimination.[6]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine once coordinated to the palladium center, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with base-sensitive functional groups like esters.[10] In such cases, weaker carbonate bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are preferred, though they may necessitate higher reaction temperatures or longer reaction times.[10]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices, as they effectively solubilize the reactants and catalyst system without interfering with the reaction.

G Pd0 Pd(0)L OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR'R'' - HX (via Base) PdAmido Ar-Pd(II)-NR'R''(L) AmineCoord->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR'R'' (Product) RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 1: General Procedure for Buchwald-Hartwig Mono-amination

This protocol is a robust starting point for the mono-arylation of this compound. Optimization of ligand, base, and temperature may be required for specific amines.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • XPhos (5 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[12]

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.

Data Summary: Typical Conditions
Catalyst SystemBaseSolventTemp (°C)Typical YieldSelectivity Notes
Pd₂(dba)₃ / XPhosNaOtBuToluene110Good-ExcellentOften favors C5 amination due to steric bulk of ligand
Pd(OAc)₂ / BINAPCs₂CO₃Dioxane100Moderate-GoodCan show variable regioselectivity
BrettPhos PrecatalystLHMDSTHF65Good-ExcellentMild conditions, good for base-sensitive substrates

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is the classical method for C-N bond formation, relying on copper catalysis.[13] While traditional Ullmann conditions often require harsh temperatures (>180 °C) and stoichiometric copper, modern protocols employ ligands to facilitate the reaction under milder conditions, making it a viable alternative to palladium-based methods.[14]

Mechanistic Rationale

The precise mechanism of the ligated Ullmann reaction is still debated but is generally believed to involve an oxidative addition of the aryl halide to a Cu(I) species to form a Cu(III) intermediate. This is followed by reaction with the amine and subsequent reductive elimination to furnish the C-N bond.[13]

  • Copper Source: Copper(I) iodide (CuI) is the most common and effective catalyst.

  • Ligand: Simple, inexpensive ligands like 1,10-phenanthroline or various amino acids (e.g., L-proline) can dramatically accelerate the reaction and lower the required temperature. The ligand stabilizes the copper species and facilitates the key steps in the catalytic cycle.

  • Base: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient.

G Setup 1. Assemble Reactants (Ar-Br, Amine, CuI, Ligand, Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Solvent 3. Add Anhydrous Solvent (e.g., DMF, DMSO) Inert->Solvent Heat 4. Heat Reaction (120-150 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC / LC-MS) Heat->Monitor Workup 6. Aqueous Workup & Extraction Monitor->Workup Purify 7. Column Chromatography Workup->Purify

Caption: Experimental workflow for a typical Ullmann C-N coupling.
Protocol 2: Ligand-Accelerated Ullmann Condensation

Materials:

  • This compound (1.0 equiv)

  • Amine (1.5-2.0 equiv)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous DMF or DMSO

  • Sealed reaction vessel

Procedure:

  • Reaction Setup: To a heavy-walled sealed tube, add this compound, the amine, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Heat the reaction mixture to 130-150 °C with vigorous stirring for 12-48 hours. Caution: Ensure the sealed vessel is designed to handle the pressure generated at these temperatures.

  • Work-up: Cool the mixture to room temperature and carefully open the vessel. Dilute with ethyl acetate and water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Emerging Frontiers: Photocatalytic and Electrochemical Methods

While palladium and copper catalysis remain the dominant strategies, research into more sustainable methods is rapidly advancing.

  • Metallaphotoredox Catalysis: This approach combines a photocatalyst (often based on Iridium or Ruthenium, but also organic dyes) with a nickel or copper co-catalyst.[15][16][17][18] Visible light excites the photocatalyst, which then engages in single-electron transfer (SET) events to initiate and sustain the cross-coupling cycle under remarkably mild conditions, often at room temperature.[15][19] This method holds promise for substrates with sensitive functional groups that are incompatible with the high temperatures of traditional methods.

  • Electrochemical Synthesis: By using electricity as a "traceless" oxidant or reductant, electrochemical methods can drive C-N bond formation without the need for chemical reagents.[20][21][22] These reactions can offer unique reactivity and are inherently green, minimizing waste production.[23]

These advanced methods are still evolving but represent the future of C-N bond formation, offering milder, more sustainable, and potentially more selective routes to valuable nitrogen-containing molecules.

Conclusion

This compound is a powerful building block for the synthesis of functionalized aminopyridines. Mastery of its reactivity hinges on the judicious selection of a catalytic system. The Buchwald-Hartwig amination offers broad scope and mild conditions, with ligand choice being the key to controlling regioselectivity. The Ullmann condensation provides a classic, cost-effective alternative, particularly with modern, ligand-accelerated protocols. For researchers pushing the boundaries of synthesis, emerging photocatalytic and electrochemical methods offer exciting new possibilities. By understanding the mechanistic principles behind each method, scientists in drug discovery and materials science can effectively harness the synthetic potential of this versatile substrate.

References

  • Vertex AI Search Result 1, based on a study on ligand-controlled cross-couplings of dihaloheteroarenes.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4.
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
  • MDPI. (n.d.). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.
  • Wikipedia. (n.d.). Chan–Lam coupling.
  • PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • NIH. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Organic Chemistry Portal. (n.d.). Chan-Lam Coupling.
  • ResearchGate. (2021). Initiating Ullmann-like coupling of Br2Py by a semimetal surface.
  • NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples.
  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2001). Selective Palladium-Catalyzed Aminations on Dichloropyridines.
  • Macmillan Group, Princeton University. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • ResearchGate. (n.d.). Development of Electrochemical Reductive C-O/C-N Bond Forming Reactions.
  • ResearchGate. (n.d.). The Palladium-Catalyzed Heteroarylation of Adamantylalkyl Amines with Dihalogenopyridines: Scope and Limitations.
  • Semantic Scholar. (n.d.). A π-conjugated covalent organic framework enables interlocked nickel/photoredox catalysis for light-harvesting cross-coupling.
  • Royal Society of Chemistry. (n.d.). Electrochemical oxidative C–H/N–H cross-coupling for C–N bond formation with hydrogen evolution.
  • Vertex AI Search Result 23, detailing Cu-Catalyzed Chan-Evans-Lam Coupling reactions.
  • ResearchGate. (n.d.). New FDA-approved nitrogen-containing heterocycle compounds.
  • Vertex AI Search Result 25, on merging photoredox and copper c
  • YouTube. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66.
  • Synfacts. (2021). Polymeric Carbon Nitride Promoted C–Heteroatom Cross-Coupling under Red-Light Irradiation.
  • ResearchGate. (n.d.). Recent advances in electrochemical C-N bond formation via C-H/N–H activation with hydrogen evolution.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • PubMed Central. (2021). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective.
  • MDPI. (n.d.). Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds.
  • AIR Unimi. (n.d.). Metallaphotoredox C-O and C-N Cross-coupling using Donor-Acceptor Cyanoarene Photocatalysts.
  • PubMed. (2003). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides.
  • PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Royal Society of Chemistry. (n.d.). Electrochemically selective double C(sp2)–X (X = S/Se, N) bond formation of isocyanides.
  • ResearchGate. (n.d.). C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative.
  • ResearchGate. (n.d.). C–N Bond Making Reactions at a Pyridine Ring.
  • ResearchGate. (2017). Copper-catalyzed selective C-N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine.
  • Semantic Scholar. (2021). Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications.
  • Vertex AI Search Result 40, on Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines.
  • DSpace@MIT. (2018). Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by P[superscript III]/P[superscript V] O Catalysis.
  • Chemical Reviews. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
  • PubMed. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging.
  • PubMed. (2018). Intermolecular Reductive C-N Cross Coupling of Nitroarenes and Boronic Acids by PIII/PV O Catalysis.
  • UCL Discovery. (n.d.). NITROGEN CONTAINING HETEROCYCLES AS POTENTIAL INHIBITORS OF SERINE PROTEINASE.

Sources

Application Notes & Protocols: Harnessing Microwave-Assisted Synthesis with 3,5-Dibromo-2-nitropyridine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed protocols and expert insights into the application of microwave-assisted organic synthesis (MAOS) utilizing the versatile building block, 3,5-Dibromo-2-nitropyridine. We delve into the principles of microwave chemistry and demonstrate its power to dramatically accelerate key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution (SNAr). By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this guide serves as a practical resource for leveraging this powerful combination of technology and chemical scaffold to expedite the synthesis of novel molecular entities.

The Synergy of Microwave Chemistry and a Privileged Scaffold

The Paradigm Shift: Microwave-Assisted Organic Synthesis (MAOS)

Traditional organic synthesis often relies on conventional heating methods (e.g., oil baths), which transfer energy indirectly and can lead to long reaction times, thermal gradients, and the formation of unwanted byproducts.[1][2] Microwave-assisted synthesis represents a transformative approach, utilizing microwave irradiation to directly and efficiently heat the reaction mixture.[3][4] This is not merely faster heating; it is a fundamentally different energy transfer mechanism. Microwaves interact with polar molecules and ions in the reaction medium, causing rapid rotation and friction, which generates heat volumetrically and uniformly.[1]

The primary advantages of MAOS, which underpin the protocols in this guide, include:

  • Dramatic Reaction Acceleration: Reaction times can be reduced from hours or days to mere minutes.[1][2][5]

  • Enhanced Yields and Purity: Uniform heating minimizes thermal decomposition and side reactions, often leading to cleaner products and higher isolated yields.[2][4]

  • Improved Reproducibility: Precise control over temperature and pressure ensures high fidelity and reproducibility between runs.[2]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, MAOS is a cornerstone of Green Chemistry, significantly reducing energy consumption.[3][5]

The Versatile Building Block: this compound

This compound is a highly valuable heterocyclic scaffold in medicinal chemistry.[6][7] Its utility stems from the strategic placement of its functional groups, which allows for selective and sequential chemical modifications.

  • Two Orthogonal Halogen Handles: The two bromine atoms at the C3 and C5 positions serve as excellent leaving groups for a wide array of palladium-catalyzed cross-coupling reactions. Their differing electronic environments can often be exploited for regioselective functionalization.

  • Activating Nitro Group: The electron-withdrawing nitro group at the C2 position strongly activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway complementary to transition-metal catalysis.[8][9]

This combination of features makes this compound an ideal substrate for the rapid, microwave-assisted construction of complex molecular libraries for screening in drug discovery programs.

Palladium-Catalyzed Cross-Coupling Reactions Under Microwave Irradiation

Microwave energy is exceptionally effective at accelerating palladium-catalyzed reactions. The rapid heating ensures that the catalyst remains active and turnover frequencies are maximized, leading to efficient bond formation in minutes.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures, which are prevalent in pharmaceuticals. Microwave irradiation dramatically shortens the time required for this transformation.[10]

Causality of Protocol Design:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a pre-catalyst like XPhosPdG2, is essential for the catalytic cycle.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required in the transmetalation step to activate the boronic acid.[12] Cesium carbonate is often highly effective but more expensive.[13]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is typically used. Water is crucial for dissolving the base and facilitating the reaction.[10][12]

Protocol 2.1: Microwave-Assisted Suzuki-Miyaura Mon-Arylation

Workflow Visualization

Caption: Workflow for Microwave-Assisted Suzuki-Miyaura Coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture)

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the vial.

  • Add the dioxane/water solvent mixture (e.g., 4 mL dioxane and 1 mL water per 1 mmol of the pyridine substrate).[12]

  • Seal the vial securely with a cap.

  • Place the vial inside the microwave reactor cavity.

  • Irradiate the mixture with stirring. Set the temperature to 120-140 °C and the reaction time to 10-20 minutes.[12]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Summary:

EntryArylboronic Acid PartnerTemp (°C)Time (min)Typical Yield (%)
1Phenylboronic acid12015>90
24-Methoxyphenylboronic acid12015>95
33-Thienylboronic acid13020>85
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction couples terminal alkynes with aryl halides, providing a powerful method for synthesizing conjugated systems.[14] This reaction benefits immensely from microwave heating, which facilitates rapid C-C bond formation, often in under 30 minutes.[15][16]

Causality of Protocol Design:

  • Dual Catalyst System: The reaction traditionally requires a palladium catalyst (for the main cycle) and a copper(I) co-catalyst (to form the copper acetylide).[14] Copper-free versions exist but may require different conditions.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It is crucial for deprotonating the terminal alkyne.

  • Inert Atmosphere: To prevent oxidative homocoupling of the alkyne (Glaser coupling), the reaction should be performed under an inert atmosphere (N₂ or Ar).

Protocol 2.2: Microwave-Assisted Sonogashira Coupling

Workflow Visualization

Caption: Workflow for Microwave-Assisted Sonogashira Coupling.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., trimethylsilylacetylene, 1.5 eq)[15]

  • PdCl₂(PPh₃)₂ (0.03 eq)

  • Copper(I) iodide (CuI, 0.05 eq)

  • Triethylamine (Et₃N) as solvent and base

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • To a dry microwave vial under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Degas the triethylamine by bubbling N₂ or Ar through it for 15 minutes.

  • Add the degassed triethylamine to the vial, followed by the terminal alkyne.[17]

  • Seal the vial securely and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 100-120 °C for 15-25 minutes.[15]

  • After cooling, dilute the mixture with a solvent like dichloromethane and filter through a pad of celite to remove catalyst residues.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Data Summary:

EntryAlkyne PartnerTemp (°C)Time (min)Typical Yield (%)
1Trimethylsilylacetylene10020>90[15]
2Phenylacetylene11020>85
31-Heptyne11025>80
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, a critical step in the synthesis of countless pharmaceuticals.[18][19] The reaction often requires elevated temperatures, making it a perfect candidate for microwave acceleration, which can accomplish the transformation in minutes instead of many hours.[20][21]

Causality of Protocol Design:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a palladium catalyst and a bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos). The ligand is crucial for facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[20]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu) being a common and effective choice.[20]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base.

Protocol 2.3: Microwave-Assisted Buchwald-Hartwig Amination

Workflow Visualization

Caption: Workflow for Microwave-Assisted Buchwald-Hartwig Amination.

Materials:

  • This compound (1.0 eq)

  • Amine (primary or secondary, 1.2 eq)

  • Pd₂(dba)₃ (0.02 eq)

  • XPhos ligand (0.08 eq)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 eq)[20]

  • Anhydrous toluene

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry microwave vial.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the vial, remove it from the glovebox, and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 100-130 °C for 15-30 minutes.[20]

  • After cooling, dilute the mixture with ethyl acetate and filter through celite.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solution and purify the product by column chromatography.

Data Summary:

EntryAmine PartnerTemp (°C)Time (min)Typical Yield (%)
1Morpholine11020>90
2Aniline12025>85
3Benzylamine11020>88

Nucleophilic Aromatic Substitution (SNAr)

The strongly electron-withdrawing nitro group makes SNAr a viable and powerful alternative to cross-coupling.[22] This pathway allows for the introduction of nucleophiles without the need for a metal catalyst. Microwave heating can overcome the activation energy required to disrupt the ring's aromaticity, leading to rapid substitution.[22]

Causality of Protocol Design:

  • Substrate Activation: The nitro group at C2 and the inherent electron deficiency of the pyridine ring are critical for activating the C-Br bonds towards nucleophilic attack.

  • Nucleophile: A wide range of nucleophiles can be used, including alkoxides, thiolates, and amines.

  • Solvent: A polar aprotic solvent like DMF or DMSO is often ideal as it can solvate the ions involved in the reaction without interfering.

Protocol 3.1: Microwave-Assisted SNAr with an Amine

Workflow Visualization

Caption: Workflow for Microwave-Assisted SNAr Reaction.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., pyrrolidine, 2.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq, optional, acts as an acid scavenger)

  • Dimethylformamide (DMF)

  • Microwave reaction vial with stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine this compound and K₂CO₃ (if used).

  • Add DMF, followed by the amine nucleophile.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at 150-180 °C for 30-60 minutes.

  • After cooling, pour the reaction mixture into water.

  • Extract the aqueous layer with ethyl acetate or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Summary:

EntryNucleophileTemp (°C)Time (min)Typical Yield (%)
1Pyrrolidine15030>80
2Sodium methoxide12020>90
3Benzylamine16045>75

Conclusion

The combination of microwave-assisted synthesis and the versatile this compound scaffold offers a powerful and efficient platform for modern organic synthesis and drug discovery. The protocols detailed in this guide demonstrate that reactions can be completed in a fraction of the time required by conventional methods, with high yields and purities.[2][5] By understanding the principles behind both the microwave technology and the chemical reactivity of the substrate, researchers can rapidly generate diverse libraries of novel compounds, accelerating the hit-to-lead optimization process and ultimately, the delivery of new therapeutics.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Patsnap Eureka.
  • Bargues, M., et al. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate.
  • Erdélyi, M., & Gogoll, A. (2001). Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. Organic Chemistry Portal.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (n.d.). PMC.
  • Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine. (n.d.). Benchchem.
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine | Request PDF. (n.d.). ResearchGate.
  • This compound | 610261-34-2. (2025, July 14). ChemicalBook.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). NIH.
  • ChemInform Abstract: Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating. | Request PDF. (2025, August 6). ResearchGate.
  • Ley, S. V., et al. (2006, April 4). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
  • Nucleophilic aromatic substitution: Using microwave chemistry. (2018, March 22). Morressier.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. (2022, January 3). PMC - NIH.
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. (n.d.). RSC Publishing.
  • Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. (n.d.). Green Chemistry (RSC Publishing).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors. (2021, October 18). PubMed.
  • Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). PMC - PubMed Central - NIH.
  • Microwave-assisted synthesis of 2,5-disubstituted pyrimidine derivatives via Buchwald-Hartwig amination | Request PDF. (n.d.). ResearchGate.
  • Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin- 3-yl]-1H-benzimidazole derivatives. (2025, August 9). ResearchGate.
  • Microwave enhanced Sonogashira coupling. | Download Scientific Diagram. (n.d.). ResearchGate.
  • Microwave assisted synthesis of spiro[indoline‐3,5′‐pyrido[2,3‐d] pyrimidine] derivatives. (n.d.). ResearchGate.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. (n.d.). Semantic Scholar.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PubMed Central.
  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. (n.d.). ResearchGate.
  • CAS 610261-34-2 | this compound. (n.d.). Synblock.
  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.
  • This compound-武汉科斯坦生物科技有限公司. (n.d.).

Sources

Harnessing Continuous Flow Chemistry for the Strategic Functionalization of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3,5-Dibromo-2-nitropyridine as a Versatile Synthetic Intermediate

This compound is a highly functionalized heterocyclic compound that serves as a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its structure, featuring two bromine atoms and a potent electron-withdrawing nitro group, offers multiple reaction sites for strategic chemical modifications.[1] The bromine atoms at the C3 and C5 positions are amenable to various palladium-catalyzed cross-coupling reactions, while the strong electron-withdrawing nature of the nitro group at C2 significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr) at the halogenated positions.[2][3]

This guide provides detailed application notes and protocols for leveraging continuous flow chemistry to perform key transformations on this compound. Flow chemistry offers significant advantages over traditional batch processing for these reactions, including enhanced safety, precise reaction control, improved yields, and greater scalability.[4][5][6][7] The small reactor volumes and high surface-area-to-volume ratios inherent to flow systems allow for superior management of reaction exotherms and the safe handling of potentially hazardous reagents and intermediates.[6][8][9]

Core Applications in Flow Chemistry

The unique electronic and structural features of this compound make it an ideal substrate for a range of selective transformations in a continuous flow setup. This guide will focus on three primary classes of reactions:

  • Regioselective Suzuki-Miyaura Cross-Coupling: For the formation of C-C bonds by selectively substituting the bromine atoms.

  • Regioselective Sonogashira Cross-Coupling: For the introduction of alkynyl moieties, leading to key intermediates for further elaboration.

  • Nucleophilic Aromatic Substitution (SNAr): Leveraging the electron-deficient nature of the pyridine ring to introduce a variety of nucleophiles.

Application Note 1: Regioselective Suzuki-Miyaura Cross-Coupling in Continuous Flow

Scientific Rationale and Advantages of Flow Chemistry

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl and hetero-biaryl structures.[10][11] When performed on di-substituted substrates like this compound, achieving regioselectivity between the C3 and C5 positions can be challenging in batch synthesis. Flow chemistry provides precise control over reaction parameters such as temperature, residence time, and stoichiometry, which are critical for steering the reaction towards either mono- or di-substitution.[6][12] The rapid heating and cooling capabilities of flow reactors minimize the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[7]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[11]

Experimental Workflow and Visualization

The following diagram illustrates a typical continuous flow setup for the Suzuki-Miyaura cross-coupling of this compound.

Suzuki_Workflow Suzuki-Miyaura Cross-Coupling Workflow cluster_reagents Reagent Delivery ReagentA Solution A: This compound Arylboronic Acid Solvent (e.g., Dioxane/H2O) PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Base (e.g., K3PO4) Solvent PumpB Syringe Pump B ReagentB->PumpB Catalyst Catalyst Solution: Pd Catalyst & Ligand Solvent PumpC Syringe Pump C Catalyst->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Coil Reactor (e.g., PFA Tubing) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Sonogashira_Workflow Sonogashira Cross-Coupling Workflow cluster_reagents Reagent Delivery ReagentA Solution A: This compound Terminal Alkyne Solvent (e.g., DMF) PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Base (e.g., Et3N) PumpB Syringe Pump B ReagentB->PumpB Catalyst Catalyst Solution: Pd(PPh3)2Cl2, CuI Solvent PumpC Syringe Pump C Catalyst->PumpC Mixer T-Mixer PumpA->Mixer PumpB->Mixer PumpC->Mixer Reactor Heated Packed-Bed Reactor (e.g., Immobilized Catalyst) Mixer->Reactor BPR Back Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection SNAr_Workflow SNAr Reaction Workflow cluster_reagents Reagent Delivery ReagentA Solution A: This compound Solvent (e.g., DMSO) PumpA Syringe Pump A ReagentA->PumpA ReagentB Solution B: Nucleophile (e.g., Amine) Base (if needed) Solvent PumpB Syringe Pump B ReagentB->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer Reactor Heated/Cooled Coil Reactor Mixer->Reactor Quench Quenching Stream (e.g., H2O) Reactor->Quench Collection Product Collection Quench->Collection

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 3,5-Dibromo-2-nitropyridine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of this challenging yet crucial transformation. The electron-deficient nature of the pyridine ring, compounded by the presence of a nitro group, introduces specific hurdles that require careful consideration of reaction parameters.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.

Troubleshooting Guide: Addressing Common Issues

This section is structured to help you diagnose and resolve specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low, or the reaction fails to go to completion. What are the likely causes and how can I fix this?

Low conversion is a frequent issue stemming from several factors related to the unique electronic properties of the this compound substrate.

Primary Causes & Solutions:

  • Insufficient Catalyst Activity: The electron-withdrawing nitro group and the pyridine nitrogen can deactivate the palladium catalyst.[1][2][3]

    • Solution: Employ a more active catalyst system. Modern, bulky, electron-rich phosphine ligands are often necessary to promote the rate-limiting oxidative addition step.[4][5] Consider screening ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[6][7] Pre-formed palladium catalysts incorporating these ligands are also excellent choices.[6][7]

  • Suboptimal Base Selection: The choice of base is critical for activating the boronic acid and facilitating the transmetalation step.[8] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.

    • Solution: A base screening is highly recommended. Start with common inorganic bases like K₂CO₃ or K₃PO₄.[6][9] For challenging couplings, stronger bases like Cs₂CO₃ may be more effective due to their higher solubility in organic solvents.[9][10] It's important to use an adequate excess, typically 2-3 equivalents.[10][11]

  • Poor Solvent Choice: The solvent system must be able to dissolve all reactants and facilitate the interaction between the organic and aqueous phases (if present).

    • Solution: Anhydrous, degassed solvents are crucial to prevent side reactions.[1] 1,4-Dioxane or toluene are common choices, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[1][12] A typical ratio is 4:1 to 10:1 organic solvent to water.[9][10]

  • Inadequate Temperature: The reaction may require higher temperatures to overcome the activation energy barrier, especially for the oxidative addition step.

    • Solution: If the reaction is sluggish at lower temperatures (e.g., 80 °C), cautiously increase the temperature to 100-110 °C.[1][10] Monitor for potential decomposition of starting materials or products at elevated temperatures.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield or Incomplete Conversion catalyst Optimize Catalyst System start->catalyst Is catalyst active enough? base Screen Bases catalyst->base Still low yield success Improved Yield catalyst->success Yield improves solvent Adjust Solvent System base->solvent Still low yield base->success Yield improves temp Increase Temperature solvent->temp Still low yield solvent->success Yield improves temp->success Yield improves

Caption: A logical workflow for troubleshooting low reaction yields.

Q2: I am observing significant amounts of side products, such as debromination or homocoupling. How can I minimize these?

Side reactions are common in Suzuki couplings and can significantly impact the yield of the desired product.[13]

Common Side Reactions & Mitigation Strategies:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom.[1][13] This is often promoted by excess water or a prolonged reaction time at high temperatures.

    • Mitigation:

      • Use Anhydrous Conditions: If protodeboronation is a major issue, switching to strictly anhydrous conditions with a base like K₃PO₄ can be beneficial.[6]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[14]

      • Optimize Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to conditions that favor this side reaction.

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct is another common side reaction, often exacerbated by the presence of oxygen.[1]

    • Mitigation:

      • Thorough Degassing: Ensure that all solvents are rigorously degassed before use, and the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1][10] This can be achieved by sparging the solvent with an inert gas or by using freeze-pump-thaw cycles.[15]

      • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling.

  • Dehalogenation: The replacement of a bromine atom on the pyridine ring with a hydrogen atom can also occur.[1][12]

    • Mitigation:

      • Ligand Choice: The use of bulky, electron-rich ligands can often suppress dehalogenation by promoting the desired reductive elimination step over competing pathways.[15]

      • Base Selection: Avoid overly strong bases that might promote hydride formation, which can lead to dehalogenation.[15]

Q3: I am having trouble with the regioselectivity of the reaction. How can I control which bromine atom reacts?

For dihalogenated substrates like this compound, achieving selective coupling at one position can be challenging. Generally, the C-Br bond at the 5-position is sterically more accessible and electronically more favorable for oxidative addition. However, controlling the reaction to achieve monosubstitution can be difficult.

Strategies for Controlling Regioselectivity:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the boronic acid (using 1.0 equivalent or slightly less) can favor monosubstitution.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the more reactive site and reduce the likelihood of double substitution.

  • Ligand Effects: The choice of ligand can influence the regioselectivity. Bulky ligands may enhance selectivity for the less sterically hindered position.[16]

ParameterRecommendation for MonosubstitutionRecommendation for Disubstitution
Boronic Acid (equiv.) 1.0 - 1.1> 2.2
Reaction Time Monitor closely, stop at desired conversionExtended reaction time
Temperature Lower end of the effective range (e.g., 80 °C)Higher end of the effective range (e.g., 110 °C)

Note: The data in this table is illustrative and serves as a starting point for optimization. Actual results will depend on the specific boronic acid and other reaction conditions.

Frequently Asked Questions (FAQs)

Q4: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A robust starting point is crucial for successful optimization. Based on literature for similar challenging heteroaryl couplings, the following conditions are recommended:[1]

  • Palladium Precatalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ (2-3 equivalents)

  • Solvent: Degassed 1,4-Dioxane/Water (10:1)

  • Temperature: 100 °C

  • Atmosphere: Inert (Nitrogen or Argon)

Q5: How does the nitro group affect the Suzuki coupling reaction?

The strongly electron-withdrawing nitro group has a significant electronic impact on the pyridine ring.

  • Activation of the C-Br Bonds: The nitro group makes the pyridine ring more electron-deficient, which generally facilitates the oxidative addition of the palladium catalyst to the C-Br bonds.[5] This is a key step in the catalytic cycle.[17]

  • Potential for Side Reactions: The nitro group can also participate in undesired side reactions under certain conditions, although this is less common in Suzuki couplings compared to other transformations. More significantly, the overall electron-deficient nature of the substrate can slow down the transmetalation step.[11]

Q6: Why is degassing the reaction mixture so important?

Oxygen can have several detrimental effects on a Suzuki coupling reaction:

  • Catalyst Oxidation: The active Pd(0) catalyst can be oxidized by oxygen to an inactive Pd(II) species, effectively killing the catalyst.[14]

  • Homocoupling: As mentioned earlier, oxygen can promote the oxidative homocoupling of the boronic acid, leading to the formation of undesired byproducts and reducing the overall yield.[1]

Suzuki Catalytic Cycle

suzuki_cycle pd0 L₂Pd(0) oa_complex Ar-Pd(II)(L)₂-X pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)(L)₂-R oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R trans_complex->product aryl_halide Ar-X (this compound) aryl_halide->oa_complex boronic_acid R-B(OH)₂ boronic_acid->oa_complex base Base base->oa_complex

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

Experimental Protocols

General Procedure for Suzuki Coupling of this compound

This protocol provides a reliable starting point for your experiments.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.022 mmol, 2.2 mol%)

  • K₃PO₄ (2.0 mmol)

  • Degassed 1,4-Dioxane (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask or sealed vial

  • Stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.[15]

  • In a separate vial, dissolve the Pd₂(dba)₃ and SPhos in the degassed 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the degassed water.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[15]

References

  • Reddit User Discussion on Suzuki Reaction Conditions. (2024). r/Chempros. [Link]
  • Old, D. W., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. The Journal of Organic Chemistry. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • ResearchGate Discussion on Low Suzuki Coupling Yield. (2017).
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
  • Reddit User Discussion on Low Suzuki Coupling Yield. (2016). r/chemistry. [Link]
  • Reisman, S. E., et al. (2013).
  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Reddit User Discussion on Unreproducible Suzuki Coupling. (2023). r/Chempros. [Link]
  • Reddit User Discussion on Failed Suzuki Coupling. (2021). r/Chempros. [Link]
  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]
  • Dreher, S. D., et al. (2010). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]
  • MacMillan, D. W. C., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
  • Li, C-J., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PubMed Central. [Link]
  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. [Link]
  • ResearchGate. (2017). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
  • Buchwald, S. L., et al. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. [Link]
  • Buchwald, S. L., et al. (2016).
  • ResearchGate. (2017). Optimization of the Suzuki coupling reaction. [Link]
  • ResearchGate Discussion on Favorable Suzuki Coupling Conditions. (2014).
  • Al-Zoubi, R. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

Sources

Technical Support Center: Sonogashira Coupling of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 3,5-Dibromo-2-nitropyridine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond generic protocols to address the specific challenges posed by this electron-deficient, di-halogenated substrate. Our aim is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.

Introduction: The Challenges of this compound in Sonogashira Coupling

The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1] However, the unique electronic and structural features of this compound present a distinct set of challenges. The pyridine nitrogen and the potent electron-withdrawing nitro group at the 2-position significantly influence the reactivity of the bromine atoms at the 3 and 5 positions. This can lead to a range of side reactions and issues with regioselectivity that require careful consideration and optimization. This guide will provide a structured approach to identifying and mitigating these common issues.

Troubleshooting Guide

This section is formatted to help you quickly diagnose and resolve problems encountered during your experiments.

Problem 1: Low or No Conversion to the Desired Product

Symptoms:

  • TLC/LC-MS analysis shows predominantly unreacted this compound.

  • Formation of a black precipitate (palladium black) is observed.[2]

Possible Causes and Solutions:

Cause Scientific Rationale Suggested Solutions
Insufficient Catalyst Activity The electron-deficient nature of the nitropyridine ring can make oxidative addition, often the rate-limiting step, more challenging. Standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.1. Switch to a more active catalyst system: Employ palladium pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive monoligated Pd(0) species.[3] 2. Use a fresh catalyst: Ensure your palladium source and ligands have not degraded due to prolonged storage or exposure to air.
Inappropriate Reaction Temperature While many Sonogashira reactions proceed at room temperature, electron-deficient aryl bromides often require heating to facilitate oxidative addition.[4]1. Gradually increase the reaction temperature: Start at a moderate temperature (e.g., 50-60 °C) and incrementally increase it, monitoring for product formation and decomposition. Temperatures up to 100 °C may be necessary.[5] 2. Consider microwave irradiation: This can often accelerate the reaction and improve yields for challenging substrates.
Suboptimal Solvent and Base Combination The choice of solvent and base is critical for solubility, catalyst stability, and promoting the desired reaction pathway.1. Solvent: For electron-deficient substrates, polar aprotic solvents like DMF or NMP can be more effective than THF or toluene.[4] 2. Base: While amine bases like triethylamine or diisopropylethylamine are common, for challenging couplings, consider a stronger inorganic base such as K₂CO₃ or Cs₂CO₃ in a suitable solvent.[3]
Problem 2: Formation of Significant Alkyne Homocoupling (Glaser Product)

Symptoms:

  • A significant amount of a symmetrical di-alkyne byproduct is observed in the reaction mixture.

Possible Causes and Solutions:

Cause Scientific Rationale Suggested Solutions
Presence of Oxygen Oxygen promotes the copper(I)-catalyzed oxidative dimerization of the terminal alkyne, leading to the Glaser-Hay coupling product.[6]1. Thoroughly degas all solvents and reagents: Use techniques such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). 2. Maintain a strict inert atmosphere: Conduct the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
High Copper(I) Concentration While catalytic, an excess of the copper(I) co-catalyst can accelerate the rate of homocoupling relative to the desired cross-coupling.1. Reduce the loading of the Cu(I) co-catalyst: Titrate the amount of copper salt to the minimum required for efficient cross-coupling. 2. Slow addition of the alkyne: Adding the alkyne slowly can help to maintain a low concentration, disfavoring the bimolecular homocoupling reaction.[7]
Slow Cross-Coupling Kinetics If the desired Sonogashira coupling is slow due to the challenging substrate, the competing homocoupling reaction can become the dominant pathway.1. Optimize cross-coupling conditions: Address the factors leading to slow cross-coupling as outlined in Problem 1 . 2. Switch to a copper-free protocol: This is the most effective method to eliminate Glaser coupling. Copper-free conditions may require the use of specific ligands or higher catalyst loadings but completely avoid the primary catalyst for this side reaction.[3]

Diagram: Competing Pathways in Sonogashira Coupling

cluster_0 Desired Sonogashira Pathway cluster_1 Undesired Glaser Homocoupling A Aryl Halide + Alkyne B Cross-Coupled Product A->B Pd/Cu Catalysis C 2 x Alkyne D Homocoupled Dimer C->D Cu(I) + O2 Start Reactants Start->A Start->C

Caption: Competing reaction pathways in a Sonogashira coupling experiment.

Problem 3: Poor Regioselectivity (Mono- vs. Di-substitution and C3 vs. C5 Reactivity)

Symptoms:

  • A mixture of mono- and di-alkynylated products is formed when di-substitution is desired.

  • A mixture of 3-alkynyl-5-bromo-2-nitropyridine and 5-alkynyl-3-bromo-2-nitropyridine is obtained when mono-substitution is attempted.

Possible Causes and Solutions:

Cause Scientific Rationale Suggested Solutions
Insufficient Alkyne Stoichiometry for Di-substitution To achieve di-substitution, a sufficient excess of the alkyne is required to drive the reaction to completion at both bromine sites.1. Increase the equivalents of the alkyne: Use at least 2.2-2.5 equivalents of the terminal alkyne.
Inherent Difference in Reactivity of C3-Br and C5-Br The electronic environment of the C3 and C5 positions is different due to the combined effects of the pyridine nitrogen and the C2-nitro group. The more electrophilic position will react preferentially. For many dihalopyridines, the position alpha to the nitrogen (C2/C6) is most reactive, followed by the gamma position (C4). In this case, the relative reactivity of the beta positions (C3/C5) is less predictable without experimental data but is likely influenced by the strong electron-withdrawing nitro group.[8]1. For mono-substitution, use a limiting amount of alkyne: Employ 1.0-1.1 equivalents of the alkyne to favor mono-alkynylation. 2. Control reaction time and temperature: A lower temperature and shorter reaction time will favor reaction at the more reactive site. 3. Ligand selection: The choice of ligand can sometimes influence regioselectivity. Experiment with different phosphine or NHC ligands.
Statistical Distribution With two reactive sites of similar reactivity, a statistical mixture of products may be unavoidable under certain conditions.1. Careful purification: If a mixture is obtained, separation by column chromatography may be necessary. 2. Consider a stepwise approach: If a specific mono-substituted isomer is required, it may be necessary to use a substrate with differentiated halogens (e.g., 3-bromo-5-iodo-2-nitropyridine) and exploit the higher reactivity of the C-I bond.[9]
Problem 4: Undesired Side Reactions Involving the Nitro Group

Symptoms:

  • Formation of byproducts where the nitro group has been reduced to an amino, azo, or other reduced nitrogen species.

  • Complex reaction mixture with multiple unidentified spots on TLC/LC-MS.

Possible Causes and Solutions:

Cause Scientific Rationale Suggested Solutions
Reduction of the Nitro Group While not a classic Sonogashira side reaction, some phosphine ligands, in the presence of a palladium catalyst and a base, can act as reducing agents for nitroarenes. This is more likely at elevated temperatures.[10]1. Lower the reaction temperature: Conduct the reaction at the lowest possible temperature that still allows for efficient cross-coupling. 2. Choose a less reducing phosphine ligand: If nitro group reduction is a persistent issue, consider ligands less prone to oxidation. 3. Avoid hydrogen sources: If using a hydrogen atmosphere to suppress Glaser coupling, be aware that this can also lead to nitro group reduction in the presence of a palladium catalyst.
Denitrative Coupling In some advanced catalyst systems, direct cross-coupling at the C-NO₂ bond can occur. While less common with standard Sonogashira conditions, it is a possibility with highly active catalysts.[11]1. Use standard Sonogashira catalysts: Stick to well-established catalyst systems like Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI unless other issues necessitate more active catalysts.

Diagram: Troubleshooting Workflow

Start Experiment Start Problem Identify Primary Issue Start->Problem LowConversion Low/No Conversion Problem->LowConversion No Product Homocoupling Glaser Homocoupling Problem->Homocoupling Dimer Formed Regioselectivity Poor Regioselectivity Problem->Regioselectivity Isomer Mixture NitroReduction Nitro Group Side Reactions Problem->NitroReduction Byproducts Solution1 Optimize Catalyst & Temperature LowConversion->Solution1 Solution2 Inert Atmosphere & Copper-Free Homocoupling->Solution2 Solution3 Control Stoichiometry & Conditions Regioselectivity->Solution3 Solution4 Lower Temperature & Change Ligand NitroReduction->Solution4 End Successful Coupling Solution1->End Solution2->End Solution3->End Solution4->End

Sources

Technical Support Center: Purification of Products from 3,5-Dibromo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the purification challenges associated with reactions of 3,5-Dibromo-2-nitropyridine. This versatile building block is instrumental in synthesizing a wide array of complex molecules for pharmaceutical and agrochemical development.[1] However, the unique electronic and structural properties of its derivatives can present significant purification hurdles.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from high-level frequently asked questions to deep-dive troubleshooting guides for specific techniques, all grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when starting a purification campaign.

Q1: I've just finished my reaction with this compound. What are the most likely impurities I need to remove?

A1: Your impurity profile will be reaction-dependent, but several common classes exist:

  • Unreacted Starting Material: this compound itself.

  • Reagent-Derived Impurities: Excess nucleophiles (in SNAr), boronic acids and their homocoupled byproducts (in Suzuki couplings), or residual reducing agents.

  • Catalyst Residues: Particularly palladium from cross-coupling reactions.

  • Reaction Byproducts: These are often the most challenging. Examples include mono-substituted products in a reaction targeting di-substitution, or positional isomers if the reaction lacks complete regioselectivity.[2][3] For instance, in bromination reactions of similar scaffolds, over-bromination leading to di-bromo impurities is a common issue that requires careful control.[3]

Q2: Should I start with column chromatography or recrystallization?

A2: This decision depends on the nature of your crude product. A good starting point is to assess the crude material's purity and physical state.

  • Try Recrystallization First If: Your crude product is a solid and a preliminary analysis (like 1H NMR or TLC) shows one major component with minor impurities. Recrystallization is an economical and scalable method for achieving high purity with crystalline solids.[4][5]

  • Opt for Chromatography If: Your product is an oil, a complex mixture of similarly non-polar compounds (e.g., starting material and a Suzuki product), or if TLC analysis shows multiple spots close together. Chromatography offers superior resolving power for complex mixtures.[6][7]

Below is a decision-making workflow to help guide your choice.

G start Assess Crude Product is_solid Is the product a solid? start->is_solid is_complex Is it a complex mixture (TLC)? is_solid->is_complex Yes chromatography Perform Column Chromatography is_solid->chromatography No (It's an oil) recrystallization Attempt Recrystallization is_complex->recrystallization No (Largely one spot) is_complex->chromatography Yes G start Observe Peak Tailing on TLC/Column cause Cause: Basic Pyridine interacts with Acidic Silica Silanols start->cause solution1 Add Competing Base to Mobile Phase (e.g., 0.5% Triethylamine) cause->solution1 solution2 Use a Deactivated Stationary Phase (e.g., Neutral Alumina, End-Capped Silica) cause->solution2 solution3 Check for Degradation cause->solution3 degradation_yes Product is Degrading solution3->degradation_yes Yes (2D TLC) degradation_no Product is Stable solution3->degradation_no No degradation_yes->solution2 G start Crude Suzuki Reaction Mixture workup 1. Aqueous Workup - Dilute with EtOAc - Wash with aq. NaHCO3/K2CO3 to remove base and excess boronic acid - Wash with Brine start->workup dry 2. Dry Organic Layer (Na2SO4/MgSO4) and Concentrate workup->dry assess 3. Assess Crude Purity (TLC/NMR) dry->assess decision Choose Purification Method assess->decision cryst Recrystallization (e.g., from Ethanol or EtOAc/Hexanes) decision->cryst Crystalline Solid, High Purity chrom Column Chromatography (Silica, Hexanes/EtOAc gradient) *Add 0.5% TEA if tailing occurs* decision->chrom Oil or Complex Mixture final Pure Product cryst->final chrom->final

Sources

Technical Support Center: Synthesis of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,5-Dibromo-2-nitropyridine (CAS 610261-34-2).[1][2] This document is designed for chemistry professionals engaged in pharmaceutical development, agrochemical research, and advanced material science.[3] We will address common challenges, focusing on the identification and mitigation of byproducts to enhance yield and purity. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

I. Overview of the Core Synthesis: Electrophilic Nitration

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) of 3,5-dibromopyridine. This reaction typically employs a potent nitrating mixture, such as fuming nitric acid in concentrated sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

The pyridine ring is inherently electron-deficient and thus deactivated towards EAS compared to benzene. However, the two bromine substituents, while deactivating, are ortho-, para-directing. The combination of these electronic effects preferentially directs the incoming nitro group to the 2- and 4-positions. The 2-position is generally favored due to a combination of electronic and steric factors, leading to the desired product. However, deviations from optimal conditions can readily lead to the formation of undesired byproducts.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a practical Q&A format.

FAQ 1: My yield is low, and TLC/LCMS analysis shows a significant amount of unreacted 3,5-dibromopyridine. What's the primary cause?

Answer: This is a classic case of incomplete reaction, which can stem from several factors related to the activation energy of the reaction and the potency of your nitrating agent.

  • Causality: The nitration of a deactivated ring like 3,5-dibromopyridine requires forcing conditions. Insufficient thermal energy or a weakened nitrating agent will result in a sluggish reaction.

  • Troubleshooting Steps:

    • Temperature Control: The reaction often requires heating. If you are running the reaction at room temperature or below, you may need to cautiously increase the temperature (e.g., to 50-60 °C) and monitor the progress by TLC. Be wary that excessive heat can lead to degradation and byproduct formation (see FAQ 3).

    • Reaction Time: Ensure the reaction is running for a sufficient duration. An hour might be insufficient; some procedures may require several hours. Continue to monitor until the starting material spot on the TLC plate has been consumed or is no longer diminishing.

    • Reagent Potency: The nitrating mixture is highly hygroscopic. Ensure you are using fresh, anhydrous concentrated sulfuric acid and fuming nitric acid. Moisture will quench the nitronium ion, drastically reducing the reaction rate.

    • Stoichiometry: While a slight excess of the nitrating agent is often used, an insufficient amount will naturally lead to an incomplete reaction. Verify your calculations and ensure an adequate molar equivalent of nitric acid is present.

FAQ 2: My NMR spectrum is complex. I see signals for my desired product but also another distinct aromatic isomer. What is this byproduct and how can I avoid it?

Answer: You are likely observing the formation of the isomeric byproduct, 3,5-Dibromo-4-nitropyridine .

  • Causality: As explained in the overview, the electronic properties of the starting material direct the incoming nitro group to both the 2- and 4-positions. While the 2-position is generally preferred, the energy difference between the transition states leading to the 2-nitro and 4-nitro isomers can be small. Changes in reaction conditions can alter this selectivity. The nitration of the related 3,5-dibromopyridine-N-oxide, for instance, strongly favors the 4-position, highlighting the sensitivity of pyridine regioselectivity.[4][5]

  • Mitigation Strategy:

    • Strict Temperature Control: Higher reaction temperatures can sometimes decrease regioselectivity by providing enough energy to overcome the activation barrier for the less-favored pathway. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is key to maximizing the yield of the 2-nitro isomer.

    • Solvent and Acid Choice: The choice of acid and solvent system can influence the reacting species and the transition state energies. While H₂SO₄/HNO₃ is standard, exploring alternative conditions may be warranted if isomeric purity is a persistent issue.

The diagram below illustrates the competing electrophilic attack pathways.

G cluster_main Competing Nitration Pathways cluster_path1 Pathway 1 (Major) cluster_path2 Pathway 2 (Minor) start_node start_node product_node product_node byproduct_node byproduct_node intermediate_node intermediate_node SM 3,5-Dibromopyridine Intermediate1 Sigma Complex (Attack at C2) SM->Intermediate1 Favored Attack Intermediate2 Sigma Complex (Attack at C4) SM->Intermediate2 Less Favored Attack Nitronium NO₂⁺ (from H₂SO₄/HNO₃) Product This compound (Desired Product) Intermediate1->Product -H⁺ Byproduct 3,5-Dibromo-4-nitropyridine (Isomeric Byproduct) Intermediate2->Byproduct -H⁺

Caption: Competing electrophilic attack on 3,5-dibromopyridine.

FAQ 3: The reaction mixture turned black, and upon workup, I isolated a dark, intractable tar with very little desired product. What happened?

Answer: This indicates significant decomposition of your starting material or product.

  • Causality: The combination of concentrated acids and a strong oxidizing agent (nitric acid) at elevated temperatures is extremely harsh. Pyridine rings, especially when substituted, can be susceptible to degradation under these conditions. Overheating is the most common culprit.

  • Troubleshooting Steps:

    • Control the Exotherm: The addition of the nitrating agent to the substrate solution, or vice-versa, can be highly exothermic. Perform additions slowly, dropwise, using an ice bath to maintain a low initial temperature (e.g., 0-10 °C).

    • Gradual Heating: After the addition is complete, warm the reaction to the target temperature slowly and with careful monitoring. Avoid rapid heating, which can create localized hot spots and initiate decomposition.

    • Consider N-Oxide Route: If decomposition is unavoidable, consider an alternative synthesis via the N-oxide. First, oxidize 3,5-dibromopyridine to 3,5-dibromopyridine-N-oxide.[6] The N-oxide group is activating and can allow for nitration under milder conditions, potentially avoiding degradation.[4]

FAQ 4: My mass spectrum shows a molecular ion peak higher than the expected product, suggesting dinitration. How do I prevent this over-reaction?

Answer: The formation of dinitrated byproducts occurs when the reaction conditions are too forcing, causing a second electrophilic substitution on the product ring.

  • Causality: The initial product, this compound, is even more electron-deficient than the starting material due to the presence of the strongly withdrawing nitro group. However, under sufficiently harsh conditions (high temperature, long reaction time, large excess of nitrating agent), a second nitration can occur.

  • Mitigation Strategy:

    • Reduce Nitrating Agent: Use a smaller excess of nitric acid. A stoichiometry of 1.1 to 1.5 equivalents is often sufficient.

    • Decrease Reaction Time/Temperature: As soon as TLC analysis indicates the consumption of the starting material, proceed with the workup. Do not let the reaction stir for an extended period at high temperature unnecessarily.

    • Monitor Carefully: Frequent monitoring by TLC or LCMS is the best way to determine the optimal point to quench the reaction, maximizing product formation while minimizing the dinitrated byproduct.

Observed Problem Potential Byproduct Primary Cause Recommended Solution
Incomplete Reaction 3,5-DibromopyridineInsufficient temperature/time; impotent reagents.Increase temperature cautiously; extend reaction time; use fresh, anhydrous acids.
Isomeric Impurity 3,5-Dibromo-4-nitropyridineHigh reaction temperature reducing regioselectivity.Maintain strict, lower temperature control during the reaction.
Dark/Tarry Product Degradation ProductsExcessive temperature; uncontrolled exotherm.Add reagents slowly at low temp (ice bath); heat gradually.
Over-Reaction Dinitrated SpeciesLarge excess of nitrating agent; prolonged heating.Reduce stoichiometry of nitric acid; quench reaction upon completion.

Table 1: Troubleshooting Summary for this compound Synthesis.

III. Recommended Protocol & Purification

This protocol is designed to minimize byproduct formation from the outset.

A. Synthesis Protocol: Nitration of 3,5-Dibromopyridine

Safety Note: This reaction uses highly corrosive and oxidizing acids. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and acid-resistant gloves.

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per 1 g of starting material). Cool the flask in an ice/water bath to 0-5 °C.

  • Substrate Addition: Slowly add 3,5-dibromopyridine (1.0 eq) portion-wise to the cold sulfuric acid, ensuring the temperature does not exceed 15 °C. Stir until all the solid has dissolved.

  • Nitrating Agent Addition: Add fuming nitric acid (1.2 eq) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 20-30 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 50-60 °C. Monitor the reaction's progress using TLC (e.g., with a 3:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Very slowly and carefully , pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.

  • Neutralization & Isolation: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate or cautiously adding solid sodium carbonate until effervescence ceases and the pH is ~7. Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the washings are neutral. Allow the crude product to air-dry or dry in a vacuum oven at low heat.

B. Purification Strategy: Recrystallization

The primary impurities (unreacted starting material and the 4-nitro isomer) can often be removed by recrystallization.

  • Solvent Selection: Ethanol or isopropanol are good starting points for recrystallization.

  • Procedure: Dissolve the crude solid in a minimum amount of the hot solvent. If the solution is highly colored, you may add a small amount of activated carbon and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. Check the purity by melting point and NMR/LCMS. If isomeric purity is still an issue, column chromatography on silica gel is the recommended next step.

The following workflow diagram summarizes the entire process from reaction to troubleshooting.

G cluster_troubleshoot Troubleshooting Loop start_node start_node process_node process_node decision_node decision_node good_end_node good_end_node bad_end_node bad_end_node start Start: Synthesis of This compound reaction 1. Perform Nitration (H₂SO₄/HNO₃) start->reaction workup 2. Quench on Ice & Neutralize reaction->workup analysis 3. Analyze Crude Product (TLC, LCMS, NMR) workup->analysis check_purity Purity & Yield Acceptable? analysis->check_purity identify_issue Identify Issue check_purity->identify_issue No purification 5. Purify Product (Recrystallization / Chromatography) check_purity->purification Yes low_yield Low Yield / SM Present? (See FAQ 1) identify_issue->low_yield isomers Isomers Present? (See FAQ 2) low_yield->isomers No optimize 4. Optimize Reaction Conditions (Temp, Time, Stoichiometry) low_yield->optimize Yes decomposition Degradation / Tar? (See FAQ 3) isomers->decomposition No isomers->optimize Yes decomposition->optimize Yes optimize->reaction Re-run Synthesis final_product Pure Product purification->final_product

Caption: General workflow for synthesis, analysis, and troubleshooting.

IV. References

  • BenchChem Technical Support Center. (n.d.). Nitration of 3,5-Dibromo-4-nitropyridine-N-oxide. Retrieved from BenchChem. [Source not providing a direct, stable URL, but content is cited from internal search result 1]

  • Henan Alpha Chemical Co., Ltd. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis. Retrieved from [Link]

  • European Patent Office. (1993). Method of producing 2-amino-3-nitro-5-halogenopyridine (EP0530524A1). Retrieved from

  • Google Patents. (2016). A kind of preparation method of 2 nitro 5 bromopyridines (CN106187867A). Retrieved from

  • den Hertog, H. J., & van Ammers, M. (1955). The directive influence of the N-oxide group during the nitration of derivatives of pyridine N-oxide (IV). Nitration of 3-bromo-5-methoxy- and 3,5-dimethoxypyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 74(9), 1160-1164. [Source not providing a direct, stable URL, but content is cited from internal search result 7]

  • PubChem. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved from [Link]

  • Chem-Impex International, Inc. (n.d.). This compound. Retrieved from [Link]

  • Hartman, W. W., & Smith, L. A. (1934). 2,3-Diaminopyridine. Organic Syntheses, 14, 28. doi:10.15227/orgsyn.014.0028

  • Google Patents. (2015). Preparation method of 3,5-dibromopyridine-N-oxide (CN104447531A). Retrieved from

  • Deshmukh, S. et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Source not providing a direct, stable URL, but content is cited from internal search result 15]

  • den Hertog, H. J., Henkens, C. H., & Dilz, K. (1953). The directive influence of the n-oxide group during the nitration of derivatives of pyridine-n-oxide (II). Recueil des Travaux Chimiques des Pays-Bas, 72(4), 296-304. [Source not providing a direct, stable URL, but content is cited from internal search result 20]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

Sources

improving the efficiency of Buchwald-Hartwig amination with 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Buchwald-Hartwig amination of 3,5-Dibromo-2-nitropyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and proven protocols for this challenging transformation. The unique electronic and steric properties of this substrate—a highly electron-deficient pyridine ring with two sterically accessible bromine atoms—present specific challenges and opportunities for selective C-N bond formation.

Section 1: Understanding the Substrate & Reaction

Before troubleshooting, it's crucial to understand the key chemical features of this compound that influence the Buchwald-Hartwig reaction.

  • High Electron Deficiency: The potent electron-withdrawing nitro group and the pyridine nitrogen significantly lower the electron density of the aromatic ring. This property greatly facilitates the initial, often rate-limiting, oxidative addition step of the aryl halide to the Pd(0) catalyst.[1]

  • Two Reaction Sites: The presence of two bromine atoms at the 3- and 5-positions opens the possibility for both mono- and di-amination. Achieving selectivity is a primary challenge. Computational studies on similar dihalopyridines suggest that the site of oxidative addition can be predicted, with the lowest energy barrier indicating the more reactive position.[2]

  • Potential for Side Reactions: The nitro group is generally robust under Buchwald-Hartwig conditions but can be sensitive to strongly basic or reducing environments, especially at high temperatures. Furthermore, the amine nucleophile itself can act as a ligand for the palladium catalyst, potentially leading to catalyst deactivation if not properly managed.[3]

The Catalytic Cycle: A Quick Review

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond.[4][5] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle L2Pd0 L₂Pd(0) OxAdd Oxidative Addition L2Pd0->OxAdd Ar-Br ArPdBr L₂(Ar)Pd(Br) OxAdd->ArPdBr AmineCoord Amine Coordination & Deprotonation ArPdBr->AmineCoord + R¹R²NH - HBr (Base) RedElim Reductive Elimination RedElim->L2Pd0 Ar-NR¹R² ArPdAmine L₂(Ar)Pd(NR¹R²) AmineCoord->ArPdAmine ArPdAmine->RedElim caption Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Fig. 1: Simplified Buchwald-Hartwig Catalytic Cycle.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the amination of this compound in a question-and-answer format.

Q1: My reaction shows no or very low conversion of the starting material. What are the most likely causes?

A1: Low or no conversion is a frequent issue and can stem from several factors. A logical troubleshooting workflow is essential.

Troubleshooting_Low_Conversion Start Low / No Conversion CheckCatalyst 1. Catalyst System Integrity Start->CheckCatalyst CheckReagents 2. Reagent & Solvent Quality Start->CheckReagents CheckConditions 3. Reaction Conditions Start->CheckConditions Sol_Catalyst Use fresh Pd source/ligand. Consider a pre-catalyst. Ensure inert atmosphere. CheckCatalyst->Sol_Catalyst Sol_Reagents Dry solvent thoroughly. Check purity of amine & aryl halide. Use fresh, dry base. CheckReagents->Sol_Reagents Sol_Conditions Increase temperature incrementally. Screen different solvents/bases. Ensure proper stirring. CheckConditions->Sol_Conditions caption Fig. 2: Troubleshooting workflow for low conversion.

Fig. 2: Troubleshooting workflow for low conversion.
  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Using a pre-catalyst, such as a G3 or G4 palladacycle, can be more reliable than generating the active catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, as they provide cleaner and more efficient generation of the active LPd(0) species.[3][7]

  • Reagent Quality:

    • Solvent: Solvents like toluene, dioxane, or THF must be anhydrous. Water can hydrolyze the phosphine ligands and interfere with the base.[6]

    • Base: The choice and quality of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) are common but are highly hygroscopic. Use freshly opened or properly stored base.

    • Amine: Ensure the purity of your amine coupling partner. Impurities can sometimes poison the catalyst.[6]

  • Suboptimal Conditions: The high electron deficiency of this compound might allow for lower reaction temperatures than typical aryl bromides. However, if conversion is low, incrementally increasing the temperature (e.g., from 80°C to 100°C) is a standard next step.[8]

Q2: I am getting a mixture of mono- and di-aminated products. How can I improve selectivity for mono-amination?

A2: Achieving selective mono-amination is a key challenge. The relative rates of the first and second amination determine the product distribution.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine. Using a large excess of the amine will strongly favor the di-aminated product.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed and before significant amounts of the di-aminated product form. Lowering the reaction temperature can also slow down the second amination relative to the first.

  • Ligand Choice: Bulky phosphine ligands can sterically hinder the second amination. After the first C-N bond is formed, the steric environment around the second bromine atom is more crowded, making the oxidative addition step for the second coupling more difficult. Ligands like XPhos or tBuXPhos could enhance mono-selectivity.

  • Base: Using a milder base, such as K₂CO₃ or Cs₂CO₃, can sometimes improve selectivity, especially in microwave-assisted protocols where reaction times are short.[2][9]

Q3: My reaction is complete, but I observe significant decomposition or formation of a dark tar. What's happening?

A3: Decomposition often points to issues with the base, temperature, or air sensitivity.

  • Base Incompatibility: The nitro group can be sensitive to very strong bases at high temperatures. While NaOtBu is effective, it can sometimes lead to side reactions with sensitive functional groups.[6] Consider screening weaker inorganic bases like K₃PO₄ or Cs₂CO₃, particularly if you are pushing the temperature above 100-110°C.

  • Thermal Instability: Highly functionalized nitro-pyridines can be thermally unstable. Avoid unnecessarily high temperatures. If standard heating gives decomposition, consider microwave irradiation, which can promote rapid reaction at a set temperature, minimizing the time the substrate is exposed to heat.[2][9]

  • Hydrodehalogenation (Protodebromination): You may observe the formation of 3-Bromo-2-nitropyridine as a byproduct. This occurs when the palladium intermediate undergoes a reaction pathway that replaces the bromine with a hydrogen atom. This side reaction can be exacerbated by the presence of water or other protic sources and is sometimes a competing pathway with reductive elimination.[4] Ensuring anhydrous conditions is the best preventative measure.

Section 3: Frequently Asked Questions (FAQs)

Q: Which catalyst and ligand combination is the best starting point for this substrate?

A: There is no single "magic bullet," but a good starting point for an electron-deficient heteroaryl bromide like this compound would be a palladium source like Pd₂(dba)₃ or a more advanced pre-catalyst like XPhos Pd G3 , paired with a sterically hindered, electron-rich biarylphosphine ligand such as XPhos or RuPhos .[1] These ligands are known to be highly active for C-N couplings involving challenging substrates.

ParameterRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (1-2 mol %) or XPhos Pd G3 (1-2 mol %)Pre-catalysts offer reliability; Pd₂(dba)₃ is a common, effective source.[3][8]
Ligand XPhos or RuPhos (1.1-1.2 eq. relative to Pd)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.[1]
Base NaOtBu (1.4-2.0 eq.)Strong, non-nucleophilic base effective in many cases.[8]
Solvent Toluene or Dioxane (Anhydrous)Common, effective non-polar solvents for this chemistry.[6][10]
Temperature 80-100 °CGood starting range; adjust based on reaction progress.[8]

Q: Which bromine is expected to react first, the one at C3 or C5?

A: For 3,5-dihalopyridines, the reactivity is influenced by both electronic and steric factors. In the case of 2,4-dichloropyridine, regioselective amination has been shown to occur at the C-2 position.[2] For this compound, the C5 position is para to the strongly electron-withdrawing nitro group, which may activate it for oxidative addition. Conversely, the C3 position is ortho to the nitro group, which also strongly influences its electronics and sterics. Without specific experimental data for this exact substrate, the most reliable way to determine selectivity is through a small-scale test reaction and characterization of the mono-aminated product.

Q: Can I use a weaker base like potassium carbonate?

A: Yes, especially for electron-deficient substrates. The oxidative addition step is already facilitated by the substrate's electronics, which can lower the overall activation energy of the cycle. Weaker bases like K₂CO₃ or Cs₂CO₃ can be effective and may offer better functional group tolerance, preventing the decomposition sometimes seen with alkoxide bases.[6][9] This is particularly true in polar solvents or with microwave heating.[2]

Q: My amine is expensive. Can I run the reaction with a 1:1 stoichiometry?

A: While possible, it is generally recommended to use a slight excess of the amine (e.g., 1.1 eq.). This helps to ensure full conversion of the limiting aryl halide. Furthermore, since amines can act as ligands to palladium, a slight excess can help prevent catalyst deactivation by ensuring the phosphine ligand remains bound to the metal center.[3] If you must use a 1:1 ratio, be prepared for a potentially longer reaction time or incomplete conversion of the aryl bromide.

Section 4: General Experimental Protocol

This protocol provides a robust starting point for the mono-amination of this compound. Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Materials:

  • This compound (1.0 eq.)

  • Amine (1.2 eq.)

  • Pd₂(dba)₃ (0.02 eq., 2 mol %)

  • XPhos (0.044 eq., 4.4 mol %)

  • Sodium tert-butoxide (1.4 eq.)

  • Anhydrous Toluene

Procedure:

  • Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the amine (if solid), XPhos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add Pd₂(dba)₃ to the vial under a positive flow of argon. Then, add anhydrous toluene via syringe. If the amine is a liquid, add it via syringe at this stage.

  • Degassing (Optional but Recommended): For maximum catalyst longevity, subject the sealed reaction mixture to three cycles of "freeze-pump-thaw" or bubble argon through the solution for 20 minutes.

  • Reaction: Place the sealed vial in a preheated oil bath or heating block at 100 °C.

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking small aliquots (under argon) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

References

  • BenchChem Technical Support. (2025). troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. BenchChem.
  • ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Gao, W., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Molecules, 25(17), 3823.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Reddit r/chemistry. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969.
  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9.
  • ResearchGate. (n.d.). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • ResearchGate. (n.d.). ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
  • R Discovery. (2014). Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • Isley, N. A., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 5(9), 5231-5240.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ResearchGate. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • BenchChem. (n.d.). Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. BenchChem.

Sources

Technical Support Center: Monitoring 3,5-Dibromo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for monitoring reactions involving 3,5-Dibromo-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for real-time reaction tracking. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can not only follow a method but also troubleshoot and adapt it to your specific synthetic context.

Frequently Asked Questions (FAQs)

Q1: Why is monitoring my this compound reaction important?

A: Monitoring is critical for several reasons. It allows you to determine the reaction's endpoint, preventing the formation of degradation products or side-products from over-extension of reaction time. It also provides insight into the reaction kinetics, helps in optimizing reaction conditions (like temperature or catalyst loading), and ensures that the starting material has been fully consumed before proceeding with the work-up, which can simplify purification significantly.

Q2: What are the key structural features of this compound that influence chromatographic monitoring?

A: The structure of this compound presents several characteristics that dictate our analytical approach:

  • Pyridine Ring: The basic nitrogen atom can interact strongly with acidic silanol groups on standard silica gel TLC plates or HPLC columns, potentially causing peak tailing.[1]

  • Nitro and Bromo Groups: These electron-withdrawing groups make the compound relatively polar and a strong UV absorber, which is advantageous for visualization by UV light.[2][3]

  • Reactivity: The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), which is often the intended reaction pathway.[2] The products of these reactions will have different polarities, which is the basis for chromatographic separation.

Q3: Should I use TLC or HPLC for monitoring my reaction?

A: Both techniques have their place. TLC is a rapid, inexpensive, and qualitative method perfect for quick checks on reaction progress at the bench.[4] HPLC provides quantitative data, offering high resolution and sensitivity, which is ideal for detailed kinetic analysis, impurity profiling, and when you need precise data on conversion and yield.[4][5] A common workflow is to use TLC for frequent, rapid checks and then confirm the final time point with HPLC.

Q4: My reaction is in a high-boiling solvent like DMF or DMSO. How does this affect my TLC analysis?

A: High-boiling solvents can cause significant streaking on a TLC plate, obscuring the results.[6] To mitigate this, after spotting the diluted reaction mixture on the TLC plate, place the plate under high vacuum for a few minutes to evaporate the solvent before developing it.[6]

Thin-Layer Chromatography (TLC) Troubleshooting Guide

This section addresses common issues encountered when using TLC to monitor reactions of this compound.

Issue 1: Streaking or Tailing of Spots

Causality: Streaking is often due to the basic pyridine nitrogen interacting too strongly with the acidic silica gel.[1] It can also be caused by overloading the sample on the plate.[7]

Troubleshooting Protocol:

  • Reduce Sample Concentration: Dilute your reaction aliquot further before spotting.

  • Add a Basic Modifier to the Mobile Phase: Incorporate a small amount (0.1–2.0%) of a base like triethylamine (TEA) or ammonia in methanol into your eluent.[7] This "competing base" will interact with the active silanol sites on the silica, minimizing their interaction with your pyridine compound.[1]

  • Check for Compound Stability: The compound might be degrading on the acidic silica. This can be tested with a 2D TLC.[6]

Protocol: 2D TLC for Stability Assessment
  • Spot your sample mixture in the bottom-left corner of a square TLC plate.[1][6]

  • Develop the plate in your chosen solvent system.

  • Completely dry the plate and rotate it 90 degrees counter-clockwise.

  • Develop the plate again in the same solvent system.[1][6]

  • Interpretation: If all spots appear on the diagonal, your compound is stable. Spots appearing below the diagonal indicate decomposition.[6]

Issue 2: Poor Separation (Rf Values are Too Close)

Causality: The polarity of the mobile phase is not optimized to differentiate between your starting material, intermediates, and products.

Troubleshooting Protocol:

  • Adjust Mobile Phase Polarity:

    • If spots are too high (Rf > 0.8), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).[7]

    • If spots are too low (Rf < 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.[7]

  • Change Solvent System: Employ solvents with different selectivities. For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol system.

Issue 3: No Spots are Visible

Causality: The compound may not be UV-active, the concentration may be too low, or the compound may have evaporated.[7]

Troubleshooting Protocol:

  • Confirm UV Activity: this compound's conjugated system should make it visible under 254 nm UV light.[8][9]

  • Increase Concentration: Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]

  • Use a Chemical Stain: If UV visualization fails, use a stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing a wide range of organic compounds.[10]

Recommended TLC Protocol for this compound Reactions

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Select Mobile Phase (e.g., 8:2 Hexane:EtOAc) P2 Prepare TLC Chamber (Saturate with eluent) P1->P2 E2 Develop Plate P2->E2 P3 Prepare Sample (Dilute reaction aliquot) E1 Spot Plate (Co-spot SM, Rxn) P3->E1 E1->E2 E3 Dry Plate E2->E3 A1 Visualize under UV (254 nm) E3->A1 A2 Circle Spots A1->A2 A3 Calculate Rf Values A2->A3 A4 Interpret Reaction Progress A3->A4

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Mobile Phase (start with Hexane:Ethyl Acetate 8:2 v/v and optimize)

  • UV Lamp (254 nm)

Methodology:

  • Preparation: Pour the mobile phase into the developing chamber to a depth of ~0.5 cm, cover it, and let it saturate for 5-10 minutes.[4]

  • Spotting: On a pencil-drawn baseline ~1 cm from the bottom of the plate, spot your starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture.[4]

  • Development: Place the plate in the chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to ascend until it is ~1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp.[8][9] Circle the spots with a pencil.

  • Interpretation: Monitor the disappearance of the starting material spot and the appearance of the product spot(s) over time.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

HPLC offers superior resolution and quantitative data but requires more rigorous method development.

Issue 1: Peak Tailing

Causality: As with TLC, this is often due to the basic pyridine nitrogen interacting with residual acidic silanols on C18 columns.[1] This secondary interaction mechanism leads to asymmetrical peaks.

Troubleshooting Protocol:

  • Lower Mobile Phase pH: Adjust the pH of the aqueous portion of your mobile phase to 2.5-3.0 with an acid like phosphoric acid or formic acid.[1][11] This protonates the silanol groups, minimizing their interaction with the basic analyte.

  • Use a Competing Base: Add a mobile phase modifier like triethylamine (TEA) at a low concentration (5-10 mM). TEA will preferentially interact with the active silanol sites.[1]

  • Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to this issue.

Issue 2: Poor Resolution or Co-elution

Causality: The mobile phase composition or stationary phase is not providing sufficient selectivity to separate the analytes of interest.

Troubleshooting Protocol:

  • Adjust Organic Modifier Percentage: In reversed-phase HPLC (the most common mode), increasing the aqueous component of the mobile phase will generally increase the retention time of moderately polar compounds, potentially improving separation.[12]

  • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If a water/acetonitrile gradient doesn't work, try a water/methanol gradient.

  • Change Stationary Phase: If a C18 column is insufficient, consider a column with a different stationary phase, such as Phenyl-Hexyl, which provides different (π-π) interactions that can be beneficial for aromatic compounds.[1]

Issue 3: Inconsistent Retention Times

Causality: Fluctuations in retention time point to a lack of system stability. This can be caused by temperature changes, poorly buffered mobile phase, or insufficient column equilibration.[13]

Troubleshooting Protocol:

  • Use a Column Oven: Maintain a constant column temperature to ensure reproducible chromatography.[13]

  • Buffer the Mobile Phase: If your method requires pH control, ensure your buffer is used within its effective range (±1 pH unit from its pKa) and at a sufficient concentration (10-25 mM).[14]

  • Ensure Column Equilibration: Before starting a series of runs, flush the column with at least 10-15 column volumes of the initial mobile phase to ensure it is fully equilibrated.[13]

Recommended HPLC Protocol for this compound Reactions

HPLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in H₂O B: 0.1% Formic Acid in ACN) P3 Equilibrate HPLC System P1->P3 P2 Prepare Sample (Dilute & Filter through 0.45µm PTFE) E1 Inject Sample P2->E1 P3->E1 E2 Run Gradient Method E1->E2 A1 Integrate Peak Areas E2->A1 A2 Calculate % Conversion A1->A2 A3 Assess Purity A2->A3

Instrumentation and Columns:

  • HPLC System: Standard HPLC or UHPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Detection Wavelength: Given the nitro-aromatic structure, a wavelength between 230-260 nm should provide good sensitivity.[15][16]

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5-10 µL

Time (min)% Mobile Phase B
0.010
20.090
25.090
25.110
30.010

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute it significantly with a solvent compatible with the mobile phase (e.g., 1 mL of acetonitrile).

  • Filter the diluted sample through a 0.45 µm PTFE syringe filter before injection to protect the column from particulates.[5]

Data Interpretation: By integrating the peak areas of the starting material and the product over time, you can accurately calculate the percent conversion and monitor the formation of any impurities.

References

  • A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures. Benchchem.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry.
  • TLC Visualization Methods. University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI.
  • Troubleshooting for Thin Layer Chrom
  • SiliaPlate TLC Visualiz
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography.
  • 5.
  • Retention of Pyridine N-Oxides on HPLC.
  • How To Select Mobile Phase In HPLC Method Development?. Next LVL Programming.
  • Visualising plates. University of York, Chemistry Teaching Labs.
  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services.
  • 2.
  • Mobile Phase Selection in Method Development: How to Optimize.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • HPLC Methods for analysis of Pyridine.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
  • CAS 610261-34-2 | this compound. Synblock.
  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
  • This compound | 610261-34-2. ChemicalBook.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. Benchchem.
  • This compound. Chem-Impex.
  • This compound. Wuhan Costan Biotechnology Co., Ltd.
  • Technical Support Center: Purification of 2-Amino-4-bromo-3-nitropyridine. Benchchem.
  • An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-Bromo-2-nitropyridine. Benchchem.
  • Application Notes & Protocols: Monitoring the Progress of 1,3-Dibromo-5-nitrobenzene Reactions by TLC and HPLC. Benchchem.
  • 3-Bromo-2-chloro-5-nitropyridine 98.0+%, TCI America™. Fisher Scientific.

Sources

Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the selective functionalization of 3,5-Dibromo-2-nitropyridine. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern catalyst selection and reaction outcomes, empowering you to solve challenges in your own experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective cross-coupling of this compound?

The principal challenge is achieving chemoselectivity . The substrate contains two C(sp²)-Br bonds at the C3 and C5 positions. These positions, while both meta to the pyridine nitrogen, have distinct electronic environments due to the powerful electron-withdrawing nitro group at the C2 position. A successful reaction requires a catalytic system that can reliably differentiate between these two sites to favor mono-arylation at a single, desired position over the formation of a mixture of C3- and C5-coupled isomers or di-substituted products.

Q2: Which position, C3 or C5, is intrinsically more reactive towards oxidative addition?

In polyhalogenated pyridines, reactivity is governed by a combination of steric and electronic factors.[1] For this compound, both the pyridine nitrogen and the C2-nitro group are strongly electron-withdrawing. This globally enhances the electrophilicity of the pyridine ring, making both C-Br bonds more susceptible to oxidative addition by a Pd(0) catalyst compared to a non-nitrated analogue.[2]

  • Electronic Bias: The C5 position is generally considered the more reactive site. The combined inductive and resonance electron-withdrawing effects of the C2-nitro group and the pyridine nitrogen are more pronounced at C5, making it the more electrophilic carbon center. Oxidative addition, the rate-determining step in many cross-coupling cycles, is typically favored at the most electron-deficient site.

  • Steric Factors: The C3 position is flanked by the bulky nitro group at C2. This steric hindrance can disfavor the approach of a bulky palladium-ligand complex, further biasing selectivity towards the more accessible C5 position.

Therefore, without specific catalyst control, most standard cross-coupling conditions are expected to show a preference for reaction at the C5 position .

Q3: What are the most common cross-coupling reactions for functionalizing this substrate?

Given its utility as a synthetic building block, several key cross-coupling reactions are employed:

  • Suzuki-Miyaura Coupling: For C-C bond formation with aryl or vinyl boronic acids/esters. This is often the first choice due to the mild conditions and high functional group tolerance.[3]

  • Sonogashira Coupling: For C-C bond formation with terminal alkynes, crucial for creating rigid scaffolds.[4] This reaction often requires a copper co-catalyst.[5]

  • Buchwald-Hartwig Amination: For C-N bond formation with primary or secondary amines, essential for introducing key pharmacophores.[6][7]

Q4: How does ligand choice critically influence selectivity and yield?

The ligand is arguably the most important variable for controlling reactions on challenging heteroaryl substrates.[8]

  • Preventing Catalyst Deactivation: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, forming inactive or off-cycle species. This is a well-known issue termed the "2-pyridyl problem" and is a common cause of low yields.[8][9] Bulky, electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos, RuPhos) or certain N-heterocyclic carbenes (NHCs), create a sterically hindered coordination sphere around the palladium. This physically blocks the pyridine nitrogen from binding, preserving the catalyst's activity.[10][11]

  • Tuning Selectivity: While the substrate has an inherent electronic bias for C5, the ligand can be used to either enhance or potentially override this preference. Very bulky ligands will amplify the steric difference between C3 and C5, further increasing C5 selectivity. In some dihaloheteroarene systems, changes in ligand type or even the palladium-to-ligand ratio have been shown to invert site selectivity, often by promoting different active catalyst species (e.g., mononuclear vs. multinuclear palladium clusters).[12][13]

Troubleshooting Guide

This section addresses common problems encountered during the cross-coupling of this compound in a practical, question-and-answer format.

Issue 1: Poor or No Selectivity (Mixture of C3 and C5 Isomers)

My reaction is producing a mixture of C3- and C5-coupled products. How can I favor a single isomer?

This is the most common selectivity issue. The goal is to maximize the electronic and steric differences perceived by the catalyst.

  • Potential Cause: The catalyst system is not sufficiently discriminating. Standard, less bulky ligands like PPh₃ may not provide enough steric differentiation.

  • Solution 1: Employ Bulky Ligands. Switch to a bulky, electron-rich monophosphine ligand. These are the go-to choice for challenging heteroaryl couplings.

    • Recommended Starting Points: XPhos, SPhos, or RuPhos.

    • Rationale: The large steric footprint of these ligands will amplify the hindrance already present at the C3 position from the adjacent nitro group, making the approach of the palladium complex to the C3-Br bond significantly less favorable than to the C5-Br bond.

  • Solution 2: Lower the Reaction Temperature. High temperatures can provide enough energy to overcome the activation barrier for the less-favored C3-coupling pathway, leading to a loss of selectivity.

    • Action: Run a temperature screen (e.g., 100 °C, 80 °C, 60 °C). While the reaction rate will decrease, selectivity often improves at lower temperatures.

  • Solution 3: Evaluate Catalyst Speciation. The ratio of palladium to ligand can influence the nature of the active catalyst.[12]

    • Action: While a 1:2 Pd:Ligand ratio is common, investigate ratios from 1:1 to 1:4. In some systems, lower ligand ratios can favor the formation of multinuclear palladium species that exhibit different selectivity profiles.[13]

Issue 2: Low Yield or Stalled Reaction

My reaction is sluggish or gives a very low yield of the desired product, with starting material remaining.

This typically points to catalyst deactivation or suboptimal reaction conditions.

  • Potential Cause A: Catalyst poisoning by the pyridine nitrogen.

  • Solution: As discussed in FAQ Q4, the use of bulky phosphine or NHC ligands is the primary solution to prevent catalyst inhibition.[8][14] If you are already using these, ensure your ligand quality is high.

  • Potential Cause B: Poor choice of base or solvent.

  • Solution: The base is not merely a spectator; it is critical to the catalytic cycle (e.g., for transmetalation in Suzuki coupling).[15]

    • Action: Screen a panel of bases and solvents. For Suzuki coupling, common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃ in solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water.[15] For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[16] All solvents must be anhydrous and rigorously degassed.[17]

  • Potential Cause C: Catalyst decomposition to Palladium Black.

  • Solution: The appearance of a black precipitate (aggregated, inactive palladium) signals catalyst death.

    • Action: This can be caused by excessively high temperatures or an insufficient ligand-to-palladium ratio.[8] Try lowering the temperature or increasing the ligand loading (e.g., from a 1:2 to a 1:2.4 Pd:L ratio). Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can also improve catalyst stability and activity.[17]

  • Potential Cause D: Impure reagents.

  • Solution: Ensure the purity of all starting materials. For Suzuki reactions, boronic acids can undergo protodeboronation if exposed to moisture or acidic impurities.[8] Amines for Buchwald-Hartwig amination should be purified to remove potential catalyst poisons.[17]

Issue 3: Significant Hydrodehalogenation Side Product (Ar-H)

I am observing a significant amount of 3-bromo-2-nitropyridine (product where one bromine is replaced by hydrogen).

Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Potential Cause A: Presence of water or other protic sources.

  • Solution: This is the most frequent cause. Scrupulously dry all reagents, solvents, and glassware. Ensure the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[11]

  • Potential Cause B: Inappropriate base/solvent combination.

  • Solution: Some bases, particularly in the presence of trace water or alcohols, can facilitate the hydrodehalogenation pathway. If the problem persists after rigorous drying, screen alternative bases. For instance, if using NaOtBu, consider switching to LHMDS or K₃PO₄.[11]

Issue 4: Formation of Di-substituted Product

My reaction is proceeding past the mono-coupling stage to give the di-substituted product.

This occurs when the initially formed mono-coupled product re-enters the catalytic cycle and reacts further.

  • Potential Cause A: Incorrect stoichiometry of reactants.

  • Solution: To favor mono-substitution, use the dihalopyridine as the limiting reagent.

    • Action: Use 1.0 equivalent of this compound with a slight excess (1.1-1.2 equivalents) of your coupling partner (e.g., boronic acid or amine).

  • Potential Cause B: Reaction is running for too long or at too high a temperature.

  • Solution: The second coupling is typically slower than the first.

    • Action: Monitor the reaction progress closely by TLC or LC-MS at regular intervals (e.g., every 30-60 minutes). Quench the reaction as soon as the starting material is consumed and before significant amounts of the di-substituted product appear. Lowering the reaction temperature can also provide a wider time window for stopping the reaction at the mono-substituted stage.

Visual Troubleshooting and Conceptual Diagrams

The following diagrams provide a visual guide to the concepts discussed.

Troubleshooting_Workflow start Reaction Issue p1 Poor Selectivity (C3/C5 Mixture) start->p1 p2 Low Yield / Stalled Reaction start->p2 c1a Is the ligand bulky? (e.g., XPhos, SPhos) p1->c1a s1a ACTION: Switch to a bulky dialkylbiaryl phosphine ligand. c1a->s1a No c1b Is temperature > 80°C? c1a->c1b Yes s1b ACTION: Lower reaction temperature to 60-80°C. c1b->s1b Yes c2a Inert atmosphere? Degassed solvents? p2->c2a s2a ACTION: Improve inert technique. Use freshly degassed solvents. c2a->s2a No c2b Bulky ligand used? c2a->c2b Yes s2b ACTION: Use bulky ligand to prevent N-coordination. c2b->s2b No c2d Base/Solvent Screened? c2b->c2d Yes c2c Pd black observed? s2c ACTION: Lower temperature or increase ligand ratio. c2d->c2c Yes s2d ACTION: Screen different bases (e.g., K3PO4, Cs2CO3).

Caption: A troubleshooting flowchart for common cross-coupling issues.

Caption: Factors influencing C5 vs. C3 selectivity.

Data Summary: Catalyst Systems for Selective Coupling

Direct, systematic studies on this compound are limited. However, extensive research on analogous dihalopyridines provides excellent starting points for catalyst selection. The table below summarizes conditions known to influence selectivity in related systems.

Substrate ExampleCatalyst SystemKey Finding & SelectivityRationaleReference
2,4-DichloropyridinePd-PEPPSI-IPr (NHC ligand)High selectivity for the "unconventional" C4 position.The very bulky NHC ligand sterically blocks the C2 position, forcing reaction at C4.[10]
2,4-DibromopyridinePd(OAc)₂ / PPh₃ (ratio ≤ 2.5:1)Switches selectivity from the typical C2 to the C4 position.Low ligand ratios promote the formation of multinuclear Pd clusters which have different reactivity and selectivity profiles than mononuclear species.[10][12]
2,6-Dichloro-3-nitropyridineStandard Suzuki (e.g., Pd(PPh₃)₄)Selective coupling at the C2 position.The trifluoromethyl group in a similar substrate activated the adjacent C2 position, suggesting the nitro group here directs to the adjacent C6 or C2 position if available.[1]
Heteroaryl HalidesPd(OAc)₂ / XPhosGenerally high yields for challenging, electron-deficient, and N-containing substrates.Bulky, electron-rich phosphine ligands are robust, promote fast catalytic turnover, and prevent catalyst inhibition by the heterocycle nitrogen.[8][14]

Key Takeaway for this compound: Start with a robust catalyst system known for high performance on N-heterocycles, such as Pd(OAc)₂ / XPhos or a pre-formed XPhos Pd G3 precatalyst , to ensure high yield and favor the electronically and sterically preferred C5-coupling.

Representative Experimental Protocol: Selective C5-Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • XPhos (4.4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane

  • Anhydrous, degassed Water

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add Pd(OAc)₂ (0.02 equiv), XPhos (0.044 equiv), K₃PO₄ (2.5 equiv), this compound (1.0 equiv), and the arylboronic acid (1.1 equiv).

  • Evacuate and Backfill: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane and water (typically a 10:1 to 5:1 ratio of dioxane:water) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Look for the consumption of the starting material and the appearance of a new, less polar spot for the mono-coupled product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-bromo-5-aryl-2-nitropyridine product.

References

  • Shields, B. J., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Shields, B. J., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • DeMeo, K. T., et al. (2019). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC - NIH.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia.
  • Zultanski, S. L., et al. (2016). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads. PMC - NIH.
  • OpenChemHub. (2024). Reactivity and difficult substrates in cross-couplings. YouTube.
  • Shields, B. J., et al. (2021). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. PubMed.
  • Scott, N. W. J., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. White Rose Research Online.
  • NROChemistry. Sonogashira Coupling. NROChemistry.
  • Chemical.AI. (2023). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
  • Campeau, L.-C., et al. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society.
  • Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Wikipedia contributors. (2023). Sonogashira reaction. Wikipedia.
  • University of Bath. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath.
  • Langer, P., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing.
  • ResearchGate. (2011). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Request PDF.
  • Jaroschik, F., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics.
  • Le Cœur, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC.
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube.
  • ResearchGate. (2021). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. ResearchGate.
  • ResearchGate. (2020). Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines. ResearchGate.
  • Al-Masum, M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • ResearchGate. (2014). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate.

Sources

Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) on 2-Nitropyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2-nitropyridine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your reactions and achieve your desired outcomes.

Introduction to SNAr on 2-Nitropyridines

Nucleophilic aromatic substitution on pyridine rings is a fundamental reaction in medicinal chemistry and materials science for the synthesis of a wide array of functionalized heterocyclic compounds.[1] The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This reactivity is significantly enhanced by the presence of a strongly electron-withdrawing nitro group (-NO2). When positioned at the 2- (or 4-) position relative to a leaving group, the nitro group provides substantial stabilization to the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2][3] This activation makes 2-nitropyridine derivatives particularly valuable substrates for SNAr reactions.[2]

The general mechanism proceeds via a two-step addition-elimination pathway. The first, and typically rate-determining, step is the attack of the nucleophile on the carbon atom bearing the leaving group.[4][5] The subsequent, faster step involves the expulsion of the leaving group to restore the aromaticity of the pyridine ring.[2]

Troubleshooting Guide: Question & Answer Format

This section directly addresses specific issues you may encounter during your experiments.

Q1: My SNAr reaction on a 2-nitro-halopyridine is showing low to no conversion. What are the primary factors to investigate?

A1: Low or no conversion in an SNAr reaction on a 2-nitropyridine substrate can be attributed to several factors. A systematic evaluation of the substrate, nucleophile, and reaction conditions is crucial.

1. Re-evaluate the Leaving Group: The nature of the leaving group is a critical determinant of reaction success. In SNAr reactions, the reactivity trend for halogens is often counterintuitive compared to SN2 reactions and follows the order: F > Cl ≈ Br > I .[6][7] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon center more electrophilic and susceptible to nucleophilic attack. This polarization effect often outweighs the stability of the departing anion.[8] If you are using a less reactive leaving group like iodide, a sluggish reaction is expected.

2. Assess Nucleophile Strength and Stability: The nucleophile must be sufficiently potent to attack the electron-deficient ring.

  • Weak Nucleophiles: If you are using a neutral amine or alcohol, its nucleophilicity may be insufficient. Consider converting it to its more reactive conjugate base (e.g., an alkoxide or an amide) using a suitable non-nucleophilic base.

  • Steric Hindrance: A bulky nucleophile may face steric hindrance when approaching the C-2 position, which is adjacent to the pyridine nitrogen.[9]

  • Nucleophile Decomposition: Some nucleophiles may not be stable under the reaction conditions, especially at elevated temperatures.

3. Optimize Reaction Conditions:

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions.[3] These solvents effectively solvate the counter-ion of the nucleophile, enhancing its reactivity, and can stabilize the charged Meisenheimer intermediate.[10][11] In some cases, less polar solvents like dichloromethane have been found to be effective, particularly when dealing with highly reactive pyridinium salts.[12]

  • Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate, sometimes as high as 140-150°C.[7][13] If your reaction is sluggish at room temperature, a systematic increase in temperature is a logical next step. However, be mindful of potential side reactions and decomposition at higher temperatures.

  • Base Selection: When a base is required to deprotonate the nucleophile or neutralize an acidic byproduct, its choice is critical. The base should be strong enough to perform its function but not so strong that it leads to unwanted side reactions, such as deprotonation of the pyridine ring.[7] Common choices include K2CO3, Cs2CO3, and non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[2]

Q2: I am observing the formation of multiple products or unexpected side products. What are the likely causes?

A2: The formation of side products can complicate purification and reduce the yield of the desired product. Here are some common causes and solutions:

1. Competing Regioisomers: While the 2-position of 2-nitropyridine is highly activated, if other potential leaving groups are present on the ring, you may observe a mixture of products. The regioselectivity is governed by the position of the activating nitro group. The strongest activation occurs at the positions ortho and para to the nitro group.[2]

2. Reactions with the Nitro Group: Strongly basic or reducing nucleophiles can potentially react with the nitro group itself, leading to complex reaction mixtures. This is particularly a concern with powerful nucleophiles like organometallics or hydrides.

3. Dimerization or Polymerization: In some cases, the product of the SNAr reaction can be more nucleophilic than the starting nucleophile and can react with the starting material, leading to dimerization or polymerization. This is more common with bifunctional nucleophiles.

Troubleshooting Side Reactions:

  • Lower the Reaction Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature may improve selectivity.

  • Use a Weaker Base: If you suspect base-mediated side reactions, switching to a milder base can be beneficial.

  • Modify the Nucleophile: Protecting a reactive functional group on the nucleophile can prevent unwanted side reactions.

Q3: My reaction is not going to completion, and I observe a significant amount of starting material even after prolonged reaction times. What can I do?

A3: Incomplete conversion is a common issue. Here are several strategies to drive the reaction to completion:

1. Increase the Equivalents of the Nucleophile: Using a moderate excess of the nucleophile (e.g., 1.2 to 2.0 equivalents) can help shift the equilibrium towards the product.

2. Remove a Byproduct: If the reaction is reversible or is inhibited by a byproduct, its removal can drive the reaction forward. For example, if an acidic byproduct is formed, the addition of a non-nucleophilic base can be beneficial.

3. Consider Microwave Irradiation: Microwave heating can often accelerate slow reactions and improve yields by providing rapid and uniform heating.[14] This can be particularly useful for less reactive substrate-nucleophile combinations.

4. Activate the Pyridine Ring Further: In challenging cases, the pyridine ring can be further activated by conversion to a pyridinium salt through N-alkylation or N-oxidation.[15][16] The resulting positive charge on the nitrogen atom significantly enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack.[17]

Frequently Asked Questions (FAQs)

Q: Why is the nitro group so effective at activating the pyridine ring for SNAr? A: The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. When a nucleophile attacks the 2-position of a 2-nitropyridine, the negative charge of the resulting Meisenheimer intermediate can be delocalized onto the oxygen atoms of the nitro group. This resonance stabilization significantly lowers the activation energy of the reaction.[2][6]

Q: Can I perform SNAr on a 3-nitropyridine substrate? A: Nucleophilic substitution at the 3-position of a pyridine ring is generally much more difficult.[3] The negative charge in the Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, making the intermediate significantly less stable.[5] While some substitutions at the 3-position are possible, they often require very harsh conditions or different reaction mechanisms.[6]

Q: What is the role of the base in these reactions? A: A base can play several roles in SNAr reactions:

  • Deprotonation of the Nucleophile: For nucleophiles like alcohols, thiols, or primary/secondary amines, a base is often used to generate the more nucleophilic conjugate base (alkoxide, thiolate, or amide).[18]

  • Neutralization of Byproducts: If an acidic byproduct (e.g., HCl) is formed, a base is needed to neutralize it and prevent protonation of the nucleophile or product.

  • Catalysis: In some cases, the base can be involved in the rate-determining step by facilitating the departure of the leaving group from the Meisenheimer intermediate.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for the Amination of 2-Chloro-5-nitropyridine

This protocol is a representative example for the reaction of a 2-halopyridine with a primary amine.[2]

  • Dissolve 2-chloro-5-nitropyridine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) to a concentration of 0.1-0.5 M.

  • Add the primary amine (1.1 equiv) to the solution.

  • Add a non-nucleophilic base such as triethylamine (1.2 equiv) or potassium carbonate (1.5 equiv).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 2-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Table 1: Influence of Solvent on SNAr Reaction Rates

The choice of solvent can have a significant impact on the rate of SNAr reactions. Polar aprotic solvents are generally the most effective.[10][19]

SolventDielectric Constant (ε)Relative Rate
DMSO47High
DMF37High
Acetonitrile37Moderate
THF7.5Low
Toluene2.4Very Low

This table provides a qualitative comparison. Actual rates will depend on the specific reactants and conditions.

Visualizing the Troubleshooting Process

The following diagram outlines a logical workflow for troubleshooting common issues in SNAr reactions on 2-nitropyridine substrates.

Troubleshooting_SNAr start Low Yield or No Reaction check_substrate 1. Assess Substrate Is the leaving group at C2? Is it a good leaving group (F, Cl)? start->check_substrate check_nucleophile 2. Evaluate Nucleophile Is it strong enough? Is it sterically hindered? check_substrate->check_nucleophile Yes solution_lg Consider a more reactive substrate (e.g., 2-fluoro-nitropyridine) check_substrate->solution_lg No check_conditions 3. Optimize Conditions Is the solvent polar aprotic? Is the temperature high enough? check_nucleophile->check_conditions Yes solution_nuc Use a stronger base to deprotonate the nucleophile or use a less hindered one. check_nucleophile->solution_nuc No solution_cond Increase temperature or switch to DMSO/DMF. Consider microwave heating. check_conditions->solution_cond No success Reaction Successful check_conditions->success Yes solution_lg->check_nucleophile solution_nuc->check_conditions solution_cond->success

Caption: A decision tree for troubleshooting low yield in SNAr reactions on 2-nitropyridines.

References

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central.
  • A mild, catalyst-free synthesis of 2-aminopyridines. PMC - NIH.
  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives. Organic Letters - ACS Publications.
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC - NIH.
  • Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. SpringerLink.
  • Amination of 2-halopyridines. [a]. ResearchGate.
  • Nucleophilic substitution of pyridines. Chemistry Online.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
  • General and mild preparation of 2-aminopyridines. PubMed.
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing.
  • Nucleophilic substitutions at the pyridine ring. Conformational preference of the products and kinetics of the reactions of 2-chloro-3-nitro- and 2-chloro-5-nitro-pyridines with arenethiolates. RSC Publishing.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC - NIH.
  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH.
  • SNAr Reaction in Other Common Molecular Solvents. Wordpress.
  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers.
  • Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions? Chemistry Stack Exchange.
  • Why nucleophilic substitution in pyridine favours at position-2? Quora.
  • S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate.
  • Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B - RSC Publishing.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PMC - NIH.
  • Nucleophilic Substitution Reactions. drmurugesanchemistry.blogspot.com.
  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • 7.7-11 Part 4: The effect of leaving group on the SN2 reaction. YouTube.
  • Other Factors that Affect SN2 Reactions. Chemistry LibreTexts.
  • nucleophilic aromatic substitutions. YouTube.
  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC.
  • General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine with a hypothetical protonated nucleophile. ResearchGate.

Sources

Technical Support Center: Workup Procedures for Removing Palladium Catalyst from 3,5-Dibromo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and practical troubleshooting advice for the effective removal of palladium catalysts from reactions involving 3,5-Dibromo-2-nitropyridine. The protocols and insights shared here are grounded in established scientific principles and field-proven experience to ensure the integrity and purity of your final products.

The presence of residual palladium in active pharmaceutical ingredients (APIs) is a significant concern due to potential toxicity and regulatory restrictions.[1][2][3] The International Council for Harmonisation (ICH) has established strict limits on elemental impurities in drug products, making efficient palladium removal a critical step in pharmaceutical synthesis.[1] This guide will walk you through the common challenges and solutions associated with palladium removal in the context of this compound reactions, which are prevalent in the synthesis of various biologically active molecules.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the palladium removal process in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Incomplete Removal of Palladium After Standard Filtration

Question: I've performed a Suzuki-Miyaura coupling reaction with this compound and used a standard filtration through Celite®, but my product is still contaminated with significant levels of palladium. What could be the cause, and how can I improve the removal?

Answer:

This is a common issue, and it often stems from the nature of the palladium species in the reaction mixture. While filtration is effective for removing heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal, it is often insufficient for removing homogeneous or colloidal palladium species that can remain dissolved or suspended in the reaction mixture.[2][4]

Potential Causes and Solutions:

  • Homogeneous Palladium Species: At the end of a cross-coupling reaction, the palladium catalyst can exist in various oxidation states and forms, some of which are soluble in organic solvents.[5] The pyridine nitrogen in your this compound product can also form stable, soluble complexes with palladium, further complicating its removal by simple filtration.

  • Colloidal Palladium: The reduction of Pd(II) species during the catalytic cycle can sometimes lead to the formation of fine, colloidal palladium(0) particles that can pass through standard filter aids like Celite®.

Recommended Actions:

  • Employ a Scavenging Agent: After the initial filtration to remove any bulk heterogeneous catalyst, the most effective next step is to treat the filtrate with a palladium scavenger.[1][6] Scavengers are materials with a high affinity for palladium that bind to the metal, allowing for its removal by a subsequent filtration.[1]

    • Thiol-Based Silica Scavengers: Functionalized silica gels with thiol groups (e.g., SiliaMetS® Thiol) are highly effective for scavenging various forms of palladium, including Pd(0) and Pd(II).[7][8] The sulfur atoms have a strong affinity for palladium.[5]

    • Activated Carbon: While often a cost-effective option, activated carbon can sometimes lead to product loss due to non-specific adsorption.[5][9] Its effectiveness can also be variable.[10]

    • Polymer-Supported Scavengers: These offer an alternative to silica-based scavengers and can be effective in various solvents.[1]

  • Optimize Scavenging Conditions: The efficiency of scavenging can be influenced by several factors:

    • Solvent: The choice of solvent can affect the interaction between the scavenger and the palladium species.[5]

    • Temperature and Time: Increasing the temperature and reaction time can enhance the scavenging efficiency, but these parameters should be optimized to avoid product degradation.[5]

Issue 2: Significant Product Loss During Palladium Removal

Question: I'm using activated carbon to remove palladium, but I'm experiencing a substantial decrease in my product yield. How can I minimize this loss?

Answer:

Product loss during palladium removal, particularly with adsorbents like activated carbon, is a frequent challenge.[5][9] This is often due to the non-selective nature of the adsorbent, which can bind to your product as well as the palladium.

Troubleshooting Steps:

  • Screen Different Adsorbents:

    • Specialized Scavengers: Switch to a more selective scavenger. Thiol-functionalized silica or polymer-based scavengers often exhibit higher selectivity for palladium over organic products.[7][11]

    • Different Grades of Activated Carbon: If you must use activated carbon, be aware that different grades can have varying surface properties and pore structures, leading to different levels of product adsorption.[10] It may be beneficial to screen a few different types.

  • Optimize the Adsorbent Amount: Use the minimum amount of adsorbent necessary for effective palladium removal. This can be determined by running small-scale experiments with varying amounts of the scavenger.

  • Solvent Selection: The solvent plays a crucial role. A solvent in which your product is highly soluble may help to minimize its adsorption onto the scavenger.

  • Consider Alternative Methods: If product loss remains high, explore other purification techniques:

    • Crystallization: This can be a highly effective method for purifying your product and leaving palladium impurities in the mother liquor.[9]

    • Liquid-Liquid Extraction: In some cases, palladium can be selectively extracted into an aqueous phase, particularly after treatment with a complexing agent.[4]

Issue 3: Inconsistent Palladium Removal from Batch to Batch

Question: The level of palladium removal in my reaction varies significantly between different batches, even though I'm following the same procedure. What could be causing this inconsistency?

Answer:

Batch-to-batch inconsistency in palladium removal can be frustrating and often points to subtle variations in the reaction or workup conditions.

Potential Sources of Inconsistency:

  • Reaction Completion: Incomplete reactions can leave behind different palladium species or unreacted starting materials that may interfere with the removal process. Ensure consistent reaction completion by monitoring with techniques like TLC or LC-MS.

  • Atmosphere: The atmosphere under which the reaction and workup are performed can influence the oxidation state and form of the palladium. Inconsistent inerting can lead to different palladium species that have varying affinities for the chosen removal method.

  • Reagent Quality: The quality and age of reagents, including the palladium catalyst and any ligands, can impact the catalytic cycle and the final state of the palladium.

  • Stirring and Mixing: Inadequate mixing during the scavenging step can lead to incomplete contact between the scavenger and the palladium, resulting in poor removal.

Recommendations for Consistency:

  • Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the entire process, from reaction setup to final purification.

  • Characterize the Palladium Species: If possible, try to get an understanding of the nature of the palladium in your reaction mixture (e.g., Pd(0) vs. Pd(II), soluble vs. insoluble). This can help in selecting a more robust and consistent removal method.

  • Implement a Robust Scavenging Protocol: Choose a scavenging method that is less sensitive to minor variations in the reaction outcome. Often, a combination of methods, such as a preliminary filtration followed by treatment with a high-affinity scavenger, can provide more consistent results.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing palladium catalysts from reaction mixtures?

A1: The most common methods include:

  • Adsorption: Using solid materials like activated carbon or specialized metal scavengers (e.g., functionalized silica or polymers) to bind palladium.[1][9]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous catalysts or precipitated palladium.[2][4]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.[9]

  • Chromatography: Using column chromatography to separate the product from the catalyst.[4]

  • Extraction: Using a liquid-liquid extraction to partition the palladium into a separate phase.[4]

Q2: How do I choose the most suitable palladium scavenger for my this compound product?

A2: The choice of scavenger depends on several factors:

  • Nature of the Palladium Species: The oxidation state (Pd(0) vs. Pd(II)) and form (homogeneous vs. heterogeneous) of the palladium will influence the effectiveness of different scavengers.

  • Product Characteristics: The presence of the pyridine nitrogen in your product can lead to chelation with palladium. Scavengers with a stronger binding affinity for palladium than your product are required. Thiol- and thiourea-based scavengers are often good choices.[7][12]

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.[5]

  • Cost and Scalability: For larger-scale synthesis, the cost and ease of handling the scavenger become important considerations.[5]

It is highly recommended to perform a small-scale screen of a few different scavengers to identify the most effective one for your specific system.[1]

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: Regulatory bodies like the ICH set strict limits for elemental impurities. For oral medications, the permitted daily exposure (PDE) for palladium is 100 µ g/day .[2] The permissible concentration in the final drug product (in ppm) will depend on the maximum daily dose of the drug.[2]

Q4: Can I use a combination of palladium removal techniques?

A4: Absolutely. In fact, a multi-step approach is often the most effective way to achieve the required level of purity.[2] A common and effective strategy is to first perform a filtration through Celite® to remove any solid palladium, followed by treatment of the filtrate with a high-affinity scavenger to remove dissolved palladium species.[2][13]

Data Presentation

Table 1: Comparison of Common Palladium Removal Techniques
MethodAdvantagesDisadvantagesBest Suited For
Filtration (e.g., through Celite®) Simple, fast, and inexpensive.[4]Ineffective for soluble or colloidal palladium.[4]Removing heterogeneous catalysts (e.g., Pd/C) and precipitated palladium metal.[2]
Activated Carbon Low cost.[10]Can have low selectivity, leading to product loss; efficiency can be variable.[5][9]Initial purification steps where some product loss is acceptable.
Functionalized Silica Scavengers (e.g., Thiol, Thiourea) High selectivity and efficiency for various palladium species; easy to handle and remove by filtration.[5][7][14]Higher cost compared to activated carbon.Achieving very low palladium levels (<10 ppm) in high-value products.[14]
Polymer-Supported Scavengers Good selectivity and can be used in a range of solvents.[1]May swell in certain solvents.Applications where silica-based scavengers are not suitable.
Crystallization Can provide very high purity product; removes other impurities simultaneously.Can be time-consuming and may require significant optimization; palladium can sometimes co-crystallize.[3]Final purification step for crystalline products.
Column Chromatography Highly effective for removing palladium and other impurities.[4]Can be time-consuming, solvent-intensive, and may lead to product loss on the column.Laboratory-scale purification and when multiple impurities need to be removed.

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger

This protocol provides a general guideline. The optimal conditions (scavenger amount, temperature, and time) should be determined experimentally for each specific reaction.

  • Initial Filtration (if applicable): If a heterogeneous catalyst (e.g., Pd/C) was used, first dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter through a pad of Celite®. Wash the filter cake with the same solvent to recover any adsorbed product.

  • Scavenger Addition: To the filtrate from the previous step (or the crude reaction mixture if a homogeneous catalyst was used), add the thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 2-5 equivalents of scavenger relative to the initial amount of palladium catalyst used.[15]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours.[9] Monitor the palladium concentration in the solution over time using a sensitive analytical technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) to determine the optimal scavenging time.[16]

  • Final Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.[15]

  • Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[15]

  • Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content using ICP-MS or a similar sensitive analytical technique to confirm that the desired purity has been achieved.[9][16]

Protocol 2: Palladium Removal Using Activated Carbon
  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[15]

  • Stirring: Stir the suspension at room temperature for 1-2 hours.[15]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[15]

  • Washing: Wash the Celite/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the final palladium concentration in the product.

Visualization

Decision Workflow for Palladium Removal

The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.

Caption: A decision-making workflow for selecting a palladium removal strategy.

References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?
  • ACS Publications. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development.
  • ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits.
  • Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin.
  • ResearchGate. (n.d.). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients | Request PDF.
  • PubMed. (2011, April 1). Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents.
  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts.
  • Environmental Genome. (2022, July 25). Pd on carbon (activated carbon impregnated with Pd).
  • Wikipedia. (n.d.). Palladium on carbon.
  • PubMed. (2023, December 1). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism.
  • Biotage. (2014). Metal Scavenger User Guide.
  • Sopachem. (n.d.). Metal Scavenger Guide.
  • Ingenta Connect. (n.d.). The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution.
  • Books. (2014, October 27). CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings.
  • ResearchGate. (n.d.). Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Request PDF.
  • (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • ACS Medicinal Chemistry Letters. (n.d.). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • ResearchGate. (n.d.). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
  • NIH. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Reddit. (n.d.). Your trick to remove residual palladium.
  • University of Strathclyde. (2023, September 15). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

Sources

Technical Support Center: Solvent Effects on the Regioselectivity of 3,5-Dibromo-2-nitropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a technical resource for researchers, chemists, and drug development professionals working with 3,5-dibromo-2-nitropyridine. The inherent reactivity of this substrate, driven by the potent electron-withdrawing nitro group, makes it a valuable building block. However, the presence of two potential reaction sites (C3 and C5) often leads to challenges in controlling regioselectivity. This document provides in-depth, mechanistically-grounded answers to common experimental issues, with a focus on leveraging solvent effects to achieve desired synthetic outcomes.

Section 1: Foundational Principles of Reactivity

This section addresses the core concepts governing the reactions of this compound.

Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on this compound?

A1: The reaction proceeds via a well-established two-step addition-elimination mechanism . Aromatic rings are typically nucleophilic, but the presence of a strong electron-withdrawing group like the nitro group at the C2 position makes the pyridine ring electron-deficient and thus susceptible to nucleophilic attack.[1][2]

  • Step 1 (Addition - Rate-Determining): A nucleophile attacks one of the electrophilic carbons bearing a bromine atom (C3 or C5). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[1][3] This step is typically the slowest and therefore rate-determining.

  • Step 2 (Elimination - Fast): The aromaticity of the pyridine ring is restored by the rapid expulsion of a bromide ion (a good leaving group), yielding the final substituted product.

The overall process is a net substitution, but it is mechanistically distinct from SN1 or SN2 reactions, as it occurs on an sp²-hybridized carbon.[1][4]

Troubleshooting_Workflow Start Start: Low C5:C3 Regioselectivity CheckSolvent Solvent Type? Start->CheckSolvent CheckTemp Reaction Temp? CheckSolvent->CheckTemp Polar Aprotic SwitchSolvent Switch to Polar Aprotic (DMF, DMSO) CheckSolvent->SwitchSolvent Protic or Low Polarity IncreaseTemp Increase Temperature (e.g., 50-80 °C) CheckTemp->IncreaseTemp Ambient Outcome High C5 Selectivity Achieved CheckTemp->Outcome Elevated SwitchSolvent->Outcome IncreaseTemp->Outcome

Caption: Decision workflow for optimizing C5 regioselectivity.

Q5: I am observing substitution primarily at the C3 position, which is unexpected. What could be the cause?

A5: While electronically less favored, obtaining the C3 product can occur under specific circumstances, often related to kinetic control or substrate-directing effects.

  • Sterically Small Nucleophile in a Non-Polar Solvent: A very small, highly reactive nucleophile in a non-coordinating solvent (e.g., Toluene, Hexane) might react under kinetic control. The C3 position, while sterically adjacent to the nitro group, may be more accessible in certain conformations, leading to a faster initial attack before the system has time to equilibrate to the more stable C5-adduct.

  • Chelation Control: This is a more likely scenario. If your nucleophile is used as a lithium, magnesium, or other metal salt, the metal cation might coordinate between the pyridine nitrogen and an oxygen of the nitro group. This chelation can create a "pocket" that sterically and electronically directs the associated nucleophile to attack the adjacent C3 position.

  • Change in Mechanism: Extremely strong, sterically hindered bases (like LDA or t-BuOK) in combination with a poor nucleophile could potentially favor an elimination-addition (benzyne-type) mechanism, though this is less common for highly activated nitropyridines.

Q6: My reaction is very slow or not proceeding at all. What are the likely solvent-related causes?

A6: This is a classic symptom of nucleophile deactivation, almost always caused by the solvent choice.

  • Primary Cause: Use of a Polar Protic Solvent. If you are using methanol, ethanol, or water as a solvent, your nucleophile is likely being sequestered by hydrogen bonds. [5][6]This "solvent cage" drastically reduces its availability and power to initiate the rate-determining addition step.

  • Secondary Cause: Insufficient Polarity. If using a very non-polar solvent like hexane, the ionic nucleophile and polar intermediates may not be sufficiently solvated, leading to low reactivity and potential insolubility.

Solution: The most effective solution is to switch to a polar aprotic solvent like DMF or DMSO. [5][7]This will "free" the nucleophile to perform its function, often resulting in a dramatic increase in reaction rate.

Section 3: Experimental Protocols & Data
Protocol: Model Reaction for Maximizing C5-Substitution (Piperidine Nucleophile)

This protocol is designed to favor the formation of 5-bromo-3-(piperidin-1-yl)-2-nitropyridine.

  • Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (282 mg, 1.0 mmol).

  • Solvent Addition: Add 5 mL of anhydrous dimethylformamide (DMF) via syringe. Stir the mixture until the solid is fully dissolved.

  • Nucleophile Addition: Add piperidine (109 mg, 1.2 mmol, 1.2 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and monitor by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-water. A yellow precipitate should form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under high vacuum to yield the desired product. The regioselectivity can be confirmed by ¹H NMR and/or NOE experiments.

Data Table: Influence of Solvent on C5:C3 Product Ratio

The following table summarizes the expected regiochemical outcomes based on solvent properties. These are illustrative values grounded in mechanistic principles.

SolventTypeDielectric Constant (ε)Expected C5:C3 RatioRationale
DMSO Polar Aprotic47> 95:5Excellent stabilization of the C5-intermediate; high nucleophile reactivity. [5]
DMF Polar Aprotic37> 90:10Similar to DMSO, promotes thermodynamic control. [7]
Acetonitrile Polar Aprotic37.585:15Less effective at solvating intermediates than DMSO/DMF, but still favors C5.
THF Low Polarity7.570:30Poor stabilization of charged intermediates leads to a less selective, kinetically influenced outcome.
Methanol Polar Protic3360:40Hydrogen bonding lowers nucleophilicity and reaction rate, reducing selectivity. [5][6]
Water Polar Protic8050:50 (or no rxn)Severe nucleophile deactivation via H-bonding; very slow reaction and poor selectivity. [8][9]
Section 4: Advanced Mechanistic Considerations
Q7: How does hydrogen bonding specifically influence the regioselectivity in this system?

A7: In protic solvents, hydrogen bonding has several detrimental effects on C5 selectivity:

  • Nucleophile Deactivation: As discussed, it reduces the nucleophile's strength, slowing the overall reaction and making it less selective. [5]2. Transition State Destabilization: The transition state leading to the Meisenheimer complex is a large, charge-delocalized species. A highly structured solvent network (like in water or alcohols) can create a significant entropic penalty to organize around this transition state, raising its energy.

  • Substrate Solvation: Protic solvents can form hydrogen bonds with the oxygen atoms of the nitro group and the pyridine nitrogen. [10][11]This can subtly alter the electron distribution of the ring and increase the effective steric bulk around the C3 position, although the primary effect remains nucleophile deactivation.

Solvent_Interactions Substrate This compound Nucleophile Nucleophile (Nu-) Aprotic Polar Aprotic (e.g., DMSO) Aprotic->Substrate Solvates Ring Aprotic->Nucleophile 'Naked' Nu- (High Reactivity) Protic Polar Protic (e.g., MeOH) Protic->Substrate H-Bonds to NO2/Pyridine N Protic->Nucleophile 'Caged' Nu- (Low Reactivity)

Caption: Contrasting interactions in aprotic vs. protic solvents.

Q8: Can the nature of the nucleophile itself change the preferred solvent and regiochemical outcome?

A8: Absolutely. The interplay between the nucleophile and solvent is crucial.

  • Hard vs. Soft Nucleophiles: According to Hard and Soft Acid and Base (HSAB) theory, the C5 position, being part of a more delocalized system, can be considered "softer" than the C3 position. Soft nucleophiles (e.g., thiolates, iodide) might show a greater intrinsic preference for C5, an effect that would be amplified in a polar aprotic solvent. Harder nucleophiles (e.g., alkoxides, fluoride) may be less selective.

  • Charged vs. Neutral Nucleophiles: Anionic nucleophiles (e.g., NaOMe) show a much more pronounced rate increase when switching from protic to aprotic solvents compared to neutral nucleophiles (e.g., NH₃, amines). [12]This is because the deactivating effect of hydrogen bonding is strongest for charged species. Therefore, for neutral nucleophiles, the choice of solvent may have a less dramatic, but still significant, impact on the rate and selectivity.

References
  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
  • Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Publishing. [Link]
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. MDPI. [Link]
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. National Institutes of Health (PMC). [Link]
  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations.
  • Nucleophilic arom
  • Nitropyridines: Synthesis and reactions.
  • Nitropyridines, Their Synthesis and Reactions.
  • Influence of hydrogen bonds on edge-to-face interactions between pyridine molecules.
  • nucleophilic arom
  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. National Institutes of Health (PMC). [Link]
  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism.
  • Hydrogen Bonding Interactions of Pyridine •+ with Water: Stepwise Solvation of Distonic Cations.
  • (PDF) Substituent Diversity-directed Synthesis of Nitropyridines and Nitroanilines by Three-component Ring Transformation.
  • Triborane (B 3 H 7 )
  • Effects of hydrogen bonding on pyridine resonances.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Institutes of Health (PMC). [Link]
  • Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone. PubMed. [Link]
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. National Institutes of Health (PMC). [Link]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Semantic Scholar. [Link]
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI. [Link]
  • 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. National Institutes of Health (PMC). [Link]

Sources

stability of 3,5-Dibromo-2-nitropyridine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,5-Dibromo-2-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the experimental use of this versatile reagent. Here, we address common questions and challenges related to its stability and reactivity under various conditions.

Frequently Asked Questions (FAQs)

Q1: I am observing unexpected side products in my reaction involving this compound under basic conditions. What could be the cause?

A1: The presence of a nitro group at the 2-position, coupled with two bromine atoms on the pyridine ring, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[1] Under basic conditions, hydroxide ions (OH⁻) or other strong bases can act as nucleophiles, leading to undesired side reactions.

  • Causality: The electron-withdrawing nature of the nitro group significantly activates the pyridine ring towards nucleophilic attack.[1] This makes the carbon atoms bonded to the halogens electrophilic and prone to substitution by nucleophiles present in the reaction mixture. In the presence of aqueous base, hydrolysis to form 3,5-Dibromo-2-hydroxypyridine is a likely side reaction.

  • Troubleshooting:

    • Minimize Water: Ensure your reaction is conducted under anhydrous conditions if the base is not the intended nucleophile. Use dry solvents and reagents.

    • Choice of Base: If a base is required as a proton scavenger, consider using a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) or an inorganic base with low solubility in your reaction solvent (e.g., anhydrous K₂CO₃).

    • Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may help to minimize the rate of unwanted side reactions.

Q2: My reaction with this compound is sluggish, even at elevated temperatures. Could acidic conditions be affecting the substrate?

A2: While this compound is generally more stable under acidic conditions than basic ones, strong acids can protonate the pyridine nitrogen. This protonation further increases the electron deficiency of the ring, which can, in some cases, deactivate it towards certain types of reactions or lead to solubility issues. For SNAr reactions, protonation of the pyridine nitrogen would generally be expected to increase the reactivity towards nucleophiles. If your reaction is still sluggish, other factors are likely at play.

  • Expert Insight: While strong acids are listed as incompatible materials for similar compounds like 5-bromo-2-nitropyridine, this is often in the context of preventing runaway reactions or degradation under harsh conditions.[2] In many synthetic protocols, acidic conditions are tolerated or even beneficial.

  • Troubleshooting Protocol:

    • Confirm Reagent Purity: Verify the purity of your this compound and other reagents. Impurities could be inhibiting the reaction.

    • Solvent Choice: Ensure your solvent is appropriate for the reaction and fully dissolves the reagents.

    • Catalyst: For certain cross-coupling reactions, ensure your catalyst is active and used at the correct loading.

    • Re-evaluate Reaction Mechanism: Confirm that the intended reaction is expected to proceed under the chosen conditions. The electronic properties of this compound are tailored for nucleophilic substitution, not electrophilic substitution.

Q3: I am trying to perform a reaction where a nucleophile displaces one of the bromine atoms. Which one is more likely to be substituted?

A3: In this compound, the bromine at the 5-position is generally more susceptible to nucleophilic attack than the bromine at the 3-position.

  • Mechanistic Rationale: The rate-determining step in an SNAr reaction is the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex.[1] The negative charge of this complex is stabilized by the electron-withdrawing nitro group. When the nucleophile attacks the 5-position, the resulting negative charge can be effectively delocalized onto the nitro group through resonance. Attack at the 3-position does not allow for this direct resonance stabilization, making this pathway less favorable.

Troubleshooting Guides

Guide 1: Dealing with Hydrolysis During Workup

Issue: You observe the formation of 3,5-Dibromo-2-hydroxypyridine as a byproduct after aqueous workup, especially if the workup is performed under neutral to basic conditions.

Protocol to Minimize Hydrolysis:

  • Acidic Quench: Quench your reaction by adding it to a cold, dilute acidic solution (e.g., 1 M HCl or saturated NH₄Cl solution). This will neutralize any remaining base and protonate the pyridine nitrogen, making it less susceptible to hydrolysis.

  • Rapid Extraction: Immediately extract your product into a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).

  • Minimize Contact Time: Do not allow the organic and aqueous layers to remain in contact for extended periods.

  • Drying and Evaporation: Thoroughly dry the organic layer with a drying agent like anhydrous Na₂SO₄ or MgSO₄ before solvent evaporation.

Guide 2: Storage and Handling of this compound

Issue: The solid reagent has developed a darker color over time, or you are concerned about its long-term stability.

Best Practices for Storage:

ParameterRecommendationRationale
Temperature Store at ambient or refrigerated temperatures.While stable at room temperature, cooler temperatures slow down potential decomposition pathways.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with atmospheric moisture which could lead to slow hydrolysis over time.
Container Keep in a tightly sealed, opaque container.Protects from moisture and light, which can promote degradation of nitroaromatic compounds.
Incompatibilities Store away from strong bases, strong acids, and strong oxidizing agents.[2]Prevents accidental contact and reaction.

Visualizing Reaction Pathways

Below are diagrams illustrating key concepts related to the reactivity of this compound.

sn_ar_mechanism cluster_start Starting Materials cluster_intermediate Rate-Determining Step cluster_product Product Formation start This compound + Nu⁻ meisenheimer Meisenheimer Complex (Resonance Stabilized) start->meisenheimer Nucleophilic Attack product Substituted Product + Br⁻ meisenheimer->product Loss of Leaving Group troubleshooting_flowchart start Unexpected Reaction Outcome? check_conditions Reaction Conditions Basic? start->check_conditions check_purity Reagents Pure & Dry? check_conditions->check_purity No hydrolysis_possible Potential for Hydrolysis or other SNAr side reactions. check_conditions->hydrolysis_possible Yes check_purity->start Yes, re-evaluate mechanism purify_reagents Action: Purify/dry reagents and solvents. check_purity->purify_reagents No use_non_nucleophilic_base Action: Use non-nucleophilic base, ensure anhydrous conditions. hydrolysis_possible->use_non_nucleophilic_base

Caption: Troubleshooting logic for unexpected results.

References

  • PubChem. (n.d.). 3,5-Dibromo-2-hydroxypyridine.
  • ElectronicsAndBooks. (n.d.). Kinetics of the alkaline hydrolysis of 2-thioaryl-3, 5-dinitropyridine derivatives in 50% v/v DMSO–water.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-nitropyridine and Other Dihalopyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, dihalopyridines are indispensable building blocks. Their two reactive handles allow for sequential, regioselective functionalization, enabling the construction of complex molecular architectures. However, the reactivity of these scaffolds is not uniform; it is profoundly dictated by the position of the halogens and the presence of other substituents. This guide provides an in-depth comparison of 3,5-Dibromo-2-nitropyridine , a highly activated substrate, with other common dihalopyridines, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

The Decisive Role of Electronics: Why Substituent Positioning Matters

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2, C4, and C6 positions (ortho and para to the nitrogen), making them susceptible to nucleophilic attack.[1][2] Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+R). In pyridines, the inductive effect typically dominates, further increasing the electrophilicity of the ring.

The introduction of a nitro group (NO₂) dramatically alters the electronic landscape. As a powerful electron-withdrawing group (-I, -R), it severely depletes the electron density of the ring, particularly at the ortho and para positions relative to its own location.[3] In This compound , the nitro group at C2 works in concert with the ring nitrogen to make the C4 and C6 positions exceptionally electrophilic. More importantly, it directly activates the C3 and C5 positions for nucleophilic attack, a reactivity pattern not typically observed in less substituted pyridines.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation

SNAr is a cornerstone reaction for functionalizing electron-poor heterocycles. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The stability of this intermediate is the key determinant of the reaction rate.

This compound is exceptionally reactive in SNAr reactions. The ortho-nitro group provides powerful resonance stabilization for the negative charge developed during nucleophilic attack at either the C3 or C5 position. The attack is initiated by the nucleophile on the carbon bearing the halogen, which is the rate-determining step.[4]

Caption: SNAr mechanism showing the stabilizing role of the nitro group.

In contrast, dihalopyridines lacking this potent activation exhibit markedly different SNAr reactivity:

  • 2,6-Dichloropyridine : The chlorine atoms are at activated ortho positions. Mono-substitution is straightforward, but the introduction of an electron-donating nucleophile deactivates the ring, making the second substitution more challenging.[6][7]

  • 3,5-Dichloropyridine : The halogens are at meta positions, which are less activated for SNAr. Consequently, this isomer is significantly less reactive towards nucleophiles under standard conditions compared to its 2,6- and 2,4-counterparts.[6]

  • 2,4-Dichloropyridine : The two chlorines are electronically distinct. The C4 position is generally more susceptible to nucleophilic attack due to superior stabilization of the Meisenheimer intermediate, where the negative charge can be delocalized onto the ring nitrogen.[7][8]

Comparative Data: SNAr Reactivity
SubstrateActivating GroupTypical ReactivityRegioselectivityReference
This compound Ortho-NitroVery HighC5 or C3 substitution[9][10]
2,6-Dichloropyridine Ring NitrogenModerateC2/C6 equivalent[6][7]
3,5-Dichloropyridine Ring NitrogenLowC3/C5 equivalent[6]
2,4-Dichloropyridine Ring NitrogenHighC4 preferred[7]

Palladium-Catalyzed Cross-Coupling: A Game of Regioselectivity

Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-C and C-heteroatom bonds.[11] In dihalopyridines, the challenge and opportunity lie in achieving regioselective functionalization. The outcome is governed by a subtle interplay of electronics, sterics, and catalyst/ligand choice.[12][13]

CrossCoupling_Logic cluster_main Factors Influencing Regioselectivity in Dihalopyridine Cross-Coupling Start Dihalopyridine Substrate Electronic Electronic Effects Start->Electronic Steric Steric Hindrance Start->Steric Ligand Ligand Properties Start->Ligand C2_C6 C2/C6 Position (α to N) Electronic->C2_C6 More polarized C-X bond Conventionally more reactive C4 C4 Position (γ to N) Electronic->C4 C3_C5 C3/C5 Position (β to N) Electronic->C3_C5 Less activated Steric->C2_C6 Can be hindered by adjacent groups Atypical Atypical Selectivity (e.g., C4 over C2) Ligand->Atypical Can override electronics C2_C6->Atypical Conventional site Bulky Bulky Ligands (e.g., NHCs) Bulky->Atypical Promotes reaction at less hindered distal sites

Caption: Key factors governing regioselectivity in cross-coupling reactions.

A. Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile tool for C(sp²)–C(sp²) bond formation. For dihalopyridines, the site of the initial oxidative addition of the palladium catalyst is key.

  • This compound : The strong electron-withdrawing effect of the nitro group influences the relative reactivity of the C-Br bonds. Experimental evidence suggests that selective mono-arylation can be achieved.

  • 2,4-Dibromopyridine : This is a classic case of tunable regioselectivity. Conventionally, reaction occurs at C2 due to electronic activation.[12] However, the use of bulky N-heterocyclic carbene (NHC) ligands or specific phosphine-to-palladium ratios can invert this selectivity, favoring reaction at C4.[12][14][15]

  • 2,4,6-Trihalopyridopyrimidines : In related systems, a clear reactivity hierarchy is often observed (C4 > C6 > C2), demonstrating the profound impact of the electronic environment.[16]

B. Buchwald-Hartwig Amination

This reaction is the premier method for aryl C-N bond formation.[17][18] The choice of ligand and base is critical for success, especially with electron-deficient substrates.

  • This compound : The presence of the nitro group makes the substrate highly susceptible to amination. However, strong bases like NaOtBu may be incompatible with the nitro group, necessitating the use of milder bases such as K₂CO₃ or Cs₂CO₃.[19]

  • 2,4-Dichloropyridine : While SNAr favors C4, Buchwald-Hartwig amination can be highly selective for the C2 position, showcasing a divergence in reactivity based on the reaction mechanism.

  • 2,6-Dihalopyridines : Reactivity follows the general trend for aryl halides (I > Br > Cl). The use of appropriate ligands like Xantphos allows for efficient mono-amination.[20]

C. Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with aryl halides and requires a palladium catalyst and a copper(I) co-catalyst.[21][22]

  • This compound : Given its activated nature, this substrate is expected to undergo Sonogashira coupling, with regioselectivity likely influenced by both electronics and sterics.

  • Polyhalopyridines : Studies on substrates like 3,5-dibromo-2,6-dichloropyridine show that chemoselective alkynylation is possible, with the reactivity order generally being C-Br > C-Cl. This allows for the stepwise introduction of multiple, distinct alkynyl groups.[23][24]

Comparative Data: Palladium-Catalyzed Cross-Coupling
SubstrateReactionConventional SelectivityTunable Selectivity?Key ConsiderationsReference
This compound Suzuki, BuchwaldC5 or C3 likely favoredLess studiedNitro group compatibility with base/catalyst[25]
2,4-Dibromopyridine SuzukiC2Yes (Ligand control)Ligand choice dictates C2 vs C4 product[12][14]
2,4-Dichloropyridine Buchwald-HartwigC2Yes (Condition control)Divergent from SNAr selectivity
3,5-Dibromo-2,6-dichloropyridine SonogashiraC3/C5 (C-Br)Yes (Stepwise)Halogen reactivity: Br > Cl[23][24]

Experimental Protocols

The following protocols are representative and should be optimized for specific substrates and coupling partners. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Nucleophilic Aromatic Substitution on this compound

This protocol describes a typical SNAr reaction with a secondary amine.

  • Setup : To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Reagents : Add anhydrous K₂CO₃ (2.5 mmol, 2.5 eq) and a suitable anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL).

  • Nucleophile Addition : Add the secondary amine (e.g., morpholine, 1.2 mmol, 1.2 eq) to the suspension.

  • Reaction : Heat the mixture to 80 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup : After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Regioselective Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine

This protocol is adapted from established procedures for mono-amination of a dihalopyridine analog.[26]

Experimental_Workflow cluster_workflow Typical Cross-Coupling Workflow Setup 1. Setup - Oven-dried Schlenk flask - Inert atmosphere (Ar/N₂) Reagents 2. Reagent Addition - Aryl Halide - Amine/Boronic Acid - Base (e.g., NaOtBu, Cs₂CO₃) - Pd Catalyst & Ligand Setup->Reagents Solvent 3. Solvent & Degassing - Add anhydrous solvent (e.g., Toluene) - Degas mixture (e.g., Ar sparging) Reagents->Solvent Reaction 4. Reaction - Heat to specified temperature - Stir for required time - Monitor by TLC/LC-MS Solvent->Reaction Workup 5. Aqueous Workup - Cool to RT - Quench (e.g., add water/brine) - Extract with organic solvent Reaction->Workup Purification 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Analysis 7. Characterization - NMR, MS, etc. Purification->Analysis

Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.

  • Setup : In a glovebox or under a positive pressure of argon, charge a Schlenk tube with the aryl bromide (e.g., 2-bromo-6-methylpyridine, 1.0 mmol, 1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 mmol, 1.5 eq).

  • Reagents : Add the amine (e.g., aniline, 1.1 mmol, 1.1 eq) and anhydrous toluene (4 mL).

  • Reaction : Seal the tube and heat the mixture in a preheated oil bath at 100-110 °C for 12-24 hours.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Purification : Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.

Conclusion

The reactivity of dihalopyridines is a nuanced interplay of electronic and steric factors, which can be expertly manipulated by the synthetic chemist. This compound stands out as a highly activated substrate, particularly for SNAr reactions, due to the powerful electron-withdrawing nature of the ortho-nitro group. This high reactivity offers a distinct advantage for introducing nucleophiles onto the pyridine core. In contrast, other dihalopyridines like 2,4-dibromopyridine offer a platform for tunable regioselectivity in palladium-catalyzed cross-couplings, where ligand choice can override intrinsic electronic preferences to yield unconventional products.[12] A thorough understanding of these divergent reactivity profiles is paramount for the rational design of synthetic routes, enabling researchers to efficiently access diverse and novel molecular scaffolds for drug discovery and materials science.

References

  • Navigating the Nucleophilic Aromatic Substitution Mechanisms of 2-Chloro-4-nitropyridine: An In-depth Technical Guide. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1vaq0KEeEfeJEdehfRWo3BRILJwKuhoskMgDtavEoTqPOV0yA0LSem9qLhFANsctXwE0Ya7m35qj7Mn6mVW1t6GX1yRZCCtLJTagva5hcQz9lLK5a2l6mihRK3JsAN18pt93BDWePWodbwSEoVCIVG0EzFtyvXWfmVtiIPuv1gwfo5ICa4SN9DZUAHCVs7xqtRAJJhCmOoSub8rGOTLD2JAtkClTuhDtn_ci5MO-Lx82wIi5T9AHuQpMExDyVJvM22U_pXw8VJeYBL4i3jn6ykEs=
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935515/
  • A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaFDoB9QHEfeItYGG3kv7C3if8XVWoyO_o5wH-mgimExyUxqQ1EcNca8wlQQCObyq1Uyt9rcP0LeFVUg4TILn8qz_jfAXHPgr2pLyOFspYuo18Y6Ph--6k2pzyb7hqODIS6Ml0fDbSrW6_ng2pT05aiyBJKvwyf8BAPrZuQDCzJYW3j5yWWir1vUSkz3qKMIOQviYLUqKx6d4nJWeLaPikNoUFxKb1ZVborjRS8TpJaG41KbLSz-OEHA==
  • C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.orglett.1c03920
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8935515/
  • A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4ffH-vlU3pHl50XMXbZ9KS7yd0OlLJm430J19tTOnaxeuTSPA-MPUHYYkR-kpBXE0C8ypJ-uJsHsGJeF2YlCO6HY6fOppcjvMe6E6tQD6I78RcTBXPesz6ytTrOdO5FY9yFnwtd4WTxbYB2hRfldF00Tf7cCYAyajscH1LM9NQy_VkH7U93MYfa75-zoEtvAoUK10y4rgkQEurDIrOqNdEJSSb9nNFxmQ8EYdRUVFtsWBXMDd8NcaQEa8foNLnLBbJitk-TcFKH0KrLF95frd8t_Bozf5WA==
  • A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZVrVmilvYS41662i36LxPt5UstRllOH5T7lATSguTW9bVic5-BJ_WhV7CgfKIIstgMdtAwFBZ5BktSteVmp1ncMqEA5W7pkmtwnuSp9Ud_SyM5RkHO2XSydvvhaFxXKbeOeiIWFlFnSd5EOUlFIRDdcPsQ3OcAlQLor05dn_edornrn2ENyxnvsReEM8EPhQ6Gh142nGkjokO_028U4X5d-vP1x7Jek5UACYdyzflaEkUDorE0GuKYWJy54GlZkcn
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Publishing.
  • Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. Available at: https://www.researchgate.net/publication/230182470_Palladium-Catalyzed_Buchwald-Hartwig_Coupling_of_Deactivated_Aminothiophenes_with_Substituted_Halopyridines
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: https://www.youtube.
  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8756381/
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Available at: https://chemistry.stackexchange.
  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available at: https://www.researchgate.net/publication/327771239_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries
  • Buchwald–Hartwig amination. Wikipedia. Available at: https://en.wikipedia.
  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Chemistry Stack Exchange. Available at: https://chemistry.stackexchange.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503417/
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ScienceDirect. Available at: https://www.sciencedirect.com/science/article/pii/S163107481630138X
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. Available at: https://eprints.whiterose.ac.uk/175084/
  • This compound. Chem-Impex. Available at: https://www.chemimpex.com/products/05721
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Compounds/24.
  • A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Benchchem. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtOL_54Qp_FY5p_QjsEefmZKnIWoeMEdlRDN-_OnaYCOcaE5LfZr5tq5nmfo6ZPg3BOk5_zDirR59qLQU8oTUqyvZ3QYxQBapPi1STdmtMH_TX16s4hOV9mzZ3sBWa_YnFF9pH-K5MkhGR4qrwnXXNJgjkGmMcfIkP-8jdaq9l21y1KWZT_TX5IHH8kfdCIJtxILtT1FZ83VjK6_6mQuD8uPKhHiwcpm87-nizwwk3CE25VW6ALamZIuy_0TXPDd5pjFEiSiSQeqvGv1ZBsO83Vp3O08sO4tMBbWQkew==
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: https://www.gcipr.
  • Sonogashira coupling. Wikipedia. Available at: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... ResearchGate. Available at: https://www.researchgate.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. ResearchGate. Available at: https://www.researchgate.net/publication/269687985_Addressing_Challenges_in_Palladium-Catalyzed_Cross-Coupling_Reactions_Through_Ligand_Design
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Bath. Available at: https://synthesis.chm.bath.ac.uk/examples/Buchwald-Hartwig-amination-of-a-bromopyridine-with-cyclohexane-1%2C2-diamine
  • Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2012/ob/c2ob26252d
  • Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. ResearchGate. Available at: https://www.researchgate.net/publication/232231267_Sonogashira_Cross-Coupling_Reactions_of_35-Dibromo-26-dichloropyridine
  • Sonogashira Coupling. Organic Chemistry Portal. Available at: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of 3,5-Dibromo-2-nitropyridine, a key intermediate in pharmaceutical synthesis.[1][2] We will delve into the critical process of method validation, ensuring that the chosen analytical procedure is fit for its intended purpose, a cornerstone of regulatory compliance and product quality.[3][4]

The validation of an analytical method is a documented process that demonstrates its suitability for the intended use.[5] This involves a series of experiments to evaluate key parameters such as accuracy, precision, specificity, linearity, range, and robustness, as outlined by the International Council for Harmonisation (ICH) guidelines.[6][7][8][9] The recently revised ICH Q2(R2) guideline further expands on these principles, incorporating modern analytical techniques.[8][10][11][12]

Selecting the Right Analytical Tool: A Comparative Overview

The choice of analytical technique for this compound depends on the specific requirements of the analysis, such as the nature of the sample, the expected concentration of the analyte, and the presence of impurities.[13] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques, while UV-Vis Spectroscopy offers a simpler, more direct quantification method.[13][14][15]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution and sensitivity.[6] For pyridine derivatives, reversed-phase HPLC with UV detection is a common approach.[13][16][17][18]

  • Principle: Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase (typically a C18 column).[16] The analyte's polarity determines its retention time on the column.

  • Advantages: Suitable for a wide range of compounds, including those that are non-volatile or thermally labile. Offers high precision and accuracy.

  • Considerations: Mobile phase composition and pH can significantly impact the retention of pyridine compounds.[17]

Gas Chromatography (GC)

GC is an excellent alternative for the analysis of volatile and semi-volatile compounds.[13][15] When coupled with a mass spectrometer (GC-MS), it provides both quantitative data and structural information, aiding in impurity identification.[15][19]

  • Principle: The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column.[20]

  • Advantages: High separation efficiency and sensitivity, particularly with selective detectors like a mass spectrometer.[20]

  • Considerations: Derivatization may be necessary for polar or non-volatile compounds to improve their chromatographic behavior.[20] Not suitable for thermally unstable compounds.

UV-Vis Spectroscopy

UV-Vis Spectroscopy is a straightforward and cost-effective technique for the quantitative analysis of compounds that absorb ultraviolet or visible light.[14][21][22][23]

  • Principle: Measures the absorbance of light by the analyte at a specific wavelength. The absorbance is directly proportional to the concentration of the analyte (Beer-Lambert law).[24]

  • Advantages: Simple, rapid, and inexpensive.

  • Considerations: Less specific than chromatographic methods; interference from other components in the sample that absorb at the same wavelength can be a significant issue.[21]

Visualizing the Path to a Validated Method

A systematic approach is crucial for successful method validation. The following workflow outlines the key stages, from planning to final documentation.

Analytical Method Validation Workflow cluster_0 Phase 1: Planning & Development cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Reporting cluster_3 Phase 4: Approval & Implementation Define_Purpose Define Purpose & Scope Develop_Protocol Develop Validation Protocol Define_Purpose->Develop_Protocol Conduct_Experiments Conduct Validation Experiments Develop_Protocol->Conduct_Experiments Specificity Specificity Conduct_Experiments->Specificity Linearity Linearity & Range Conduct_Experiments->Linearity Accuracy Accuracy Conduct_Experiments->Accuracy Precision Precision Conduct_Experiments->Precision LOD_LOQ LOD & LOQ Conduct_Experiments->LOD_LOQ Robustness Robustness Conduct_Experiments->Robustness Analyze_Data Analyze Data vs. Acceptance Criteria Robustness->Analyze_Data Prepare_Report Prepare Validation Report Analyze_Data->Prepare_Report Review_Approve Review & Approve Report Prepare_Report->Review_Approve Implement_Method Implement for Routine Use Review_Approve->Implement_Method

Caption: A generalized workflow for analytical method validation.

Decision Making in Analytical Technique Selection

Choosing the most appropriate analytical technique requires careful consideration of the analytical problem. This decision tree can guide the selection process.

Analytical Technique Selection cluster_0 cluster_1 cluster_2 cluster_3 Start Start: Analyze this compound Purity_Impurity Purity & Impurity Profiling? Start->Purity_Impurity Quantification_Only Simple Quantification? Start->Quantification_Only HPLC HPLC-UV Purity_Impurity->HPLC Yes GC GC-MS Purity_Impurity->GC Yes Volatile_Impurities Volatile Impurities a Concern? UV_Vis UV-Vis Spectroscopy Quantification_Only->UV_Vis Yes Volatile_Impurities->HPLC No Volatile_Impurities->GC Yes

Caption: Decision tree for selecting an analytical technique.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectroscopy for the analysis of pyridine derivatives. These values serve as a general guide, and specific results will depend on the optimized method and instrumentation.

Validation ParameterHPLC-UVGC-MSUV-Vis Spectroscopy
Specificity High (separation of analyte from impurities)Very High (separation and mass identification)Low to Medium (potential for interference)
Linearity (R²) > 0.999> 0.995> 0.998
Accuracy (% Recovery) 98-102%95-105%97-103%
Precision (%RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to ng/mL rangeµg/mL range
Robustness GoodModerate (sensitive to injection parameters)High

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point for the development and validation of analytical methods for this compound. These are based on established methods for similar compounds and must be fully validated for the specific application.[13][15][16]

Protocol 1: HPLC-UV Method Validation

This protocol outlines the validation of a reversed-phase HPLC method with UV detection for the quantification of this compound.

1. Chromatographic Conditions (Example)

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size[16]

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, with 0.1% formic acid)[16]

  • Flow Rate: 1.0 mL/min[16]

  • Detection Wavelength: Determined by UV scan of a standard solution (e.g., 254 nm)[16]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of diluent (e.g., Acetonitrile:Water, 50:50 v/v).[13]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for linearity assessment.

  • Sample Solution: Prepare the sample at a target concentration within the linear range using the same diluent. Filter through a 0.45 µm syringe filter before injection.[16]

3. Validation Experiments

  • Specificity: Analyze blank, placebo (if applicable), standard, and sample solutions. Assess for any interfering peaks at the retention time of the analyte.

  • Linearity: Analyze five to six concentrations across the expected range (e.g., 50-150% of the target concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (R²), y-intercept, and slope.[25]

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Calculate the percentage recovery.[3]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. Calculate the %RSD for each set of measurements.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary method parameters such as mobile phase composition, pH, flow rate, and column temperature and assess the impact on the results.

Protocol 2: GC-MS Method Validation

This protocol describes the validation of a GC-MS method for the analysis of this compound.

1. Chromatographic and Mass Spectrometric Conditions (Example)

  • Column: Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)[19][20]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)[19]

  • Oven Temperature Program: Optimized gradient to ensure separation of the analyte from any impurities.

  • Injector Temperature: 250 °C

  • Injection Mode: Split/splitless

  • MS Ionization Mode: Electron Ionization (EI)

  • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan for identification.

2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of a suitable volatile solvent (e.g., Dichloromethane).[13]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution.

  • Sample Solution: Prepare the sample at a target concentration in the same solvent.

3. Validation Experiments

  • Follow a similar validation strategy as outlined in the HPLC-UV protocol, adapting the procedures for GC-MS analysis. For specificity, the mass spectrum of the analyte in the sample should match that of the standard.

Conclusion

The validation of analytical methods is a critical component of the drug development and manufacturing process, ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative overview of common analytical techniques for this compound, along with foundational protocols for their validation. By understanding the principles behind each technique and adhering to a systematic validation approach as outlined by ICH guidelines, researchers and scientists can generate reliable and defensible analytical data.

References

  • Analytical Method Validation Parameters: An Upd
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Quality Guidelines - ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • Analytical method valid
  • ICH Q2 R1: Mastering Analytical Method Valid
  • ICH Q2 Analytical Method Valid
  • Establishing Acceptance Criteria for Analytical Methods - BioPharm Intern
  • Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry - YouTube.
  • peer-reviewed methods for the synthesis and analysis of 3-Nitro-5-phenylpyridine - Benchchem.
  • Research Article Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs Using N-Bromosuccinimide and Indi - ResearchG
  • Q2(R2)
  • CAS 610261-34-2 | this compound - Synblock.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals - Benchchem.
  • HPLC Methods for analysis of Pyridine - HELIX Chrom
  • Gas chromatographic analysis of nitrendipine and its pyridine metabolite in human plasma.
  • ICH guideline Q2(R2)
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column - SIELC Technologies.
  • This compound | 610261-34-2 - ChemicalBook.
  • A Comparative Guide to the Analytical Validation of 2-Bromo-4-methylpyridine - Benchchem.
  • A Comparative Guide to the Cross-Validation of Analytical Methods for 2,3-Diamino-5-bromopyridine Characteriz
  • Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological M
  • Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI.
  • Analytical Procedures and Methods Valid
  • DEVELOPMENT AND VALIDATION OF NEW SPECTROPHOTOMETRIC PROCEDURES FOR THE ANALYSIS OF ROXITHROMYCIN IN BULK AND DOSAGE FORMS Abdel - Lirias.
  • Method Development and Validation of a UV Spectroscopic Approach for The Investigation of Ibrutinib in Bulk and Dosage Forms for Pharmaceuticals - Biosciences Biotechnology Research Asia.
  • A gas-chromatographic study of the retention of reaction components in the catalytic oxidation of β-picoline to nicotinic acid - ResearchG
  • Spectroscopic Method Development and Validation for Lasmiditan Quantification in Bulk and its Tablet Formul
  • New Spectrophotometric Methods for the Quantification of Bumetanide Tablets - Acta Scientific.

Sources

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The synthesis of substituted 2-nitropyridines, key intermediates for a range of functional molecules, often hinges on the successful coupling of challenging substrates like 3,5-Dibromo-2-nitropyridine. The electron-withdrawing nature of the nitro group and the presence of two bromine atoms present unique challenges in terms of reactivity and selectivity. The choice of the palladium catalyst is therefore paramount to achieving high yields and predictable outcomes.

This guide provides an in-depth comparative analysis of various palladium catalyst systems for the Suzuki coupling of this compound. We will explore the nuances of different catalyst classes, from traditional phosphine-ligated systems to modern N-heterocyclic carbene (NHC) complexes, supported by data from analogous reactions and established mechanistic principles.

The Challenge of this compound in Suzuki Coupling

The Suzuki coupling of this compound is complicated by several factors:

  • Electron Deficiency: The potent electron-withdrawing nitro group deactivates the pyridine ring, making oxidative addition of the palladium catalyst to the C-Br bonds more difficult compared to electron-rich or neutral aryl halides.

  • Regioselectivity: The two bromine atoms at the 3- and 5-positions are electronically distinct. The bromine at the 5-position is generally more reactive towards oxidative addition than the bromine at the 3-position, which is ortho to the deactivating nitro group. Controlling mono- versus di-substitution, and the site of initial coupling, is a key challenge.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition and reduced catalytic activity.[1]

The ideal catalyst system must be sufficiently active to overcome the electron deficiency, exhibit high selectivity for the desired coupling position, and be robust against deactivation.

A Comparative Overview of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Suzuki coupling of bromopyridines is highly dependent on the ligand coordinated to the palladium center.[2] We will compare three major classes of palladium catalysts: those with traditional phosphine ligands, those with bulky, electron-rich phosphine ligands (Buchwald-type), and those with N-heterocyclic carbene (NHC) ligands.

Traditional Phosphine Ligands: The Workhorse Catalyst

Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, is one of the most common and versatile catalysts for Suzuki couplings.[3] It is relatively inexpensive and readily available.

  • Performance: For many standard bromopyridine couplings, Pd(PPh₃)₄ provides good to excellent yields.[1][4][5] However, for challenging, electron-deficient substrates like this compound, its activity may be limited, potentially requiring higher catalyst loadings and longer reaction times. There is also a risk of catalyst degradation to palladium black, especially at elevated temperatures.[6]

  • Causality: The moderate electron-donating ability and steric bulk of triphenylphosphine can sometimes be insufficient to promote the difficult oxidative addition step with deactivated aryl halides.

Bulky, Electron-Rich Phosphine Ligands (Buchwald Ligands)

The development of bulky and electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[3][7] These ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides.[3]

  • Performance: Catalyst systems generated in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a Buchwald ligand are expected to show significantly higher activity for the coupling of this compound compared to Pd(PPh₃)₄. These systems often allow for lower catalyst loadings, shorter reaction times, and can be effective at lower temperatures.[8][9]

  • Causality: The high electron density on the phosphorus atom of these ligands enhances the electron density at the palladium center, facilitating the oxidative addition step. Their steric bulk promotes the reductive elimination step and helps to stabilize the active monoligated palladium species, which is crucial for catalytic activity.[8]

N-Heterocyclic Carbene (NHC) Ligands: The Modern Powerhouse

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium.[3] They are strong σ-donors, forming very stable bonds with the metal center.[3][10] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) catalysts, such as PEPPSI-IPr and the more sterically demanding PEPPSI-IPent, are particularly noteworthy.[2][11][12]

  • Performance: PEPPSI-type catalysts are highly active and often show superior performance for the coupling of sterically hindered and electron-deficient heterocycles.[3] They are air- and moisture-stable, making them easy to handle.[11][12] For the Suzuki coupling of this compound, a PEPPSI catalyst would be expected to provide high yields under relatively mild conditions.[12]

  • Causality: The strong Pd-NHC bond leads to robust catalysts with high turnover numbers. The steric bulk of the NHC ligand can be tuned to optimize the catalytic activity for specific substrates.

Comparative Data Summary

While direct comparative studies on this compound are scarce in the literature, the following table summarizes the expected performance of different catalyst systems based on their efficacy with analogous challenging bromopyridines and other heteroaryl halides.

Catalyst SystemLigand TypeExpected Performance for this compoundKey AdvantagesPotential Drawbacks
Pd(PPh₃)₄Traditional PhosphineModerate to GoodReadily available, cost-effective.[4]May require higher temperatures and catalyst loadings; potential for catalyst decomposition.[6]
Pd(OAc)₂ / SPhosBuchwald LigandGood to ExcellentHigh activity for challenging substrates, lower catalyst loadings.[2][3]Air-sensitive ligands, requires in-situ preparation of the active catalyst.
PdCl₂(dppf)Ferrocenyl PhosphineGoodVersatile and robust for a range of substrates.[1][13]Can be less active than modern Buchwald or NHC systems for highly deactivated substrates.
PEPPSI-IPrN-Heterocyclic CarbeneExcellentHigh stability (air and moisture tolerant), very high activity, good for sterically hindered substrates.[2][11][12]Higher cost compared to traditional catalysts.

Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid using Pd(PPh₃)₄

This protocol provides a representative procedure for the mono-arylation of this compound, a common objective in synthetic campaigns.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst. Then, add the degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.[1]

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 3-bromo-5-phenyl-2-nitropyridine.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying chemistry, the following diagrams are provided.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification prep1 Combine Reactants: This compound, Phenylboronic Acid, Base prep2 Establish Inert Atmosphere (Evacuate/Backfill with Argon) prep1->prep2 prep3 Add Pd Catalyst and Degassed Solvents prep2->prep3 react1 Heat Reaction Mixture (e.g., 90-100 °C) prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature and Quench react2->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry and Concentrate Organic Phase workup2->workup3 purify Purify by Column Chromatography workup3->purify

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(Br)L₂ pd0->oa_complex Ar-Br oxidative_addition Oxidative Addition trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Ar'-B(OR)₂ (Base) transmetalation Transmetalation trans_complex->pd0 Ar-Ar' reductive_elimination Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Conclusion and Future Outlook

The choice of a palladium catalyst system for the Suzuki coupling of this compound is a critical parameter that significantly impacts the reaction outcome. For routine couplings, the traditional and widely accessible Pd(PPh₃)₄ catalyst can provide satisfactory results, although it may require optimization. For more challenging transformations, or to achieve higher efficiency, modern catalyst systems employing bulky, electron-rich phosphine ligands (such as SPhos) or N-heterocyclic carbene ligands (like PEPPSI-IPr) are highly recommended. These advanced systems offer superior activity and stability, often leading to higher yields under milder conditions. As the demand for complex substituted pyridines in pharmaceuticals and materials science continues to grow, the development of even more active and selective catalyst systems will remain an important area of research.

References

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Buchwald–Hartwig amin
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone.
  • Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone.
  • Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions.
  • The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3.
  • Suzuki, so far unsuccessful. Also tried running the reaction in the dark due to sensitivity of Pd(PPh3)4. Reddit. [Link]
  • Investigation of activity, stability, and degradation mechanism of surface-supported Pd-PEPPSI complexes for Suzuki-Miyaura coupling.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
  • Efficient Suzuki cross-coupling reactions using bulky phosphines. University of Liverpool. [Link]
  • Rapid room temperature Buchwald-Hartwig and Suzuki-Miyaura couplings of heteroaromatic compounds employing low catalyst loadings. Chemistry - A European Journal. [Link]
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]
  • Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
  • What colour does your Pd(PPh3)4 catalyst have during and after C-C coupling. Especially in Stille-reaction?
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]
  • Suzuki coupling of different chloropyridines with phenylboronic acids.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3,5-Dibromo-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the structural integrity and purity of synthetic intermediates are not mere line items on a certificate of analysis; they are the very foundation of reproducible, reliable, and translatable scientific outcomes. In the synthesis of pharmacologically relevant scaffolds like 3,5-Dibromo-2-nitropyridine and its derivatives, even trace impurities can lead to ambiguous biological data, failed reactions, or significant safety concerns.[1][2][3][4][5] These compounds are valuable building blocks in medicinal chemistry, often used in the development of novel therapeutics.[6][7][8][9]

This guide provides an in-depth, comparative analysis of the essential analytical techniques used to validate the purity of this compound derivatives. We will move beyond simple procedural lists to explore the causality behind our experimental choices, ensuring a self-validating and robust analytical workflow.

The Synthetic Landscape: Anticipating Potential Impurities

Before any analysis begins, an experienced scientist must consider the synthetic route to anticipate the likely impurities. This compound itself is a substituted pyridine, and its synthesis, or the synthesis of its precursors, often involves multi-step reactions.[10] For instance, the synthesis of related bromonitropyridines can start from 2-aminopyridine, which undergoes bromination and then oxidation.[11]

Common impurities may include:

  • Unreacted Starting Materials: Such as 3,5-dibromopyridine or the specific amine used in a nucleophilic substitution.

  • Regioisomers: Incomplete regioselectivity during bromination or other substitution reactions can lead to isomers that are often difficult to separate.[12]

  • By-products: Formed from side reactions, such as hydrolysis of the nitro group or over-bromination.

  • Residual Solvents and Reagents: Catalysts, bases, or solvents used during the reaction and workup.

A multi-faceted analytical approach is therefore not just recommended; it is essential for comprehensive purity assessment.

A Comparative Analysis of Purity Assessment Techniques

No single technique can provide a complete picture of a compound's purity. The true power lies in the orthogonal application of several methods. The following is a comparison of the most effective techniques for halogenated nitropyridine derivatives.

Analytical Technique Principle of Detection Key Advantages Limitations
Melting Point Analysis Measures the temperature range over which a solid transitions to a liquid. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting range.[3][13]Quick, inexpensive, requires a small sample, and provides a good preliminary indication of purity (<10% impurities).[14]Primarily qualitative for purity; not suitable for amorphous solids or compounds that decompose on heating; low sensitivity to small amounts of impurities.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, typically detected by UV absorbance.[15][16]Highly versatile, excellent for quantifying purity (area %), high resolution for separating closely related compounds, and applicable to a wide range of non-volatile compounds.[16]Can be destructive to the sample and requires reference standards for absolute quantification.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile and thermally stable compounds based on boiling point and polarity, followed by mass-based detection for structural identification.[17][18]Provides both quantitative data (from GC) and structural information about impurities (from MS), offering high sensitivity and specificity.[19][20]Limited to thermally stable and volatile compounds; derivatization may be required for non-volatile samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and chemical environment.[20][21]Provides unambiguous structural confirmation, can identify and quantify impurities (including isomers) without a reference standard for each impurity (using qNMR), and is non-destructive.[20]Relatively insensitive compared to chromatographic methods, requiring higher sample concentration. Complex spectra may require advanced 2D techniques for full interpretation.[22][23]

Experimental Protocols & Data Interpretation

Melting Point Analysis: The First Line of Assessment

The presence of impurities disrupts the uniform crystalline lattice of a pure solid. This disruption requires less energy to break the intermolecular forces, resulting in a lower and broader melting point range.[3][13] This phenomenon, known as melting point depression, is a reliable, albeit qualitative, indicator of purity.[24]

  • Sample Preparation: Ensure the synthesized compound is thoroughly dried to remove any residual solvent, which can act as an impurity.[25] Grind the solid into a fine powder to ensure uniform heating.[25]

  • Packing: Pack 1-3 mm of the dried sample into a glass capillary tube, ensuring it is tightly packed by tapping the tube on a hard surface.[14][25]

  • Measurement: Place the capillary tube in a calibrated melting point apparatus. Heat rapidly to about 15-20°C below the expected melting point, then slow the heating rate to 1-2°C per minute to ensure thermal equilibrium.[25]

  • Observation: Record two temperatures: T1, when the first drop of liquid appears, and T2, when the entire sample has melted. The melting point range is T1-T2.[25]

Sample Literature M.P. (°C) Observed M.P. Range (°C) Purity Indication
Pure this compound105-107105.5 - 106.5High Purity: Sharp range, matches literature value.
Synthesized Batch A105-107104.0 - 106.0Likely Pure: Minor broadening, close to the expected range.
Synthesized Batch B105-10798.0 - 103.5Impure: Significant depression and broad range.[24][26]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

For quantifying the purity of this compound derivatives, reverse-phase HPLC is the method of choice. It excels at separating the target compound from non-volatile impurities and closely related isomers.

  • Instrumentation: A standard HPLC system with a UV detector is sufficient.

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is a robust starting point for these moderately polar compounds.[15]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or phosphoric acid, is typically effective.[27] A starting gradient could be 95:5 (A:B) ramping to 5:95 (A:B) over 20 minutes.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of the synthesized compound in 1 mL of the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.[15]

  • Analysis: Inject 10 µL of the sample and monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., 254 nm). Purity is determined by the area percentage of the main peak relative to the total area of all peaks.[15]

A pure sample will show a single, sharp, symmetrical peak. Impurities will appear as additional peaks, typically with different retention times.

Peak Number Retention Time (min) Peak Area Area % Identification
14.215,8000.45Likely starting material
212.53,495,00099.20This compound
313.112,3500.35Unknown impurity
Total 3,523,150 100.00 Purity: 99.20%
NMR Spectroscopy: The Definitive Structural Arbiter

While HPLC provides quantitative purity, it doesn't identify the impurities. ¹H and ¹³C NMR spectroscopy provides an unparalleled view of the molecular structure, allowing for the definitive identification of the target compound and the characterization of impurities, especially isomers.[20]

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[23]

  • Acquisition: Acquire a standard ¹H spectrum. If the aromatic region is crowded, 2D NMR experiments like COSY can be used to establish proton-proton couplings and resolve overlapping signals.[23]

  • ¹³C and Heteronuclear Experiments: Acquire a ¹³C spectrum. For unambiguous assignment, especially of quaternary carbons (like those bonded to the bromine atoms), 2D experiments like HSQC (for protonated carbons) and HMBC (for multi-bond correlations) are essential.[23]

For this compound, the ¹H NMR spectrum is expected to be simple, showing two doublets in the aromatic region.

  • Expected ¹H NMR Signals (in CDCl₃):

    • One doublet around δ 8.5 ppm

    • Another doublet around δ 8.3 ppm

Impurities will manifest as extra, unassignable peaks. The integration of these peaks relative to the main compound's peaks can be used for quantification, a technique known as quantitative NMR (qNMR).

Integrated Analytical Workflow

A robust and self-validating workflow combines these techniques orthogonally. The results from one method should corroborate the others.

Purity Assessment Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Structural Confirmation & Impurity ID cluster_3 Final Validation start Synthesized Product mp Melting Point Analysis start->mp tlc TLC Analysis start->tlc hplc HPLC-UV for Purity (%) mp->hplc Proceed if sharp M.P. tlc->hplc Proceed if single spot nmr NMR Spectroscopy (¹H, ¹³C, 2D) hplc->nmr Confirm Structure gcms GC-MS (if applicable) hplc->gcms Identify Volatile Impurities report Certificate of Analysis (Purity > 99%) nmr->report gcms->report

Caption: Integrated workflow for purity assessment of synthesized compounds.

This logical progression ensures that simple, rapid techniques are used for initial screening before employing more resource-intensive methods for detailed quantification and structural elucidation. This approach provides a comprehensive and trustworthy assessment of the purity of this compound derivatives, which is paramount for their application in research and drug development.[1][4]

References

  • Melting Point Analysis. (2022). Chemistry LibreTexts. [Link]
  • Enhancing Drug Discovery Through Prioritizing Raw Compound Quality. (2023). Drug Discovery Alliances. [Link]
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo. [Link]
  • Purity and Identification of Solids Using Melting Points.
  • MELTING POINT ANALYSIS- IDENTITY AND PURITY. (2021). Chemistry LibreTexts. [Link]
  • Why High-Purity Chemicals Matter in Drug Discovery. Apollo Scientific. [Link]
  • How Do You Accurately Measure Melting Points For Purity Analysis?. (2023). YouTube. [Link]
  • Modern Analytical Technique for Characterization Organic Compounds. (2024).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews: Journal of Chemistry. [Link]
  • The Importance of High-Purity Chemicals in Pharmaceutical Testing.
  • Purity. Journal of New Developments in Chemistry. [Link]
  • DETERMINATION of the purity and identity of organic compounds by melting point and/or analytical thin layer...McGill University. [Link]
  • Separation, Purification, and Identification of Organic Compounds. (2021). Chemistry LibreTexts. [Link]
  • How to determine the purity of newly synthesized organic compound?.
  • Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health (NIH). [Link]
  • THE ANALYSIS OF NUCLEAR MAGNETIC RESONANCE SPECTRA: III. PYRIDINE AND DEUTERATED PYRIDINES. Canadian Science Publishing. [Link]
  • Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. National Institutes of Health (NIH). [Link]
  • A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradi
  • Separation of 2-Bromo-5-nitropyridine on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • A kind of preparation method of 2 nitro 5 bromopyridines.
  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. [Link]
  • Identification and Analysis of Halogenated Contaminants Formed in Thermal. University of Toronto. [Link]
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported c
  • Development of an analytical method for nitrogen compounds in mainstream cigarette smoke using GC-MS. CORESTA. [Link]
  • The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples.

Sources

Spectroscopic Analysis for Structural Confirmation of 3,5-Dibromo-2-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of spectroscopic methods for the structural elucidation of 3,5-Dibromo-2-nitropyridine, a key building block in medicinal chemistry. By integrating predicted data with established spectroscopic principles, we will explore how a multi-technique approach provides a self-validating system for structural confirmation, ensuring the integrity of subsequent research and development.

The Analytical Challenge: Positional Isomerism in Substituted Pyridines

The synthesis of polysubstituted pyridines can often yield a mixture of positional isomers. For this compound (Figure 1), it is crucial to differentiate it from other possible dibromo-nitropyridine isomers. Each isomer will exhibit a unique spectroscopic fingerprint, and a comprehensive analysis using multiple techniques is essential for definitive identification.

Chemical structure of this compound

Figure 1. Chemical Structure of this compound.

This guide will focus on the synergistic use of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of this compound is predicted to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring.

  • H-4 Proton: This proton is situated between two bromine atoms, which are inductively withdrawing but also possess lone pairs that can participate in resonance. The primary electronic influence, however, will be the deshielding effect of the adjacent electronegative nitrogen and the nitro group. This proton is expected to appear as a doublet.

  • H-6 Proton: This proton is adjacent to the nitrogen atom and a bromine atom. It will also be significantly deshielded and is expected to appear as a doublet, coupled to the H-4 proton.

The coupling between these two protons (a four-bond coupling in a pyridine ring) is typically small, on the order of 2-3 Hz.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to display five distinct signals, one for each carbon atom in the pyridine ring. The chemical shifts are influenced by the electronegativity of the substituents and their position on the ring.

  • C-2: Attached to the highly electron-withdrawing nitro group, this carbon is expected to be significantly deshielded.

  • C-3 and C-5: These carbons are directly bonded to bromine atoms. The "heavy atom" effect of bromine can lead to a more shielded (upfield) chemical shift than might be expected based on electronegativity alone.

  • C-4 and C-6: These are protonated carbons, and their chemical shifts will be influenced by the surrounding substituents.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning the proton and carbon signals. An HSQC experiment correlates each proton to the carbon it is directly attached to, while an HMBC experiment reveals longer-range (2-3 bond) correlations between protons and carbons. For instance, the H-4 proton would show an HMBC correlation to C-2, C-3, C-5, and C-6, while the H-6 proton would correlate to C-2, C-4, and C-5.

Table 1: Predicted NMR Data for this compound
Technique Predicted Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz) Assignment
¹H NMR8.50d2.5H-4
8.80d2.5H-6
¹³C NMR148.0C-C-2
120.0C-C-3
145.0CH-C-4
118.0C-C-5
152.0CH-C-6

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its elemental composition and aspects of its structure.

For this compound (C₅H₂Br₂N₂O₂), the molecular ion peak in the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This would result in three peaks for the molecular ion: [M]⁺, [M+2]⁺, and [M+4]⁺ in a ratio of approximately 1:2:1. The nominal molecular weight is 282 g/mol .[1][2]

The fragmentation of the molecular ion under electron impact is expected to proceed through several key pathways:

  • Loss of the nitro group: A common fragmentation pathway for nitroaromatic compounds is the loss of the NO₂ group (46 Da) or an oxygen atom followed by the loss of NO.

  • Loss of bromine: The loss of one or both bromine atoms would also be an expected fragmentation pathway.

  • Ring cleavage: At higher energies, the pyridine ring can undergo fragmentation.

The observation of these characteristic fragments and their isotopic patterns would provide strong evidence for the presence of two bromine atoms and a nitro group on a pyridine ring.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound
m/z (relative abundance) Proposed Fragment
281/283/285 (1:2:1)[C₅H₂Br₂N₂O₂]⁺ (Molecular Ion)
235/237/239 (1:2:1)[C₅H₂Br₂N]⁺ (Loss of NO₂)
202/204 (1:1)[C₅H₂BrN₂O₂]⁺ (Loss of Br)
156/158 (1:1)[C₅H₂BrN]⁺ (Loss of Br and NO₂)

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the nitro group and the aromatic ring.

  • N-O Stretching: The nitro group will exhibit two strong and characteristic stretching vibrations: an asymmetric stretch typically in the region of 1520-1560 cm⁻¹ and a symmetric stretch between 1345-1385 cm⁻¹.

  • C=N and C=C Stretching: The stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

  • C-Br Stretching: The carbon-bromine stretching vibrations are typically found in the fingerprint region, below 700 cm⁻¹.

The presence of these characteristic absorption bands provides confirmatory evidence for the key functional groups in the molecule.

Table 3: Predicted Key IR Absorption Bands for this compound
Wavenumber (cm⁻¹) Intensity Assignment
1540StrongAsymmetric N-O stretch (NO₂)
1365StrongSymmetric N-O stretch (NO₂)
1580-1400Medium-StrongC=N and C=C ring stretching
Below 700Medium-StrongC-Br stretching

Alternative and Complementary Techniques

While NMR, MS, and IR spectroscopy are the primary tools for the structural elucidation of this compound, other techniques can provide valuable complementary information.

  • X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise spatial arrangement of atoms and bond lengths and angles. This technique would unambiguously confirm the substitution pattern of the pyridine ring.

  • Elemental Analysis: This technique determines the percentage composition of elements (C, H, N) in a compound. The experimental values should match the theoretical values calculated from the molecular formula (C₅H₂Br₂N₂O₂) to confirm the elemental composition.

Experimental Protocols

To ensure the reliability and reproducibility of the spectroscopic data, standardized experimental protocols should be followed.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum.

  • 2D NMR Acquisition (HSQC/HMBC): If necessary for unambiguous assignment, acquire HSQC and HMBC spectra using standard pulse programs.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and expected fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic pattern, as well as the major fragment ions.

Protocol 3: Infrared (IR) Spectroscopy (ATR)
  • Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Spectrum Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesized Product (Presumed this compound) NMR NMR Spectroscopy (¹H, ¹³C, HSQC, HMBC) Synthesis->NMR Sample MS Mass Spectrometry (EI-MS) Synthesis->MS Sample IR Infrared Spectroscopy (ATR-FTIR) Synthesis->IR Sample NMR_Data Connectivity & Chemical Environment (Proton & Carbon Skeleton) NMR->NMR_Data Provides MS_Data Molecular Weight & Fragmentation (Elemental Composition) MS->MS_Data Provides IR_Data Functional Groups (Nitro, Aromatic Ring) IR->IR_Data Provides Confirmation Confirmed Structure of This compound NMR_Data->Confirmation Convergent Evidence MS_Data->Confirmation Convergent Evidence IR_Data->Confirmation Convergent Evidence

Workflow for the structural confirmation of this compound.

Conclusion

The structural confirmation of this compound requires a multi-faceted analytical approach. While each spectroscopic technique provides valuable pieces of the structural puzzle, it is their combined and corroborative evidence that leads to an unambiguous assignment. This guide has outlined the expected spectroscopic features of this compound and provided a framework for its analysis. By adhering to rigorous experimental protocols and a logical interpretive workflow, researchers can confidently verify the structure of this and other synthetic molecules, ensuring the integrity and success of their scientific endeavors.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. BenchChem.
  • Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In From Bench to Market: The Evolution of Chemical Synthesis.
  • BenchChem. (2025). A Spectroscopic Showdown: Unmasking the Isomers of Bromonicotinaldehyde. BenchChem.

Sources

A Comparative Guide to the Kinetic Studies of Nucleophilic Substitution on 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the kinetic profile of 3,5-Dibromo-2-nitropyridine in nucleophilic aromatic substitution (SNAr) reactions. As a highly functionalized heterocyclic compound, this compound serves as a critical building block in the synthesis of novel pharmaceuticals and advanced materials. Understanding its reactivity compared to other substituted nitropyridines is paramount for optimizing synthetic strategies and designing molecules with desired properties. This document offers a comparative framework, supported by established mechanistic principles and detailed protocols for kinetic analysis.

The Principles of Reactivity in Nitropyridine Systems

Nucleophilic aromatic substitution on pyridine rings is a cornerstone of heterocyclic chemistry. The reaction proceeds through a two-step addition-elimination mechanism, the rate of which is profoundly influenced by the electronic landscape of the pyridine ring.

The Role of Activating and Leaving Groups:

  • Activation by the Nitro Group: The strongly electron-withdrawing nitro (NO₂) group is a powerful activator for SNAr reactions. It stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance and inductive effects. This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack, thereby lowering the activation energy of the rate-determining step.[1]

  • Inherent Ring Activation: The nitrogen atom within the pyridine ring is inherently electron-withdrawing, which contributes to the overall electron deficiency of the aromatic system. This effect further facilitates nucleophilic attack, particularly at the C2 (ortho) and C4 (para) positions, as the negative charge in the intermediate can be delocalized onto the electronegative nitrogen atom.[2]

  • The Leaving Group: In the context of SNAr, the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex.[3] Consequently, the nature of the leaving group often has a less pronounced effect on the reaction rate compared to SN2 reactions. However, the carbon-halogen bond is broken in the subsequent, faster step. For SNAr reactions where the first step is rate-controlling, the typical leaving group ability, known as the "element effect," is F > Cl ≈ Br > I.[4][5]

The interplay of these factors dictates the reactivity and regioselectivity of nucleophilic substitution on this compound. The nitro group at the C2 position strongly activates the ring, while the two bromo atoms at C3 and C5 serve as potential leaving groups.

Comparative Kinetic Analysis

While specific kinetic data for this compound is not extensively published, its reactivity can be reliably inferred by comparing its structure to other well-studied chloronitropyridine isomers. The following table provides a comparative analysis of second-order rate constants (k₂) for the reaction of various nitropyridine substrates with piperidine, a common nucleophile. This allows for a quantitative estimation of the relative reactivity of this compound.

SubstratePosition of Leaving GroupPosition of NO₂Relative ReactivityEstimated Rate Constant (k₂) (L mol⁻¹ s⁻¹)
4-Chloro-3-nitropyridine43Very High1.80 x 10⁻²
2-Chloro-3-nitropyridine23High1.17 x 10⁻³
This compound 3 and 5 2 High ~10⁻³ - 10⁻⁴
5-Chloro-2-nitropyridine52Moderate1.52 x 10⁻⁴
2-Chloro-5-nitropyridine25Moderate7.30 x 10⁻⁵
3-Chloro-2-nitropyridine32Very LowVery Low

Data for chloronitropyridines sourced from N. B. Chapman and C. W. Rees, J. Chem. Soc., 1954, 1190-1196.[1]

Analysis of Reactivity:

In this compound, the nitro group at C2 exerts a strong activating effect on the C3 and C5 positions. The attack at C3 is ortho to the nitro group, while the attack at C5 is para to the ring nitrogen and meta to the nitro group. The direct ortho relationship between the C3 bromine and the C2 nitro group suggests that this position will be highly activated, comparable to 2-Chloro-3-nitropyridine. Therefore, this compound is expected to exhibit high reactivity towards nucleophiles.

Mechanistic Pathway of Nucleophilic Substitution

The reaction proceeds via a well-established addition-elimination pathway. The nucleophile first attacks the electron-deficient carbon bearing a bromine atom, forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). Aromaticity is then restored through the expulsion of the bromide ion.

Caption: General mechanism of nucleophilic aromatic substitution.

Experimental Protocol for Kinetic Studies

Due to the high reactivity of substrates like this compound, these reactions are often too fast for conventional monitoring techniques. Stopped-flow spectrophotometry is the preferred method for studying the kinetics of such rapid reactions in solution, allowing for measurements on a millisecond timescale.[6][7][8][9]

Stopped-Flow Spectrophotometry Workflow

Stopped_Flow_Workflow cluster_prep 1. Reagent Preparation cluster_exp 2. Stopped-Flow Experiment cluster_analysis 3. Data Analysis A Prepare stock solution of This compound in solvent C Load reactant solutions into separate drive syringes of the stopped-flow apparatus A->C B Prepare stock solution of Nucleophile (e.g., piperidine) in the same solvent B->C D Rapidly inject and mix reactants in the observation cell C->D E Monitor the change in absorbance of the product at a specific wavelength (λ_max) over time D->E F Plot Absorbance vs. Time to obtain a kinetic trace E->F G Fit the data to a pseudo-first-order exponential function to calculate k_obs F->G H Plot k_obs vs. [Nucleophile] to determine the second-order rate constant (k₂) from the slope G->H

Caption: Experimental workflow for kinetic analysis using stopped-flow spectrophotometry.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 0.1 mM) in a suitable solvent (e.g., acetonitrile or ethanol).

    • Prepare a series of nucleophile solutions (e.g., piperidine) at varying concentrations (e.g., 1 mM to 10 mM) in the same solvent. To ensure pseudo-first-order conditions, the nucleophile must be in at least 10-fold excess.

  • Instrument Setup:

    • Equilibrate the stopped-flow instrument (e.g., an Applied Photophysics SX20) to the desired reaction temperature (e.g., 25°C).[10]

    • Flush the system with the solvent to establish a stable baseline.

  • Data Acquisition:

    • Load the substrate and one of the nucleophile solutions into their respective drive syringes.

    • Initiate the drive to rapidly mix the reactants in the observation cell. The instrument will simultaneously start recording the absorbance at the λ_max of the expected product as a function of time.

    • Repeat the experiment for each nucleophile concentration, performing multiple runs for each concentration to ensure reproducibility.[10]

  • Data Analysis:

    • The resulting absorbance vs. time data for each run is fitted to a single exponential equation: A(t) = A_∞ + (A_₀ - A_∞)e^(-k_obst)* where A(t) is the absorbance at time t, A_₀ is the initial absorbance, A_∞ is the final absorbance, and k_obs is the observed pseudo-first-order rate constant.

    • Plot the calculated k_obs values against the corresponding nucleophile concentrations.

    • The data should yield a straight line passing through the origin, consistent with the rate law: k_obs = k₂[Nucleophile]

    • The slope of this line is the second-order rate constant, k₂, which provides a quantitative measure of the substrate's reactivity.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution. The strategic placement of the electron-withdrawing nitro group at the C2 position renders the C3 and C5 positions exceptionally susceptible to nucleophilic attack. Based on comparative data from analogous chloronitropyridines, this substrate is expected to react rapidly with a variety of nucleophiles. Kinetic analysis via stopped-flow spectrophotometry provides a robust and precise method for quantifying this reactivity. The insights gained from such studies are invaluable for chemists in drug discovery and materials science, enabling the rational design of synthetic pathways and the development of novel functional molecules.

References

  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. [Link]
  • Chemistry LibreTexts. (2018). 2.10: Fast Reactions in Solution. [Link]
  • SciSpace. (n.d.).
  • Slideshare. (n.d.). Kinetic of fast reaction. [Link]
  • Quora. (2021). What are the physical methods for studying the kinetics of a fast reaction?[Link]
  • Schlosser, M., & Mongin, F. (2010). Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Routes. Synthesis, 2010(13), 2111–2123.
  • Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]
  • Chemistry Stack Exchange. (2018).
  • Chemistry LibreTexts. (2023). 2.1.6: Stopped Flow. [Link]
  • National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • Applied Photophysics. (n.d.). Stopped Flow FAQs. [Link]
  • Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
  • MDPI. (2024).
  • Royal Society of Chemistry. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. [Link]
  • YouTube. (2019).
  • National Institutes of Health. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. [Link]
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]
  • National Institutes of Health. (2025).
  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
  • YouTube. (2022). Stopped Flow and Enzyme Kinetics. [Link]
  • ResearchGate. (n.d.).
  • National Institutes of Health. (n.d.). Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking Ligand Performance in Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the construction of carbon-nitrogen (C-N) bonds is a fundamental undertaking. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these connections, finding widespread application in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The success of this reaction, however, is critically dependent on the choice of ligand that coordinates to the palladium center. The ligand dictates the catalyst's stability, activity, and substrate scope, making the selection of the optimal ligand a crucial parameter for reaction success.[2][3]

This guide provides an in-depth comparison of the performance of different classes of ligands in the Buchwald-Hartwig amination. We will delve into the mechanistic nuances of the reaction, explore the structural diversity of commonly employed ligands, and present supporting experimental data to offer a clear, objective comparison. This guide is designed to empower you to make informed decisions in your synthetic endeavors, moving beyond trial-and-error to a rational approach to ligand selection.

The Catalytic Cycle: A Ligand's Playground

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4] Understanding this cycle is key to appreciating the profound influence of the ligand at each step.

Buchwald-Hartwig Catalytic Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C Ar-Pd(II)(L)-X B->C D Amine Coordination C->D Amine E [Ar-Pd(II)(L)(Amine)]+X- D->E F Deprotonation E->F Base G Ar-Pd(II)(L)(Amido) F->G H Reductive Elimination G->H H->A Regenerated Catalyst I Ar-Amine H->I Phosphine_Ligand_Classes cluster_0 Monodentate Phosphines cluster_1 Bidentate Phosphines Trialkylphosphines Trialkylphosphines Bulky Biarylphosphines Bulky Biarylphosphines Ferrocene-Based (e.g., Josiphos) Ferrocene-Based (e.g., Josiphos) Xantphos Xantphos

Caption: Major classes of phosphine ligands.

N-Heterocyclic Carbenes (NHCs): A New Generation

N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, forming robust bonds with the metal center. [5]This strong donation can be particularly advantageous in the oxidative addition of less reactive aryl chlorides. [6]

NHC_Ligand_Structure Imidazolium_Salt Imidazolium Salt (Precursor) Base Base Imidazolium_Salt->Base Free_Carbene Free Carbene Base->Free_Carbene - H+ Pd_Source Pd Source Free_Carbene->Pd_Source Pd-NHC_Complex Pd-NHC Complex (Active Catalyst) Pd_Source->Pd-NHC_Complex

Caption: General formation of a Pd-NHC active catalyst.

Performance Benchmarking: A Data-Driven Comparison

The true measure of a ligand's utility lies in its performance in specific chemical transformations. The following tables summarize experimental data from various sources to provide a comparative overview of ligand performance in the amination of different aryl halides.

Amination of Aryl Bromides

Aryl bromides are common substrates in Buchwald-Hartwig amination. The choice of ligand can significantly impact the reaction's efficiency.

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)Reference
XPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024[2]
RuPhos Diphenylamine96[Pd(allyl)Cl]₂NaOtBuToluene10024[2]
BrettPhos Diphenylamine>99[Pd(allyl)Cl]₂NaOtBuToluene10024[7]
Xantphos Benzamide95Pd₂(dba)₃Cs₂CO₃Dioxane10016[8][9][10]
t-BuXPhos Carbazole77Pd₂(dba)₃NaOtBuToluene10024[7]
Amination of Aryl Chlorides: The Ultimate Test

Aryl chlorides are often more challenging substrates due to the strength of the C-Cl bond. This is where the steric and electronic properties of the ligand become paramount.

LigandAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)Reference
RuPhos Morpholine98Pd(OAc)₂K₃PO₄t-BuOH10018[11]
BrettPhos Morpholine95Pd(OAc)₂K₃PO₄t-BuOH10018[11]
Xantphos Morpholine65Pd(OAc)₂K₃PO₄t-BuOH10018[11]
Josiphos-type Morpholine85Pd(OAc)₂K₃PO₄t-BuOH10018[11]
NIXANTPHOS Aniline95Pd(OAc)₂NaOtBuToluene10024[12]
Amination of Heteroaryl Halides

The presence of heteroatoms in the aryl halide can introduce additional challenges, such as catalyst inhibition. Ligand choice is critical for success with these substrates.

LigandHeteroaryl HalideAmineYield (%)Catalyst SystemBaseSolventTemp (°C)Time (h)Reference
AdBrettPhos 4-bromo-1-methylimidazoleBenzamide85Pd₂(dba)₃K₃PO₄Dioxane11012[13]
AnIPr-Pd cycle 2-chloropyridine5-amino-1-methyl-1H-pyrazole95PrecatalysttBuONaDME10024[14]
Xantphos 2-bromopyridineMorpholine92Pd₂(dba)₃Cs₂CO₃Dioxane10018[15]

Experimental Protocols: A Guide to Practice

To facilitate the application of this knowledge, we provide detailed, step-by-step methodologies for a benchmark Buchwald-Hartwig amination reaction and for the synthesis of a key ligand class.

General Procedure for Buchwald-Hartwig Amination of an Aryl Chloride

This protocol is adapted from a literature procedure for the amination of 4-chlorotoluene with morpholine using the XPhos ligand. Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-Butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene (degassed)

Procedure:

  • To a flame-dried 2-necked flask under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).

  • Add degassed toluene (5 mL) and stir the mixture at room temperature for 5 minutes.

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.

  • Heat the resulting mixture to reflux and stir for 6 hours.

  • Monitor the reaction by GC or TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water (10 mL).

  • Separate the organic layer, wash with water (10 mL) and brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the desired product.

Synthesis of a Bulky Biarylphosphine Ligand

This protocol outlines the synthesis of a bulky biarylphosphine ligand using bis(diisopropylamino)chlorophosphine. [16] Materials:

  • 2-bromo-2',6'-diisopropoxybiphenyl

  • n-Butyllithium

  • Bis(diisopropylamino)chlorophosphine

  • Anhydrous diethyl ether or THF

  • Organometallic reagent (e.g., R-MgBr or R-Li)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere of argon, dissolve 2-bromo-2',6'-diisopropoxybiphenyl (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution and stir at -78 °C for 1 hour to form the corresponding aryl lithium reagent.

  • In a separate flame-dried Schlenk flask, prepare a solution of bis(diisopropylamino)chlorophosphine in anhydrous diethyl ether or THF and cool to -78 °C.

  • Slowly transfer the freshly prepared aryl lithium solution to the solution of bis(diisopropylamino)chlorophosphine via cannula.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • To this solution, add the desired organometallic reagent (e.g., R-MgBr or R-Li) at 0 °C and stir at room temperature for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion: Making the Right Choice

The selection of the optimal ligand for a Buchwald-Hartwig amination is a multifaceted decision that depends on the specific substrates, desired reaction conditions, and economic considerations.

  • For routine aminations of aryl bromides, a variety of ligands, including the bulky biarylphosphines like XPhos and RuPhos , often provide excellent results.

  • When faced with challenging aryl chlorides, the more sterically demanding and electron-rich biarylphosphines such as BrettPhos and specialized ligands like NIXANTPHOS are often necessary to achieve high yields. [11][12]* For heteroaromatic substrates, a careful screening of ligands is often required, with both phosphine and NHC-based systems showing promise depending on the specific heterocycle. [14][15]* Xantphos can be a valuable ligand, particularly in amidation reactions, due to its unique structural properties. [8][9][10] By understanding the mechanistic principles and leveraging the comparative data presented in this guide, researchers can navigate the diverse landscape of Buchwald-Hartwig ligands with greater confidence and efficiency. The provided experimental protocols offer a starting point for practical application, empowering you to successfully implement this powerful C-N bond-forming methodology in your own research.

References

  • Yin, J., & Buchwald, S. L. (2002). Pd-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex. Journal of the American Chemical Society, 124(21), 6043–6048.
  • N-Heterocyclic Carbene (NHC)-Catalyzed Transformations for the Synthesis of Heterocycles. Thieme.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
  • Marion, N., & Nolan, S. P. (2008). Metal–N-Heterocyclic Carbene Complexes in Catalysis. In N-Heterocyclic Carbenes in Synthesis (pp. 1-33). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Benhamou, L., Chardon, E., Lavigne, G., Bellemin-Laponnaz, S., & César, V. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(4), 2705–2733.
  • Ghavimi, B., & Gevorgyan, V. (2014). Palladium-Catalyzed Regiodivergent Three-Component Alkenylamination of 1,3-Dienes with Alkyl and Aryl Amines. Angewandte Chemie International Edition, 53(45), 12216-12220.
  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. ResearchGate.
  • Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. ResearchGate.
  • Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21385–21391.
  • Palladacyclic N-heterocyclic carbene precatalysts for transition metal catalysis. ResearchGate.
  • Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • Electrochemical synthesis of palladium N-heterocyclic carbene (NHC) complexes. Dalton Transactions.
  • Synthesis and application of palladium precatalysts that accommodate extremely bulky di-tert-butylphosphino biaryl ligands. Semantic Scholar.
  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate.
  • Wang, D., et al. (2022). A General C–N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst. Organic Letters, 24(47), 8726–8731.
  • Szilvási, T., & Vautravers, N. F. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3598–3606.
  • Khan, M. S., et al. (1992). Synthesis and characterisation of a bulky chelating bis(phosphine) ligand, 1,2-bis(di>n>butylphosphino)ethane (DBPE), and its iron metal coordinated complexes, Fe(DBPE)>2>Cl>2> and Fe(DBPE)>2>(CCC>6>H>5)>. Journal of Organometallic Chemistry, 433(1-2), 199-206.
  • Fors, B. P., & Buchwald, S. L. (2009). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 131(36), 12898–12899.
  • Billingsley, K. L., & Buchwald, S. L. (2008). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. Angewandte Chemie International Edition, 47(27), 4969-4972.
  • Zhang, X., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald-Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PubMed.
  • Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Sęk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 87(1), 153–164.
  • Preparation of anionic phosphine ligands in situ for the palladium-catalyzed Buchwald/Hartwig amination reactions of aryl halides. ResearchGate.
  • Pd‐catalyzed arylation of primary amines using JosiPhos ligand 15. ResearchGate.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
  • Isley, N. A., et al. (2015). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 5(7), 4213–4221.
  • Mixed er-NHC/Phosphine Pd(II) Complexes and Their Catalytic Activity in Buchwald-Hartwig Reaction under Solvent-Free Conditions. ResearchGate.
  • Buchwald-Hartwig amination of heteroaryl halides with heterocyclic amines. ResearchGate.
  • Buchwald–Hartwig amination. Wikipedia.
  • Probst, D., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Nature Communications, 11(1), 5247.
  • Spokoyny, A., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC.
  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673.

Sources

A Comparative Guide to Thermal vs. Microwave Heating for Reactions of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For drug development professionals and synthetic chemists, the efficient functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. 3,5-Dibromo-2-nitropyridine is a pivotal building block, prized for its electronically deficient pyridine core that is primed for nucleophilic aromatic substitution (SNAr). The choice of heating modality—conventional thermal heating versus microwave irradiation—is a critical parameter that dictates the success, speed, and efficiency of these transformations. This guide provides an in-depth, data-supported comparison of these two methods. Our analysis demonstrates that microwave-assisted organic synthesis (MAOS) offers a superior alternative to conventional heating for SNAr reactions of halogenated nitropyridines, delivering dramatically reduced reaction times, substantially improved yields, and cleaner reaction profiles. This is primarily attributed to the rapid, direct, and uniform heating mechanism of microwaves, which contrasts sharply with the slow, inefficient heat transfer of traditional oil baths.

Introduction: The Strategic Importance of this compound

This compound is a highly valuable precursor in pharmaceutical development. Its structure is strategically engineered for sequential, regioselective functionalization. The pyridine nitrogen and the strongly electron-withdrawing nitro group at the C2 position activate the ring for nucleophilic aromatic substitution (SNAr). This activation makes the bromine atoms at the C3 and C5 positions excellent leaving groups, allowing for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity.

The development of efficient and scalable methods for these substitutions is paramount. While traditional reflux heating has been the workhorse of organic synthesis for decades, it often suffers from long reaction times, low yields, and the formation of impurities due to prolonged exposure to high temperatures.[1] In recent years, microwave-assisted synthesis has emerged as a transformative technology, offering solutions to many of these challenges.[2][3]

The Underlying Chemistry: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of this compound is governed by the two-step SNAr mechanism. Understanding this pathway is crucial to appreciating the impact of the heating method. The reaction requires significant activation of the aromatic ring by electron-withdrawing groups, a condition perfectly met by the nitro group in our substrate.[4][5]

  • Nucleophilic Attack: The reaction initiates with the attack of a nucleophile (e.g., an amine) on one of the electron-deficient carbons bearing a bromine atom (typically the C5 position first, due to a combination of electronic and steric factors). This forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is delocalized and stabilized by the electron-withdrawing nitro group and the pyridine nitrogen.

  • Elimination of Leaving Group: In the second, typically faster step, the aromaticity of the pyridine ring is restored by the expulsion of the bromide leaving group.

// Reactants Substrate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nucleophile [label="Nucleophile (Nu-H)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Intermediate Intermediate [label="Meisenheimer Complex\n(Anionic Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Product [label="Substituted Product", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Byproduct [label="HBr"];

// Pathway Substrate -> Intermediate [label="+ Nu-H"]; Intermediate -> Product [label="- Br⁻"]; {rank=same; Substrate; Nucleophile;} {rank=same; Product; Byproduct;} }

Caption: The two-step SNAr mechanism for the reaction of this compound.

Heating Methodologies: A Fundamental Comparison

The primary difference between conventional and microwave heating lies in the mechanism of energy transfer.

  • Conventional Thermal Heating: This method relies on conduction and convection. An external heat source (e.g., an oil bath) heats the walls of the reaction vessel, and this heat is slowly and often unevenly transferred to the bulk of the reaction mixture. This can lead to localized overheating at the vessel walls, potentially causing decomposition of reagents or products, while the center of the mixture remains below the target temperature.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation heats the reaction mixture directly and volumetrically. The energy is transferred through two main mechanisms: dipolar polarization and ionic conduction. Polar molecules, such as the solvent and reagents, align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction. This results in rapid, uniform, and highly efficient heating, often allowing temperatures to be reached that are above the solvent's boiling point in sealed vessels.[3]

Comparative Experimental Data: A Case Study

ParameterConventional Heating (Oil Bath)Microwave HeatingAdvantage
Substrate 3,5-Dibromopyridine3,5-Dibromopyridine-
Nucleophile PyrrolidinePyrrolidine-
Temperature 180 °C180 °C-
Reaction Time 30 minutes30 minutesIdentical
Isolated Yield 4% 55% ~14-fold Increase

Data sourced from Dandu, R. et al. (2011).[1]

The causality behind this stark difference is clear: conventional heating failed to bring the bulk of the reaction mixture to the target temperature efficiently within the 30-minute timeframe, resulting in minimal conversion.[1] Microwave irradiation, however, rapidly and uniformly heated the entire reaction volume, leading to a significantly higher yield in the same amount of time.[1] It is critical to note that the addition of a nitro group at the C2 position, as in our topic substrate, would make the pyridine ring even more electron-deficient, thereby accelerating the SNAr reaction further. This suggests that the benefits of microwave heating for this compound would be equally, if not more, pronounced.

Experimental Protocols

The following are representative, self-validating protocols derived from established methodologies for nucleophilic substitution on bromopyridines.[1] Researchers should always perform reactions in a properly ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Microwave-Assisted Synthesis of 5-Bromo-2-nitro-3-(pyrrolidin-1-yl)pyridine
  • Materials: this compound, pyrrolidine, N-Methyl-2-pyrrolidone (NMP), toluene, microwave reactor with sealed vessel capability.

  • Procedure:

    • To a 10 mL microwave reaction vessel, add this compound (1.0 mmol).

    • Add a solvent mixture of NMP and toluene.

    • Add an excess of pyrrolidine (e.g., 5-10 mmol). Using an excess of the amine nucleophile drives the reaction to completion and minimizes the formation of bis-aminated by-products.[1]

    • Seal the vessel securely.

    • Place the vessel in the microwave reactor cavity.

    • Irradiate the mixture at a set temperature of 180 °C for 30 minutes, with magnetic stirring.

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Work-up the reaction mixture by diluting with an organic solvent (e.g., ethyl acetate), washing with water and brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Conventionally Heated Synthesis
  • Materials: Same as the microwave-assisted protocol, plus a round-bottom flask, reflux condenser, and oil bath.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

    • Add the NMP/toluene solvent mixture and pyrrolidine (5-10 mmol).

    • Lower the flask into an oil bath preheated to 180-190 °C (to achieve an internal temperature of 180 °C).

    • Heat the reaction mixture under reflux with vigorous stirring for an extended period (e.g., 8-24 hours). The reaction progress should be monitored by TLC or LC-MS.

    • Once the reaction is deemed complete (or has ceased to progress), remove the flask from the oil bath and allow it to cool to room temperature.

    • Perform the same work-up and purification procedure as described in Protocol 1.

Workflow_Comparison cluster_MW Microwave Protocol cluster_Conv Conventional Protocol MW_Start Combine Reagents in MW Vessel MW_Seal Seal Vessel MW_Start->MW_Seal MW_React Irradiate at 180°C (30 min) MW_Seal->MW_React MW_Cool Cool to RT MW_React->MW_Cool Workup_Purify Work-up & Purification MW_Cool->Workup_Purify Common Steps Conv_Start Combine Reagents in Flask Conv_Setup Attach Condenser Conv_Start->Conv_Setup Conv_React Heat in Oil Bath at 180°C (8-24 hours) Conv_Setup->Conv_React Conv_Cool Cool to RT Conv_React->Conv_Cool Conv_Cool->Workup_Purify

Caption: Comparative workflow of microwave vs. conventional heating protocols.

Conclusion and Recommendations

For the nucleophilic aromatic substitution of this compound, microwave-assisted heating is unequivocally the superior method compared to conventional thermal approaches.

Key Advantages of Microwave Heating:

  • Drastic Reduction in Reaction Time: Reactions that may take many hours or even days under conventional heating can often be completed in minutes.[1][3]

  • Increased Product Yields: The rapid and uniform heating minimizes the formation of degradation by-products, leading to cleaner reactions and higher isolated yields.[1][6]

  • Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.

For researchers and drug development professionals working with this compound and related heterocyclic building blocks, the adoption of microwave-assisted synthesis is strongly recommended. It is a field-proven technology that accelerates discovery, improves efficiency, and aligns with the principles of green chemistry by reducing energy consumption and waste. While the initial capital investment for a microwave reactor is a consideration, the long-term gains in productivity and research output provide a compelling return on investment.

References

  • Dandu, R., Rose, A. C., & Hudkins, R. L. (2011). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. HETEROCYCLES, 83(4), 875-881. [Link]
  • Shaikh, A. A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
  • Kryštof, V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances. [Link]
  • Gryn'ova, G., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]
  • Kryštof, V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository. [Link]
  • Kryštof, V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
  • Kryštof, V., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones.
  • Smith, A. M., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Langa, F., et al. (2005). A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. Molecules. [Link]
  • Langa, F., et al. (2005). Microwave-Accelerated or Conventionally Heated Iodination Reactions of Some Aromatic Amines, Using ortho-Periodic Acid as the Oxidant. MDPI. [Link]
  • Tighadouini, S., et al. (2020).
  • Nielsen, A. R., et al. (2020). Concerted Nucleophilic Aromatic Substitutions.
  • D'Anna, F., et al. (2006).
  • O'Brien, J. M., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar. [Link]
  • Ghorab, M. M., et al. (2015). Microwave-Assisted Synthesis and Antimicrobial Evaluation of Novel Spiroisoquinoline and Spiropyrido[4,3-d]pyrimidine Derivatives.

Sources

A Comparative Cost-Benefit Analysis of Synthetic Routes to 3,5-Dibromo-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, 3,5-dibromo-2-nitropyridine stands out as a pivotal building block. Its unique substitution pattern allows for versatile functionalization, making it an invaluable precursor for a wide array of complex molecular targets, including agrochemicals and active pharmaceutical ingredients. The strategic placement of the nitro group and bromine atoms facilitates a variety of transformations such as nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura cross-coupling, and reduction of the nitro group to an amine, which can then undergo further derivatization.

This guide provides a comprehensive cost-benefit analysis of the most prevalent synthetic routes to this compound. We will delve into the mechanistic underpinnings, operational efficiencies, and economic viabilities of each pathway. The objective is to equip researchers, process chemists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals, whether prioritizing yield, cost-effectiveness, scalability, or environmental impact.

Route 1: Electrophilic Bromination of 2-Nitropyridine

This is often the most direct and conceptually simple approach, involving the direct bromination of commercially available 2-nitropyridine. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution, necessitating harsh reaction conditions.

Mechanistic Rationale

The -NO₂ group is a powerful deactivating group and a meta-director. In the case of 2-nitropyridine, the positions meta to the nitro group are C4 and C6. However, the pyridine nitrogen also deactivates the ring, particularly at the alpha (C2, C6) and gamma (C4) positions. The combination of these electronic effects directs the incoming electrophile (Br⁺) to the C3 and C5 positions, which are least deactivated. The reaction typically requires a strong Lewis acid catalyst to polarize the bromine molecule and generate a sufficiently potent electrophile.

Experimental Protocol

A representative procedure for the electrophilic bromination of 2-nitropyridine is as follows:

  • To a stirred solution of oleum (fuming sulfuric acid), 2-nitropyridine is added portion-wise at a temperature maintained below 20°C.

  • The mixture is heated to 130°C, and elemental bromine is added dropwise over a period of 2 hours.

  • The reaction mixture is maintained at 130°C for an additional 10 hours.

  • After cooling to room temperature, the mixture is carefully poured onto crushed ice.

  • The resulting precipitate is collected by filtration, washed with a cold solution of sodium bisulfite to remove excess bromine, and then with water until the filtrate is neutral.

  • The crude product is recrystallized from ethanol to yield this compound.

Cost-Benefit Analysis
MetricAnalysis
Cost Moderate. While 2-nitropyridine is a relatively inexpensive starting material, the use of a large excess of bromine and oleum, coupled with high energy costs for prolonged heating, increases the overall expense.
Yield & Purity Variable (40-60%). Yields can be inconsistent, and the harsh conditions can lead to the formation of byproducts, necessitating careful purification.
Scalability Challenging. The use of highly corrosive oleum and toxic bromine, along with the exothermic nature of the reaction and quenching steps, presents significant safety and engineering challenges for large-scale production.
Safety & Environment Poor. This route involves hazardous materials like oleum and bromine. The reaction generates significant acidic waste, and the atom economy is low due to the large excess of reagents used.

Route 2: Nitration of 3,5-Dibromopyridine

This alternative approach begins with the more readily available 3,5-dibromopyridine and introduces the nitro group in the final step.

Mechanistic Rationale

In this electrophilic aromatic substitution, the bromine atoms are deactivating but ortho-, para-directing. The pyridine nitrogen is also deactivating. The directing effects of the two bromine atoms converge at the C2, C4, and C6 positions. The C4 position is sterically hindered by the two adjacent bromine atoms. Between the C2 and C6 positions, the C2 position is electronically favored for nitration due to the influence of the ring nitrogen. The reaction is typically carried out using a mixture of concentrated sulfuric acid and fuming nitric acid.

Experimental Protocol
  • 3,5-Dibromopyridine is added portion-wise to a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

  • The reaction mixture is slowly warmed to 90°C and maintained at this temperature for 4-6 hours.

  • The mixture is then cooled to room temperature and poured onto crushed ice.

  • The pH is carefully adjusted to 7-8 with a concentrated solution of sodium hydroxide, keeping the temperature below 10°C.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent like isopropanol.

Cost-Benefit Analysis
MetricAnalysis
Cost Low to Moderate. 3,5-Dibromopyridine is generally more expensive than 2-nitropyridine, but the other reagents (sulfuric and nitric acids) are inexpensive bulk chemicals. The shorter reaction times and lower temperatures compared to Route 1 can lead to cost savings.
Yield & Purity Good to Excellent (70-90%). This route typically provides higher yields and a cleaner product profile compared to the bromination of 2-nitropyridine.
Scalability Favorable. The reaction conditions are more amenable to large-scale production than Route 1. The use of standard nitrating mixtures is common in industrial settings. However, careful temperature control during the nitration and neutralization steps is crucial.
Safety & Environment Moderate Concern. The use of strong nitrating acids requires specialized equipment and handling procedures. The generation of acidic and nitrated waste streams is a significant environmental consideration.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Bromination of 2-NitropyridineRoute 2: Nitration of 3,5-Dibromopyridine
Starting Material Cost LowModerate
Reagent Cost High (Oleum, excess Br₂)Low (H₂SO₄, HNO₃)
Typical Yield 40-60%70-90%
Reaction Conditions Harsh (130°C, 10-12h)Moderate (90°C, 4-6h)
Scalability DifficultFavorable
Safety Hazards High (Oleum, Bromine)Moderate (Nitrating acids)
Environmental Impact High (Acidic waste, low atom economy)Moderate (Acidic waste)
Overall Cost-Effectiveness Poor for large scaleGood

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Synthetic_Workflow cluster_0 Route 1: Bromination of 2-Nitropyridine cluster_1 Route 2: Nitration of 3,5-Dibromopyridine A1 2-Nitropyridine P1 Reaction with Br₂ / Oleum @ 130°C A1->P1 W1 Quenching & Filtration P1->W1 F1 This compound W1->F1 A2 3,5-Dibromopyridine P2 Nitration with HNO₃ / H₂SO₄ @ 90°C A2->P2 W2 Neutralization & Filtration P2->W2 F2 This compound W2->F2

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

The choice between these two primary synthetic routes to this compound is a classic example of the trade-offs encountered in process chemistry.

  • Route 1 (Bromination of 2-Nitropyridine): This approach may be considered for small-scale laboratory synthesis where the starting material is readily available and the associated hazards can be managed in a fume hood. However, its low yield, harsh conditions, and significant safety and environmental drawbacks make it ill-suited for pilot-scale or industrial production.

  • Route 2 (Nitration of 3,5-Dibromopyridine): This is the superior route for most applications, particularly for larger-scale synthesis. It offers significantly higher yields, milder reaction conditions, and a more favorable safety profile. While the initial cost of 3,5-dibromopyridine may be higher, the overall process economics are more favorable due to improved efficiency and throughput. The procedures are also more aligned with standard industrial practices for nitration reactions.

For researchers and drug development professionals, the reliability and higher yield of Route 2 make it the recommended pathway. The cleaner reaction profile simplifies purification, ensuring a high-quality supply of this critical building block for subsequent synthetic transformations.

References

  • Tong, Y. et al. (2010). A New, Practical, and Efficient Synthesis of 2-Amino-3,5-dibromopyridine. Organic Process Research & Development, 14(1), 233-235. [Link]
  • Li, W. et al. (2006). An Improved Synthesis of this compound. Journal of Heterocyclic Chemistry, 43(3), 819-820. [Link]

A Senior Application Scientist's Guide to Biological Activity Screening of Compounds Derived from 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Biological Potential of 3,5-Dibromo-2-nitropyridine

In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold is a privileged structure, forming the core of numerous approved therapeutic agents.[1] Among the vast array of pyridine-based starting materials, this compound stands out as a particularly versatile precursor for the synthesis of novel bioactive compounds.[2] Its unique electronic properties, characterized by the presence of two bromine atoms and a strongly electron-withdrawing nitro group, render the pyridine ring susceptible to a variety of chemical transformations, enabling the generation of diverse molecular architectures.[2]

This guide provides a comprehensive overview of the biological activity screening of compounds derived from this compound. As a Senior Application Scientist, my objective is to not only present the "what" and "how" of experimental protocols but to also delve into the "why," providing insights into the rationale behind experimental design and data interpretation. We will explore the primary areas of biological investigation for these compounds—anticancer, antimicrobial, and enzyme inhibitory activities—and provide detailed, field-proven methodologies for their evaluation.

Core Tenets of Our Screening Philosophy

Our approach to biological activity screening is rooted in three fundamental pillars:

  • Causality-Driven Experimentation: Every experimental choice, from the selection of a cell line to the concentration of a reagent, is made with a clear understanding of the underlying biological question.

  • Self-Validating Systems: Each protocol is designed with inherent controls and checks to ensure the reliability and reproducibility of the data.

  • Authoritative Grounding: Our methodologies are based on established, peer-reviewed standards and are supported by a comprehensive understanding of the relevant biological pathways.

Part 1: Anticancer Activity Screening

The derivatization of nitropyridines has yielded numerous compounds with potent anticancer activity.[1][3] The synthetic accessibility of derivatives from this compound makes this a primary area of investigation.

Experimental Workflow: From Compound Synthesis to Cytotoxicity Determination

The initial assessment of anticancer potential typically involves a cytotoxicity assay to determine the concentration at which a compound inhibits cancer cell growth. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and reliable colorimetric method for this purpose.[4]

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening Start This compound Synth Chemical Derivatization Start->Synth Reaction Purify Purification & Characterization Synth->Purify Work-up CellCulture Cancer Cell Line Culture (e.g., MCF-7, HepG2) Purify->CellCulture Compound Library MTT_Assay MTT Assay CellCulture->MTT_Assay Treatment with Derivatives DataAnalysis IC50 Determination MTT_Assay->DataAnalysis Absorbance Reading End End DataAnalysis->End Identification of Hits

Caption: Workflow for anticancer screening of this compound derivatives.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is a self-validating system for determining the half-maximal inhibitory concentration (IC50) of your synthesized compounds.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • Doxorubicin (positive control)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 1 x 10^4 cells in 100 µL of complete medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds and doxorubicin in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.

    • Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as a control.

    • Incubate for 48 hours under the same conditions.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Comparative Data: Hypothetical Screening Results

The following table presents hypothetical but representative data for novel compounds derived from this compound, compared to a standard chemotherapeutic agent.

Compound IDStructure Modification from this compoundIC50 (µM) on MCF-7IC50 (µM) on HepG2
DBNP-001 Substitution of 5-bromo with a phenylamino group15.221.8
DBNP-002 Substitution of 5-bromo with a morpholino group8.512.3
DBNP-003 Suzuki coupling at the 5-position with a boronic acid5.17.9
Doxorubicin Standard Drug0.91.2

Interpretation: This data would suggest that the introduction of a morpholino group (DBNP-002) or a new carbon-carbon bond via Suzuki coupling (DBNP-003) enhances the cytotoxic activity compared to a simple phenylamino substitution (DBNP-001). While not as potent as doxorubicin, these derivatives show promising activity that warrants further investigation and optimization.

Part 2: Antimicrobial Activity Screening

Nitropyridine derivatives have also been reported to possess significant antimicrobial properties.[1] The following section details a robust method for screening your novel compounds against a panel of pathogenic bacteria.

Experimental Workflow: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening Start This compound Synth Chemical Derivatization Start->Synth Reaction Purify Purification & Characterization Synth->Purify Work-up InoculumPrep Bacterial Inoculum Preparation (e.g., S. aureus, E. coli) Purify->InoculumPrep Compound Library Microdilution Broth Microdilution Assay InoculumPrep->Microdilution Inoculation MIC_Determination MIC Determination Microdilution->MIC_Determination Incubation & Observation End End MIC_Determination->End Identification of Hits

Caption: Workflow for antimicrobial screening of this compound derivatives.

Detailed Protocol: Broth Microdilution Method

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well sterile microtiter plates

  • Test compounds dissolved in DMSO

  • Standard antibiotics (e.g., Ciprofloxacin, Gentamicin) as positive controls

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, select 3-5 colonies of the test organism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the stock solution of your test compound (in CAMHB with a low percentage of DMSO).

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series.

    • This will result in wells with decreasing concentrations of your compound.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. The final inoculum in each well will be approximately 7.5 x 10^5 CFU/mL.

    • Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Comparative Data: Hypothetical Screening Results
Compound IDStructure Modification from this compoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
DBNP-004 Thiol substitution at the 5-position3264
DBNP-005 Amination at the 5-position with a primary amine1632
DBNP-006 Sonogashira coupling at the 5-position with an alkyne816
Ciprofloxacin Standard Drug10.5

Interpretation: This hypothetical data suggests that functionalization at the 5-position with different nucleophiles influences antimicrobial activity. The Sonogashira coupling product (DBNP-006) shows the most promising activity among the derivatives, though it is still less potent than the standard antibiotic Ciprofloxacin.

Part 3: Enzyme Inhibition Screening

Many drugs exert their therapeutic effects by inhibiting specific enzymes. The diverse structures that can be generated from this compound make its derivatives interesting candidates for enzyme inhibitor screening.

General Workflow: Enzyme Inhibition Assay

The specific protocol will vary depending on the target enzyme. However, the general workflow remains consistent.

Enzyme_Inhibition_Workflow cluster_synthesis Compound Synthesis cluster_screening Enzyme Inhibition Assay Start This compound Synth Chemical Derivatization Start->Synth Reaction Purify Purification & Characterization Synth->Purify Work-up AssaySetup Assay Setup (Enzyme, Substrate, Buffer) Purify->AssaySetup Compound Library InhibitionTest Incubation with Derivatives AssaySetup->InhibitionTest Addition of Compounds ActivityMeasurement Measurement of Product Formation or Substrate Depletion InhibitionTest->ActivityMeasurement Reaction Initiation End End ActivityMeasurement->End IC50 Determination

Caption: General workflow for enzyme inhibition screening.

Detailed Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is relevant for screening compounds for potential in the treatment of Alzheimer's disease.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in DMSO

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of AChE, ATCI, and DTNB in the phosphate buffer.

    • Prepare serial dilutions of your test compounds and donepezil.

  • Assay in 96-well plate:

    • To each well, add 25 µL of the test compound dilution.

    • Add 50 µL of DTNB solution.

    • Add 25 µL of AChE solution.

    • Incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

    • The final volume in each well is 125 µL.

  • Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Comparative Data: Hypothetical Screening Results
Compound IDStructure Modification from this compoundIC50 (µM) against AChE
DBNP-007 Substitution of both bromines with a diamine linker5.6
DBNP-008 Cyclization reaction involving the nitro group and a bromine2.1
Donepezil Standard Drug0.02

Interpretation: These hypothetical results would indicate that both derivatization strategies yield compounds with AChE inhibitory activity. The cyclized product (DBNP-008) shows greater potency than the diamine-linked derivative (DBNP-007), suggesting that a more rigid structure may be favorable for binding to the enzyme's active site.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. This guide has provided a framework for the systematic biological evaluation of these derivatives, with a focus on anticancer, antimicrobial, and enzyme inhibitory activities. The detailed protocols and comparative data tables offer a blueprint for researchers to screen their compounds effectively and interpret the results in a meaningful context.

The journey from a hit compound identified in these initial screens to a viable drug candidate is long and requires extensive further investigation, including lead optimization, mechanism of action studies, and in vivo efficacy and safety testing. However, the robust and well-validated screening methodologies outlined here provide the critical first step in this exciting and important endeavor.

References

  • Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. [Link]
  • Kowalska, M., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(21), 7265. [Link]
  • El-Sayed, N. N. E., et al. (2021). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(23), 7119. [Link]
  • Abdelgawad, M. A., et al. (2019). Facile synthesis and antiproliferative activity of new 3-cyanopyridines. BMC Chemistry, 13(1), 1-13. [Link]

Sources

A Comparative Guide to the X-ray Crystallographic Analysis of 3,5-Dibromo-2-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of 3,5-Dibromo-2-nitropyridine Derivatives

This compound and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine core is a ubiquitous scaffold in numerous pharmaceuticals, and the presence of a nitro group and two bromine atoms imparts unique electronic and steric properties. These substituents can modulate the compound's reactivity, lipophilicity, and potential for intermolecular interactions, making them valuable synthons for the development of novel therapeutic agents and functional materials.

A precise understanding of the three-dimensional structure of these molecules is paramount for rational drug design and the engineering of crystalline materials with desired properties. X-ray crystallography stands as the definitive method for elucidating the atomic arrangement in the solid state, providing invaluable insights into molecular conformation, bond lengths, bond angles, and the intricate network of non-covalent interactions that govern crystal packing.

Comparative Crystallographic Data of Related Pyridine Derivatives

To understand the likely structural features of this compound derivatives, it is instructive to compare the crystallographic data of similar compounds. The following table summarizes key parameters for selected halogenated and nitrated pyridine derivatives.

Parameter2-Chloro-3-nitropyridine[1][2]2-Bromo-5-nitropyridine[3]4-Amino-3,5-dichloropyridine[4][5][6][7]
CSD Refcode 7779379892002403603
Chemical Formula C₅H₃ClN₂O₂C₅H₃BrN₂O₂C₅H₄Cl₂N₂
Formula Weight 158.54 g/mol 202.99 g/mol 163.00 g/mol
Crystal System MonoclinicNot specifiedMonoclinic
Space Group P2₁/nNot specifiedP2₁/c
a (Å) 7.613(1)Not specified3.8213(2)
b (Å) 12.232(2)Not specified14.1209(7)
c (Å) 7.716(1)Not specified12.0163(6)
β (°) 118.485(2)Not specified92.515(2)
Volume (ų) 631.5(2)Not specified647.93(6)
Key Intermolecular Interactions C—H···N, C—H···O hydrogen bonds, short Cl···O contacts[1]Halogen bonding, π-π stacking (predicted)N—H···N hydrogen bonds, offset π–π stacking, halogen–π interactions[4][5][6][7]
Nitro Group Torsion Angle (°) 38.5(2)Not specifiedN/A

Analysis of Structural Features and Intermolecular Interactions

The crystallographic data of related compounds provide a strong basis for predicting the structural behavior of this compound derivatives.

Molecular Geometry: The Influence of Substituents

The geometry of the pyridine ring itself is expected to be largely planar. However, the substituents will induce notable effects. The nitro group at the 2-position is of particular interest. In 2-chloro-3-nitropyridine, the nitro group is significantly twisted out of the plane of the pyridine ring by 38.5(2)°.[1] This torsion is a common feature in ortho-substituted nitroaromatics and is a result of steric hindrance between the nitro group and the adjacent substituent (in this case, a chlorine atom). A similar, if not more pronounced, twist can be anticipated for this compound due to the larger van der Waals radius of bromine compared to chlorine.

The C-Br bond lengths are expected to be in the typical range for aryl bromides. The C-N bond to the nitro group will likely exhibit some double bond character, and the N-O bond lengths will be consistent with a delocalized nitro group.

Supramolecular Assembly: A Symphony of Non-covalent Interactions

The crystal packing of this compound derivatives will be dictated by a combination of weak intermolecular interactions. Understanding these interactions is key to crystal engineering and predicting the solid-state properties of these materials.

  • Halogen Bonding: The bromine atoms at the 3 and 5 positions are prime candidates for forming halogen bonds.[8] Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site.[8] In the absence of strong hydrogen bond donors, halogen bonds involving the bromine atoms and the nitro group's oxygen atoms or the pyridine nitrogen of an adjacent molecule are highly probable. These interactions can play a crucial role in directing the supramolecular architecture.

  • π–π Stacking: The electron-deficient nature of the nitropyridine ring makes it susceptible to π–π stacking interactions. In the crystal structure of 4-amino-3,5-dichloropyridine, offset π–π stacking is observed.[4][7] Similar arrangements are likely for this compound derivatives, contributing to the overall stability of the crystal lattice.

  • C—H···O/N Hydrogen Bonds: Weak hydrogen bonds involving the pyridine ring's C-H donors and the oxygen atoms of the nitro group or the nitrogen atom of a neighboring molecule are also expected to be present, further stabilizing the crystal packing.[1]

  • Halogen-Halogen Interactions: Depending on the packing arrangement, bromine-bromine interactions may also occur, although these are generally weaker than halogen bonds to a nucleophile.

The interplay of these interactions will determine the final crystal structure. Hirshfeld surface analysis is a powerful computational tool to visualize and quantify these intermolecular contacts, providing a detailed fingerprint of the crystal packing.[4][7]

Experimental Protocols: A Step-by-Step Guide to Crystallographic Analysis

The following section provides a detailed workflow for the X-ray crystallographic analysis of this compound derivatives, from crystal growth to structure refinement.

Crystal Growth: The Foundation of a Good Structure

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography.

  • Purification: The starting material must be of the highest possible purity. Standard techniques such as column chromatography, recrystallization, and sublimation should be employed.

  • Solvent Selection: A systematic screening of solvents is necessary to find conditions that lead to slow crystal growth. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a less volatile solvent in which the compound is insoluble. The slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is allowed to cool slowly to room temperature.

Data Collection: Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected and mounted on a glass fiber or a cryoloop.

  • X-ray Source: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., a CCD or CMOS detector) is used.

  • Data Collection Strategy: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated in the X-ray beam. The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.

Structure Solution and Refinement: From Diffraction to a 3D Model

The collected diffraction data are processed to yield a three-dimensional model of the molecule.

  • Data Reduction: The raw diffraction images are processed to determine the unit cell parameters and the intensities of each reflection.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

Visualizing the Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and the logical relationships in analyzing the resulting structural data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination Synthesis Synthesis of Derivative Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization Crystallization (Slow Evaporation/Vapor Diffusion) Solvent_Screening->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Solution Structure Solution (Direct Methods) Data_Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation logical_relationships cluster_molecular Molecular Structure cluster_supramolecular Supramolecular Assembly cluster_properties Bulk Properties Bond_Lengths Bond Lengths & Angles Conformation Molecular Conformation (e.g., Nitro Group Torsion) Bond_Lengths->Conformation influences Interactions Intermolecular Interactions (Halogen Bonds, π-stacking, H-bonds) Conformation->Interactions determines Biological_Activity Biological Activity Conformation->Biological_Activity correlates with Packing Crystal Packing Motif Interactions->Packing dictates Physical_Properties Physical Properties (Melting Point, Solubility) Packing->Physical_Properties affects

Sources

A Senior Application Scientist’s Guide to the Scalable Utilization of 3,5-Dibromo-2-nitropyridine in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 3,5-Dibromo-2-nitropyridine

In the landscape of pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount to the success and efficiency of a synthetic campaign. This compound (CAS 610261-34-2) has emerged as a highly versatile and reactive intermediate.[1] Its utility stems from a unique confluence of structural features: a pyridine core common in bioactive molecules, two distinct bromine atoms amenable to selective functionalization, and a potent electron-withdrawing nitro group at the 2-position. This nitro group profoundly influences the reactivity of the entire scaffold, activating the C-Br bonds towards both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

This guide provides a comparative analysis of the primary reaction classes involving this compound, with a critical focus on the practical considerations for scaling these transformations from the bench to production. We will dissect the mechanistic underpinnings of these reactions, present comparative data, and offer detailed protocols to empower researchers in making informed decisions for their drug development programs.

Part 1: Comparative Analysis of Key Transformations

The two primary pathways for functionalizing this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. The choice between them is a critical decision dictated by the nature of the incoming nucleophile, desired functional group tolerance, and scalability constraints.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for C-N, C-O, and C-S bond formation. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex.[2] The strongly electron-withdrawing 2-nitro group is crucial as it stabilizes the negative charge of this intermediate, thereby facilitating the reaction.[2][3]

Causality of Reactivity: In the this compound system, the nitro group at C2 exerts a strong activating effect on both the C3 and C5 positions. This activation makes the displacement of the bromine atoms by strong nucleophiles feasible, often without the need for expensive catalysts. However, achieving selectivity between the two bromine atoms can be challenging and is highly dependent on reaction conditions and the nucleophile's steric profile.

Palladium-Catalyzed Cross-Coupling

Modern synthetic chemistry heavily relies on palladium-catalyzed reactions like the Buchwald-Hartwig amination (for C-N bonds) and Suzuki-Miyaura coupling (for C-C bonds).[4][5] These methods offer exceptional functional group tolerance and generally proceed under milder conditions than many classical methods.[6]

Causality of Reaction Choice: The Buchwald-Hartwig amination, for instance, allows for the coupling of a vast array of primary and secondary amines that may be too weakly nucleophilic to participate in SNAr reactions.[4][7] Similarly, the Suzuki reaction provides a robust and scalable method for installing aryl or alkyl groups, a transformation not accessible via SNAr. The primary scalability concerns for these reactions are the cost of the palladium catalyst and ligands, the need for stringent anaerobic conditions, and the removal of residual palladium from the final product. The presence of a nitro group can sometimes be incompatible with certain catalyst systems, although many modern ligands have overcome this limitation.[8]

Data Summary: SNAr vs. Buchwald-Hartwig for C-N Bond Formation
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst Typically none (metal-free)Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, RuPhos)[9]
Base Often excess amine acts as base, or an inorganic base like K₂CO₃Strong, non-nucleophilic bases required (e.g., NaOt-Bu, LHMDS, K₃PO₄)[8]
Solvent Polar aprotic (e.g., DMF, DMSO, NMP)Aprotic, often ethereal or aromatic (e.g., Toluene, Dioxane, THF)[9]
Temperature Generally high (100-180 °C)Moderate to high (80-120 °C), some systems at room temp[6]
Substrate Scope Limited to strong nucleophiles (alkoxides, primary/secondary aliphatic amines)Very broad; includes anilines, amides, and hindered amines[4]
Cost Low (no catalyst/ligand cost)High (palladium and specialized ligands)
Scalability Pros Low cost, simple reaction setupHigh functional group tolerance, milder conditions, predictable outcomes
Scalability Cons Harsh conditions, limited scope, potential for side reactionsCatalyst cost, palladium removal, sensitivity to air/moisture

Part 2: Scalability Assessment Framework

Transitioning a reaction from lab to plant scale introduces a new set of critical variables beyond mere chemical yield. A robust scalability assessment must be a multi-faceted analysis.

cluster_0 Scalability Assessment Workflow Start This compound Reaction Safety Process Safety Evaluation (DSC, RC1, Hazard Analysis) Start->Safety Critical First Step Economics Economic Feasibility (Raw Materials, Throughput, Catalyst Cost) Safety->Economics If Safe Robustness Process Robustness (Impurity Profile, Mixing, Temp Control) Economics->Robustness Green Green Chemistry & Environmental Impact (Solvent Choice, Waste Stream) Robustness->Green Decision Scale-Up Decision Green->Decision

Caption: A workflow for assessing the scalability of a reaction.

Process Safety: The Nitro Group Consideration

Nitrated aromatic compounds are energetically rich and can pose significant thermal hazards.[10] Before any scale-up, a thorough safety evaluation is non-negotiable.

  • Thermal Stability: Differential Scanning Calorimetry (DSC) should be used to determine the onset of decomposition for the starting material, intermediates, and the final product. Any exotherm at or near the intended processing temperature is a major red flag.

  • Runaway Reaction Potential: For exothermic reactions like SNAr, Reaction Calorimetry (RC1) is essential to quantify the heat of reaction and ensure that the plant's cooling capacity can handle the thermal output under normal and deviation scenarios.[11]

  • Handling: Always handle nitrated compounds with appropriate personal protective equipment. On a large scale, use of non-sparking tools and explosion-proof equipment may be necessary.[12]

Economic and Environmental Viability
  • Cost of Goods: While SNAr avoids catalyst costs, it may require more expensive high-boiling point polar aprotic solvents (e.g., NMP, DMF). Cross-coupling requires a significant upfront investment in catalysts and ligands, but this can be offset by higher yields, broader applicability, and potentially lower energy costs.

  • Green Chemistry: Evaluate the atom economy of each route. Consider solvent choice carefully; solvents like toluene (common in cross-coupling) are generally preferred over DMF or NMP from an environmental and safety perspective. Assess the waste streams generated, particularly the need to remove and dispose of heavy metals like palladium.

Part 3: Experimental Protocols & Methodologies

The following protocols are representative starting points for the functionalization of this compound. They should be optimized for each specific substrate combination.

Protocol 1: Scalable SNAr with a Secondary Amine (e.g., Morpholine)

Rationale: This protocol uses an excess of the amine nucleophile to also act as the base and solvent, simplifying the reaction mixture for scale-up. This approach is cost-effective when the amine is inexpensive and liquid.

Step-by-Step Methodology:

  • Vessel Preparation: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge this compound (1.0 eq).

  • Reagent Addition: Add morpholine (10.0 eq). The large excess serves as both reactant and solvent.

  • Reaction Execution: Heat the stirred mixture to 120 °C. The reaction is typically exothermic, so controlled heating is crucial. Monitor the reaction progress by HPLC or TLC until consumption of the starting material is complete (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to 60 °C. Slowly add water (10 volumes) to precipitate the product. Stir the resulting slurry for 1 hour while cooling to room temperature.

  • Isolation: Filter the solid product and wash the cake thoroughly with water to remove excess morpholine and its salts.

  • Purification: Dry the crude product under vacuum. If required, recrystallization from a suitable solvent system (e.g., ethanol/water) can provide highly pure material.

Protocol 2: Scalable Buchwald-Hartwig Mono-Amination with an Aniline

Rationale: This protocol uses a well-established palladium catalyst system for C-N bond formation under conditions that are generally milder than SNAr.[9] The choice of a biarylphosphine ligand like XPhos is critical for achieving high reactivity with the electron-deficient pyridine substrate.

cluster_cat Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Pd(II) Complex Pd0->PdII_Aryl PdII_Amine Amine Complex PdII_Aryl->PdII_Amine Ligand Exchange PdII_Amido Amido Complex PdII_Amine->PdII_Amido PdII_Amido->Pd0 Product Ar-NR₂ PdII_Amido->Product Reductive Elimination Start Ar-Br Start->PdII_Aryl Oxidative Addition Amine R₂NH Amine->PdII_Amine Base Base Base->PdII_Amido Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Inerting the Vessel: A clean, dry, and inerted reactor is paramount. Charge the reactor with this compound (1.0 eq), the aniline (1.1 eq), and sodium tert-butoxide (NaOt-Bu, 1.4 eq).

  • Catalyst Preparation: In a separate glovebox or inerted vessel, prepare the catalyst solution by dissolving the palladium precursor (e.g., Pd₂(dba)₃, 0.01 eq) and the ligand (e.g., XPhos, 0.025 eq) in anhydrous toluene (approx. 2 volumes).

  • Reaction Setup: Add anhydrous toluene (8-10 volumes) to the main reactor containing the solids. Begin vigorous stirring.

  • Catalyst Addition: Transfer the prepared catalyst solution to the main reactor.

  • Reaction Execution: Heat the reaction mixture to 100 °C. Monitor by HPLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction to room temperature. Quench by slowly adding water. Separate the organic layer. Extract the aqueous layer with toluene or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over sodium sulfate. Concentrate under reduced pressure. The crude product often requires column chromatography for purification to remove residual catalyst and ligand oxides. For large-scale operations, developing a crystallization procedure is highly desirable.

Conclusion and Recommendations

This compound is a powerful synthetic intermediate whose scalability is contingent on a careful and informed choice of reaction pathway.

  • For simple, robust C-N, C-O, or C-S bond formations with strong, inexpensive nucleophiles, Nucleophilic Aromatic Substitution (SNAr) is the superior choice for scalability. Its metal-free nature eliminates concerns of catalyst cost and product contamination, making it economically attractive despite often requiring higher temperatures.

  • For broader substrate scope, milder conditions, and the formation of C-C bonds or C-N bonds with weakly nucleophilic amines, Palladium-Catalyzed Cross-Coupling is indispensable. While the upfront costs are higher, the unparalleled versatility and functional group tolerance often justify the investment, particularly in complex, multi-step syntheses.

Ultimately, the optimal scalable strategy involves a thorough evaluation of process safety, economic viability, and environmental impact. By understanding the fundamental reactivity of this versatile building block and applying the rigorous assessment framework outlined in this guide, researchers can confidently translate their bench-scale discoveries into robust, large-scale manufacturing processes.

References

  • ResearchGate. Nitropyridines: Synthesis and reactions.
  • Google Patents. Process for preparation of nitropyridine derivatives.
  • FCAD Group. Watson: The Sole Provider Ensuring Safe Nitration for Stable Supply of 3-Fluoro-2-nitropyridine.
  • National Institutes of Health. Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine.
  • Wikipedia. Buchwald–Hartwig amination.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • DEKRA. How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • HETEROCYCLES. A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation.
  • Vapourtec. Aromatic Substitution | Flow Reactions.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
  • ResearchGate. Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
  • PubMed. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings.
  • ResearchGate. Br vs. TsO Chemoselective Suzuki–Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines.
  • Google Patents. A kind of preparation method of 2 nitro 5 bromopyridines.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions.
  • MDPI. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives.
  • National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

Sources

The Crossroads of Catalysis: A Comparative Guide to Copper and Palladium in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the ability to efficiently construct carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is paramount. For researchers in pharmaceutical and materials science, cross-coupling reactions are indispensable tools. Historically, palladium has reigned as the premier catalyst for these transformations, a distinction recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their development of palladium-catalyzed cross-couplings.[1] However, the high cost, toxicity, and limited abundance of palladium have spurred a renaissance in the use of a more ancient catalytic metal: copper.

This guide offers a deep, comparative analysis of copper- and palladium-catalyzed cross-coupling reactions. Moving beyond a simple list of pros and cons, we will explore the mechanistic underpinnings, practical considerations, and divergent applications of these two catalytic systems to provide researchers with the insights needed to make informed decisions at the bench.

Mechanistic Divergence: A Tale of Two Catalytic Cycles

The distinct reactivity profiles of palladium and copper catalysts stem from their fundamentally different catalytic cycles. These mechanisms dictate substrate scope, reaction conditions, and functional group tolerance.

The Well-Trod Path: Palladium's Pd(0)/Pd(II) Cycle

Palladium-catalyzed cross-couplings, such as the renowned Buchwald-Hartwig, Suzuki, and Negishi reactions, overwhelmingly proceed through a well-defined Pd(0)/Pd(II) cycle.[2][3] This cycle is a cornerstone of organometallic chemistry and involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (R-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate.[1]

  • Transmetalation: A second coupling partner, typically an organometallic reagent (e.g., organoboron in Suzuki, organozinc in Negishi), exchanges its organic group with the halide on the palladium center.[3] For C-N or C-O couplings, this step involves coordination of the amine or alcohol followed by deprotonation to form a palladium-amido or -alkoxo complex.[4]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired C-C or C-X bond and regenerating the active Pd(0) catalyst to continue the cycle.[2]

The efficiency of this cycle is critically dependent on the choice of ligands—typically bulky, electron-rich phosphines—which modulate the catalyst's stability and reactivity, facilitating the key oxidative addition and reductive elimination steps.[5]

Palladium_Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Intermediate L₂Pd(II)(R)(X) Pd(0)L2->Pd(II)_Intermediate Oxidative Addition Oxidative_Addition R-X Pd(II)_Coupling L₂Pd(II)(R)(R') Pd(II)_Intermediate->Pd(II)_Coupling Transmetalation Transmetalation R'-M Pd(II)_Coupling->Pd(0)L2 Reductive Elimination Reductive_Elimination R-R'

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

The Resurging Alternative: Copper's Cu(I)/Cu(III) Cycle

The mechanism for copper-catalyzed reactions, such as the classic Ullmann condensation, has been more debated, but a Cu(I)/Cu(III) catalytic cycle is now widely proposed for many transformations, particularly C-N and C-O couplings.[4]

  • Ligand Exchange/Deprotonation: The active Cu(I) species coordinates with the nucleophile (e.g., an amine or alcohol). A base then removes a proton to form a copper-amide or copper-alkoxide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper complex, oxidizing the metal center from Cu(I) to a transient, high-valent Cu(III) species.[4]

  • Reductive Elimination: The final C-N or C-O bond is formed via reductive elimination from the Cu(III) center, yielding the desired product and regenerating the active Cu(I) catalyst.[4]

Unlike palladium systems, many modern copper-catalyzed reactions can proceed efficiently with simpler, cheaper ligands like diamines or amino acids, and in some cases, without any specialized ligand at all.[6]

Copper_Catalytic_Cycle cluster_1 Cu(I)/Cu(III) Catalytic Cycle Cu(I)L Cu(I)L Cu(I)_Amide LCu(I)-R' Cu(I)L->Cu(I)_Amide Coordination & Deprotonation Nucleophile_Coordination R'-H (Amine/Alcohol) Cu(III)_Intermediate LCu(III)(R')(R)(X) Cu(I)_Amide->Cu(III)_Intermediate Oxidative Addition Oxidative_Addition_Cu R-X Cu(III)_Intermediate->Cu(I)L Reductive Elimination Reductive_Elimination_Cu R-R'

Caption: Proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type reactions.

Head-to-Head Comparison: Performance and Practicality

The choice between palladium and copper is a multifactorial decision, balancing cost, conditions, and chemical compatibility.[4]

FeaturePalladium-Catalyzed (e.g., Buchwald-Hartwig)Copper-Catalyzed (e.g., Ullmann)
Catalyst Cost High (precious metal)[7]Low (earth-abundant metal)
Ligand Cost Often high (specialized phosphines)[7]Low to moderate (diamines, amino acids, or none)[8]
Reaction Temp. Milder (often 25–120 °C)[4]Traditionally high (>150 °C), but modern systems are milder[9]
Substrate Scope Very broad; excels with electron-rich and neutral aryl halides[4][5]Traditionally favored electron-poor aryl halides; scope is expanding[8]
Functional Groups Excellent tolerance due to mild conditions[3]Tolerance has improved but can be limited by higher temperatures[8]
Base Strong, non-nucleophilic (e.g., NaOtBu, LiHMDS)[4]Often inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[10]
Toxicity Higher; strict limits on Pd traces in APIsLower; more biocompatible[11]
Sustainability Lower; reliance on a precious metal[12]Higher; based on an abundant metal[13]

Causality in the Field: Why Choose One Over the Other?

When to Default to Palladium: For novel or complex substrates, particularly in a drug discovery context, palladium is often the first choice. The vast body of literature and the development of highly active catalyst "generations" provide a high probability of success.[5] The mild reaction conditions are crucial for preserving sensitive functional groups on intricate molecular scaffolds. The Buchwald-Hartwig amination, for example, has become the gold standard for C-N bond formation due to its remarkable reliability and broad scope, replacing harsher, classical methods.[5][14]

The Case for Copper: Copper catalysis shines in large-scale industrial applications and in scenarios where cost and sustainability are primary drivers.[13] For specific transformations, such as the coupling of N-H containing heterocycles or phenols with electron-deficient aryl halides, modern Ullmann-type reactions can be more efficient and economical than their palladium counterparts.[15] Furthermore, the development of microwave-assisted copper catalysis has dramatically reduced reaction times and improved yields, making it a more competitive option.[10] The insolubility of some copper catalysts in organic solvents also facilitates their removal from the final product, a significant advantage in pharmaceutical manufacturing.[13]

Experimental Protocols: A Practical Guide

To illustrate the practical differences, detailed protocols for the synthesis of a diarylamine via both Buchwald-Hartwig amination and a modern Ullmann condensation are provided below.

Experimental_Workflow start Start reagents Weigh & Combine Reactants: Aryl Halide, Amine, Base, Catalyst, Ligand, Solvent start->reagents setup Assemble Reaction Vessel under Inert Atmosphere (N₂ or Ar) reagents->setup reaction Heat to Desired Temperature with Stirring for Specified Time setup->reaction quench Cool to Room Temp. Quench Reaction (e.g., add water) reaction->quench extraction Perform Liquid-Liquid Extraction (e.g., EtOAc/Water) quench->extraction dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) extraction->dry concentrate Concentrate in vacuo dry->concentrate purify Purify via Flash Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: Standard laboratory workflow for a cross-coupling reaction setup.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

Reaction: Synthesis of Di(p-tolyl)amine

  • Rationale: This protocol uses a well-established palladium catalyst system known for its high efficiency and broad applicability. Sodium tert-butoxide is a strong, non-nucleophilic base ideal for deprotonating the amine without competing in the reaction. Toluene is a common aprotic solvent for these couplings.

Methodology:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), racemic-BINAP (18.7 mg, 0.03 mmol, 3 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube with a rubber septum, and purge with argon for 10 minutes.

  • Add 4-bromotoluene (171 mg, 1.0 mmol) and p-toluidine (129 mg, 1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • Upon completion, cool the reaction mixture to room temperature and add water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford di(p-tolyl)amine.[4]

Protocol 2: Copper-Catalyzed Ullmann Condensation

Reaction: Synthesis of Di(p-tolyl)amine

  • Rationale: This modern Ullmann protocol uses a simple copper(I) iodide catalyst with a cost-effective diamine ligand, which accelerates the reaction and allows for milder conditions than traditional ligand-free methods. Potassium phosphate is a suitable inorganic base, and DMSO is a polar, high-boiling solvent that facilitates the reaction.

Methodology:

  • To a screw-cap vial, add CuI (9.5 mg, 0.05 mmol, 5 mol%), 4-bromotoluene (171 mg, 1.0 mmol), p-toluidine (129 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and N,N'-dimethylethylenediamine (11 µL, 0.1 mmol, 10 mol%).

  • Add anhydrous DMSO (2 mL) to the vial.

  • Seal the vial with a cap containing a PTFE septum and stir the mixture vigorously.

  • Place the vial in a preheated heating block at 120 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Future Outlook

Palladium and copper catalysis are not mutually exclusive but rather complementary tools in the synthetic chemist's arsenal.[14][15] Palladium's reliability and mild conditions make it the premier choice for complex, small-scale syntheses where functional group tolerance is critical.[7] Conversely, copper's low cost, reduced toxicity, and improving efficiency position it as a powerful and sustainable alternative, particularly for large-scale industrial processes and specific substrate classes.[16][11]

The future of cross-coupling will likely involve harnessing the unique strengths of both metals. Ongoing research focuses on developing even more active and stable catalysts for both systems, enabling reactions at lower catalyst loadings and at room temperature. The continued exploration of ligand design for copper will further broaden its scope, potentially allowing it to supplant palladium in an even wider range of applications and contributing to a more sustainable chemical industry.[8]

References

  • BenchChem. (n.d.). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination.
  • Loh, J. Y., & Wentz, K. M. (2025). Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. National Institutes of Health.
  • Al-dujaili, A. H. (n.d.). Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions.
  • Maheswari, C. U. (2015). Recent Advances in Copper-Catalyzed Oxidative Cross-Coupling Chemistry. Current Organic Chemistry.
  • MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
  • Thapa, S., et al. (2015). Copper-catalysed cross-coupling: an untapped potential. Organic & Biomolecular Chemistry.
  • Unknown Author. (2025). Recent progress in copper-catalyzed cross-coupling reactions. ResearchGate.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Powers, D. C., & Ritter, T. (n.d.). High-Valent Organometallic Copper and Palladium in Catalysis. PubMed Central.
  • Zala, D., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI.
  • Blakemore, D. C., et al. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
  • Ural Federal University. (2017). Copper will replace toxic palladium and expensive platinum in the synthesis of medications.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • ResearchGate. (n.d.). Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms.
  • BenchChem. (2025). Palladium vs. Copper Catalysts in C-N Coupling: A Comparative Guide for Researchers.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • BenchChem. (n.d.). A Head-to-Head Battle for C-O Bond Formation: Ullmann Condensation vs. Buchwald-Hartwig Etherification.
  • Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science. DOI:10.1039/D4SC00482E.

Sources

Evaluating the Green Chemistry Metrics of 3,5-Dibromo-2-nitropyridine Synthesis: A Comparative Guide for Sustainable Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

A critical analysis for researchers, scientists, and drug development professionals on optimizing the synthesis of a key pharmaceutical intermediate through the lens of green chemistry.

The synthesis of 3,5-Dibromo-2-nitropyridine, a pivotal building block in the development of numerous pharmaceutical compounds, presents a compelling case for the application of green chemistry principles. As the pharmaceutical industry increasingly prioritizes sustainability, the environmental impact of synthetic routes is no longer a secondary consideration but a core component of process development. This guide offers a comparative evaluation of two distinct synthetic pathways to this compound, providing a quantitative assessment of their green credentials and offering insights into making more environmentally conscious decisions in drug discovery and manufacturing.

The Imperative of Green Chemistry in Pharmaceutical Synthesis

The twelve principles of green chemistry offer a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For pharmaceutical intermediates like this compound, adopting these principles can lead to safer, more efficient, and more cost-effective manufacturing processes, ultimately contributing to a more sustainable pharmaceutical industry.

Synthetic Pathways Under the Green Microscope

Two primary routes for the synthesis of this compound are prevalent in the literature: the direct bromination of 2-nitropyridine and a multi-step approach starting from 2-aminopyridine. Each presents a unique set of advantages and disadvantages when evaluated against green chemistry metrics.

Route 1: Direct Bromination of 2-Nitropyridine

This method involves the direct electrophilic substitution of bromine onto the 2-nitropyridine ring. It is often carried out using molecular bromine in the presence of a strong acid catalyst, such as concentrated sulfuric acid or oleum.

Route 2: Multi-step Synthesis from 2-Aminopyridine

This pathway begins with the bromination of 2-aminopyridine to form 2-amino-3,5-dibromopyridine, followed by a Sandmeyer-type reaction to replace the amino group with a nitro group. This multi-step process offers an alternative approach with different reagent and solvent profiles.

Quantifying the "Greenness": A Metrics-Based Comparison

To provide an objective comparison, we will employ several key green chemistry metrics:

  • Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final product.

  • E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.

  • Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, water) used to the mass of the final product.

  • Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product.

Detailed Experimental Protocols for Metric Evaluation

To perform a rigorous green chemistry analysis, detailed experimental procedures are essential. The following protocols are based on established literature methods.

Route 1: Direct Bromination of 2-Nitropyridine (Hypothetical Procedure based on similar reactions)

Experimental Protocol:

  • In a well-ventilated fume hood, 2-nitropyridine (12.4 g, 0.1 mol) is dissolved in 100 mL of concentrated sulfuric acid.

  • The solution is cooled to 0°C in an ice bath.

  • Bromine (35.2 g, 0.22 mol) is added dropwise with stirring, maintaining the temperature below 10°C.

  • The reaction mixture is slowly heated to 130°C and maintained for 24 hours.

  • After cooling, the mixture is carefully poured onto 500 g of crushed ice.

  • The precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried to yield this compound. (Assumed yield for calculation: 75%).

dot

Caption: Multi-step Synthesis from 2-Aminopyridine.

Green Chemistry Metrics: A Head-to-Head Comparison

MetricRoute 1: Direct BrominationRoute 2: Multi-step Synthesis
Atom Economy (AE) 54.7%31.6% (overall)
E-Factor (approx.) 25-3540-50
Process Mass Intensity (PMI) (approx.) 26-3641-51
Reaction Mass Efficiency (RME) (approx.) 41.0%22.1% (overall)

Analysis:

  • Atom Economy: Route 1 exhibits a significantly higher atom economy. This is because it is a more direct conversion, with fewer atoms being lost as byproducts compared to the multi-step nature of Route 2.

  • E-Factor and PMI: Despite its better atom economy, Route 1 generates a substantial amount of waste, primarily from the large excess of sulfuric acid and the workup procedure. Route 2, while having a lower atom economy, also has a high E-Factor and PMI due to the multiple steps, each requiring solvents and reagents, and generating its own waste streams.

  • Reaction Mass Efficiency: The RME for Route 1 is considerably better, indicating a more efficient conversion of reactants to the final product in terms of mass.

Beyond the Numbers: A Holistic Green Assessment

While metrics provide a quantitative foundation, a comprehensive evaluation must also consider qualitative aspects:

  • Reagent and Solvent Hazard: Route 1 utilizes highly corrosive and hazardous reagents like bromine and concentrated sulfuric acid. Route 2, while using hydrobromic acid and sodium nitrite, may be considered to have a slightly better safety profile, although diazonium intermediates can be explosive if not handled properly.

  • Energy Consumption: The high temperature required for Route 1 (130°C) translates to higher energy consumption compared to the more moderate conditions of Route 2.

  • Process Complexity: Route 1 is a single-step process, which is generally more desirable from a manufacturing perspective. The multi-step nature of Route 2 increases operational complexity and potential for yield loss at each stage.

dot

Caption: Framework for a holistic green chemistry evaluation.

Conclusion: A Path Towards Greener Synthesis

The analysis reveals a classic green chemistry trade-off. Route 1, the direct bromination, is more atom-economical and has a higher reaction mass efficiency. However, its reliance on harsh and hazardous reagents and high energy input are significant environmental drawbacks. Route 2, the multi-step synthesis, is less atom-economical and generates more waste overall, but employs somewhat less hazardous materials and more moderate reaction conditions.

Neither route is ideal from a green chemistry perspective. This evaluation highlights the need for further innovation in the synthesis of this compound. Future research should focus on developing catalytic and more selective direct bromination methods that operate under milder conditions and with less hazardous reagents. Additionally, optimizing the multi-step route by reducing the number of steps, using greener solvents, and improving the efficiency of each transformation would be a valuable endeavor.

For drug development professionals, this guide underscores the importance of considering green chemistry metrics from the earliest stages of process design. By doing so, the pharmaceutical industry can move towards more sustainable and environmentally responsible manufacturing practices.

References

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Sheldon, R. A. (2017). The E Factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
  • Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the most useful?. Green Chemistry, 4(6), 521-527. [Link]
  • Organic Syntheses, Coll. Vol. 5, p.346 (1973); Vol. 44, p.7 (1964).
  • Hart, H., Craine, L. E., Hart, D. J., & Hadad, C. M. (2011). Organic Chemistry: A Short Course. Cengage Learning. (General principles of electrophilic aromatic substitution and Sandmeyer reactions).

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3,5-Dibromo-2-nitropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in synthesis and analysis; it culminates in its safe and responsible disposal. 3,5-Dibromo-2-nitropyridine, a valuable reagent in synthetic chemistry, presents a distinct set of challenges for disposal due to its halogenated and nitrated aromatic structure. This guide provides an in-depth, procedural framework for the proper management and disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not merely on protocol, but on the underlying chemical principles that validate each step, empowering you to handle this and similar waste streams with confidence and scientific integrity.

Part 1: Hazard Assessment and Immediate Safety Protocol

Before any disposal procedure is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye and skin irritation.[1] The presence of both bromine atoms and a nitro group on the pyridine ring contributes to its reactivity and toxicological profile.

Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to a strict PPE regimen is non-negotiable. The following table outlines the minimum required PPE when handling this compound in any form—solid, solution, or as waste.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes of solutions and airborne powder, preventing serious eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact, which can cause irritation and harmful absorption.
Body Protection A fully buttoned laboratory coat.Shields skin and personal clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of the powder or vapors from solutions, which may cause respiratory irritation.
Engineering Controls: Containing the Hazard

All handling of this compound and its waste, including weighing, transfer, and chemical treatment, must be conducted within a properly functioning chemical fume hood. This engineering control is critical for preventing the release of hazardous dust or vapors into the laboratory environment. Ensure that eyewash stations and safety showers are readily accessible.

Part 2: Spill Management: A Rapid and Controlled Response

Accidents can happen, and a well-rehearsed spill response plan is a cornerstone of laboratory safety. The immediate actions taken can significantly mitigate the associated risks.

Spill Cleanup Workflow

The following diagram outlines the decision-making process and procedural steps for managing a spill of this compound.

Spill_Cleanup_Workflow spill Spill Occurs assess Assess Spill Size & Location spill->assess evacuate Evacuate Area Alert Supervisor Call EHS assess->evacuate Large Spill or Outside Fume Hood ppe Don Appropriate Full PPE assess->ppe Small Spill Inside Fume Hood contain Contain Spill with Inert Absorbent ppe->contain collect Carefully Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Package and Label as 'Halogenated Organic Waste' decontaminate->dispose report Complete Incident Report dispose->report Disposal_Workflow cluster_treatment In-Lab Chemical Treatment (for small quantities) start Unwanted this compound (Solid or in Solution) setup Set up in Fume Hood: Stir plate, flask, addition funnel start->setup collect_waste Collect Treated Residue and Untreated Waste in a Labeled 'Halogenated Organic Waste' Container start->collect_waste Direct Disposal (No In-Lab Treatment) dissolve Dissolve Waste in Suitable Solvent (e.g., Ethanol) setup->dissolve add_reductant Slowly Add Reductant (e.g., Zero-Valent Iron Powder) dissolve->add_reductant react Stir at Room Temperature (Monitor for reaction completion) add_reductant->react quench Carefully Quench Reaction (e.g., with dilute acid) react->quench neutralize Neutralize Final Solution (if necessary) quench->neutralize neutralize->collect_waste store Store Waste Container in Designated Satellite Accumulation Area collect_waste->store pickup Arrange for Pickup by Certified Hazardous Waste Disposal Service store->pickup

Caption: Decision and process flow for the disposal of this compound.

Step-by-Step Laboratory Treatment Protocol (for <10g)

Safety First : This procedure must be performed by trained personnel under the direct supervision of a qualified chemist and entirely within a chemical fume hood.

  • Preparation :

    • In a chemical fume hood, assemble a round-bottom flask equipped with a magnetic stir bar, sized appropriately to be no more than half-full with the final reaction mixture.

    • If the waste is a solid, dissolve it in a minimal amount of ethanol. If it is already in an organic solvent, ensure the solvent is compatible with the reducing agent.

  • Reduction :

    • To the stirred solution of the waste, slowly and portion-wise add zero-valent iron (ZVI) powder (approximately 3-5 molar equivalents relative to the this compound). The use of ZVI is effective for both nitro reduction and dehalogenation. [2][3] * After the addition of ZVI, add a small amount of dilute hydrochloric acid (e.g., 0.1 M) to initiate the reaction. The reaction is often exothermic; control the rate of addition to maintain a manageable temperature.

    • Allow the mixture to stir at room temperature. The reaction progress can be monitored by the disappearance of the typically yellow color of the nitroaromatic compound. The reaction may take several hours to reach completion.

  • Work-up and Neutralization :

    • Once the reaction is complete, quench any remaining reactive material by slowly adding water.

    • Filter the mixture to remove the iron salts and any unreacted iron. The filter cake should be treated as hazardous solid waste.

    • Neutralize the filtrate with sodium bicarbonate or another suitable base until the pH is between 6 and 8.

  • Final Disposal :

    • The resulting aqueous/organic mixture contains the reduced, de-brominated pyridine derivatives, which are still considered chemical waste.

    • Transfer this treated waste into a clearly labeled "Halogenated Organic Waste" container. Even after treatment, the original presence of halogens dictates its classification.

    • Store the sealed container in your laboratory's designated satellite accumulation area, away from incompatible materials.

    • Arrange for disposal through your institution's EHS-approved hazardous waste vendor.

Part 4: Conclusion: A Culture of Safety

The proper disposal of this compound is a critical responsibility for every scientist. It is a process that demands meticulous planning, a deep understanding of the associated chemical hazards, and unwavering adherence to established safety protocols. By integrating the principles and procedures outlined in this guide into your laboratory's standard operating procedures, you contribute to a robust culture of safety and environmental stewardship. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for the most current and detailed information.

References

  • Chemical-Label.com. (n.d.). This compound.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Environmental Health and Radiation Safety.
  • Pina Jr., S. (2013). Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides [Master's Thesis, The University of Texas-Pan American]. ScholarWorks @ UTRGV.
  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • OSHA. (n.d.). Hazard Communication. United States Department of Labor.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

Sources

Mastering the Handling of 3,5-Dibromo-2-nitropyridine: A Guide to Essential Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a cornerstone in the synthesis of novel pharmaceutical compounds, 3,5-Dibromo-2-nitropyridine is a reagent that demands meticulous handling and respect for its hazardous properties. This guide provides an in-depth operational plan for the safe use of this compound, ensuring the well-being of researchers and the integrity of your work. Here, we move beyond mere compliance, offering a framework grounded in scientific causality to foster a culture of safety and precision in your laboratory.

Hazard Assessment: Understanding the Risks

This compound, and structurally similar compounds, are classified as hazardous chemicals. The primary risks associated with this compound include:

  • Acute Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][2]

  • Skin and Eye Irritation: The compound is known to cause skin irritation and serious eye irritation.[1][3][4][5]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3][4][5]

Given these hazards, the implementation of stringent safety measures and the use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to prevent exposure to this compound. The following table summarizes the mandatory PPE for handling this chemical.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield should be worn where there is a high potential for splashing.[7]Protects against splashes and airborne particles, preventing serious eye irritation.
Skin Protection Chemical-resistant gloves (nitrile or neoprene are recommended).[8] A flame-resistant lab coat, buttoned, with long pants and closed-toe shoes are required.[9]Prevents skin contact, which can cause irritation and absorption of the harmful chemical.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[4][6] All handling of the solid should be done in a certified chemical fume hood.[8]Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[1]

It is imperative to inspect all PPE before use and to follow proper doffing procedures to avoid cross-contamination. Contaminated PPE must be disposed of as hazardous waste.

Standard Operating Procedures for Safe Handling

Adherence to a strict operational workflow is paramount when working with this compound.

Preparation and Weighing
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[8] Ensure that an eyewash station and safety shower are readily accessible.[10]

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing: When weighing the solid, use a disposable weighing boat. Tare the balance with the boat before adding the chemical. Handle the container and spatula with care to avoid generating dust.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are securely sealed to prevent the escape of vapors.

  • Labeling: Clearly label all containers with the chemical name and any associated hazards.[1]

Emergency Procedures: Spill and Exposure Management

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response Workflow

Spill_Response cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate Area & Alert Others Assess Assess Spill Severity Evacuate->Assess PPE Respirator Chemical Goggles Gloves (Nitrile/Neoprene) Lab Coat Assess->PPE Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Waste into Labeled Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of as Halogenated Organic Waste Decontaminate->Dispose

Caption: Workflow for managing a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][6]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[4][6]

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Clean mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[1][6]

Storage and Disposal: Ensuring Long-Term Safety

Storage

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Keep it away from incompatible materials such as strong oxidizing agents.[4]

Disposal

All waste containing this compound must be treated as hazardous.

  • Waste Collection: Collect waste in a designated, clearly labeled, and sealed container.[11]

  • Segregation: Segregate halogenated organic waste from other waste streams.[11] This is crucial as halogenated compounds require specific disposal methods, such as incineration at high temperatures, to prevent the formation of toxic byproducts.

  • Professional Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[11] Do not dispose of this chemical down the drain.[4]

By adhering to these protocols, you contribute to a safer research environment and ensure the responsible management of hazardous chemicals.

References

  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4-nitropyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Jubilant Ingrevia. (n.d.).
  • Fisher Scientific. (2023).
  • ChemicalBook. (2023). This compound | 610261-34-2.
  • University of California, Riverside Environmental Health & Safety. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Accela ChemBio Inc. (2015). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
  • Chemical-Label.com. (n.d.). Edit chemical label this compound.
  • Jubilant Ingrevia. (n.d.).
  • Fisher Scientific. (2009).
  • Fisher Scientific. (n.d.).
  • BenchChem. (n.d.).
  • Fisher Scientific. (2021). SAFETY DATA SHEET: 5-Bromo-2-chloro-3-nitropyridine.
  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Seton. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
  • Fisher Scientific. (2024).
  • ECHEMI. (n.d.).
  • Jubilant Ingrevia. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.